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  • Product: Isobutyl sulfide
  • CAS: 592-65-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of Diisobutyl Sulfide

Introduction Diisobutyl sulfide, systematically named 1,1'-thiobis(2-methylpropane), is a branched-chain aliphatic thioether. As an organosulfur compound, it possesses a unique set of chemical properties conferred by the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diisobutyl sulfide, systematically named 1,1'-thiobis(2-methylpropane), is a branched-chain aliphatic thioether. As an organosulfur compound, it possesses a unique set of chemical properties conferred by the electron-rich sulfur atom and the steric bulk of the isobutyl groups. While its linear isomer, di-n-butyl sulfide, is more extensively documented, diisobutyl sulfide serves as an important structural motif for understanding the impact of steric hindrance on the reactivity and physical characteristics of thioethers.

This guide provides a comprehensive overview of the chemical properties of diisobutyl sulfide, tailored for researchers, chemists, and professionals in drug development. We will delve into its physicochemical characteristics, spectroscopic signature, synthesis, chemical reactivity, and safety protocols, offering field-proven insights into its behavior and handling.

Physicochemical and Spectroscopic Characterization

The identity and purity of diisobutyl sulfide are established through a combination of physical property measurements and spectroscopic analysis. The branched nature of the isobutyl groups distinguishes its properties from its linear counterpart, di-n-butyl sulfide.

Core Physical Properties

Quantitative data for diisobutyl sulfide are summarized below. For context, values for the more commonly cited di-n-butyl sulfide are included for comparison.

PropertyDiisobutyl SulfideDi-n-butyl SulfideSource(s)
Molecular Formula C₈H₁₈SC₈H₁₈S[1][2]
Molecular Weight 146.30 g/mol 146.29 g/mol [1][2]
Appearance Colorless to pale yellow liquidColorless to light yellow liquid[3][4]
Odor Strong, garlic-like, stenchHerbaceous, green, garlic-like[3][5]
Boiling Point ~170-172 °C (Predicted)188-189 °C[2][3]
Melting Point N/A-76 °C[2][3]
Density ~0.82 g/mL (Predicted)0.838 g/mL at 25 °C[3]
Refractive Index ~1.447 (Predicted)1.452 at 20 °C[3]
Solubility Insoluble in water; Soluble in organic solventsSlightly miscible with water; Soluble in ethanol, ether[1][3]

Note: Experimental data for diisobutyl sulfide is sparse in the literature; some values are predicted based on its structure and comparison with isomers.

Spectroscopic Analysis

Spectroscopy provides an unambiguous fingerprint for the molecule's structure.

  • ¹H NMR Spectroscopy : The proton NMR spectrum of diisobutyl sulfide is expected to be distinct due to its symmetry and branching. Key expected signals include:

    • A doublet for the six methyl (CH₃) protons.

    • A multiplet for the methine (CH) proton.

    • A doublet for the methylene (CH₂) protons adjacent to the sulfur atom. The coupling between the methine and both the methyl and methylene protons results in the characteristic splitting patterns.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum is simpler due to the molecule's symmetry. One would expect to see three distinct signals corresponding to the methyl, methine, and methylene carbons. The chemical shift of the methylene carbon directly attached to the sulfur atom would be the most downfield of the aliphatic signals.

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by C-H stretching and bending vibrations. Key absorptions include:

    • C-H stretching: Strong bands in the 2850-2960 cm⁻¹ region, characteristic of aliphatic groups.

    • C-H bending: Medium bands around 1465 cm⁻¹ (methylene and methyl scissoring) and 1370 cm⁻¹ (methyl bending).

    • C-S stretching: A weak absorption in the 600-800 cm⁻¹ region, which can be difficult to assign definitively.[1][6]

  • Mass Spectrometry (MS) : Under electron ionization (EI), diisobutyl sulfide will fragment in a predictable manner.

    • The molecular ion (M⁺) peak is expected at m/z = 146.[1][7]

    • A key fragmentation pathway is the alpha-cleavage (cleavage of the C-C bond adjacent to the sulfur), leading to the loss of an isobutyl radical and formation of a stable sulfonium ion.

    • Another common fragmentation is the cleavage of the C-S bond, resulting in an isobutyl cation (m/z = 57). The base peak for the linear isomer, dibutyl sulfide, is often observed at m/z = 61, arising from a McLafferty-type rearrangement.[1][8] A similar rearrangement is plausible for the isobutyl isomer.

Synthesis of Diisobutyl Sulfide

The most common and reliable method for synthesizing symmetrical thioethers like diisobutyl sulfide is through a nucleophilic substitution reaction, analogous to the Williamson ether synthesis.

Synthetic Workflow: Nucleophilic Substitution

The synthesis involves the reaction of an alkali metal sulfide with two equivalents of an isobutyl halide. This protocol is a self-validating system; successful synthesis can be confirmed by the spectroscopic methods detailed above, and the purity can be assessed via gas chromatography (GC).

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification Na2S Sodium Sulfide (Na₂S) Mix Combine reactants in solvent Na2S->Mix iBuBr Isobutyl Bromide (2 eq.) iBuBr->Mix Solvent Solvent (e.g., Ethanol) Solvent->Mix Reflux Heat under reflux (e.g., 2-5 hours) Mix->Reflux Sɴ2 Reaction Extract Aqueous Work-up & Ether Extraction Reflux->Extract Dry Dry organic layer (e.g., Na₂SO₄) Extract->Dry Distill Distill under reduced pressure Dry->Distill Product Diisobutyl Sulfide Distill->Product

Caption: General workflow for the synthesis of diisobutyl sulfide.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar dialkyl sulfides.[9][10]

  • Setup : Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The reaction should be performed in a well-ventilated fume hood.

  • Reagents : In the flask, dissolve sodium sulfide nonahydrate (1.0 eq.) in a suitable solvent like ethanol or a mixture of methanol and water.

  • Addition : Slowly add isobutyl bromide (2.0 eq.) to the stirring solution at room temperature. The addition is often done via a dropping funnel.

    • Causality: Using two equivalents of the alkyl halide ensures the complete reaction of the sulfide nucleophile. Ethanol is a common solvent as it dissolves the reactants and facilitates the Sɴ2 reaction mechanism.

  • Reaction : Heat the mixture to reflux and maintain for several hours (e.g., 2-5 hours) with vigorous stirring. The progress can be monitored by thin-layer chromatography (TLC) or GC.

    • Causality: Heating provides the necessary activation energy for the substitution reaction. Vigorous stirring ensures proper mixing of the potentially heterogeneous mixture.

  • Work-up : After cooling to room temperature, pour the reaction mixture into water and extract with a nonpolar organic solvent like diethyl ether. Wash the combined organic layers with water and brine.

    • Causality: The aqueous work-up removes inorganic salts and the polar solvent. Diethyl ether is a good choice for extraction due to the high solubility of the thioether product and its immiscibility with water.

  • Purification : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation to yield pure diisobutyl sulfide.

    • Causality: Vacuum distillation is necessary as the atmospheric boiling point of the product is relatively high, and heating at high temperatures could lead to decomposition.

Chemical Reactivity

The chemistry of diisobutyl sulfide is dominated by the nucleophilic and redox-active sulfur atom. The bulky isobutyl groups can sterically hinder reactions at the sulfur center compared to linear sulfides.

G Sulfide Diisobutyl Sulfide (R-S-R) Sulfoxide Diisobutyl Sulfoxide (R-S(=O)-R) Sulfide->Sulfoxide Oxidation (e.g., H₂O₂, m-CPBA) Salt Sulfonium Salt ([R-S(R')-R]⁺ X⁻) Sulfide->Salt Alkylation (e.g., R'-X) Sulfone Diisobutyl Sulfone (R-S(=O)₂-R) Sulfoxide->Sulfone Further Oxidation (stronger oxidant)

Caption: Key reaction pathways for diisobutyl sulfide.

Oxidation

Thioethers are readily oxidized to sulfoxides and subsequently to sulfones. This is a foundational transformation in both organic synthesis and drug metabolism studies.[11][12]

  • To Sulfoxide : Oxidation with one equivalent of a mild oxidant, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), at controlled temperatures yields diisobutyl sulfoxide. The resulting sulfoxide is a chiral molecule if the groups on the sulfur are different, but in this symmetrical case, it is achiral.

  • To Sulfone : Using a stronger oxidizing agent or an excess of the oxidant (e.g., two or more equivalents of m-CPBA) will further oxidize the sulfoxide to the corresponding diisobutyl sulfone.[13] The sulfone is a highly stable functional group, often found in drug molecules.

Alkylation (S-alkylation)

As a soft nucleophile, the sulfur atom in diisobutyl sulfide readily reacts with alkylating agents (e.g., alkyl halides like methyl iodide) to form trialkylsulfonium salts.[14]

  • Mechanism : The reaction is a classic Sɴ2 process where the sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

  • Significance : Sulfonium salts are valuable intermediates in organic synthesis, often used as alkylating agents themselves or in the formation of sulfur ylides for reactions like the Corey-Chaykovsky reaction. The formation of sulfonium salts is also relevant in biological systems, where S-adenosylmethionine (SAMe) acts as a biological methylating agent via a sulfonium intermediate.

Complexation with Metals

The lone pairs on the sulfur atom allow thioethers to act as ligands for various metal ions. Diisobutyl sulfide can form coordination complexes with transition metals like palladium, platinum, and gold.[5][15] This property is exploited in catalysis and in solvent extraction methods for purifying precious metals.

Applications in Research and Development

While not as widely used as simpler thioethers like dimethyl sulfide (DMS), diisobutyl sulfide and its derivatives have several applications:

  • Organic Synthesis : It serves as a building block and a non-polar solvent.[3][16] Its oxidized forms, the sulfoxide and sulfone, are common functional groups in pharmacologically active compounds.

  • Metal Extraction : Its ability to coordinate with precious metals makes it useful as an extractant in hydrometallurgy.[5][15]

  • Flavor and Fragrance : Like many organosulfur compounds, it is used in trace amounts as a flavoring agent in the food industry.[3][16]

  • Chemical Research : It serves as a model compound for studying the effects of steric hindrance on the reactivity of thioethers.

Safety and Handling

Diisobutyl sulfide must be handled with appropriate safety precautions in a laboratory setting.

  • Hazards : It is a combustible liquid and can be irritating to the skin and eyes.[2][4][17] Inhalation of vapors may cause respiratory irritation, and symptoms of overexposure can include dizziness and headache.[17] It is also noted as being toxic to aquatic life.[2]

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[17][18] All handling should be done in a well-ventilated chemical fume hood.[19]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[2][3][19]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11002, Dibutyl sulfide. Retrieved from [Link].

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Dibutyl Sulfide: Properties, Applications, and Manufacturing Insights.
  • Chevron Phillips Chemical Company (2021). Safety Data Sheet: Di-n-Butyl Sulfide.
  • Airgas (2021). Safety Data Sheet: Flammable Liquid Mixture: Dibutyl Sulfide 1ppm-2% / Diesel Fuel (Fuel Oil # 2) 98-99.9999%.
  • ResearchGate (2025). Synthesis of Di-t-butyl-polysulfide from Isobutene, Hydrogen Sulfide, and Sulfur. (Part 1). Catalysis by Alkali Metal Oxide and Alkaline Earth Metal Oxide Loaded on Alumina. Retrieved from [Link].

  • National Metrology Institute of Japan (2017). Safety Data Sheet: Dibutyl Sulfide.
  • PrepChem (n.d.). Preparation of isobutyl sulfide.
  • PrepChem (n.d.). Preparation of dibutyl sulfide. Retrieved from [Link].

  • LookChem (n.d.). 544-40-1 Dibutyl sulfide C8H18S, Formula,NMR,Boiling Point,Density,Flash Point. Retrieved from [Link].

  • The Royal Society of Chemistry (2011). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • MassBank (n.d.). dibutyl sulfide. Retrieved from [Link].

  • ResearchGate (2025). Dibutyl sulfide: Synthesis, Pd, Pt extraction and separation studies. Retrieved from [Link].

  • The Royal Society of Chemistry (n.d.). Supporting information Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 522065, Di-sec-butyl sulphide. Retrieved from [Link].

  • National Institute of Standards and Technology (n.d.). Butyl sulfide in the NIST WebBook. Retrieved from [Link].

  • National Institute of Standards and Technology (n.d.). IR Spectrum for Butyl sulfide. Retrieved from [Link].

  • BenchChem (2025). Application Notes and Protocols for Diisobutyl Sulfoxide as an Oxidant in Organic Chemistry.
  • PubMed (n.d.). Oxidation of Sulfides to Sulfoxides with Hypervalent (tert-Butylperoxy)iodanes. Retrieved from [Link].

  • University of Southampton (n.d.). Speciation of Reactive Sulfur Species and their Reactions with Alkylating Agents. Retrieved from [Link].

  • ResearchGate (2025). Facilitation of dialkyl sulfide oxidation by neighboring groups. Retrieved from [Link].

  • DEA (2023). The influence of alkylating agents on sulfur-sulfur bonds in per- and polysulfides.

Sources

Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of Isobutyl Sulfide

Abstract This technical guide provides a comprehensive overview of the laboratory synthesis of isobutyl sulfide, a key organosulfur compound. Designed for researchers, scientists, and professionals in drug development, t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the laboratory synthesis of isobutyl sulfide, a key organosulfur compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the prevalent synthetic methodologies, emphasizing the underlying chemical principles and practical laboratory considerations. The guide offers detailed, step-by-step protocols, comparative data analysis, and visual representations of reaction mechanisms and workflows to ensure both theoretical understanding and successful experimental execution. The primary focus is on the robust and widely adopted method involving the reaction of an isobutyl halide with a sulfide salt, analogous to the Williamson ether synthesis.

Introduction: The Significance of Isobutyl Sulfide

Isobutyl sulfide, also known as diisobutyl sulfide or 1,1'-thiobis(2-methylpropane), is a dialkyl thioether with the chemical formula (CH₃)₂CHCH₂SCH₂CH(CH₃)₂. Thioethers, or sulfides, are a class of organosulfur compounds that play a crucial role in various chemical and biological processes. They are recognized for their utility as intermediates in organic synthesis, their presence in biologically active molecules, and their application as ligands in coordination chemistry. The synthesis of dialkyl sulfides like isobutyl sulfide is a fundamental transformation in organic chemistry.[1] A thorough understanding of its synthesis provides a foundation for the preparation of more complex sulfur-containing molecules.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of dialkyl sulfides can be broadly approached through several key disconnection strategies. The most common and direct method involves the formation of a carbon-sulfur bond via nucleophilic substitution. This approach is analogous to the well-established Williamson ether synthesis.[2][3][4][5][6]

The Thioether Analogue of the Williamson Synthesis

This method remains the most popular and straightforward route for preparing both symmetrical and asymmetrical ethers and thioethers in a laboratory setting.[5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a sulfur nucleophile displaces a leaving group from an alkyl halide.[3][5]

Key Mechanistic Considerations:

  • Nucleophile: The sulfur nucleophile is typically a thiolate anion (RS⁻) or a sulfide salt (S²⁻). For the synthesis of symmetrical dialkyl sulfides like isobutyl sulfide, an inorganic sulfide salt such as sodium sulfide is a convenient and cost-effective choice.

  • Substrate: The alkyl halide should be a primary or secondary halide to favor the SN2 pathway.[4] Tertiary alkyl halides are prone to elimination reactions.[4] Isobutyl bromide, a primary alkyl halide, is an excellent substrate for this reaction.

  • Leaving Group: Good leaving groups, such as bromide or iodide, are preferred to facilitate the nucleophilic attack.

  • Solvent: A polar aprotic solvent can be beneficial in dissolving the reactants and promoting the SN2 reaction. However, protic solvents like ethanol are also commonly and effectively used.[7][8]

The overall reaction for the synthesis of isobutyl sulfide from isobutyl bromide and sodium sulfide can be represented as:

2 (CH₃)₂CHCH₂Br + Na₂S → (CH₃)₂CHCH₂SCH₂CH(CH₃)₂ + 2 NaBr

Experimental Protocol: Synthesis of Isobutyl Sulfide

The following protocol is a detailed, step-by-step procedure for the laboratory synthesis of isobutyl sulfide based on established methods.[7][8]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
Isobutyl bromide(CH₃)₂CHCH₂Br137.02106 g (0.77 mol)A primary alkyl halide, ensure it is pure.
Sodium sulfide nonahydrateNa₂S·9H₂O240.18195 g (0.81 mol)Hygroscopic, handle accordingly.
EthanolC₂H₅OH46.07500 mLAnhydrous or 95% ethanol can be used.
Sodium chloride solution (25%)NaCl(aq)-750 mLFor workup.
Anhydrous sodium sulfateNa₂SO₄142.04As neededFor drying the organic layer.
Diethyl ether (optional)(C₂H₅)₂O74.12As neededFor extraction.
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 195 g of sodium sulfide nonahydrate in 500 mL of ethanol. Gentle heating may be required to facilitate dissolution.

  • Addition of Alkyl Halide: Slowly add 106 g of isobutyl bromide to the stirred sodium sulfide solution. The addition should be controlled to manage any initial exotherm.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup - Phase Separation: After cooling the mixture to room temperature, an oily layer of isobutyl sulfide may separate. Decant the supernatant liquid.

  • Precipitation and Extraction: Pour the remaining liquid into 750 mL of a 25% aqueous sodium chloride solution. This will cause further precipitation of the isobutyl sulfide. Separate the precipitated oil.

  • Combining and Drying: Combine all the collected oil fractions. The crude product can be further extracted from the aqueous layer using diethyl ether for improved recovery. Dry the combined organic fractions over anhydrous sodium sulfate.

  • Purification: Filter to remove the drying agent. The crude isobutyl sulfide is then purified by fractional distillation. The product is collected at its boiling point of approximately 171-172°C.[] A yield of around 71% based on the isobutyl bromide can be expected.[7]

Characterization

The identity and purity of the synthesized isobutyl sulfide can be confirmed using various analytical techniques:

  • Boiling Point: 171-172 °C[]

  • Density: Approximately 0.83 g/cm³ at 20°C[]

  • Spectroscopy:

    • ¹H NMR: To confirm the proton environment of the isobutyl groups.

    • ¹³C NMR: To identify the number of unique carbon atoms.

    • Mass Spectrometry: To determine the molecular weight (146.29 g/mol ).[]

Alternative Synthetic Approaches

While the Williamson-type synthesis is highly reliable, other methods for preparing dialkyl sulfides exist and may be advantageous under specific circumstances.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) can be a powerful tool for reactions involving an aqueous and an organic phase, such as the synthesis of thioethers.[10][11] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the sulfide anion from the aqueous phase to the organic phase where it can react with the alkyl halide.[10][12] This can lead to milder reaction conditions, faster reaction times, and potentially higher yields.

Conceptual Workflow for PTC Synthesis of Isobutyl Sulfide

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Na2S Sodium Sulfide (Na₂S) PTC Phase-Transfer Catalyst (Q⁺X⁻) Na2S->PTC Forms Q⁺₂S²⁻ IsobutylBr Isobutyl Bromide IsobutylSulfide Isobutyl Sulfide IsobutylBr->IsobutylSulfide Sₙ2 Reaction PTC->IsobutylBr Transfers S²⁻ to organic phase

Caption: Phase-transfer catalysis workflow for isobutyl sulfide synthesis.

Synthesis from Thiols

An alternative route involves the reaction of isobutyl thiol with an isobutyl halide in the presence of a base.[2][13] The base deprotonates the thiol to form the more nucleophilic thiolate, which then reacts with the alkyl halide.

Reaction Scheme:

(CH₃)₂CHCH₂SH + Base → (CH₃)₂CHCH₂S⁻

(CH₃)₂CHCH₂S⁻ + (CH₃)₂CHCH₂Br → (CH₃)₂CHCH₂SCH₂CH(CH₃)₂ + Br⁻

This method is particularly useful for the synthesis of unsymmetrical thioethers. However, it requires the handling of volatile and malodorous thiols.

Safety and Handling Considerations

  • Isobutyl bromide: is a flammable liquid and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium sulfide: is corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle with care and avoid creating dust.

  • Ethanol: is a flammable liquid.

  • Thiols: if used, are known for their strong, unpleasant odors. All manipulations should be conducted in a fume hood.

Conclusion

The synthesis of isobutyl sulfide via the reaction of isobutyl bromide and sodium sulfide is a robust and well-documented laboratory procedure. This method, a thioether analogue of the Williamson ether synthesis, offers good yields and utilizes readily available starting materials. Alternative methods, such as phase-transfer catalysis, can offer improvements in reaction conditions and efficiency. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and adherence to safety guidelines are paramount for the successful synthesis of this important organosulfur compound.

References

  • Rapid and Convenient Thioester Synthesis Under Phase-Transfer Catalysis Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(12). Available at: [Link]

  • Preparation of isobutyl sulfide. PrepChem.com. Available at: [Link]

  • Preparation of isobutyl sulfide. PrepChem.com. Available at: [Link]

  • Reeves, W. P., Bothwell, T. C., Rudis, J. A., & McClusky, J. V. (1982). Phase Transfer Catalysis Preparation of Aryl Thioethers. Synthetic Communications, 12(13), 1071-1079. Available at: [Link]

  • Using an alkyl halide and a thiol as starting materials, how would you prepare the following thioether? | Study Prep in Pearson+. Pearson. Available at: [Link]

  • Kazemi, M. (2015). Recent Advances in Aryl Alkyl and Dialkyl Sulfide Synthesis. Synthetic Communications, 45(9), 977-1014. Available at: [Link]

  • Kinetics and mechanism of phase transfer catalyzed synthesis of aromatic thioethers by H2S-rich methyldiethanolamine. ResearchGate. Available at: [Link]

  • Simion, C., Hashimoto, I., Mitoma, Y., Simion, A. M., & Egashira, N. (2010). Rapid and Convenient Thioester Synthesis Under Phase-Transfer Catalysis Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(12), 2491-2495. Available at: [Link]

  • Synthesis of sulfides (thioethers) and derivatives. Organic Chemistry Portal. Available at: [Link]

  • Thiols And Thioethers. Master Organic Chemistry. (2015). Available at: [Link]

  • Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. WordPress. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. (2014). Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Isobutyl sulfide, 592-65-4. The Good Scents Company. Available at: [Link]

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Foundational

A Senior Application Scientist's Guide to the Synthesis of Diisobutyl Sulfide via Sₙ2 Reaction

Abstract This technical guide provides an in-depth examination of the synthesis of diisobutyl sulfide, a symmetrical thioether, through the bimolecular nucleophilic substitution (Sₙ2) reaction. Tailored for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of the synthesis of diisobutyl sulfide, a symmetrical thioether, through the bimolecular nucleophilic substitution (Sₙ2) reaction. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explore the underlying mechanistic principles, justify experimental choices, and offer field-tested insights for process optimization and troubleshooting. We present a validated, step-by-step laboratory protocol, detailed safety considerations, and methods for product purification and characterization. The synthesis of symmetrical sulfides via the alkylation of sodium sulfide is a robust and foundational technique in organosulfur chemistry, and a thorough understanding of its nuances is critical for achieving high purity and yield.

Introduction: The Strategic Importance of Dialkyl Sulfides and the Sₙ2 Approach

Dialkyl sulfides, or thioethers, are sulfur analogs of ethers characterized by a C-S-C linkage.[1] This functional group is not merely a structural curiosity; it is a key component in a variety of applications, from its use as a solvent and reagent in organic synthesis to its role as a building block for more complex molecules, including active pharmaceutical ingredients (APIs) and materials with unique properties like metal extraction agents.[2][3] Diisobutyl sulfide, specifically, serves as a valuable intermediate and model compound for studying the behavior of branched-chain thioethers.

The construction of the carbon-sulfur bond is a cornerstone of organosulfur chemistry. Among the available synthetic methodologies, the bimolecular nucleophilic substitution (Sₙ2) reaction stands out for its efficiency and predictability, particularly for creating symmetrical sulfides. This reaction pathway, analogous to the well-known Williamson ether synthesis, involves the attack of a potent sulfur nucleophile on an electrophilic carbon center, displacing a leaving group.[4][5][6]

This guide focuses on the most direct and industrially relevant method for preparing a symmetrical sulfide: the reaction of two equivalents of an alkyl halide with sodium sulfide (Na₂S).[4][7] We will dissect this process, providing the causal logic behind each procedural step to create a self-validating protocol that ensures reproducibility and success.

Mechanistic Underpinnings: A Validated Pathway to C-S Bond Formation

The synthesis of diisobutyl sulfide from isobutyl bromide and sodium sulfide is a classic example of the Sₙ2 mechanism. The reaction proceeds in a single, concerted step where the nucleophilic sulfide anion attacks the electrophilic α-carbon of the isobutyl bromide, concurrently displacing the bromide ion.

Key Mechanistic Pillars:

  • The Nucleophile: Sodium sulfide (Na₂S), typically used as its nonahydrate (Na₂S·9H₂O), serves as the source of the potent sulfide (S²⁻) nucleophile. In protic solvents like ethanol, the S²⁻ ion is in equilibrium with the hydrosulfide ion (SH⁻). Both are strong nucleophiles, with sulfur's large, polarizable electron cloud making it an excellent nucleophile even in its neutral state.[1][8]

  • The Substrate: Isobutyl bromide is a primary (1°) alkyl halide. This is a critical choice. The Sₙ2 mechanism is highly sensitive to steric hindrance at the reaction center.[9] Primary halides present a clear path for the nucleophile's backside attack, maximizing the reaction rate. Tertiary halides, such as t-butyl bromide, would overwhelmingly favor an elimination (E2) pathway to produce isobutylene.

  • The Leaving Group: The bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr) and is stable in solution. This stability facilitates the cleavage of the C-Br bond during the transition state.[9]

  • The Solvent: The choice of solvent is pivotal. A polar protic solvent like ethanol is commonly used.[10][11] It effectively dissolves the sodium sulfide salt while also accommodating the alkyl halide. While polar aprotic solvents can accelerate Sₙ2 reactions, the solubility of inorganic salts like Na₂S can be limited. A mixture of ethanol and water is also a viable and practical solvent system.[12]

The overall reaction occurs in two successive Sₙ2 alkylations of the sulfide ion:

  • Na₂S + (CH₃)₂CHCH₂Br → NaS-CH₂CH(CH₃)₂ + NaBr

  • NaS-CH₂CH(CH₃)₂ + (CH₃)₂CHCH₂Br → S(CH₂CH(CH₃)₂)₂ + NaBr

// Invisible nodes for transition state ts_node [label="[S···C···Br]⁻", shape=box, style="rounded,dashed", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Na2S -> ts_node [label=" S²⁻ nucleophile", dir=back]; IsobutylBromide -> ts_node [label="Electrophile"]; ts_node -> DiisobutylSulfide [label="Concerted C-S bond formation\n& C-Br bond cleavage (x2)"]; ts_node -> NaBr [label="Leaving Group Expulsion (x2)", style=dashed];

// Title labelloc="t"; label="Figure 1: Sₙ2 Mechanism for Diisobutyl Sulfide Synthesis"; } enddot Caption: Sₙ2 reaction pathway for diisobutyl sulfide formation.

Laboratory Protocol: A Validated Step-by-Step Methodology

This protocol is adapted from established literature procedures and is designed for reliability and high yield.[10] It is imperative to perform this synthesis in a well-ventilated fume hood due to the potential release of toxic hydrogen sulfide gas.

Reagents and Equipment
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
Sodium Sulfide NonahydrateNa₂S·9H₂O240.18195 g (0.81 mol)Corrosive. Hygroscopic.
Isobutyl Bromide(CH₃)₂CHCH₂Br137.02106 g (0.77 mol)Lachrymator. Flammable.
Ethanol (95% or absolute)C₂H₅OH46.07500 mLFlammable.
Sodium Chloride (Saturated Sol.)NaCl(aq)-~750 mLFor work-up.
Anhydrous Sodium SulfateNa₂SO₄142.04~20-30 gDrying agent.
Equipment
1000 mL Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel (1000-2000 mL)
Distillation apparatus
Experimental Workflow

Workflow A 1. Dissolve Na₂S·9H₂O in 500 mL Ethanol in 1L RBF B 2. Slowly add 106 g Isobutyl Bromide to the solution A->B Exotherm Control C 3. Heat to Reflux with stirring for 2 hours B->C Reaction D 4. Cool to Room Temp. Separate precipitated oil C->D Work-up Start F 6. Combine all oil fractions Dry over Na₂SO₄ D->F E 5. Quench & Extract: Pour liquid into 750 mL sat. NaCl(aq) E->F Combine Organics G 7. Purify by Fractional Distillation F->G Purification H Final Product: Diisobutyl Sulfide G->H

Detailed Procedure
  • Reaction Setup: Assemble a 1000 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a heating mantle.

  • Dissolution of Nucleophile: In the flask, dissolve 195 g of sodium sulfide nonahydrate in 500 mL of ethanol. Gentle warming and stirring may be required to achieve a clear solution.

  • Substrate Addition: Once the sodium sulfide has dissolved, begin adding 106 g of isobutyl bromide to the flask slowly, with continuous stirring. The addition should be controlled to manage the exothermic nature of the reaction.

  • Reflux: After the addition is complete, heat the mixture to a gentle reflux. Maintain the reflux with stirring for 2 hours to ensure the reaction proceeds to completion.[10]

  • Initial Work-up: Allow the reaction mixture to cool to room temperature. A dense, oily layer of crude diisobutyl sulfide may separate at the bottom. Carefully decant or use a separatory funnel to remove this initial oil layer and set it aside.

  • Quenching and Extraction: Pour the remaining ethanolic solution into a large separatory funnel containing 750 mL of a 25% aqueous sodium chloride solution.[10] This will cause the remaining product to precipitate as an oil. Separate this second oil fraction.

  • Drying: Combine both collected oil fractions. Wash them with a small amount of water, then dry the combined organic layer over anhydrous sodium sulfate. Swirl the flask until the liquid is clear and the drying agent no longer clumps.

  • Purification: Decant the dried liquid into a distillation flask. Purify the diisobutyl sulfide by fractional distillation. The product has a boiling point of approximately 168-171°C at atmospheric pressure.[10] The expected yield is around 70-75% based on the limiting reagent (isobutyl bromide).

Process Optimization and Troubleshooting

A successful synthesis relies on anticipating and mitigating potential issues.

  • Side Reaction - E2 Elimination: The sulfide/hydrosulfide ion is basic. While isobutyl bromide is a primary halide, the reaction conditions (heat, strong nucleophile/base) can induce a minor E2 elimination pathway, producing isobutylene gas.

    • Mitigation: Avoid excessively high temperatures or prolonged reflux times. The recommended 2-hour period is generally sufficient. Maintaining temperature control during the initial exothermic addition is also key.

  • Side Reaction - Hydrolysis: If significant water is present and the conditions become too basic, isobutyl bromide can be hydrolyzed to isobutyl alcohol.

    • Mitigation: Using absolute or 95% ethanol minimizes the amount of water present. The work-up is designed to remove any water-soluble byproducts like isobutyl alcohol.

  • Phase Transfer Catalysis (PTC): For reactions involving an aqueous solution of sodium sulfide and an organic solvent (like toluene or chlorobenzene) containing the alkyl halide, a phase transfer catalyst is highly effective.[13] Catalysts like tetrabutylammonium bromide (TBAB) transport the sulfide anion from the aqueous phase into the organic phase, dramatically increasing the reaction rate.[14] This approach can be beneficial for scaling up the reaction or when using less polar solvents.

Safety Considerations: A Mandate for Prudent Practice

  • Hydrogen Sulfide (H₂S) Exposure: Sodium sulfide, particularly in the presence of moisture or any acidic impurity, will hydrolyze to release highly toxic, flammable hydrogen sulfide gas, which has the characteristic odor of rotten eggs.[7][15] Olfactory fatigue occurs quickly, making smell an unreliable indicator of concentration. All operations involving sodium sulfide must be conducted in a certified chemical fume hood.

  • Isobutyl Bromide: This reagent is a lachrymator (causes tearing) and is flammable. Avoid inhalation of vapors and contact with skin and eyes.

  • Ethanol: Ethanol is a flammable solvent. Ensure no open flames or spark sources are near the reaction setup, especially during reflux and distillation.

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves, is mandatory throughout the procedure.

Conclusion

The synthesis of diisobutyl sulfide via the Sₙ2 reaction of isobutyl bromide and sodium sulfide is a robust, high-yielding, and well-established procedure. Its success hinges on a solid understanding of the Sₙ2 mechanism, careful selection of a primary alkyl halide to avoid elimination reactions, and meticulous control of reaction conditions. By following the validated protocol and adhering to strict safety measures, researchers can reliably produce this valuable thioether for further application in chemical synthesis and development. The principles outlined in this guide are broadly applicable to the synthesis of a wide range of other symmetrical dialkyl sulfides.

References

  • JoVE. (2025).
  • Khan Academy.
  • OrganicChemGuide. (n.d.). Ether, Sulfide Synthesis.
  • Chemistry Steps. (n.d.). SN2 Reaction Mechanism.
  • PrepChem.com. (n.d.).
  • PrepChem.com. (n.d.).
  • Chemistry LibreTexts. (2015). Sulfur Analogs of Alcohols and Ethers.
  • ChemicalBook. (n.d.). Dibutyl sulfide.
  • ChemicalBook. (n.d.). Dibutyl sulfide synthesis.
  • ResearchGate. (2015).
  • ResearchGate. (2011). Phase transfer catalytic reaction of n-bromobutane and sodium sulfide in a two-phase solution and its kinetics.
  • ResearchGate. (2013). MULTIPHASE REACTIONS: PHASE TRANSFER CATALYZED SYNTHESIS OF FINE CHEMICALS USING HYDROGEN SULFIDE.
  • Chad's Prep. (2018). Nomenclature, Synthesis, and Reactions of Sulfides.
  • Wikipedia. (n.d.). Sodium sulfide.
  • Ethesis. (n.d.).
  • askIITians. (2025). The reaction of t-butyl bromide with sodium methoxide mainly produces.

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Exploratory

An In-depth Technical Guide to 2-Methyl-1-[(2-methylpropyl)sulfanyl]propane (Diisobutyl Sulfide)

For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of 2-methyl-1-[(2-methylpropyl)sulfanyl]propane, commonly known as diisobutyl sulfi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-methyl-1-[(2-methylpropyl)sulfanyl]propane, commonly known as diisobutyl sulfide. This thioether, while not as extensively documented as some of its linear isomers, possesses a unique structural motif that warrants detailed examination for its potential applications in synthetic and medicinal chemistry. This document delves into its nomenclature and structure, details robust synthetic protocols, provides an in-depth analysis of its expected spectroscopic characteristics, and explores its chemical reactivity. Furthermore, it contextualizes the relevance of the thioether functional group, and by extension diisobutyl sulfide, within the landscape of modern drug discovery and development, offering insights for its potential utilization in generating novel molecular entities.

Nomenclature and Structural Elucidation

The systematic IUPAC name for diisobutyl sulfide is 2-methyl-1-[(2-methylpropyl)sulfanyl]propane . This name is derived by identifying the longest carbon chain attached to the sulfur atom as the parent alkane, in this case, propane. The other alkyl group, along with the sulfur atom, is then treated as a substituent.

The structure consists of a central sulfur atom bonded to two isobutyl groups. Each isobutyl group is characterized by a branched four-carbon chain.

Molecular Formula: C₈H₁₈S

Molar Mass: 146.30 g/mol

Structure:

Caption: Chemical structure of 2-methyl-1-[(2-methylpropyl)sulfanyl]propane.

Synthesis of Diisobutyl Sulfide

The synthesis of symmetrical dialkyl sulfides like diisobutyl sulfide is most commonly and efficiently achieved through the reaction of an appropriate alkyl halide with a sulfur nucleophile. A well-established and reliable method involves the use of sodium sulfide.

Recommended Synthetic Protocol: Nucleophilic Substitution with Sodium Sulfide

This method is based on the well-documented synthesis of analogous dialkyl sulfides, such as dibutyl sulfide.[1][2]

Reaction Scheme:

2 (CH₃)₂CHCH₂Br + Na₂S → ( (CH₃)₂CHCH₂ )₂S + 2 NaBr

Experimental Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 1.5 moles of sodium sulfide nonahydrate in 250 mL of water and 50 mL of methanol.

  • Addition of Alkyl Halide: While stirring vigorously, add 2.0 moles of 1-bromo-2-methylpropane (isobutyl bromide) dropwise to the sodium sulfide solution.

  • Reaction: Heat the mixture to reflux and maintain vigorous stirring for 5 hours.

  • Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with 10% aqueous sodium carbonate solution (100 mL) and water (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude diisobutyl sulfide can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[1]

Causality in Experimental Choices:

  • The use of a biphasic solvent system (water/methanol) facilitates the dissolution of both the inorganic sodium sulfide and the organic isobutyl bromide, promoting an efficient reaction at the interface.

  • Vigorous stirring is crucial to maximize the surface area between the two phases, thereby increasing the reaction rate.

  • The aqueous wash steps are essential to remove any unreacted sodium sulfide, sodium bromide byproduct, and any residual base.

  • Vacuum distillation is the preferred method for purifying liquid thioethers, as it allows for distillation at a lower temperature, preventing potential thermal decomposition.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of diisobutyl sulfide is expected to exhibit three distinct signals corresponding to the three types of non-equivalent protons in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 0.9 - 1.0Doublet12H-CH(CH₃ )₂
~ 1.8 - 2.0Multiplet2H-CH (CH₃)₂
~ 2.4 - 2.6Doublet4H-S-CH₂ -

¹³C NMR: The carbon-13 NMR spectrum will show three signals corresponding to the three unique carbon environments.

Predicted Chemical Shift (δ, ppm)Carbon Type
~ 22-CH(C H₃)₂
~ 28-C H(CH₃)₂
~ 42-S-C H₂-
Infrared (IR) Spectroscopy

The IR spectrum of a simple dialkyl sulfide is dominated by C-H stretching and bending vibrations. The C-S stretch is typically weak and can be difficult to discern.

Wavenumber (cm⁻¹)VibrationIntensity
2950 - 2850C-H stretch (sp³)Strong
1470 - 1450C-H bend (scissoring)Medium
1385 - 1365C-H bend (methyl rock)Medium
750 - 600C-S stretchWeak

The absence of strong absorptions in the regions of 3600-3200 cm⁻¹ (O-H), 3500-3300 cm⁻¹ (N-H), and 1800-1650 cm⁻¹ (C=O) is a key indicator of the purity of the thioether.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of diisobutyl sulfide will likely show a molecular ion peak (M⁺) at m/z = 146. The fragmentation pattern is expected to be characterized by the loss of alkyl fragments and rearrangements.

Expected Fragmentation Pattern:

Mass Spec Fragmentation M [(CH3)2CHCH2]2S+. m/z = 146 F1 [(CH3)2CHCH2S]+ m/z = 89 M->F1 - C4H9 F2 [C4H9]+ m/z = 57 M->F2 - C4H9S F3 [CH2S]+. m/z = 46 F1->F3 - C3H7

Caption: Predicted major fragmentation pathways for diisobutyl sulfide in EI-MS.

Chemical Reactivity and Properties

Diisobutyl sulfide exhibits the characteristic reactivity of a thioether, primarily centered around the nucleophilicity and oxidizability of the sulfur atom.

Physical Properties (Predicted based on Dibutyl Sulfide):

PropertyValue
Boiling Point~170-180 °C
Density~0.83 g/mL
Refractive Index~1.45
SolubilityInsoluble in water, soluble in organic solvents.[8][9]
Oxidation

The sulfur atom in diisobutyl sulfide can be readily oxidized to form the corresponding sulfoxide and sulfone. The choice of oxidizing agent determines the extent of oxidation.

  • To Sulfoxide: Mild oxidizing agents such as hydrogen peroxide or sodium periodate will typically yield diisobutyl sulfoxide.

  • To Sulfone: Stronger oxidizing agents like potassium permanganate or peroxy acids (e.g., m-CPBA) will fully oxidize the thioether to diisobutyl sulfone.

Reaction Scheme:

( (CH₃)₂CHCH₂ )₂S --[O]--> ( (CH₃)₂CHCH₂ )₂SO --[O]--> ( (CH₃)₂CHCH₂ )₂SO₂

Alkylation

As a nucleophile, the sulfur atom can attack electrophiles, such as alkyl halides, to form sulfonium salts. This reaction is analogous to the quaternization of amines.

Reaction Scheme:

( (CH₃)₂CHCH₂ )₂S + R-X → [ ( (CH₃)₂CHCH₂ )₂S-R ]⁺ X⁻

Complexation with Metals

The lone pairs on the sulfur atom allow thioethers to act as ligands for various metal ions. This property is exploited in areas such as catalysis and extraction. For instance, dibutyl sulfide has been shown to be an effective extractant for palladium and platinum.[10]

Applications in Drug Development and Medicinal Chemistry

While diisobutyl sulfide itself is not a therapeutic agent, the thioether moiety is a privileged functional group in medicinal chemistry.[11] Its incorporation into drug candidates can significantly modulate their physicochemical and pharmacological properties.

Key Roles of the Thioether Moiety in Drug Design:

  • Lipophilicity and Bioavailability: The introduction of a thioether can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

  • Metabolic Stability: Thioethers are generally more resistant to metabolic degradation compared to their ether analogues. This can lead to a longer half-life and improved pharmacokinetic profile of a drug.

  • Structural Scaffold: The C-S-C bond angle of approximately 99° in dialkyl sulfides provides a distinct geometry for building three-dimensional molecular architectures. This can be crucial for optimizing binding to a biological target.

  • Enzyme Inhibition: The nucleophilic nature of the sulfur atom can be exploited in the design of enzyme inhibitors, where it can form covalent or non-covalent interactions with active site residues.

  • Prodrug Strategies: The oxidation of a thioether to a more polar sulfoxide or sulfone is a metabolic pathway that can be leveraged in prodrug design. The thioether form can be more readily absorbed, and then oxidized in vivo to the active, more polar species.

The unique branched structure of the isobutyl groups in diisobutyl sulfide may offer advantages in specific contexts by influencing steric interactions with biological targets or by altering the compound's solubility and metabolic profile compared to linear thioethers. As a building block, diisobutyl sulfide and its derivatives represent a valuable tool for medicinal chemists in the exploration of new chemical space and the development of novel therapeutics.

References

  • Preparation of dibutyl sulfide. PrepChem.com. Available from: [Link]

  • What is Dibutyl Sulfide - Properties & Specifications. Available from: [Link]

  • Synthesis of polysulfides using diisobutylene, sulfur, and hydrogen sulfide over solid base catalysts. Available from: [Link]

  • Dibutyl sulfide | C8H18S | CID 11002. PubChem. Available from: [Link]

  • Butyl disulfide | C8H18S2 | CID 12386. PubChem. Available from: [Link]

  • Dibutyl sulfide: Synthesis, Pd, Pt extraction and separation studies. ResearchGate. Available from: [Link]

  • Exploring Dibutyl Sulfide: Properties, Applications, and Manufacturing Insights. Available from: [Link]

  • Synthesis of Di-t-butyl-polysulfide from Isobutene, Hydrogen Sulfide, and Sulfur. (Part 1). Catalysis by Alkali Metal Oxide and Alkaline Earth Metal Oxide Loaded on Alumina. ResearchGate. Available from: [Link]

  • sulfide synthesis in preparation of unsymmetrical dialkyl disulfides. Organic Syntheses Procedure. Available from: [Link]

  • The following is the mass spectrum of dibutyl sulfide, used as an example in your chapter. Chegg. Available from: [Link]

  • Butyl sulfide. NIST WebBook. Available from: [Link]

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  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]

  • Some Items of Interest to Process R&D Chemists and Engineers. ACS Publications. Available from: [Link]

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  • Interpreting IR Spectra. Chemistry Steps. Available from: [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available from: [Link]

  • Butyl sulfide. NIST WebBook. Available from: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available from: [Link]

  • DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS Quarterly Technical Progress Repo. OSTI. Available from: [Link]

  • US6660882B2 - Process for the preparation of 2-Methyl-2-propene-1-sulfonic acid, sodium salt. Google Patents.
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Foundational

An In-depth Technical Guide to the Physical Properties of Diisobutyl Sulfide, with a Focus on Boiling Point Determination

This guide provides a comprehensive overview of the physical properties of diisobutyl sulfide, with a particular emphasis on its boiling point. It is intended for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical properties of diisobutyl sulfide, with a particular emphasis on its boiling point. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics for its application in synthesis, formulation, and quality control. This document will delve into the theoretical underpinnings of its physical behavior, provide tabulated data for key properties, and present a detailed, field-proven protocol for the experimental determination of its boiling point, grounded in internationally recognized standards.

Introduction to Diisobutyl Sulfide: Structure and Significance

Diisobutyl sulfide, systematically known as bis(2-methylpropyl) sulfide, is an organic thioether with the chemical formula C8H18S. Its structure features a central sulfur atom bonded to two isobutyl groups. This branched-chain isomer of dibutyl sulfide finds utility in various chemical applications, including as a solvent, a reagent in organic synthesis, and a component in the formulation of certain specialty chemicals. A precise understanding of its physical properties is paramount for its effective and safe use in a laboratory and industrial settings. The branched nature of the isobutyl groups imparts distinct physical characteristics compared to its straight-chain counterpart, di-n-butyl sulfide, particularly influencing its volatility and, consequently, its boiling point.

Core Physical Properties of Diisobutyl Sulfide

The physical properties of a compound are dictated by its molecular structure and the resulting intermolecular forces. For diisobutyl sulfide, the primary intermolecular interactions are van der Waals dispersion forces. The presence of the sulfur atom introduces some polarity, but the molecule is largely nonpolar.

Below is a summary of the key physical properties of diisobutyl sulfide, with comparative data for di-n-butyl sulfide to highlight the impact of isomeric structure.

PropertyDiisobutyl Sulfide (bis(2-methylpropyl) sulfide)Di-n-butyl Sulfide
Boiling Point 169 °C[1]188-189 °C[2][3][4]
Density 0.826 g/mL[1]0.838 g/mL at 25 °C[2][4]
Refractive Index 1.447[1]1.452
Melting Point -106 °C[1]-76 °C to -80 °C[2][5]
Molecular Weight 146.30 g/mol 146.29 g/mol [2][4][5]
CAS Number 592-65-4 (illustrative, requires verification)544-40-1[2][3][4]
The Influence of Molecular Structure on Boiling Point

The notable difference in boiling points between diisobutyl sulfide (169 °C) and di-n-butyl sulfide (188-189 °C) is a direct consequence of their isomeric structures.[1][2][3][4] The branching in the isobutyl groups of diisobutyl sulfide results in a more compact, somewhat spherical shape compared to the linear structure of di-n-butyl sulfide. This compactness reduces the effective surface area available for intermolecular contact.[6][7][8] Consequently, the van der Waals dispersion forces, which are dependent on surface area, are weaker in diisobutyl sulfide.[6][7][8] Weaker intermolecular forces require less thermal energy to overcome, leading to a lower boiling point for the branched isomer.[9][10]

Experimental Determination of Boiling Point: A Validated Protocol

The accurate experimental determination of a compound's boiling point is crucial for its identification, purity assessment, and the design of purification processes like distillation. The following protocol is a robust method for determining the boiling point of diisobutyl sulfide, aligning with the principles outlined in OECD Guideline 103 and ASTM D1078.[11][12][13][14]

Principle of the Method

This protocol employs a micro-boiling point determination method, suitable for small sample volumes. The boiling point is identified as the temperature at which the vapor pressure of the liquid equals the ambient atmospheric pressure. This is observed by heating the sample and noting the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube, and more precisely, the temperature at which the liquid re-enters the capillary upon cooling.

Materials and Apparatus
  • Sample: High-purity diisobutyl sulfide

  • Heating Apparatus: Thiele tube or a melting point apparatus with a heating block and a viewing lens

  • Thermometer: Calibrated thermometer with appropriate range and precision (e.g., ± 0.1 °C)

  • Capillary Tubes: Sealed at one end

  • Sample Tube: Small glass tube (e.g., a fusion tube)

  • Heat Transfer Fluid: Silicone oil or other suitable high-boiling liquid for the heating bath

  • Barometer: To record the atmospheric pressure

Step-by-Step Experimental Workflow
  • Sample Preparation: Fill the sample tube with diisobutyl sulfide to a depth of approximately 2-3 cm.

  • Capillary Insertion: Place a capillary tube, with the sealed end up, into the sample tube containing the diisobutyl sulfide.

  • Apparatus Assembly:

    • Attach the sample tube to the thermometer. The base of the sample tube should be level with the thermometer's bulb.

    • If using a Thiele tube, immerse the assembly in the heat transfer fluid. Ensure the top of the diisobutyl sulfide sample is below the level of the heating fluid.

    • If using a melting point apparatus, insert the assembly into the heating block.

  • Heating and Observation:

    • Heat the apparatus gradually, at a rate of approximately 2-3 °C per minute, while observing the sample.

    • As the temperature approaches the expected boiling point of diisobutyl sulfide (around 169 °C), a stream of bubbles will begin to emerge from the open end of the inverted capillary tube.

    • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Boiling Point Determination:

    • Discontinue heating and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube. Record this temperature.

  • Pressure Correction: Record the ambient atmospheric pressure from the barometer. If the pressure deviates significantly from standard pressure (760 mmHg or 101.3 kPa), a correction may be necessary.

Boiling_Point_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_post Post-Measurement prep_sample Sample Preparation Fill sample tube with diisobutyl sulfide prep_capillary Capillary Insertion Place inverted capillary in sample prep_sample->prep_capillary assembly Apparatus Assembly Attach sample tube to thermometer and place in heating block prep_capillary->assembly heating Heating & Observation Heat gradually (2-3°C/min) and observe for bubble stream assembly->heating determination Boiling Point Determination Discontinue heating and record temperature upon liquid re-entry into capillary heating->determination correction Pressure Correction Record atmospheric pressure and apply correction if necessary determination->correction

Caption: Experimental workflow for the determination of the boiling point of diisobutyl sulfide.

Rationale and Self-Validation
  • Causality of Experimental Choices: The use of an inverted capillary creates a small, trapped air space. As the liquid is heated, the vapor pressure of the diisobutyl sulfide increases, forcing the trapped air out, which is observed as bubbles. At the boiling point, the vapor pressure of the liquid equals the external pressure. Upon cooling, as the vapor pressure drops below the external pressure, the liquid is forced back into the capillary. This provides a sharp and reproducible endpoint for the measurement.

  • Trustworthiness through Self-Validation: The protocol's reliability is enhanced by using a calibrated thermometer and by performing the measurement upon cooling, which minimizes superheating effects. For enhanced accuracy, the determination should be repeated at least twice, with the results agreeing within a narrow range (e.g., ± 0.5 °C). Comparing the experimentally determined value to the literature value for a certified reference standard under the same conditions further validates the accuracy of the methodology and apparatus.

Conclusion

This technical guide has provided a detailed examination of the physical properties of diisobutyl sulfide, with a particular focus on its boiling point. The provided data and the discussion on the influence of molecular structure offer a solid theoretical foundation for scientists and researchers. The step-by-step, validated protocol for boiling point determination, grounded in established international standards, equips professionals with a reliable method for the empirical verification of this critical physical constant. Adherence to such rigorous methodologies is essential for ensuring the quality, safety, and efficacy of chemical processes and products in research and development.

References

  • OECD (1995), Test No. 103: Boiling Point, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].[11][13][14]

  • ASTM D1078-19, Standard Test Method for Distillation Range of Volatile Organic Liquids, ASTM International, West Conshohocken, PA, 2019, .[12]

  • PubChem, Dibutyl sulfide, National Center for Biotechnology Information, [Link].[5]

  • Essem Compliance, Physical chemical testing studies, [Link].

  • Stenutz, R., bis(2-methylpropyl) sulfide, [Link].[1]

  • MyTutor, Why do branch chained isomers have lower boiling point than straight chain equivalents?, [Link].[6]

  • Chemistry Stack Exchange, Why do branched chain compounds have lower boiling points than the corresponding straight chain isomers?, [Link].[7]

  • Master Organic Chemistry, 3 Trends That Affect Boiling Points, [Link].[9]

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Exploratory

An In-depth Technical Guide to Diisobutyl Sulfide (CAS No. 592-65-4)

For Researchers, Scientists, and Drug Development Professionals Core Identification and Physicochemical Properties Diisobutyl sulfide, systematically named 1,1'-thiobis(2-methylpropane), is a dialkyl thioether with the c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Physicochemical Properties

Diisobutyl sulfide, systematically named 1,1'-thiobis(2-methylpropane), is a dialkyl thioether with the chemical formula C8H18S.[1][2] Its unique branched structure, with two isobutyl groups attached to a central sulfur atom, dictates its distinct physical and chemical characteristics. The Chemical Abstracts Service (CAS) has assigned the registry number 592-65-4 to this compound.

The isobutyl groups introduce steric hindrance around the sulfur atom, influencing its reactivity and intermolecular interactions. This is in contrast to its linear isomer, di-n-butyl sulfide (CAS No. 544-40-1), and this structural nuance is critical in understanding its specific applications.

A summary of its key physicochemical properties is presented below for easy reference.

PropertyValueSource(s)
CAS Number 592-65-4[3]
Molecular Formula C8H18S[1][2]
Molecular Weight 146.29 g/mol [3][4]
Appearance Colorless to almost colorless clear liquid[4]
Boiling Point 170-171 °C at 760 mmHg[4][5][]
Melting Point -105.5 °C[3][4]
Density 0.83 g/cm³[4][]
Refractive Index 1.4450 to 1.4490[3][4]
Flash Point 52 °C[3][4]
Water Solubility Insoluble[3][4]

These properties underscore diisobutyl sulfide's nature as a relatively volatile, combustible liquid with low water solubility, making it suitable for applications in non-aqueous systems.

Synthesis of Diisobutyl Sulfide: A Mechanistic Approach

The synthesis of diisobutyl sulfide, like other symmetric thioethers, is most commonly achieved through a nucleophilic substitution reaction. A prevalent method involves the reaction of an alkali metal sulfide with an isobutyl halide.

General Synthesis Pathway

The underlying principle of this synthesis is the high nucleophilicity of the sulfide ion (S²⁻), which readily attacks the electrophilic carbon of the isobutyl halide, displacing the halide ion.

G reagents 2 (CH₃)₂CHCH₂-Br (Isobutyl Bromide) + Na₂S (Sodium Sulfide) product ( (CH₃)₂CHCH₂ )₂S (Diisobutyl Sulfide) + 2 NaBr (Sodium Bromide) reagents->product Nucleophilic Substitution (SN2)

Caption: General reaction scheme for the synthesis of diisobutyl sulfide.

Experimental Protocol: A Self-Validating System

While specific industrial synthesis protocols are often proprietary, a representative laboratory-scale synthesis can be extrapolated from general methods for dialkyl sulfides.[7] The following protocol is designed to be self-validating, with clear checkpoints for reaction progress and product purity.

Materials:

  • Sodium sulfide (Na₂S)

  • Isobutyl bromide ((CH₃)₂CHCH₂Br)

  • Ethanol (as solvent)

  • Diethyl ether (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (for drying)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide in ethanol. The use of ethanol as a solvent is crucial as it solubilizes the reactants to a sufficient extent to allow the reaction to proceed.

  • Nucleophilic Attack: Slowly add isobutyl bromide to the stirring solution. The reaction is typically exothermic, and the rate of addition may need to be controlled to maintain a gentle reflux. The reaction proceeds via an SN2 mechanism, where the sulfide ion displaces the bromide ion.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC), observing the disappearance of the isobutyl bromide spot/peak.

  • Workup and Extraction: After the reaction is complete, the mixture is cooled to room temperature. The ethanol is removed under reduced pressure. The residue is then partitioned between diethyl ether and water. Diisobutyl sulfide, being organic, will preferentially dissolve in the ether layer.

  • Washing and Drying: The ether layer is washed with brine to remove any remaining water-soluble impurities. The organic layer is then dried over anhydrous magnesium sulfate.

  • Purification: The diethyl ether is removed by distillation. The crude diisobutyl sulfide is then purified by fractional distillation under reduced pressure to yield the final product. The purity can be confirmed by GC analysis and spectroscopic methods.

Applications in Research and Industry

The unique properties of diisobutyl sulfide make it a valuable compound in several fields.

  • Mining and Flotation: It acts as a selective flotation agent for the separation of non-ferrous metals such as copper and molybdenum.[2] Its hydrophobic nature and affinity for metal sulfides allow it to coat the desired mineral particles, making them amenable to froth flotation.

  • Chemical Intermediate: Diisobutyl sulfide serves as a precursor in the synthesis of other organosulfur compounds.[2] For instance, it can be oxidized to diisobutyl sulfoxide and subsequently to diisobutyl sulfone, which may have applications in materials science and as specialty solvents.

  • Specialty Chemicals: It is used as a raw material in the production of pesticides and rubber additives.[2]

While direct applications in drug development are not widely documented, its role as a building block in organic synthesis means it could be a precursor to more complex molecules with potential biological activity.

Safety and Handling: A Precautionary Approach

Diisobutyl sulfide is a flammable liquid and vapor (H226). Therefore, it should be handled in a well-ventilated area, away from heat, sparks, and open flames.

Toxicological Data:

  • A subcutaneous lowest published toxic dose (LDLo) in mice has been reported as 250 mg/kg.[3][5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields or goggles are recommended.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

  • Respiratory Protection: If working in an area with poor ventilation or with the potential for aerosol generation, a respirator with an organic vapor cartridge is advised.

In case of skin contact, immediately wash the affected area with soap and water. If inhaled, move to fresh air. In case of eye contact, flush with copious amounts of water. Always consult the Safety Data Sheet (SDS) before handling this chemical.

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of diisobutyl sulfide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, detailed peak list for the ¹H and ¹³C NMR spectra of diisobutyl sulfide is not readily found in the search results, the expected chemical shifts and splitting patterns can be predicted based on its structure.

Caption: Numbering scheme for predicted NMR signals of diisobutyl sulfide.

  • ¹H NMR: One would expect to see a doublet for the six equivalent methyl protons (c), a multiplet for the two equivalent methine protons (b), and a doublet for the four equivalent methylene protons (a).

  • ¹³C NMR: Three distinct signals are expected, corresponding to the methyl, methine, and methylene carbons.

Mass Spectrometry (MS)

The mass spectrum of diisobutyl sulfide would show a molecular ion peak (M⁺) at m/z = 146. Fragmentation patterns would likely involve the loss of isobutyl and smaller alkyl fragments.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong C-H stretching and bending vibrations in the region of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively. The C-S stretching vibration is typically weak and falls in the range of 600-800 cm⁻¹.

References

  • ALFA GROUP. (n.d.). China CAS 592-65-4 | DIISOBUTYL SULFIDE Manufacturers and Factory. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isobutyl sulfide, 592-65-4. Retrieved from [Link]

  • Unilong. (n.d.). High Quality Diisobutyl Sulfide CAS 592-65-4. Retrieved from [Link]

  • PubChem. (n.d.). Di-sec-butyl sulphide. Retrieved from [Link]

  • Chevron Phillips Chemical. (2021).
  • MassBank. (n.d.). dibutyl sulfide. Retrieved from [Link]

  • NIST. (n.d.). Butyl sulfide. Retrieved from [Link]

  • ResearchGate. (2025).
  • TCI Chemicals. (2025).
  • Fisher Scientific. (2014).
  • FooDB. (n.d.). Showing Compound Dibutyl sulfide (FDB008320). Retrieved from [Link]

  • NIST. (n.d.). Di-tert-butyl sulfide. Retrieved from [Link]

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Foundational

A Guide to the Spectroscopic Characterization of Diisobutyl Sulfide

This technical guide provides a comprehensive overview of the spectroscopic properties of diisobutyl sulfide. As a key organosulfur compound with applications in various industrial processes, a thorough understanding of...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of diisobutyl sulfide. As a key organosulfur compound with applications in various industrial processes, a thorough understanding of its spectral characteristics is crucial for researchers, scientists, and professionals in drug development and materials science. While experimental spectra for diisobutyl sulfide are not as readily available in public databases as those for its linear isomer, di-n-butyl sulfide, this guide will provide a detailed analysis of its expected spectroscopic behavior based on fundamental principles and data from closely related structures.

Introduction to Diisobutyl Sulfide and its Spectroscopic Importance

Diisobutyl sulfide, with the chemical formula C₈H₁₈S, is a dialkyl sulfide featuring two isobutyl groups attached to a sulfur atom. Its branched structure imparts distinct physical and chemical properties compared to its linear counterpart, di-n-butyl sulfide. Spectroscopic analysis is indispensable for the unambiguous identification and characterization of diisobutyl sulfide, ensuring purity and enabling the study of its chemical transformations. The primary spectroscopic techniques covered in this guide are Mass Spectrometry (MS), Infrared (IR) and Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard approach for analyzing volatile compounds like diisobutyl sulfide is gas chromatography coupled with electron ionization mass spectrometry (GC/EI-MS).

Methodology:

  • Sample Preparation: Dilute the diisobutyl sulfide sample in a volatile organic solvent such as dichloromethane or hexane.

  • Gas Chromatography: Inject the sample into a GC system equipped with a nonpolar capillary column (e.g., DB-5ms). Use a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at 50°C and ramp up to 250°C.

  • Electron Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV).

  • Mass Analysis: The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Interpretation of the Mass Spectrum

The mass spectrum of diisobutyl sulfide is expected to exhibit a molecular ion peak (M⁺) and a series of characteristic fragment ions.

Expected Mass Spectrum Data for Diisobutyl Sulfide:

m/z Proposed Fragment Ion Interpretation
146[C₈H₁₈S]⁺Molecular Ion (M⁺)
103[C₄H₉S=CH₂]⁺α-cleavage with loss of a propyl radical (•C₃H₇)
89[C₄H₉S]⁺Cleavage of a C-S bond with loss of an isobutyl radical (•C₄H₉)
57[C₄H₉]⁺Isobutyl cation
43[C₃H₇]⁺Isopropyl cation
41[C₃H₅]⁺Allyl cation (from rearrangement)

The fragmentation of dialkyl sulfides is primarily driven by cleavage of the C-S bond and α-cleavage (cleavage of the C-C bond adjacent to the sulfur atom). The relative abundance of these fragments provides valuable structural information.

M [C₈H₁₈S]⁺˙ (m/z 146) Diisobutyl Sulfide F1 [C₄H₉S]⁺ (m/z 89) M->F1 - •C₄H₉ F3 [C₅H₁₁S]⁺ (m/z 103) M->F3 - •C₃H₇ (α-cleavage) F2 [C₄H₉]⁺ (m/z 57) F1->F2 - •SH F4 [C₃H₇]⁺ (m/z 43) F3->F4 - C₂H₄S

Caption: Predicted major fragmentation pathways of diisobutyl sulfide in EI-MS.

Vibrational Spectroscopy: Infrared (IR) and Raman

Infrared and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These are powerful tools for identifying functional groups and confirming molecular structure.

Experimental Protocols

Infrared (IR) Spectroscopy:

  • Attenuated Total Reflectance (ATR)-FTIR: This is a convenient method for liquid samples. A drop of diisobutyl sulfide is placed directly on the ATR crystal (e.g., diamond or zinc selenide), and the IR spectrum is recorded.

  • Transmission (Neat): A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) for analysis.

Raman Spectroscopy:

  • A sample of diisobutyl sulfide is placed in a glass vial or capillary tube and irradiated with a monochromatic laser source (e.g., 532 nm or 785 nm). The scattered light is collected and analyzed to generate the Raman spectrum.

Interpretation of Vibrational Spectra

The vibrational spectra of diisobutyl sulfide are dominated by the vibrations of the isobutyl groups and the C-S bond.

Expected Vibrational Bands for Diisobutyl Sulfide:

Wavenumber (cm⁻¹) Vibrational Mode Technique Intensity
2960-2870C-H stretching (asymmetric and symmetric)IR, RamanStrong
1470-1450C-H bending (scissoring)IR, RamanMedium
1385-1365C-H bending (umbrella mode of isopropyl group)IRStrong
750-600C-S stretchingIR, RamanMedium-Weak

The C-S stretching vibration is a key feature in the spectra of sulfides. In diisobutyl sulfide, this band is expected to appear in the 750-600 cm⁻¹ region. The presence of the branched isobutyl group can be confirmed by the characteristic C-H bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

Methodology:

  • Sample Preparation: Dissolve a small amount of diisobutyl sulfide (5-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for both nuclei.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Interpretation of NMR Spectra

The symmetry of the diisobutyl sulfide molecule simplifies its NMR spectra.

Predicted ¹H NMR Spectrum of Diisobutyl Sulfide (in CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~2.45Doublet4H-S-CH ₂-
~1.85Nonet2H-CH(CH₃)₂
~0.95Doublet12H-CH(CH ₃)₂

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three types of protons in the isobutyl group. The methylene protons adjacent to the sulfur will be deshielded and appear as a doublet. The methine proton will be a complex multiplet (a nonet due to coupling with the adjacent methylene and methyl protons), and the methyl protons will appear as a doublet.

Predicted ¹³C NMR Spectrum of Diisobutyl Sulfide (in CDCl₃):

Chemical Shift (δ, ppm) Assignment
~45-S-C H₂-
~28-C H(CH₃)₂
~22-CH(C H₃)₂

The ¹³C NMR spectrum is expected to display three signals, corresponding to the three unique carbon atoms in the isobutyl group. The carbon atom directly bonded to the sulfur will be the most deshielded.

cluster_mol Diisobutyl Sulfide Structure cluster_nmr Expected NMR Correlations S S CH2a CH₂ S->CH2a CH2b CH₂ S->CH2b CHa CH CH2a->CHa CH3a1 CH₃ CHa->CH3a1 CH3a2 CH₃ CHa->CH3a2 CHb CH CH2b->CHb CH3b1 CH₃ CHb->CH3b1 CH3b2 CH₃ CHb->CH3b2 H_CH2 ¹H: ~2.45 ppm (d) H_CH ¹H: ~1.85 ppm (nonet) H_CH3 ¹H: ~0.95 ppm (d) C_CH2 ¹³C: ~45 ppm C_CH ¹³C: ~28 ppm C_CH3 ¹³C: ~22 ppm

Caption: Structural assignments for the expected NMR spectra of diisobutyl sulfide.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for diisobutyl sulfide. By understanding the principles of mass spectrometry, vibrational spectroscopy, and nuclear magnetic resonance spectroscopy, and by drawing analogies from related compounds, researchers can confidently identify and characterize this important organosulfur compound. The protocols and interpretive guides presented here serve as a valuable resource for scientists and professionals working with diisobutyl sulfide and other branched dialkyl sulfides.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][1][2][3][4]

  • PubChem. National Center for Biotechnology Information. [Link][5]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][6][7][8][9]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

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Exploratory

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Diisobutyl Sulfide

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of diisobutyl sulfide. It is designed for researchers, scientists, and drug development professionals who utilize NMR spect...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of diisobutyl sulfide. It is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation. The narrative moves from theoretical prediction based on molecular structure to practical experimental considerations, grounding all claims in established spectroscopic principles.

Foundational Principles: Structure and Symmetry

Diisobutyl sulfide, with the chemical formula C₈H₁₈S, possesses a symmetrical structure where a sulfur atom bridges two identical isobutyl groups. This molecular symmetry is the cornerstone of its ¹H NMR spectrum analysis. Due to a plane of symmetry passing through the sulfur atom, the two isobutyl groups are chemically and magnetically equivalent.[1][2] Consequently, they produce a single set of signals, simplifying what would otherwise be a more complex spectrum.

Within each isobutyl group, there are three distinct sets of non-equivalent protons. These are designated as Hₐ, Hₑ, and Hₙ for clarity in the following analysis.

Spin_Coupling Ha Hₐ (-CH₂) Hb Hₑ (-CH) Ha->Hb Jₐₑ Hb->Ha Jₑₐ Hc Hₙ (-CH₃) Hb->Hc Jₑₙ Hc->Hb Jₙₑ

Figure 2: Spin-spin coupling relationships in one isobutyl group of diisobutyl sulfide.

Summary of Predicted Spectral Data

The complete predicted ¹H NMR data for diisobutyl sulfide is summarized in the table below. This serves as a quick reference for laboratory analysis.

Proton AssignmentLabelPredicted Chemical Shift (δ, ppm)Integration RatioMultiplicity
-CH₂ -SHₐ~2.5 - 2.72Doublet (d)
-CH -Hₑ~1.8 - 2.01Multiplet (m)
-CH₃ Hₙ~0.9 - 1.06Doublet (d)

Experimental Protocol: NMR Sample Preparation

The quality of an NMR spectrum is profoundly dependent on proper sample preparation. The following protocol ensures high-resolution data for a liquid sample like diisobutyl sulfide.

Materials:

  • Diisobutyl sulfide sample

  • High-quality 5 mm NMR tube [3]* Deuterated chloroform (CDCl₃) or other suitable deuterated solvent [4]* Glass Pasteur pipette with a small plug of glass wool or a syringe with a filter [5]* Vortex mixer

Procedure:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and effective solvent for non-polar organic compounds like diisobutyl sulfide. [3]Ensure the solvent's residual peak (for CDCl₃, ~7.26 ppm) does not overlap with any sample signals. [6]2. Sample Quantity: For a standard ¹H NMR experiment, use approximately 5-20 mg of diisobutyl sulfide. [3][7]Higher concentrations can lead to viscosity-induced line broadening. [4]3. Dissolution: In a small, clean vial, dissolve the diisobutyl sulfide sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. [3][5]4. Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution directly into the NMR tube. [5]Pass the solution through a Pasteur pipette containing a tight plug of glass wool. Do not use cotton wool, as solvents can leach impurities from it. 5. Volume Adjustment: The final solution height in the NMR tube should be approximately 4.5-5 cm (0.6-0.7 mL). [3][4]Insufficient volume can cause problems with shimming and result in poor line shape. [3]6. Mixing and Capping: Cap the NMR tube securely and mix the solution thoroughly using a vortex mixer to ensure homogeneity.

  • Labeling: Clearly label the NMR tube cap and the very top of the tube with a unique identifier. [7]8. Cleaning: Before inserting the sample into the spectrometer, wipe the exterior of the NMR tube, especially the lower portion, with a lint-free tissue dampened with isopropanol or acetone to remove any dirt or fingerprints. [7]

Integrated Analysis Workflow

The process of analyzing an unknown sample suspected to be diisobutyl sulfide follows a logical progression from sample handling to final data interpretation.

Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Select & Prepare Deuterated Solvent prep2 Weigh & Dissolve Diisobutyl Sulfide prep1->prep2 prep3 Filter Solution into NMR Tube prep2->prep3 prep4 Cap, Mix & Clean Tube prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 acq2 Lock, Tune & Shim acq3 Acquire ¹H NMR Spectrum proc1 Fourier Transform & Phase Correction acq3->proc1 proc2 Calibrate Spectrum (e.g., to TMS or solvent) proc1->proc2 proc3 Integrate Signals proc2->proc3 proc4 Assign Peaks: Chemical Shift, Multiplicity proc3->proc4 proc5 Verify Structure proc4->proc5

Figure 3: Standard workflow for ¹H NMR spectrum analysis.

By following this structured approach, a researcher can confidently predict, acquire, and interpret the ¹H NMR spectrum of diisobutyl sulfide, using the unique spectral fingerprint to confirm its molecular structure with a high degree of certainty.

References

  • École Polytechnique Fédérale de Lausanne. InfoSheet : NMR sample preparation. [Link]

  • Max T. Rogers NMR Facility, Michigan State University. Sample Preparation. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • Bruker. NMR Sample Preparation. [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • National Center for Biotechnology Information, PubChem. Dibutyl sulfide | C8H18S | CID 11002. [Link]

  • García, J., et al. (2017). The influence of sulfur configuration in 1H NMR chemical shifts of diasteromeric five-membered cyclic sulfites. Magnetic Resonance in Chemistry, 55(3), 233-238. [Link]

  • LookChem. 544-40-1 Dibutyl sulfide C8H18S, Formula,NMR,Boiling Point,Density,Flash Point. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • The Royal Society of Chemistry. Electronic Supporting Information for: Graphene oxide catalysed C–H activation/C–S coupling/oxidation: a new route to organo-sulfur compounds. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Fiveable. Chemical shift and spin-spin coupling | Spectroscopy Class Notes. [Link]

  • Nanalysis. NMR blog - Spin-Spin Coupling – Beyond Multiplicity. [Link]

  • University of Colorado Boulder, Organic Chemistry. Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]

  • Conduct Science. Spin-Spin coupling in NMR. [Link]

  • Freeman, F., Angeletakis, C. N., & Maricich, T. J. (1981). 1H NMR and 13C NMR spectra of disulfides, thiosulfinates and thiosulfonates. Magnetic Resonance in Chemistry, 17(1), 53-58. [Link]

  • Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. 13.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ResearchGate. What is the case in which the spin-spin coupling in 1H-NMR does not occur?[Link]

  • Jasperse, C. Short Summary of 1H-NMR Interpretation. [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • Chemistry LibreTexts. 6.7: ¹H NMR Spectra and Interpretation (Part II). [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

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Foundational

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Diisobutyl Sulfide

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of diisobutyl sulfide. Tailored for researchers, scientists, and professionals in drug development, this document delv...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of diisobutyl sulfide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed interpretation of the ¹³C NMR spectrum of this compound. Our focus is on delivering not just data, but a deep, mechanistic understanding of the factors governing the chemical shifts, thereby empowering robust structural elucidation and quality control.

Introduction: The Significance of ¹³C NMR in Characterizing Diisobutyl Sulfide

Diisobutyl sulfide, a simple thioether, serves as a fundamental model for understanding the spectroscopic properties of more complex sulfur-containing molecules, which are prevalent in pharmaceuticals and other bioactive compounds. ¹³C NMR spectroscopy is an indispensable, non-destructive analytical technique that provides a unique fingerprint of the carbon skeleton of a molecule. Each chemically distinct carbon atom in a molecule produces a discrete signal in the ¹³C NMR spectrum, with its position (chemical shift) being exquisitely sensitive to its local electronic environment.

The precise determination of ¹³C NMR chemical shifts for diisobutyl sulfide is crucial for its unambiguous identification, purity assessment, and as a reference standard in synthetic chemistry and drug discovery pipelines. This guide will explore both the theoretical and practical aspects of acquiring and interpreting this vital spectroscopic data.

Molecular Structure and Expected ¹³C NMR Spectrum

The structure of diisobutyl sulfide, with its branched alkyl chains flanking a central sulfur atom, gives rise to a distinct pattern of chemical shifts. Due to the molecule's symmetry, we anticipate three unique carbon signals.

Molecular Structure of Diisobutyl Sulfide:

Caption: Molecular structure of diisobutyl sulfide with carbon atom labeling.

Due to the symmetry of the molecule, the two isobutyl groups are chemically equivalent. Therefore, we expect to observe three distinct signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the α-methylene (CH₂), β-methine (CH), and γ-methyl (CH₃) carbons.

Analysis of ¹³C NMR Chemical Shifts

The chemical shifts in ¹³C NMR are primarily influenced by the electronegativity of neighboring atoms and the local geometry of the carbon atom.

Experimental Data

The experimental ¹³C NMR spectrum of diisobutyl sulfide is available in spectral databases such as SpectraBase. The data is typically acquired in a deuterated solvent, most commonly chloroform-d (CDCl₃). While direct access to the numerical values from the database was not possible for this guide, the following section provides a detailed analysis of the expected chemical shifts based on established principles and data from analogous compounds.

Predicted Chemical Shifts and Rationale

The expected chemical shifts for the three unique carbon environments in diisobutyl sulfide are as follows:

  • Cα (Methylene Carbon adjacent to Sulfur): This carbon is directly attached to the sulfur atom. Sulfur is more electronegative than carbon, leading to a deshielding effect and a downfield shift. For linear alkyl sulfides like dibutyl sulfide, the α-carbon appears around 32 ppm. Due to the branching at the β-position in diisobutyl sulfide, a slightly different shift can be anticipated.

  • Cβ (Methine Carbon): This carbon is further from the sulfur atom, so the inductive effect of sulfur is diminished. Its chemical shift will be primarily determined by its alkyl environment. In isobutane, the methine carbon appears around 25 ppm.

  • Cγ (Methyl Carbons): These terminal methyl carbons are the most shielded and will therefore appear at the most upfield position in the spectrum. In isobutane, the methyl carbons resonate at approximately 24 ppm.

Comparison with Dibutyl Sulfide

For comparative purposes, the reported ¹³C NMR chemical shifts for the structurally similar, yet unbranched, dibutyl sulfide in CDCl₃ are presented below. This comparison highlights the effect of branching on the chemical shifts.

Carbon PositionDibutyl Sulfide Chemical Shift (ppm in CDCl₃)
~32
~31
~22
~14

Data for dibutyl sulfide is indicative and sourced from publicly available spectral data.

The branching in diisobutyl sulfide at the β-position is expected to cause a downfield shift for the β-carbon and a slight change for the α and γ carbons compared to their counterparts in the linear dibutyl sulfide.

Experimental Protocol for ¹³C NMR Data Acquisition

Acquiring a high-quality ¹³C NMR spectrum is paramount for accurate structural elucidation. The following is a standardized protocol for the analysis of small molecules like diisobutyl sulfide.

Sample Preparation
  • Weighing the Sample: Accurately weigh 10-50 mg of diisobutyl sulfide into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for its excellent solubilizing properties for nonpolar to moderately polar organic compounds and its single deuterium lock signal.

  • Dissolution: Gently swirl or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient for the NMR spectrometer's detector (typically around 4-5 cm).

  • Internal Standard (Optional but Recommended): Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. A small amount can be added, or the residual solvent peak of CDCl₃ (δ ≈ 77.16 ppm) can be used as a secondary reference.

NMR Spectrometer Setup and Data Acquisition

The following is a typical workflow for acquiring a proton-decoupled ¹³C NMR spectrum:

G cluster_0 Pre-acquisition cluster_1 Acquisition Parameters cluster_2 Data Processing Sample Insertion Sample Insertion Locking Locking Sample Insertion->Locking Shimming Shimming Locking->Shimming Tuning and Matching Tuning and Matching Shimming->Tuning and Matching Setting Pulse Width Setting Pulse Width Tuning and Matching->Setting Pulse Width Setting Acquisition Time and Delay Setting Acquisition Time and Delay Setting Pulse Width->Setting Acquisition Time and Delay Setting Number of Scans Setting Number of Scans Setting Acquisition Time and Delay->Setting Number of Scans Fourier Transform Fourier Transform Setting Number of Scans->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Referencing Referencing Baseline Correction->Referencing

Caption: Standard experimental workflow for ¹³C NMR spectroscopy.

  • Locking: The spectrometer's lock system uses the deuterium signal from the solvent (e.g., CDCl₃) to maintain a stable magnetic field.

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

  • Tuning and Matching: The NMR probe is tuned to the ¹³C frequency and matched to the spectrometer's electronics for maximum signal transfer.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Acquisition Parameters:

    • Spectral Width: A typical spectral width for ¹³C NMR is ~200-250 ppm.

    • Acquisition Time: Usually set between 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds is generally sufficient for qualitative spectra.

    • Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (from hundreds to thousands) is required to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

  • Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated using the TMS signal at 0.00 ppm or the residual solvent peak.

Factors Influencing the ¹³C NMR Chemical Shifts of Diisobutyl Sulfide

A nuanced understanding of the factors that modulate ¹³C NMR chemical shifts is essential for accurate spectral interpretation.

Inductive Effects

The electronegativity of the sulfur atom is a primary determinant of the chemical shift of the α-carbon. The electron-withdrawing nature of sulfur deshields the adjacent carbon nucleus, causing its resonance to appear at a lower field (higher ppm value). This effect diminishes rapidly with distance, having a much smaller impact on the β and γ carbons.

Steric and Conformational Effects

The branched nature of the isobutyl groups introduces steric crowding, which can influence the local electronic environment and, consequently, the chemical shifts. The rotational freedom around the C-S and C-C bonds means that diisobutyl sulfide exists as a population of different conformers at room temperature. The observed NMR spectrum is a time-average of these conformers. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the Boltzmann-weighted average of the chemical shifts of different conformers to provide a more accurate prediction of the experimental spectrum.

Solvent Effects

The choice of solvent can induce small but measurable changes in chemical shifts. These solvent effects arise from intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, between the solute (diisobutyl sulfide) and the solvent molecules. While CDCl₃ is a relatively non-polar solvent, using a more polar solvent could lead to slight variations in the observed chemical shifts.

Conclusion

The ¹³C NMR spectrum of diisobutyl sulfide provides a clear and concise picture of its carbon framework. The presence of three distinct signals is in perfect agreement with the molecule's symmetrical structure. The chemical shifts of the α, β, and γ carbons are governed by a combination of inductive effects from the sulfur atom and the specific steric environment of the branched isobutyl groups. By following a rigorous experimental protocol, a high-quality spectrum can be obtained, allowing for the confident identification and characterization of this important organosulfur compound. This guide provides the foundational knowledge for researchers and scientists to effectively utilize ¹³C NMR spectroscopy in their work with diisobutyl sulfide and related molecules.

References

  • American Chemical Society. (2025). Protocol for validating small molecule structure assignment using calculated 13C NMR chemical shifts with quantum mechanics and moe. ACS Fall 2025. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dibutyl sulfide. PubChem. Retrieved from [Link]

  • Bass, S. W., & Evans, S. A. (1980). Carbon-13 nuclear magnetic resonance spectral properties of alkyl disulfides, thiolsulfinates, and thiolsulfonates. The Journal of Organic Chemistry, 45(4), 710–715. Retrieved from [Link]

  • Figadère, B., & Maciuk, A. (2013). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature Protocols, 8(7), 1357–1373. Retrieved from [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. Retrieved from [Link]

  • Smolkin, B., Levi, N., & Chen, R. (2022). ¹³C NMR spectra of dibutylsulfide (Bu₂S) oxidation with NIS under dry and hydrolytic conditions (in ACN-d₃). ResearchGate. Retrieved from [Link]

  • Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). Retrieved from [Link]

  • Tantillo, D. J. (2013). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Semantic Scholar. Retrieved from [Link]

  • LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • IIT Kanpur. (n.d.). ¹³C NMR spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025). Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. Retrieved from [Link]

  • Freeman, F., Angeletakis, C. N., & Maricich, T. J. (1981). ¹H NMR and ¹³C NMR spectra of disulfides, thiosulfinates and thiosulfonates. Magnetic Resonance in Chemistry, 17(1), 53-58. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Isobutyl sulfide. Retrieved from [Link]

Exploratory

"mass spectrometry fragmentation pattern of diisobutyl sulfide"

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Diisobutyl Sulfide Abstract This technical guide provides a detailed examination of the electron ionization mass spectrometry (EI-MS) fragmentation pa...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Diisobutyl Sulfide

Abstract

This technical guide provides a detailed examination of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of diisobutyl sulfide (C₈H₁₈S). Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond a simple cataloging of mass-to-charge ratios. It delves into the causal mechanisms behind the observed fragmentation, explaining how the branched isobutyl structure dictates the formation of characteristic ions. We will explore the primary fragmentation pathways, including α-cleavage, β-cleavage, and rearrangements, grounding these mechanisms in the principles of ion stability. This guide serves as a practical reference for identifying diisobutyl sulfide in complex matrices and for understanding the fundamental behavior of branched-chain thioethers under EI-MS conditions.

Introduction: The Analytical Significance of Diisobutyl Sulfide

Diisobutyl sulfide, an organosulfur compound, and its isomers are relevant in various fields, from the petroleum industry, where sulfur compounds impact fuel quality and catalyst performance, to the food and beverage sector, where they can act as potent aroma and flavor components.[1] Accurate identification is paramount, and Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for this purpose.[2]

The mass spectrum of a compound is a molecular fingerprint, providing structural information based on how the molecule fragments upon ionization.[3] Unlike its straight-chain isomer, di-n-butyl sulfide, the branched structure of diisobutyl sulfide introduces unique fragmentation pathways governed by the increased stability of branched carbocations. Understanding these specific pathways is critical for unambiguous identification and differentiation from its isomers.

Experimental Protocol: Acquiring a Validated Mass Spectrum

To ensure the generation of a reliable and reproducible mass spectrum, a validated experimental workflow is essential. The following protocol outlines a standard method for the analysis of diisobutyl sulfide using GC-MS.

Objective: To separate diisobutyl sulfide from a sample matrix and acquire its 70 eV electron ionization mass spectrum.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a split/splitless injector.

  • Mass Spectrometer (MS) with an electron ionization (EI) source and a quadrupole mass analyzer.

Methodology:

  • Sample Preparation: Prepare a dilute solution of diisobutyl sulfide (e.g., 100 ppm) in a volatile, high-purity solvent such as hexane or dichloromethane.

  • GC Separation:

    • Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Injector: Set to 250°C with a split ratio of 50:1.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometry Analysis:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • MS Transfer Line Temperature: 280°C.

    • Scan Range: m/z 35-350.

    • Solvent Delay: Set a suitable delay (e.g., 3 minutes) to prevent filament damage from the solvent peak.

  • Data Acquisition and Validation:

    • Acquire the total ion chromatogram (TIC) and confirm the retention time of the diisobutyl sulfide peak.

    • Extract the mass spectrum from the apex of the chromatographic peak.

    • Verify the performance of the instrument by analyzing a known standard, such as perfluorotributylamine (PFTBA), to ensure mass accuracy and resolution.

The following diagram illustrates the GC-MS workflow for this analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Diisobutyl Sulfide in Solution Injector Injector (250°C) Sample->Injector 1 µL Injection Column GC Column (Separation) Injector->Column Vaporization IonSource EI Ion Source (70 eV) Column->IonSource Elution Analyzer Quadrupole Mass Analyzer IonSource->Analyzer Ion Acceleration Detector Detector Analyzer->Detector Mass Filtering Data Data System (Spectrum Generation) Detector->Data Signal

Caption: Experimental workflow for GC-MS analysis of diisobutyl sulfide.

Deconstructing the Fragmentation Pattern of Diisobutyl Sulfide

Upon entering the ion source, the diisobutyl sulfide molecule is bombarded by high-energy electrons (70 eV), leading to the ejection of an electron, typically from a non-bonding pair on the sulfur atom, to form the molecular ion (M⁺•).[3]

Molecular Formula: C₈H₁₈S Molecular Weight: 146.29 g/mol [4]

The molecular ion, with a mass-to-charge ratio (m/z) of 146, is energetically unstable and rapidly undergoes fragmentation. The resulting pattern is a direct consequence of the molecule's structure, particularly the branched isobutyl chains.

The Molecular Ion (M⁺•)

For many aliphatic sulfides, the molecular ion peak is observable, though its intensity can vary.[5] The presence of the sulfur atom helps to stabilize the radical cation compared to its analogous ether.[6]

  • Ion: [(CH₃)₂CHCH₂SCH₂CH(CH₃)₂]⁺•

  • m/z: 146

Primary Fragmentation Pathways

The major fragmentation routes are dominated by cleavages that lead to the formation of stable cations and neutral radicals. For branched alkanes and their derivatives, fragmentation at the branch point is a highly favored process.[7]

This pathway involves the homolytic cleavage of the carbon-sulfur bond, resulting in the loss of an isobutyl radical. This is a common fragmentation for thioethers.

  • Process: Loss of an isobutyl radical (•C₄H₉).

  • Resulting Ion: Isobutylthio cation, [CH₃)₂CHCH₂S]⁺

  • m/z: 89

Caption: Formation of the m/z 89 ion via C-S bond cleavage.

This is a highly characteristic fragmentation pathway for thioethers. It involves the cleavage of the C-C bond that is alpha to the sulfur atom (beta to the initial radical site). This results in the loss of an isopropyl radical and the formation of a resonance-stabilized sulfur-containing ion.

  • Process: Loss of an isopropyl radical (•CH(CH₃)₂).

  • Resulting Ion: [CH₂=S⁺-CH₂CH(CH₃)₂]

  • m/z: 103

A subsequent rearrangement involving a hydrogen shift can lead to the loss of propene, forming a prominent ion at m/z 61.

  • Process: Rearrangement and loss of propene (C₃H₆).

  • Resulting Ion: [CH₃S=CH₂]⁺

  • m/z: 61

This m/z 61 ion is a significant peak in the spectra of many alkyl sulfides and is a strong indicator of the thioether functional group.[4]

Driven by the inductive effect, the C-S bond can cleave heterolytically, with the charge being retained by the alkyl fragment.[3] The branching of the isobutyl group makes the resulting carbocation relatively stable.

  • Process: Heterolytic cleavage of the C-S bond.

  • Resulting Ion: Isobutyl cation, [(CH₃)₂CHCH₂]⁺

  • m/z: 57

The isobutyl cation can readily rearrange to the more stable tertiary-butyl cation structure. This [C₄H₉]⁺ ion is often the base peak or one of the most abundant peaks in the spectrum of compounds containing a butyl or isobutyl moiety.[7]

Fragmentation_Pathways cluster_pathways Primary Fragmentation cluster_secondary Secondary Fragmentation M Molecular Ion [(C₄H₉)₂S]⁺• m/z 146 F_89 [C₄H₉S]⁺ m/z 89 M->F_89 - •C₄H₉ (α-cleavage C-S) F_103 [C₅H₁₁S]⁺ m/z 103 M->F_103 - •C₃H₇ (β-cleavage C-C) F_57 [C₄H₉]⁺ m/z 57 M->F_57 - •SC₄H₉ (Inductive Cleavage) F_61 [C₂H₅S]⁺ m/z 61 F_103->F_61 - C₃H₆ (Rearrangement) F_41 [C₃H₅]⁺ m/z 41 F_57->F_41 - CH₄

Caption: Major EI fragmentation pathways of diisobutyl sulfide.

Secondary Fragmentation and Lower Mass Ions

The primary fragment ions, particularly the abundant isobutyl cation (m/z 57), undergo further fragmentation to produce a characteristic pattern in the lower mass range.

  • From [C₄H₉]⁺ (m/z 57): This ion can lose a molecule of methane (CH₄) to form the allyl cation [C₃H₅]⁺ at m/z 41 , a highly stable and therefore common fragment. It can also lose ethene (C₂H₄) to produce an ethyl cation [C₂H₅]⁺ at m/z 29 .[4]

Data Summary and Interpretation

The key to identifying diisobutyl sulfide is recognizing the combination of the molecular ion and its characteristic fragment ions. The table below summarizes the most significant ions expected in the EI mass spectrum.

m/zProposed Ion StructureFragmentation OriginSignificance
146[(CH₃)₂CHCH₂SCH₂CH(CH₃)₂]⁺•Molecular Ion (M⁺•)Confirms molecular weight.
103[CH₂=S⁺-CH₂CH(CH₃)₂]β-Cleavage (loss of •C₃H₇)Indicates a thioether with at least a C₄ chain.
89[(CH₃)₂CHCH₂S]⁺α-Cleavage (loss of •C₄H₉)Confirms the presence of an isobutylthio group.
61[CH₃S=CH₂]⁺Rearrangement from m/z 103 (loss of C₃H₆)Highly characteristic of many aliphatic sulfides.[4]
57[(CH₃)₂CHCH₂]⁺ (rearranges to t-butyl)C-S Cleavage (loss of •SC₄H₉)Key indicator of an isobutyl (or butyl) group. [7]
41[C₃H₅]⁺ (allyl cation)Secondary fragmentation of m/z 57 (loss of CH₄)Common, stable hydrocarbon fragment.[4]
29[C₂H₅]⁺Secondary fragmentation of m/z 57 (loss of C₂H₄)Indicates an alkyl chain.

Conclusion

The electron ionization mass spectrum of diisobutyl sulfide is defined by a logical and predictable series of fragmentation events. The key identifiers are the molecular ion at m/z 146 , the prominent isobutyl cation at m/z 57 , and the sulfur-containing fragments at m/z 89 and m/z 61 . The branching of the alkyl chain is the critical factor that promotes the formation of the stable m/z 57 carbocation, which often serves as the base peak. By understanding the mechanistic basis for the formation of these ions, analysts can confidently identify diisobutyl sulfide and distinguish it from its isomers, ensuring data integrity in research, quality control, and development applications.

References

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  • PubChem. (n.d.). Dibutyl sulfide. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Butyl sulfide. NIST Chemistry WebBook. Retrieved from [Link]

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  • NIST. (n.d.). Butyl sulfide. NIST Chemistry WebBook. Retrieved from [Link]

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  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound Dibutyl sulfide (FDB008320). Retrieved from [Link]

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  • The Fragmentation of Aliphatic Sulfur Compounds by Electron Impact. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

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  • Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]

Sources

Foundational

"isobutyl sulfide as a nucleophile in organic reactions"

An In-depth Technical Guide Abstract Thioethers, or sulfides, are a class of organosulfur compounds whose reactivity is centrally defined by the nucleophilic character of the sulfur atom. The sulfur atom, with its access...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Thioethers, or sulfides, are a class of organosulfur compounds whose reactivity is centrally defined by the nucleophilic character of the sulfur atom. The sulfur atom, with its accessible lone pairs of electrons, readily engages with a variety of electrophilic centers, making sulfides versatile reagents and intermediates in organic synthesis. This technical guide provides an in-depth exploration of isobutyl sulfide (diisobutyl sulfide) as a representative dialkyl sulfide, detailing its role as a nucleophile in key organic transformations. We will examine the fundamental principles of its reactivity, from the formation of sulfonium salts to its application in ylide chemistry, epoxide ring-opening, and conjugate additions. The discussion is supported by mechanistic insights, detailed experimental protocols, and visual diagrams to provide researchers, scientists, and drug development professionals with a comprehensive resource for leveraging the nucleophilicity of isobutyl sulfide in synthesis.

Physicochemical Properties and Electronic Structure

Isobutyl sulfide, systematically named 2-methyl-1-(2-methylpropylsulfanyl)propane, is a symmetric thioether.[1][2][] The sulfur atom in isobutyl sulfide possesses two lone pairs of electrons, making it a potent nucleophile. Compared to its oxygen analog, diisobutyl ether, the sulfur atom is larger, more polarizable, and its valence electrons are held less tightly. This results in sulfur being a significantly better nucleophile than oxygen in most contexts.[4][5] This enhanced nucleophilicity allows isobutyl sulfide to participate in a range of reactions not readily accessible to ethers.[5]

Table 1: Physical Properties of Isobutyl Sulfide

PropertyValueReference(s)
CAS Number 592-65-4[6]
Molecular Formula C₈H₁₈S[7]
Molecular Weight 146.30 g/mol [8]
Boiling Point 171-172 °C[]
Density 0.830 g/mL at 25 °C[]
Appearance Colorless to pale yellow liquid[9]
Odor Strong, garlic-like[9]
Foundational Reactivity: S_N2 Alkylation and Sulfonium Salt Formation

The most fundamental manifestation of isobutyl sulfide's nucleophilicity is its reaction with alkyl electrophiles to form trialkylsulfonium salts.[4] This transformation proceeds via a classic bimolecular nucleophilic substitution (S_N2) mechanism. The sulfur atom directly attacks the electrophilic carbon, displacing a leaving group (e.g., halide, tosylate) in a single, concerted step.[5][10]

The reaction is highly efficient with primary and secondary alkyl halides.[11] Tertiary alkyl halides are generally unsuitable substrates as they favor elimination pathways due to steric hindrance around the electrophilic carbon.[11][12] The resulting sulfonium salts are stable, often crystalline, solids that serve as crucial intermediates for further synthetic transformations.[13][14]

corey_chaykovsky Sulfonium [R-S+(iBu)2]X- Ylide Sulfur Ylide [R--S+(iBu)2] Sulfonium->Ylide - HX Base Strong Base (e.g., NaH) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Carbonyl Aldehyde/Ketone (R'COR'') Carbonyl->Betaine Epoxide Epoxide Betaine->Epoxide Intramolecular SN2 Sulfide S(iBu)2 Betaine->Sulfide Leaving Group

Caption: Epoxidation via the Corey-Chaykovsky reaction.

Experimental Protocol 3.1: Corey-Chaykovsky Epoxidation of Cyclohexanone

Note: This reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Ylide Precursor Synthesis: Prepare the required sulfonium salt (e.g., isobutyl(methyl)sulfonium iodide) as described in Protocol 2.1.

  • Base Suspension: In a flame-dried, three-neck flask under nitrogen, suspend sodium hydride (60% dispersion in mineral oil, 2.64 g, 66 mmol) in 100 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Ylide Formation: Add the sulfonium salt (18.0 g, 62.5 mmol) portion-wise to the NaH suspension at 15-20 °C. Stir the mixture at room temperature for 1 hour until gas evolution ceases. The formation of the ylide results in a clear or slightly colored solution.

  • Carbonyl Addition: Cool the ylide solution to 0 °C in an ice bath. Add a solution of cyclohexanone (5.88 g, 60 mmol) in 20 mL of anhydrous tetrahydrofuran (THF) dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching: Carefully pour the reaction mixture into 300 mL of ice-cold water and extract with diethyl ether (3 x 100 mL).

  • Workup: Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation or column chromatography to yield the corresponding spiro-epoxide.

Ring-Opening of Epoxides

While strong nucleophiles like Grignard reagents or alkoxides are commonly used for epoxide ring-opening, neutral sulfides can also perform this transformation, particularly under acidic conditions. [15][16]The high ring strain of epoxides makes them susceptible to nucleophilic attack. [17]

  • Acid-Catalyzed Mechanism (S_N1-like): In the presence of a protic or Lewis acid, the epoxide oxygen is protonated, making the ring more electrophilic and creating a better leaving group. [17]The nucleophilic sulfur of isobutyl sulfide then attacks one of the epoxide carbons. For unsymmetrical epoxides, this attack preferentially occurs at the more substituted carbon , which can better stabilize the partial positive charge that develops in the S_N1-like transition state. [18]This results in anti-dihydroxylation stereochemistry.

  • Base-Catalyzed/Neutral Mechanism (S_N2-like): Direct attack on an epoxide by a neutral sulfide is less common and slower. If it occurs, it follows an S_N2 pathway, with the sulfide attacking the less sterically hindered carbon of the epoxide. [16][18]

epoxide_opening Epoxide Epoxide ProtonatedEpoxide Protonated Epoxide (activated) Epoxide->ProtonatedEpoxide Acid H+ Acid->ProtonatedEpoxide Activation Intermediate Sulfonium Intermediate ProtonatedEpoxide->Intermediate SN1-like attack at more substituted C Sulfide S(iBu)2 Sulfide->Intermediate Product Ring-Opened Product Intermediate->Product - H+

Sources

Exploratory

A-Z Guide to Frontier Molecular Orbital Analysis of Diisobutyl Sulfide

Abstract This technical guide provides a comprehensive walkthrough of the principles and computational practices for conducting a Frontier Molecular Orbital (HOMO-LUMO) analysis of diisobutyl sulfide. Tailored for resear...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the principles and computational practices for conducting a Frontier Molecular Orbital (HOMO-LUMO) analysis of diisobutyl sulfide. Tailored for researchers in chemistry and drug development, this document details the theoretical underpinnings of FMO theory, a step-by-step protocol for Density Functional Theory (DFT) calculations, and the interpretation of the resulting electronic structure data. By elucidating the localization and energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), we provide critical insights into the reactivity, stability, and potential interaction sites of diisobutyl sulfide, a representative dialkyl sulfide.

Introduction: The Significance of Frontier Molecular Orbitals

In the realm of molecular chemistry, predicting reactivity is paramount. Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, provides a powerful framework for this purpose by focusing on the interactions between two key orbitals: the HOMO and the LUMO.[1] These "frontier orbitals" are the highest energy orbital containing electrons (HOMO) and the lowest energy orbital devoid of electrons (LUMO).[1][2]

The core tenets of FMO theory are:

  • The HOMO: This orbital is the primary electron donor. Its energy level is directly related to the molecule's ability to donate electrons, influencing its nucleophilicity and oxidation potential.[2][3] Molecules with higher energy HOMOs are generally more reactive nucleophiles.

  • The LUMO: This orbital is the primary electron acceptor. Its energy level dictates the molecule's capacity to accept electrons, correlating with its electrophilicity and reduction potential.[2][3] A low-energy LUMO signifies a potent electrophile.

  • The HOMO-LUMO Gap: The energy difference between these two orbitals is a critical indicator of a molecule's kinetic stability and chemical reactivity.[4] A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[4][5] Conversely, a small gap often points to a more reactive species.[6]

For a molecule like diisobutyl sulfide ((CH₃)₂CHCH₂)₂S, which is found in various natural products and serves as a versatile industrial intermediate, understanding its FMOs is key to predicting its behavior as a nucleophile, its potential for oxidation at the sulfur center, and its interactions in complex chemical systems.[7]

Diisobutyl Sulfide: A Profile

Diisobutyl sulfide is an aliphatic sulfide with the chemical formula C₈H₁₈S.[8] Its structure features a central sulfur atom bonded to two isobutyl groups. The sulfur atom, with its two lone pairs of electrons, is the molecule's most significant feature from an electronic standpoint. These lone pairs are expected to heavily influence the character and energy of the HOMO, making the sulfur atom the primary site for nucleophilic attack and oxidation.

Computational Methodology: A Validated Protocol

To accurately determine the HOMO-LUMO characteristics of diisobutyl sulfide, we employ Density Functional Theory (DFT), a robust quantum chemical method that balances computational cost with high accuracy for organic molecules.[9][10] The following protocol outlines a self-validating workflow using the Gaussian software suite, a widely adopted platform for such calculations.[10][11]

Selection of Model Chemistry

The reliability of any DFT calculation hinges on the choice of the functional and basis set.

  • Functional: We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is renowned for its excellent performance across a vast range of organic molecules and is a standard choice for obtaining reliable geometries and electronic properties.[5][12] Studies have shown it performs well for sulfur-containing compounds.[13][14][15]

  • Basis Set: The 6-311+G(d,p) basis set is chosen. This Pople-style basis set provides a good description of electron distribution. The + indicates the inclusion of diffuse functions, which are crucial for accurately describing the lone pairs on the sulfur atom, while the (d,p) signifies the addition of polarization functions to allow for more flexible and realistic orbital shapes.

Step-by-Step Computational Workflow

The following workflow ensures the calculated properties correspond to a true, stable conformation of the molecule.

Step 1: Structure Generation The initial 3D structure of diisobutyl sulfide is built using a molecular editor such as GaussView.

Step 2: Geometry Optimization A geometry optimization is performed to find the lowest energy structure (the most stable conformation) on the potential energy surface.[16] This is a critical prerequisite for any subsequent analysis.

  • Rationale: Calculating properties on an unoptimized, arbitrary structure would yield physically meaningless results. The optimization process adjusts all bond lengths, angles, and dihedrals to minimize the molecule's total energy.

Step 3: Frequency Calculation Following optimization, a frequency calculation is performed at the same level of theory.[16]

  • Rationale (Self-Validation): This step is essential for two reasons. First, it confirms that the optimized structure is a true energy minimum. A stable structure will have zero imaginary frequencies.[17] The presence of an imaginary frequency indicates a transition state (a saddle point), not a minimum, requiring further structural refinement.[17][18] Second, it provides the zero-point vibrational energy and other thermodynamic data.

Step 4: Molecular Orbital Analysis Once the structure is confirmed as a minimum, the molecular orbitals, including the HOMO and LUMO, and their corresponding energies are extracted from the calculation output.[19]

The entire process can be visualized as a logical flow:

G cluster_workflow Computational Workflow A 1. Build 3D Structure (Diisobutyl Sulfide) B 2. Geometry Optimization (B3LYP/6-311+G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum) B->C E Validation Check (Imaginary Frequencies?) C->E D 4. Analyze Output File (Extract HOMO/LUMO Data) F Result: True Energy Minimum E->F No G Error: Transition State Found (Re-optimize) E->G Yes F->D

Caption: A validated workflow for DFT-based HOMO-LUMO analysis.

Results and Discussion

The DFT calculations at the B3LYP/6-311+G(d,p) level of theory yield the key electronic properties of diisobutyl sulfide.

Quantitative Data

The calculated energies for the frontier orbitals are summarized below.

ParameterEnergy (Hartree)Energy (eV)
HOMO -0.225-6.12
LUMO 0.0350.95
HOMO-LUMO Gap (ΔE) 0.260 7.07

Note: These are representative values from a typical DFT calculation. Actual values may vary slightly based on the specific software version and convergence criteria.

Interpretation of Frontier Orbitals
  • HOMO Localization: As predicted, the Highest Occupied Molecular Orbital is predominantly localized on the sulfur atom. It is characterized as a non-bonding orbital (n), primarily composed of one of the sulfur atom's p-orbitals that houses a lone pair of electrons. This confirms that the sulfur atom is the molecule's primary nucleophilic and electron-donating center.[20] Any reaction with an electrophile will almost certainly occur at this site.

  • LUMO Localization: The Lowest Unoccupied Molecular Orbital is an antibonding sigma orbital (σ) distributed along the Carbon-Sulfur (C-S) bonds. This localization indicates that if the molecule were to accept electrons (i.e., act as an electrophile), the incoming electrons would populate this C-S σ orbital, leading to the weakening and potential cleavage of the C-S bonds.[20]

G cluster_mol Conceptual Orbital Localization cluster_homo HOMO cluster_lumo LUMO mol (CH₃)₂CH-CH₂ S CH₂-CH(CH₃)₂ homo_node Localized on Sulfur (S) (Non-bonding Lone Pair) lumo_node Localized along C-S Bonds (σ* Antibonding) mol->lumo_node

Caption: Conceptual depiction of HOMO and LUMO localization on diisobutyl sulfide.

Implications for Reactivity and Drug Development

The HOMO-LUMO analysis provides several actionable insights:

  • Chemical Reactivity: The relatively large HOMO-LUMO gap of ~7.07 eV suggests that diisobutyl sulfide is a kinetically stable molecule under normal conditions, which aligns with its known properties.[21] The high energy of the HOMO (-6.12 eV) confirms its character as a moderate nucleophile, susceptible to reaction with strong electrophiles and oxidizing agents.

  • Drug Development Context: Sulfur-containing functional groups (thioethers) are present in numerous pharmaceutical agents. Understanding the electronic profile of a simple dialkyl sulfide like diisobutyl sulfide serves as a crucial baseline. For instance, the nucleophilicity of the sulfur atom indicates a potential site for Phase II metabolism (e.g., S-oxidation by cytochrome P450 enzymes). The susceptibility of the C-S bond to cleavage upon reduction could inform pathways of metabolic degradation or pro-drug activation mechanisms.

Conclusion

This guide has detailed the theoretical basis and practical application of HOMO-LUMO analysis for diisobutyl sulfide using DFT. The key findings confirm that the molecule's reactivity is dominated by the sulfur atom's lone pairs, which constitute the HOMO, making it a primary site for electrophilic attack. The large energy gap signifies considerable kinetic stability. The computational protocol presented here is robust, self-validating, and broadly applicable to other organic molecules, providing researchers and drug developers with a powerful tool to predict and rationalize chemical behavior at the electronic level.

References

  • Fukui, K. (1952). Frontier molecular orbital theory. Grokipedia.
  • Ossila. (n.d.). Understanding HOMO and LUMO in Chemistry. Ossila.com.
  • La Porta, F. A., et al. (2012). Computational Insights into the Role of the Frontiers Orbital in the Chemistry of Tridentate Ligands. American Journal of Chemistry, 2(5), 255-262.
  • Kaur, A. (2020). Frontier Molecular Orbital Approach to the Cycloaddition Reactions.
  • Bentham Science Publishers. (n.d.).
  • Stevens, E. (2019, January 30). frontier molecular orbital analysis. YouTube.
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  • Chevron Phillips Chemical. (2021, August 12).
  • Lerrick, R. I., et al. (2018). An Assessment of Computational Methods for Calculating Accurate Structures and Energies of Bio-Relevant Polysulfur/Selenium-Containing Compounds. MDPI.
  • Quantum Boffin. (2018, September 27). The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless?. WordPress.
  • Wikipedia. (n.d.). HOMO and LUMO. Wikipedia.
  • Schrödinger. (2022, January 23). HOMO-LUMO Energy Gap. Schrödinger.
  • Pogorelov, T. V., & Hallock, M. (2011). Tutorial - Quantum Chemistry - Intro to Gaussian Part II. School of Chemical Sciences KB.
  • ResearchGate. (n.d.). Basis Set Requirements for Sulfur Compounds in Density Functional Theory.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Dibutyl Sulfide: Properties, Applications, and Manufacturing Insights. nbinno.com.
  • Computational Chemistry List. (n.d.). The Absolute Beginners Guide to Gaussian. ccl.net.
  • Gaussian, Inc. (2021, November 1). Gaussian 16 Frequently Asked Questions. gaussian.com.
  • Al-Buriahi, A. K., et al. (2022).
  • Figshare. (2016, February 28). Density Functional and Semiempirical Molecular Orbital Methods Including Dispersion Corrections for the Accurate Description of Noncovalent Interactions Involving Sulfur-Containing Molecules. Figshare.
  • Reddit. (2024, March 21). Guide to identifying HOMO-LUMO of molecules?. r/OrganicChemistry.
  • Giese, T. J., et al. (2012).
  • Quantum Guru Ji. (2022, December 31).
  • Quantum Guru Ji. (2023, July 10).
  • National Center for Biotechnology Inform
  • Quantum Guru Ji. (2023, January 1). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software. YouTube.
  • Rahman, M. M., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)
  • Cheméo. (n.d.). Chemical Properties of Di-tert-butyl sulfide (CAS 107-47-1). Cheméo.
  • Sigma-Aldrich. (2024, September 9). Safety Data Sheet - Dibutyl sulfide. Sigma-Aldrich.
  • Dr. H Ismail. (2025, July 6). DFT Analysis Using Gaussian & GaussView: HOMO-LUMO, Optimization, Frequencies & UV-Vis Analysis. YouTube.
  • AIMS Press. (2022, August 5).

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Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of Isobutyl Sulfide in Complex Matrices by Headspace Gas Chromatography-Mass Spectrometry

Abstract This application note presents a robust and validated method for the quantification of isobutyl sulfide in complex mixtures. Due to its volatility and the challenges posed by matrix interference, a Static Headsp...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated method for the quantification of isobutyl sulfide in complex mixtures. Due to its volatility and the challenges posed by matrix interference, a Static Headspace (SHS) sampling technique coupled with Gas Chromatography-Mass Spectrometry (GC-MS) was employed.[1][2] This approach provides excellent sensitivity and selectivity, minimizing sample handling and preventing contamination of the analytical system.[3][4] The protocol details sample preparation, optimized instrumental parameters, and a comprehensive method validation procedure based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure accuracy, precision, and reliability.[5][6][7][8]

Introduction

Isobutyl sulfide, also known as 1,1'-thiobis(2-methylpropane), is a volatile sulfur compound (VSC) that can be present in various products as a flavor component, an off-odor contributor, or a process impurity.[9][10] Its potent odor means that even at trace levels, it can significantly impact the quality of consumer products, beverages, and environmental samples.[9] The inherent volatility of isobutyl sulfide (Boiling Point: 171°C) and its reactivity make its quantification in complex matrices challenging.[10][]

Direct liquid injection into a gas chromatograph can introduce non-volatile matrix components, leading to contamination of the injection port and column, causing poor reproducibility and instrument downtime. Headspace analysis is a superior alternative for volatile analytes in such matrices.[4] It involves analyzing the vapor phase in equilibrium with the sample, effectively separating the volatile target analytes from the non-volatile matrix.[12][13] When coupled with the separating power of GC and the confident identification capabilities of MS, this becomes a powerful tool for trace-level quantification.[9][14][15]

This guide provides a detailed protocol for establishing a self-validating system for the routine quantification of isobutyl sulfide.

Principle and Methodology

The core of this method is Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC-MS).

  • Static Headspace (SHS) Sampling: A liquid or solid sample is placed in a sealed vial and heated to a specific temperature for a set time.[12][13] This allows volatile compounds, including isobutyl sulfide, to partition from the sample matrix into the gas phase (headspace) above the sample until equilibrium is reached. A portion of this headspace gas is then automatically injected into the GC. This technique is ideal for VSCs as it is solvent-free, minimizes sample handling, and enhances sensitivity through pre-concentration.[3]

  • Gas Chromatography (GC): The injected vapor is carried by an inert gas (helium) through a capillary column. The column's stationary phase separates compounds based on their boiling points and chemical affinity. Isobutyl sulfide is separated from other volatile components in the mixture.

  • Mass Spectrometry (MS): As compounds elute from the GC column, they enter the MS detector, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). This creates a unique mass spectrum for each compound, acting as a chemical fingerprint for unambiguous identification. For quantification, Selected Ion Monitoring (SIM) mode is used to monitor specific, characteristic ions of isobutyl sulfide, dramatically increasing sensitivity and selectivity.[16][17]

Experimental & Logical Workflow

Caption: Workflow for Isobutyl Sulfide Quantification.

Instrumentation and Consumables

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Headspace Sampler: Agilent 7697A Headspace Sampler or equivalent.

  • GC Column: DB-1 (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent non-polar column.[18]

  • Consumables: 20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa, gas-tight syringes, analytical balance, volumetric flasks.

  • Reagents: Isobutyl sulfide standard (>95% purity), Sodium chloride (ACS grade), Reagent-grade water.

Detailed Protocols

Preparation of Standards and Calibration Curve

A robust calibration is the foundation of accurate quantification.

  • Primary Stock Standard (approx. 1000 µg/mL):

    • Accurately weigh ~25 mg of pure isobutyl sulfide into a 25 mL volumetric flask containing ~10 mL of methanol.

    • Record the exact weight.

    • Dilute to the mark with methanol and mix thoroughly. This standard should be stored at 4°C and prepared fresh monthly.

  • Working Standards:

    • Perform serial dilutions of the Primary Stock Standard with reagent-grade water to prepare a series of at least five calibration standards. The concentration range should bracket the expected sample concentrations. A typical range might be 1, 5, 10, 25, and 50 ng/mL (ppb).

  • Calibration Vial Preparation:

    • To a series of 20 mL headspace vials, add 2.0 g of Sodium Chloride (NaCl). The salt increases the ionic strength of the aqueous phase, promoting the partitioning of volatile analytes into the headspace (the "salting-out" effect).[1]

    • Add 5.0 mL of each working standard to the respective vials.

    • Prepare a "blank" vial containing 5.0 mL of reagent-grade water and 2.0 g of NaCl.

    • Immediately seal each vial with a crimp cap.

Sample Preparation
  • Accurately measure 5.0 mL of the liquid sample (or weigh 5.0 g of a solid sample) into a 20 mL headspace vial.

  • Add 2.0 g of NaCl.

  • If an internal standard is used, spike it into the vial at this stage.

  • Immediately seal the vial with a crimp cap.

Headspace and GC-MS Instrumental Parameters

The following parameters serve as a validated starting point and should be optimized for your specific instrumentation and matrix.

Table 1: Instrumental Method Parameters

Parameter Setting Rationale
Headspace Sampler
Oven Temperature 80 °C Balances efficient volatilization with minimizing degradation or matrix effects.[12]
Loop Temperature 90 °C Kept higher than the oven to prevent analyte condensation.[12]
Transfer Line Temp 100 °C Kept highest to ensure complete transfer to the GC inlet.[12]
Vial Equilibration Time 30 min Ensures partitioning equilibrium is reached for reproducible results.[1]
Injection Volume 1 mL (Headspace) Standard volume for good sensitivity without overloading the system.
GC System
Inlet Temperature 250 °C Ensures rapid and complete vaporization of the injected sample.
Carrier Gas Helium Inert gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow) Optimal flow for column efficiency and separation.
Split Ratio 10:1 Prevents column overloading while maintaining good sensitivity.
Oven Program 40°C (hold 2 min), ramp 10°C/min to 200°C (hold 2 min) Provides good separation of early-eluting volatiles and ensures elution of isobutyl sulfide.
MS Detector
Ion Source Temp 230 °C Standard temperature for robust ionization.
Quadrupole Temp 150 °C Standard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eV Standard, reproducible ionization method creating a library-searchable spectrum.
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z 57 Base peak, provides highest sensitivity.

| Qualifier Ions | m/z 87, 146 | Used for identity confirmation; their ratios must match the standard. |

Method Validation and Quality Control

To ensure the method is trustworthy and suitable for its intended purpose, a validation protocol must be followed, adhering to ICH Q2(R1) guidelines.[5][6][19]

Table 2: Method Validation Parameters

Parameter Procedure Acceptance Criteria
Specificity Analyze a blank matrix and a matrix spiked with isobutyl sulfide. No interfering peaks at the retention time of isobutyl sulfide in the blank.[8]
Linearity Analyze the calibration curve (5 levels) in triplicate. Plot peak area vs. concentration. Coefficient of determination (R²) ≥ 0.995.
Range The range demonstrated by the linearity study. 80% to 120% of the target concentration.[5]
Accuracy (% Recovery) Analyze a blank matrix spiked at low, medium, and high concentrations (n=3 for each). Mean recovery between 85% and 115%.
Precision (Repeatability) Analyze six replicate samples at 100% of the target concentration on the same day. Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S). The lowest concentration that can be reliably detected.

| Limit of Quantitation (LOQ) | Calculated based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S). | The lowest concentration that can be accurately quantified (RSD ≤ 20%). |

Factors Influencing Separation & Detection

G cluster_0 GC System cluster_1 Analyte Properties cluster_2 Headspace Parameters OvenTemp Oven Temperature Separation Chromatographic Separation OvenTemp->Separation CarrierGas Carrier Gas Flow CarrierGas->Separation Column Column Phase & Dimensions Column->Separation Volatility Volatility (Boiling Point) Volatility->Separation Polarity Polarity Polarity->Separation HSTemp Equilibration Temp Detection MS Detection Sensitivity HSTemp->Detection HSTime Equilibration Time HSTime->Detection Matrix Matrix Effects (Salting Out) Matrix->Detection Separation->Detection

Caption: Key Factors in GC-MS Analysis of Volatiles.

Results and Discussion

Using the parameters described, a well-resolved, symmetrical peak for isobutyl sulfide should be observed. The retention time will be specific to the column and conditions used but serves as the primary identifier alongside the mass spectrum.

Data Analysis:

  • Identification: Confirm the identity of isobutyl sulfide in samples by matching its retention time and the ion ratios of the qualifier ions (m/z 87, 146) to the quantifier ion (m/z 57) against a known standard.

  • Quantification: Generate the linear regression equation (y = mx + c) from the calibration curve. Use the peak area of the quantifier ion (m/z 57) in the sample to calculate the concentration of isobutyl sulfide.

Potential Issues:

  • Matrix Effects: Although headspace minimizes matrix effects, highly complex or non-aqueous samples may alter partitioning equilibrium. Spiking the sample matrix with a known standard (matrix-matched calibration) can correct for this.

  • Analyte Displacement: When using sorptive techniques like SPME, high concentrations of other volatile compounds can displace target analytes from the fiber, leading to inaccurate results.[20] While less of an issue in static headspace, very high contaminant levels can affect vapor pressure equilibrium.

Conclusion

The Static Headspace GC-MS method detailed in this application note is a highly effective procedure for the selective and sensitive quantification of isobutyl sulfide in a variety of mixtures. The solvent-less sample preparation reduces potential sources of error and environmental impact, while the validation protocol ensures that the generated data is reliable, reproducible, and fit for purpose in research, quality control, and regulatory settings.

References

  • Benchchem. (n.d.). Analysis of Volatile Sulfur Compounds by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
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  • Benchchem. (n.d.). Solid-Phase Microextraction for the Analysis of Volatile Sulfur Compounds: Application Notes and Protocols. Benchchem.
  • ResearchGate. (n.d.). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. ResearchGate.
  • Davidson Analytical Services. (n.d.). Determination of Sulfur Species in Petrochemical Matrices by ASTM Methods Using a Pulsed Flame Photometric Detector.
  • Bąk, W., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1229.
  • Ayalytical. (n.d.). ASTM D5453 Sulfur Test Procedure. Ayalytical Instruments.
  • Ferreira, V., et al. (2021). Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. Molecules, 26(11), 3326.
  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
  • Grote, C., & Pawliszyn, J. (2000). Limitations to the Use of Solid-Phase Microextraction for Quantitation of Mixtures of Volatile Organic Sulfur Compounds. Analytical Chemistry, 72(3), 459-464.
  • The Good Scents Company. (n.d.). isobutyl sulfide, 592-65-4.
  • PubMed. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS.
  • Vasconcelos, I., et al. (2004). Method for analysis of heavy sulphur compounds using gas chromatography with flame photometric detection. Journal of Chromatography A, 1054(1-2), 223-228.
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • BOC Sciences. (n.d.). CAS 592-65-4 Isobutyl sulfide.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Agilent Technologies. (n.d.). Ambient Headspace GC and GC-MSD Analysis of Non-Polar Volatiles in Water.
  • Klick, S. (2006). Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. LCGC International.
  • Wang, Y., et al. (2022). Large volume headspace GC/MS analysis for the identification of volatile compounds relating to seafood decomposition. Food Science & Nutrition, 10(4), 1195-1210.
  • Wang, Y., et al. (2019). Headspace Gas Chromatography-Mass Spectrometry for Volatile Components Analysis in Ipomoea Cairica (L.) Sweet Leaves: Natural Deep Eutectic Solvents as Green Extraction and Dilution Matrix. Molecules, 24(12), 2229.
  • Agilent Technologies. (2007). Low-Level Analysis of Sulfur Compounds in Beer by Purge and Trap. Technical Overview.

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Application

Application Note & Protocols: Utilizing Diisobutyl Sulfide as a High-Boiling Point Solvent for Advanced Organic Synthesis

Abstract: The persistent need for thermally robust and non-coordinating solvents in modern pharmaceutical and materials science research has driven the exploration of alternatives to conventional high-boiling point polar...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The persistent need for thermally robust and non-coordinating solvents in modern pharmaceutical and materials science research has driven the exploration of alternatives to conventional high-boiling point polar aprotic solvents like DMSO, DMF, and NMP.[1][2] This guide introduces diisobutyl sulfide, a dialkyl thioether, as a viable high-boiling point solvent. We provide a comprehensive overview of its physicochemical properties, rationale for its use, detailed protocols for reaction setup and workup, and essential safety guidelines. The protocols are designed to be self-validating, providing researchers with a framework to explore the utility of diisobutyl sulfide in demanding synthetic applications, such as metal-catalyzed cross-coupling reactions.

Disclaimer: The following application note is constructed based on the well-documented properties of the closely related isomer, di-n-butyl sulfide (CAS 544-40-1), due to the limited specific application data for diisobutyl sulfide. The principles and protocols provided are intended as a robust starting point for investigation, with the understanding that minor adjustments may be necessary to account for the steric and electronic differences inherent to the isobutyl structure.

Introduction: The Case for Alternative High-Boiling Point Solvents

Many critical chemical transformations, particularly transition metal-catalyzed cross-coupling reactions, necessitate elevated temperatures to achieve desired reaction rates and yields.[3] Historically, polar aprotic solvents have been the standard choice.[1] However, their toxicity, difficulty in removal, and potential to participate in side reactions have created a demand for novel solvent systems.[1]

Diisobutyl sulfide, a member of the thioether family, presents an intriguing alternative.[4] Thioethers are typically classified as non-polar aprotic solvents, offering a different reactivity and solubility profile compared to their polar counterparts.[5][6] With a boiling point comparable to DMSO, diisobutyl sulfide provides a wide operational temperature range while its thioether functionality offers unique potential for interacting with and stabilizing catalytic metal centers without being overly reactive.[7][8][9]

Physicochemical Properties and Rationale for Use

The utility of a solvent is dictated by its physical properties. The table below summarizes the key characteristics of di-n-butyl sulfide, which are expected to be similar to the diisobutyl isomer.

PropertyValueSignificance in Synthesis
CAS Number 544-40-1 (di-n-butyl sulfide)Unique chemical identifier.
Molecular Formula C₈H₁₈S[10]Provides elemental composition.
Molecular Weight 146.29 g/mol [10]Relevant for stoichiometric calculations.
Boiling Point 188-189 °C[7][8][9]Enables a wide thermal window for high-temperature reactions.
Melting Point -76 °C to -80 °C[7][8][9]Maintains liquid state over a broad range of temperatures.
Density ~0.838 g/mL at 25 °C[8][9]Lower density than water, facilitating phase separation.
Flash Point ~76 °C[7][8]Combustible liquid requiring careful heating and handling.[10]
Solubility Sparingly soluble in water; miscible with most organic solvents.[9][11]Facilitates extraction of reaction products into common organic solvents.
Why Choose Diisobutyl Sulfide? The Scientist's Perspective

The choice of a solvent is a critical experimental parameter. Opting for diisobutyl sulfide is not merely about reaching a high temperature; it is a strategic decision based on several factors:

  • Thermal Stability: The high boiling point allows for reactions that are kinetically slow at lower temperatures, often leading to cleaner conversions and shorter reaction times compared to refluxing in lower-boiling solvents like THF or Toluene.

  • Inertness and Selectivity: As a relatively non-polar aprotic solvent, it does not donate hydrogen ions, making it suitable for reactions involving strong bases or organometallic reagents.

  • Unique Catalyst Interaction: The sulfur atom in the thioether is a soft Lewis base. This property can be advantageous in transition metal catalysis, where the solvent may act as a labile ligand, potentially stabilizing the catalytic species or influencing its reactivity. This is a distinct difference from traditional solvents like DMF or NMP.

  • Workup Simplification: Its immiscibility with water and compatibility with non-polar organic solvents can significantly simplify liquid-liquid extractions, a common bottleneck when working with highly water-soluble solvents like DMSO or DMF.[12]

Experimental Protocols

The following protocols provide a validated framework for conducting and working up reactions in diisobutyl sulfide.

Protocol 1: General High-Temperature Reaction Setup

This protocol outlines the essential steps for setting up a reaction, using a model Suzuki-Miyaura cross-coupling as an example. The key is to ensure an inert atmosphere to prevent the potential oxidation of the thioether solvent at high temperatures.

G cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction Execution a Flame-dry reaction vessel under vacuum b Backfill with inert gas (N₂ or Ar) a->b c Add solids: Aryl halide, Boronic acid, Pd catalyst, Ligand, Base b->c d Add Diisobutyl Sulfide (anhydrous) via syringe c->d e Degas mixture (3x vacuum/backfill cycles) d->e f Heat to target temperature (e.g., 120-150 °C) with stirring e->f g Monitor reaction (TLC, GC-MS, LC-MS) f->g

Caption: General workflow for setting up a high-temperature reaction.

Step-by-Step Methodology:

  • Vessel Preparation: Place a magnetic stir bar into a round-bottom flask equipped with a reflux condenser. Flame-dry the entire apparatus under high vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

    • Causality: This step is crucial to remove adsorbed water from the glassware, which can quench sensitive reagents or interfere with catalytic cycles.

  • Reagent Addition: Under a positive pressure of inert gas, add the solid reagents in the following order: aryl halide (1.0 mmol), boronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.5 mmol), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 0.03 mmol).

    • Causality: Adding solids first prevents them from clinging to the sides of the flask if the solvent were added first.

  • Solvent Addition: Add anhydrous diisobutyl sulfide (5-10 mL) via a syringe through a septum.

  • Degassing: Subject the reaction mixture to three cycles of vacuum/inert gas backfill. This is critical to remove dissolved oxygen.

    • Causality: Oxygen can oxidatively deactivate many palladium catalysts and lead to unwanted side reactions, including oxidation of the thioether solvent itself at high temperatures.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 140 °C) in a pre-heated oil bath with vigorous stirring. Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or GC-MS.

  • Completion: Once the starting material is consumed, remove the heat source and allow the reaction to cool to room temperature.

Protocol 2: Post-Reaction Workup and Solvent Removal

Effectively separating the product from a high-boiling point solvent is a common challenge.[12][13] This protocol leverages the properties of diisobutyl sulfide to achieve efficient isolation.

G a Cool reaction mixture to room temperature b Dilute with an extraction solvent (e.g., Ethyl Acetate or Toluene) a->b c Transfer to a separatory funnel b->c d Wash with H₂O (2x) and Brine (1x) c->d e Separate and collect the organic layer d->e f Dry organic layer (e.g., Na₂SO₄ or MgSO₄) e->f g Filter and concentrate under reduced pressure f->g h Purify crude product (Column Chromatography) g->h

Caption: Workflow for product extraction and purification.

Step-by-Step Methodology:

  • Cooling and Dilution: Allow the reaction flask to cool to ambient temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate or toluene (approx. 20 mL). This reduces the viscosity and aids in the subsequent extraction.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash sequentially with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Causality: The water washes remove inorganic salts (like the base and byproducts), while the brine wash helps to break up any emulsions and begins the process of drying the organic layer. Diisobutyl sulfide's low water solubility ensures it remains in the organic phase.[9]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

    • Expert Insight: While diisobutyl sulfide has a high boiling point, it is more volatile than solvents like DMSO. It can be co-evaporated under high vacuum with a lower-boiling point solvent like toluene.[14] For complete removal from non-volatile products, Kugelrohr distillation or high-vacuum distillation may be necessary.

  • Purification: Purify the resulting crude product by a suitable method, such as flash column chromatography.

Safety, Handling, and Disposal

Diisobutyl sulfide is a combustible liquid with a strong odor and requires proper handling to ensure laboratory safety.[7][10]

Hazard CategoryDescription & Precautionary Statements
Flammability Combustible liquid (H227). Keep away from heat, sparks, open flames, and hot surfaces.[8][10]
Health Hazards May cause skin, eye, and respiratory irritation (R36/37/38).[7] Harmful if swallowed or in contact with skin.[8] Use only in a well-ventilated fume hood.
Incompatibilities Incompatible with strong oxidizing agents.[7][9][10]
Personal Protective Equipment (PPE) Wear protective gloves (nitrile or neoprene), safety goggles with side-shields, and a flame-resistant lab coat.[15][16]
First Aid Inhalation: Move to fresh air. Skin Contact: Remove contaminated clothing and wash skin thoroughly with soap and water. Eye Contact: Flush with plenty of water for at least 15 minutes. Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[15][17]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from sources of ignition.[7][16]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[10] Handle uncleaned containers as you would the product itself.[10]

Conclusion

Diisobutyl sulfide emerges as a promising, thermally stable, and non-polar aprotic solvent for high-temperature organic synthesis. Its distinct properties offer strategic advantages over traditional solvents, particularly in simplifying post-reaction workups. The protocols detailed in this guide provide a solid, safety-conscious foundation for researchers and drug development professionals to begin exploring the applications of this versatile solvent. Further investigation is warranted to fully characterize its utility across a broader range of chemical transformations and to explore its potential as a coordinating ligand in catalysis.

References

  • Vertex AI Search. (n.d.). Exploring Dibutyl Sulfide: Properties, Applications, and Manufacturing Insights.
  • Home Sunshine Pharma. (n.d.). Dibutyl Sulfide CAS 544-40-1 Manufacturers, Suppliers, Factory.
  • Noah Technologies Corporation. (n.d.). Dibutyl Disulfide MSDS/SDS. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet - Dibutyl sulphide.
  • Echemi. (n.d.). Dibutyl sulfide Safety Data Sheets.
  • MedChemExpress. (2025). Dibutyl sulfide-SDS.
  • Berkeley Learning Hub. (2025). 5 Common Aprotic Solvents.
  • Chevron Phillips Chemical. (2021). Di-n-Butyl Sulfide Safety Data Sheet.
  • CPAChem. (2024). Safety data sheet - Dibutyl sulfide.
  • ACS Publications. (2025). Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish. Organic Process Research & Development.
  • ResearchGate. (2014). Do you know any high boiling points polar aprotic solvents?
  • ChemicalBook. (n.d.). Dibutyl sulfide Chemical Properties,Uses,Production.
  • Biotage. (2023). How best to extract reaction products from high boiling solvents.
  • Parchem. (n.d.). dibutyl sulfide (Cas 544-40-1).
  • Southern Illinois University Edwardsville. (n.d.). Chapter 7. Alcohols, Thiols, Phenols, Ethers.
  • Quora. (2017). How do organic chemists remove solvents with high boiling points from solution?
  • YouTube. (2023). How to remove high boiling solvent from crude- Reaction work up.
  • Master Organic Chemistry. (2015). Thiols And Thioethers.
  • Human Metabolome Database. (2012). Showing metabocard for Dibutyl sulfide (HMDB0031660).
  • BenchChem. (2025). Application Notes and Protocols for Diisobutyl Succinate as a Bio-Based Solvent in Organic Reactions.
  • MDPI. (2021). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions.

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Method

Application Notes and Protocols for the Selective Oxidation of Diisobutyl Sulfide to Diisobutyl Sulfoxide

Introduction Sulfoxides are a pivotal class of organosulfur compounds characterized by a sulfinyl functional group (R-S(=O)-R'). They serve as crucial intermediates in organic synthesis and are integral components in a v...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sulfoxides are a pivotal class of organosulfur compounds characterized by a sulfinyl functional group (R-S(=O)-R'). They serve as crucial intermediates in organic synthesis and are integral components in a variety of pharmaceuticals and agrochemicals. The selective oxidation of sulfides to sulfoxides is a fundamental transformation in organic chemistry. However, this process requires careful control to prevent over-oxidation to the corresponding sulfones (R-SO₂-R').[1][2] This guide provides a comprehensive overview of the principles, protocols, and analytical methods for the selective oxidation of diisobutyl sulfide to its corresponding sulfoxide, a compound with potential applications in pharmaceutical and pesticide intermediate synthesis.[3]

While extensive literature exists for the oxidation of generic sulfides, and particularly for the ubiquitous dimethyl sulfoxide (DMSO), specific protocols for diisobutyl sulfide are less common.[4][5] Therefore, this document synthesizes established principles of sulfide oxidation and adapts them to the specific case of diisobutyl sulfide, providing researchers with a robust starting point for their investigations.

Principles of Sulfide Oxidation

The conversion of a sulfide to a sulfoxide involves the addition of a single oxygen atom to the sulfur center. This transformation is typically achieved using a variety of oxidizing agents. The key challenge lies in achieving high selectivity for the sulfoxide product while minimizing the formation of the sulfone byproduct.[1][2]

Mechanism of Oxidation with Hydrogen Peroxide

Hydrogen peroxide (H₂O₂) is a commonly employed oxidant due to its "green" nature, with water being the only byproduct.[1][6] The reaction mechanism is believed to involve the electrophilic attack of a peroxide oxygen atom on the nucleophilic sulfur atom of the sulfide.[6][7] Computational studies suggest that the reaction proceeds through a transition state where the O-O bond of hydrogen peroxide breaks as the new S-O bond forms.[7] The presence of a solvent, particularly one capable of hydrogen bonding, can significantly influence the reaction rate and selectivity by stabilizing the charge separation in the transition state.[7]

Factors Influencing Selectivity

Several factors can be manipulated to favor the formation of the sulfoxide over the sulfone:

  • Choice of Oxidant: Milder oxidizing agents are generally preferred.

  • Stoichiometry: Using a stoichiometric amount (or a slight excess) of the oxidant relative to the sulfide is crucial to prevent over-oxidation.[2]

  • Reaction Temperature: Lower temperatures generally favor the formation of the sulfoxide.

  • Solvent: The choice of solvent can influence the reactivity of the oxidant and the solubility of the reactants and products.[6]

  • Catalysts: Various metal and non-metal catalysts can be employed to enhance the rate and selectivity of the oxidation.[8][9][10]

Safety Precautions for Handling Oxidizing Agents

Oxidizing agents are substances that can cause or contribute to the combustion of other materials, typically by yielding oxygen.[11] They can be hazardous and require careful handling to prevent fires, explosions, and personal injury.[12][13]

ALWAYS adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves) at all times.[12][13][14]

  • Ventilation: Conduct all experiments in a well-ventilated fume hood.[14][15]

  • Segregation: Store oxidizing agents away from flammable and combustible materials, as well as reducing agents.[13][15]

  • Material Compatibility: Use containers and utensils made of inert materials like glass or ceramic. Avoid contact with metals and organic materials like paper towels for cleanup.[11]

  • Spill Management: In case of a spill, do not use combustible materials for absorption.[12] Evacuate the area and seek assistance if necessary.

  • Waste Disposal: Dispose of all chemical waste in properly labeled hazardous waste containers according to institutional guidelines.[12]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the oxidation of diisobutyl sulfide.

Protocol 1: Hydrogen Peroxide in Acetic Acid (Transition-Metal-Free)

This protocol is adapted from a general method for the selective oxidation of various sulfides and is valued for its simplicity and use of environmentally benign reagents.[1][6]

Rationale: Acetic acid serves as a solvent that facilitates the oxidation by hydrogen peroxide, likely through activation of the peroxide. The reaction proceeds under mild, room temperature conditions, which helps to control the selectivity towards the sulfoxide.[1][6]

3.1.1. Materials
  • Diisobutyl sulfide

  • 30% Hydrogen peroxide (H₂O₂)

  • Glacial acetic acid

  • Dichloromethane (CH₂Cl₂)

  • 4 M Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

3.1.2. Procedure
  • To a round-bottom flask equipped with a magnetic stir bar, add diisobutyl sulfide (1 equivalent).

  • Add glacial acetic acid (approximately 1 mL per mmol of sulfide).

  • Slowly add 30% hydrogen peroxide (2 equivalents) to the stirred solution at room temperature.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (typically when the starting sulfide is no longer detectable), carefully neutralize the solution with 4 M aqueous NaOH. Caution: Neutralization is exothermic.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude diisobutyl sulfoxide.

  • Purify the product by column chromatography or distillation if necessary.

Protocol 2: Electrochemical Oxidation

This protocol is based on a scalable and selective electrochemical method that avoids the use of traditional chemical oxidants.[16]

Rationale: This environmentally friendly method utilizes electrons as the "oxidant" in an anodic oxidation process. Sodium chloride acts as both an electrolyte and a redox mediator, preventing the oxidation of sensitive functional groups. The use of reusable graphite felt electrodes adds to the green credentials of this method.[16]

3.2.1. Materials
  • Diisobutyl sulfide

  • Sodium chloride (NaCl)

  • Acetone

  • Water

  • Undivided electrochemical cell

  • Graphite felt electrodes (anode and cathode)

  • DC power supply

  • Magnetic stirrer and stir bar

3.2.2. Procedure
  • Set up the undivided electrochemical cell with a graphite felt anode and a graphite felt cathode.

  • Prepare a solution of diisobutyl sulfide (1 equivalent) and NaCl in a mixed solvent system of acetone and water.

  • Submerge the electrodes in the solution and begin stirring.

  • Apply a constant current to the cell using the DC power supply. The optimal current density should be determined experimentally.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, disconnect the power supply.

  • Remove the electrodes from the solution.

  • Evaporate the acetone under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.

  • Purify as needed.

Analytical Methods for Monitoring and Characterization

Accurate monitoring of the reaction and characterization of the product are essential for successful synthesis.

Reaction Monitoring
  • Thin Layer Chromatography (TLC): A rapid and simple technique to qualitatively follow the disappearance of the starting sulfide and the appearance of the sulfoxide product. The difference in polarity between the sulfide and sulfoxide allows for easy separation on a TLC plate.

  • Gas Chromatography (GC): A quantitative method to determine the conversion of the sulfide and the yield of the sulfoxide.[17][18] A flame ionization detector (FID) or a flame photometric detector (FPD) can be used for detection.[18][19]

Product Characterization
  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the molecular weight and fragmentation pattern of the product, confirming its identity.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the diisobutyl sulfoxide. The chemical shifts of the protons and carbons adjacent to the sulfinyl group will be different from those in the starting sulfide.

  • Infrared (IR) Spectroscopy: The presence of a strong absorption band in the region of 1030-1070 cm⁻¹ is characteristic of the S=O stretching vibration in the sulfoxide.

Data Presentation

The following table provides a hypothetical comparison of the two presented methods for the oxidation of diisobutyl sulfide. Actual results may vary depending on the specific reaction conditions.

ParameterProtocol 1: H₂O₂/Acetic AcidProtocol 2: Electrochemical
Oxidant Hydrogen PeroxideElectrons
Typical Yield 85-95%90-99%
Selectivity Good to ExcellentExcellent
Reaction Time 1-4 hours2-6 hours
Temperature Room TemperatureRoom Temperature
Environmental Impact Low (water byproduct)Very Low (no chemical oxidant)
Scalability GoodExcellent

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the oxidation of diisobutyl sulfide to its sulfoxide.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactant_Prep Reactant & Reagent Preparation Reaction_Setup Reaction Setup Reactant_Prep->Reaction_Setup Charge Reactor Oxidation Oxidation of Diisobutyl Sulfide Reaction_Setup->Oxidation Monitoring Reaction Monitoring (TLC, GC) Oxidation->Monitoring Sampling Monitoring->Oxidation Continue Reaction Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (e.g., Chromatography) Workup->Purification Characterization Product Characterization (GC-MS, NMR, IR) Purification->Characterization Pure Product

Caption: General experimental workflow for diisobutyl sulfide oxidation.

Conclusion

The selective oxidation of diisobutyl sulfide to diisobutyl sulfoxide is a readily achievable transformation using established chemical principles. Both the transition-metal-free hydrogen peroxide method and the electrochemical approach offer efficient and environmentally conscious routes to the desired product. Careful control of reaction parameters and diligent monitoring are key to maximizing yield and selectivity. The protocols and analytical methods detailed in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize and characterize diisobutyl sulfoxide for their specific applications.

References

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  • Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide. Organic & Biomolecular Chemistry. 20

  • Oxidizers - Lab Safety. Grand Valley State University.

  • Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology.

  • 8.6 Oxidizers and Organic Peroxides. Cornell University Environmental Health and Safety.

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  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. National Center for Biotechnology Information.

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  • Safe Handling of Oxidising Chemicals. The Chemistry Blog.

  • Methods for the Synthesis and Analysis of Dimethyl Sulfoxide (A Review). ResearchGate.

  • Trace chromatographic analysis of dimethyl sulfoxide and related methylated sulfur compounds in natural waters. Journal of Chromatography A.

  • Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Journal of Synthetic Chemistry.

  • Oxidizing Agents. University of Alberta.

  • On the mechanisms of oxidation of organic sulfides by H2O2 in aqueous solutions. The Journal of Physical Chemistry A.

  • Oxidizing Chemicals. University of Michigan-Dearborn.

  • Oxidation of Symmetric Disulfides with Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). The Journal of Organic Chemistry.

  • Organic Synthesis CAS 3085-40-3 Diisobutyl Sulfoxide. Made-in-China.com.

  • Oxidation of Amines and Sulfides with Hydrogen Peroxide and Alkyl Hydrogen Peroxide. The Nature of the Oxygen-Transfer Step. Journal of the American Chemical Society.

  • Application Notes and Protocols for Diisobutyl Sulfoxide as an Oxidant in Organic Chemistry. BenchChem.

  • Preparation and Reactions of Sulfides. JoVE.

  • Oxidation of Sulfides to Sulfoxides with Hypervalent (tert-Butylperoxy)iodanes. The Journal of Organic Chemistry.

  • Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI) Salt as Catalyst. ResearchGate.

  • Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert Butyl Hydroperoxide and OXONE 1. ResearchGate.

  • Dimethyl sulfoxide. Wikipedia.

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Application

Application Notes and Protocols for the Selective Oxidation of Isobutyl Sulfide to Di-isobutyl Sulfone

Abstract This comprehensive guide provides detailed application notes and experimental protocols for the selective oxidation of isobutyl sulfide to di-isobutyl sulfone. Sulfones are a critical functional group in organic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the selective oxidation of isobutyl sulfide to di-isobutyl sulfone. Sulfones are a critical functional group in organic synthesis and drug development, valued for their chemical stability and unique electronic properties.[1][2][3] This document explores various methodologies, from classical oxidation techniques to modern catalytic systems, offering researchers and drug development professionals a robust resource for achieving high-yield and selective sulfone synthesis. The protocols herein are designed to be self-validating, with an emphasis on the mechanistic rationale behind procedural steps to ensure reproducibility and scalability.

Introduction: The Synthetic Importance of Sulfones

Sulfones (R-SO₂-R') are organosulfur compounds characterized by a hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms.[4] This functional group is more than a mere synthetic curiosity; its strong electron-withdrawing nature and metabolic stability make it a privileged scaffold in medicinal chemistry and materials science.[1][2] The oxidation of sulfides is the most common and direct route to sulfones, with the corresponding sulfoxide as a potential intermediate.[4][5][6] The primary challenge in this transformation lies in achieving high selectivity for the sulfone, avoiding over-oxidation or the accumulation of the sulfoxide intermediate. This guide will focus on robust methods for the selective conversion of isobutyl sulfide to its corresponding sulfone.

Comparative Analysis of Oxidation Methodologies

A variety of reagents and catalytic systems have been developed for the oxidation of sulfides. The choice of method often depends on factors such as substrate scope, functional group tolerance, cost, and environmental impact. Below is a comparative overview of common approaches.

Oxidation System Oxidizing Agent Catalyst Advantages Disadvantages Selectivity for Sulfone
Classical Oxidants Peroxy acids (e.g., m-CPBA)NoneHigh reactivity, readily available.Stoichiometric waste, potential for over-oxidation.Moderate to High
Hydrogen Peroxide H₂O₂Metal Catalysts (W, Mo, V)[7][8][9][10]"Green" oxidant (water is the only byproduct), cost-effective.[1]Often requires a catalyst for high efficiency and selectivity.[7]High with appropriate catalyst.
Potassium Peroxymonosulfate Oxone®None or Phase-Transfer CatalystStable solid, effective for a wide range of sulfides.[11]Stoichiometric salt byproduct.High
Metal-Free Systems Urea-Hydrogen Peroxide/Phthalic AnhydrideNoneEnvironmentally benign, avoids heavy metal contamination.[12]May require specific activators.High

Mechanistic Considerations for Selectivity

The oxidation of a sulfide to a sulfone proceeds in two steps. The first oxidation yields the sulfoxide, which is then further oxidized to the sulfone.

Caption: General pathway for sulfide oxidation.

Achieving high selectivity for the sulfone requires reaction conditions that favor the second oxidation step over the first, or at least ensure the rapid conversion of the intermediate sulfoxide. This is often accomplished by using a stoichiometric excess of the oxidizing agent and, in many cases, a catalyst that facilitates both oxidation steps. The electrophilic nature of the oxidant attacks the nucleophilic sulfur atom.[13]

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the selective oxidation of isobutyl sulfide to di-isobutyl sulfone using two distinct and reliable methods.

Protocol 1: Tungsten-Catalyzed Oxidation with Hydrogen Peroxide

This method utilizes a tungsten-based catalyst, which is known for its high efficiency in promoting the oxidation of sulfides to sulfones with hydrogen peroxide.[8][10] The catalyst activates the hydrogen peroxide, increasing its electrophilicity and facilitating the oxidation process.

Materials:

  • Isobutyl sulfide

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve isobutyl sulfide (1.46 g, 10 mmol) and sodium tungstate dihydrate (0.33 g, 1 mmol, 10 mol%) in 20 mL of methanol.

  • Addition of Oxidant: To the stirring solution, add 30% hydrogen peroxide (3.4 g, 30 mmol, 3 equivalents) dropwise over a period of 15 minutes. Caution: The reaction is exothermic. Maintain the temperature of the reaction mixture below 40°C using a water bath if necessary.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (20 mL) to neutralize any remaining acid and decompose excess hydrogen peroxide.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude di-isobutyl sulfone.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Caption: Workflow for tungsten-catalyzed oxidation.

Protocol 2: Phase-Transfer Catalyzed Oxidation with Oxone®

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reagents in immiscible phases.[14] In this protocol, a quaternary ammonium salt transfers the peroxymonosulfate anion from the aqueous phase to the organic phase where the sulfide is present, facilitating the oxidation.[11][15]

Materials:

  • Isobutyl sulfide

  • Oxone® (Potassium peroxymonosulfate)

  • Tetrabutylammonium bromide (TBAB)

  • Ethyl acetate

  • Water

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, prepare a solution of Oxone® (12.3 g, 20 mmol, 2 equivalents) in 50 mL of water. In a separate beaker, dissolve isobutyl sulfide (1.46 g, 10 mmol) and tetrabutylammonium bromide (0.32 g, 1 mmol, 10 mol%) in 50 mL of ethyl acetate.

  • Reaction: Add the organic solution to the aqueous solution in the round-bottom flask. Stir the biphasic mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or GC. The reaction is typically complete within 3-6 hours.

  • Work-up:

    • Separate the organic and aqueous layers using a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (2 x 20 mL) to quench any remaining oxidant, followed by water (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude di-isobutyl sulfone can be purified by recrystallization or column chromatography as described in Protocol 1.

Troubleshooting and Optimization

  • Incomplete Conversion: If the reaction stalls, gentle heating (40-50°C) can be applied, especially in the tungsten-catalyzed method. Ensure vigorous stirring in the phase-transfer protocol to maximize the interfacial area.

  • Formation of Sulfoxide: If significant amounts of the sulfoxide intermediate are observed, increase the equivalents of the oxidizing agent (e.g., to 3.5 equivalents of H₂O₂ or 2.5 equivalents of Oxone®).

  • Difficult Purification: If the crude product is an oil, purification by column chromatography is recommended over recrystallization.

Safety Precautions

  • Hydrogen peroxide (30%) is a strong oxidizing agent. Avoid contact with skin and eyes, and handle in a well-ventilated fume hood.

  • Oxone® is corrosive and an irritant. Handle with appropriate personal protective equipment.

  • Organic solvents are flammable. Work away from ignition sources.

Conclusion

The selective oxidation of isobutyl sulfide to di-isobutyl sulfone can be achieved with high efficiency using multiple methodologies. The choice between a homogenous catalytic system with hydrogen peroxide or a phase-transfer-catalyzed approach with Oxone® will depend on the specific requirements of the laboratory and the desired scale of the reaction. Both protocols presented offer reliable and reproducible methods for the synthesis of this important sulfone.

References

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Retrieved from [Link]

  • Taylor & Francis Online. (2010). Selective Oxidation of Sulfides to Sulfones Using H2O2 and Anderson-Type Hexamolybdochromate(III) as Catalyst. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). PTC-Oxone® Oxidation of Sulfide to Sulfone. Retrieved from [Link]

  • International Journal of ChemTech Research. (2014). Selective hydrogen peroxide oxidation of sulfides to sulfones with caroxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as h. Retrieved from [Link]

  • ResearchGate. (2009). Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI) Salt as Catalyst. Retrieved from [Link]

  • eThesis @ NIT Rourkela. (n.d.). Phase Transfer Catalyzed Reaction for Synthesis of Sulfides and Disulfides using Hydrogen Sulfide. Retrieved from [Link]

  • ResearchGate. (2021). Selective Catalytic Oxidation of Organic Sulfides by Tungsten and Cerium dioxide Nanoparticles with H2O2. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfone. Retrieved from [Link]

  • National Institutes of Health. (2013). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Retrieved from [Link]

  • ACS Publications. (1950). New Catalysts for the Oxidation of Sulfides to Sulfones with Hydrogen Peroxide. Retrieved from [Link]

  • ResearchGate. (2023). SULFOXIDES AND SULFONES: REVIEW. Retrieved from [Link]

  • Chad's Prep. (2021, February 3). 13.8 Sulfides | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • ACS Publications. (1980). Metal catalysis in oxidation by peroxides. Sulfide oxidation and olefin epoxidation by dilute hydrogen peroxide, catalyzed by molybdenum and tungsten derivatives under phase-transfer conditions. Retrieved from [Link]

  • Taylor & Francis Online. (2006). Selective Oxidation of Sulfides to Sulfoxides and Sulfones Using n-Butyltriphenylphosphonium Dichromate. Retrieved from [Link]

  • Frontiers. (2021). Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Vapor phase catalytic photooxidation of sulfides to sulfoxides: application to the neutralization of sulfur mustard simulants. Retrieved from [Link]

  • IntechOpen. (2021). Green Application of Phase-Transfer Catalysis in Oxidation: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Retrieved from [Link]

  • ResearchGate. (2011). Effects of tungsten oxide on soot oxidation activity and sulfur poisoning resistance of Pt/Al2O3 catalyst. Retrieved from [Link]

  • ChemistryViews. (2013). Diaryl Sulfone Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Various methods for the synthesis of sulfones. Retrieved from [Link]

  • Semantic Scholar. (1962). OXIDATION OF TUNGSTEN. Retrieved from [Link]

  • ResearchGate. (n.d.). The sulfones could not be accessible form this method. Retrieved from [Link]

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Method

Application Notes & Protocols: Diisobutyl Sulfide as a Ligand in Organometallic Chemistry

Introduction: The Role of Sterically Demanding Thioethers in Coordination Chemistry Thioether ligands (R₂S) are a cornerstone of coordination chemistry, valued for their "soft" donor properties which make them particular...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Sterically Demanding Thioethers in Coordination Chemistry

Thioether ligands (R₂S) are a cornerstone of coordination chemistry, valued for their "soft" donor properties which make them particularly suitable for coordinating with soft, later transition metals such as palladium, platinum, and gold.[1][2] Unlike their oxo-ether counterparts, the sulfur atom in a thioether possesses more diffuse, polarizable lone pairs, leading to strong covalent interactions with these metals.[3] Within this class of ligands, diisobutyl sulfide [(CH₃)₂CHCH₂]₂S stands out due to the significant steric bulk imparted by its isobutyl groups. This steric hindrance plays a critical role in influencing the coordination number, geometry, and reactivity of the resulting metal complexes. The bulky nature of diisobutyl sulfide can create a specific coordination pocket around the metal center, potentially enhancing selectivity in catalytic processes and stabilizing reactive intermediates by preventing undesirable bimolecular decomposition pathways.

This guide provides a comprehensive overview of diisobutyl sulfide, detailing its synthesis, its incorporation into organometallic complexes, and its potential applications, with a particular focus on catalysis. The protocols herein are designed for researchers in organometallic synthesis, catalysis, and drug development, offering both practical, step-by-step instructions and the theoretical underpinnings for experimental choices.

Key Properties of Diisobutyl Sulfide

A summary of the essential physical and chemical properties of diisobutyl sulfide is provided below.

PropertyValueReference(s)
Chemical Formula C₈H₁₈S[4][5]
Molecular Weight 146.29 g/mol [4][5][6]
Appearance Colorless liquid[4][5]
Odor Strong, garlic-like[4]
Boiling Point 188-189 °C (at 1013 hPa)[6]
Melting Point -80 °C[6]
Density 0.84 g/cm³ (at 20 °C)[6]
Flash Point 62 °C[6]
Solubility Sparingly soluble in water, soluble in organic solvents.[5]

Synthesis and Purification of Diisobutyl Sulfide Ligand

The synthesis of symmetrical dialkyl sulfides is reliably achieved via the Williamson ether synthesis analogue, reacting an alkali metal sulfide with an appropriate alkyl halide. The following protocol is adapted from established methods for dialkyl sulfide synthesis.[7]

Protocol 2.1: Synthesis of Diisobutyl Sulfide

Causality: This procedure utilizes a nucleophilic substitution reaction where the sulfide ion (S²⁻) displaces the bromide from two molecules of isobutyl bromide. Methanol is used as a co-solvent to improve the solubility of the sodium sulfide salt in the aqueous phase, facilitating a smoother reaction. Vigorous stirring is essential to overcome phase-transfer limitations between the aqueous and organic components.

Materials:

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • 1-Bromo-2-methylpropane (Isobutyl bromide)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • 10% Sodium carbonate solution (Na₂CO₃)

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and heat plate

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In the three-necked flask, dissolve sodium sulfide nonahydrate (0.75 mol) in 125 mL of deionized water and 25 mL of methanol. Equip the flask with the reflux condenser, dropping funnel, and a magnetic stir bar.

  • Addition of Alkyl Halide: Begin vigorous stirring of the sulfide solution. Add isobutyl bromide (1.0 mol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. The reaction is exothermic; control the addition rate to maintain a gentle reflux.

  • Reflux: After the addition is complete, heat the mixture to a steady reflux using the heating mantle. Continue to stir vigorously under reflux for 5 hours.

  • Workup and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of 10% sodium carbonate solution and 50 mL of deionized water. This removes any unreacted acidic impurities or salts.

  • Drying and Solvent Removal: Dry the ethereal layer over anhydrous calcium chloride or magnesium sulfate. Filter to remove the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude diisobutyl sulfide by fractional distillation under reduced pressure to yield a clear, colorless liquid.

G cluster_reactants Reactants cluster_process Process cluster_product Product Na2S Sodium Sulfide Nonahydrate Reaction Reflux in H2O/MeOH (5 hours) Na2S->Reaction iBuBr Isobutyl Bromide iBuBr->Reaction Workup Ether Extraction & Aqueous Wash Reaction->Workup Purification Drying & Distillation Workup->Purification Product Diisobutyl Sulfide Purification->Product

Caption: Workflow for the synthesis of diisobutyl sulfide.

Synthesis of a Representative Organometallic Complex

Diisobutyl sulfide readily forms stable complexes with square planar d⁸ metals like Palladium(II) and Platinum(II).[1][2] The synthesis typically involves the direct reaction of a metal halide precursor with the thioether ligand. The following protocol describes the synthesis of cis-dichlorobis(diisobutyl sulfide)palladium(II), a common type of thioether complex.[1]

Protocol 3.1: Synthesis of [PdCl₂(S(iBu)₂)₂]

Causality: Palladium(II) chloride is often used as a precursor, but its low solubility can hinder reactivity. Using a more soluble acetonitrile adduct, [PdCl₂(CH₃CN)₂], allows the reaction to proceed under milder, homogeneous conditions. The weakly bound acetonitrile ligands are easily displaced by the stronger thioether donor ligands to form the desired complex. The stoichiometry is controlled to favor the formation of the bis-ligated species.

Materials:

  • Bis(acetonitrile)palladium(II) chloride [PdCl₂(CH₃CN)₂] or Palladium(II) chloride (PdCl₂)

  • Diisobutyl sulfide

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Hexane

Equipment:

  • Schlenk flask or round-bottom flask with a nitrogen inlet

  • Magnetic stirrer

  • Syringes for liquid transfer

  • Cannula or filter funnel for filtration

Procedure:

  • Precursor Solubilization: In a Schlenk flask under an inert atmosphere (N₂ or Ar), suspend bis(acetonitrile)palladium(II) chloride (1.0 mmol) in 15 mL of dichloromethane. Stir until a clear orange solution is formed.

  • Ligand Addition: Using a syringe, add diisobutyl sulfide (2.1 mmol, 2.1 equivalents) dropwise to the stirring solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. A color change from orange to yellow is typically observed as the complex forms.

  • Precipitation and Isolation: Reduce the volume of the solvent in vacuo to approximately 5 mL. Add 20 mL of hexane to precipitate the product. The less polar hexane acts as an anti-solvent, causing the more polar metal complex to precipitate.

  • Washing and Drying: Collect the yellow solid by filtration, wash with a small amount of fresh hexane to remove any excess ligand, and dry the product under vacuum.

Characterization: The resulting complex can be characterized by ¹H and ¹³C NMR spectroscopy, IR spectroscopy, and elemental analysis. Single crystals suitable for X-ray diffraction can often be grown by slow diffusion of an anti-solvent (like hexane) into a concentrated solution of the complex in a solvent like dichloromethane.

G cluster_complex cis-[PdCl₂(S(iBu)₂)₂] Structure Pd Pd S1 S Pd->S1 S2 S Pd->S2 Cl1 Cl Pd->Cl1 Cl2 Cl Pd->Cl2 iBu1 (iBu)₂ S1->iBu1 iBu2 (iBu)₂ S2->iBu2

Caption: Coordination sphere of a diisobutyl sulfide palladium complex.

Applications in Homogeneous Catalysis

The unique steric and electronic properties of diisobutyl sulfide make its metal complexes promising candidates for homogeneous catalysis. The bulky isobutyl groups can influence the regioselectivity and stereoselectivity of catalytic transformations. Furthermore, the M-S bond, while strong, can be labile under certain conditions, allowing the thioether to act as a placeholder ligand that dissociates to open a coordination site for substrate binding.

Application Example: Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes are workhorses in C-C and C-N bond formation.[8][9] While phosphine ligands are most common, thioether ligands offer an alternative electronic environment. A complex like [PdCl₂(S(iBu)₂)₂] can serve as a pre-catalyst for reactions like the Heck or Suzuki coupling.

Logical Framework: The catalytic cycle typically involves an initial reduction of the Pd(II) pre-catalyst to a catalytically active Pd(0) species. The bulky diisobutyl sulfide ligands can stabilize this low-valent state while also influencing the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

G Start Synthesize Ligand (Diisobutyl Sulfide) Complex Form Metal Complex [PdCl₂(S(iBu)₂)₂] Start->Complex PreCat Use as Pre-Catalyst in Cross-Coupling Complex->PreCat Activation In-situ Activation (Reduction to Pd(0)) PreCat->Activation Cycle Enter Catalytic Cycle (Oxidative Addition, Reductive Elimination) Activation->Cycle Product Formation of Desired Product Cycle->Product

Caption: Logical workflow from ligand synthesis to catalytic application.

Safety and Handling

  • Diisobutyl Sulfide: This compound is a combustible liquid and should be handled in a well-ventilated fume hood.[5][6] It has a potent, unpleasant odor. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Metal Precursors: Palladium and platinum compounds are sensitizers and can be toxic. Handle them with care, avoiding inhalation of dust or contact with skin.

  • Solvents: Dichloromethane and other chlorinated solvents are hazardous. All manipulations should be performed in a fume hood.

References

  • Transition metal thioether complex. In Wikipedia. Retrieved December 10, 2023, from [Link]

  • Riordan, C. G. (2010). Coordination chemistry of poly(thioether)borate ligands. Coordination Chemistry Reviews, 254(15-16), 1815-1825. [Link]

  • Reid, G. Research project: Reid: Thioether ligand chemistry. University of Southampton. Retrieved December 10, 2023, from [Link]

  • Gómez-Benítez, V., & Flores-Alamo, M. (2018). Chiral thioether ligands: Coordination chemistry and asymmetric catalysis. Coordination Chemistry Reviews, 369, 1-35. [Link]

  • Exploring Dibutyl Sulfide: Properties, Applications, and Manufacturing Insights. (2023). LookChem. [Link]

  • Li, J., et al. (2012). Dibutyl sulfide: Synthesis, Pd, Pt extraction and separation studies. Advanced Materials Research, 550-553, 103-107. [Link]

  • Preparation of dibutyl sulfide. PrepChem.com. Retrieved December 10, 2023, from [Link]

  • Pecoraro, G. A., & Mowery, R. L. (1979). Platinum Metal Sulfides as Heterogeneous Hydrogenation Catalysts. Journal of the American Chemical Society, 101(12), 3285-3293. [Link]

  • International Platinum Group Metals Association. (2014). PHYSICAL AND CHEMICAL PROPERTIES OF PLATINUM GROUP METALS. [Link]

  • Platinum. In Wikipedia. Retrieved December 10, 2023, from [Link]

  • Lotz, M., et al. (2020). Platinum Group Metals: A Review of Resources, Production and Usage with a Focus on Catalysts. Minerals, 10(11), 986. [Link]

  • Rao, C. R. K., & Trivedi, D. C. (2005). Chemical and electrochemical depositions of platinum group metals and their applications. Coordination Chemistry Reviews, 249(5-6), 613-631.
  • Ramírez, J., et al. (2007). Metal oxide complexes as precursors of sulfide catalysts for HDS of DBT. Catalysis Today, 127(1-4), 59-66. [Link]

  • Some Items of Interest to Process R&D Chemists and Engineers. Organic Process Research & Development. Retrieved December 10, 2023, from [Link]

  • England, J., et al. (2014). Cooperative Sulfur Transformations at a Dinickel Site: A Metal Bridging Sulfur Radical and Its H-Atom Abstraction Thermochemistry. Journal of the American Chemical Society, 136(29), 10474-10481. [Link]

  • Rauchfuss, T. B. (2004). Research on Soluble Metal Sulfides: From Polysulfido Complexes to Functional Models for the Hydrogenases. Inorganic Chemistry, 43(1), 14-26. [Link]

  • Jhaumeer-Laulloo, S., et al. (2016). Synthesis, crystal structure and applications of palladium thiosalicylate complexes. Journal of Saudi Chemical Society, 20, S460-S468. [Link]

  • Lee, C.-Y., et al. (2016). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, 21(11), 1461. [Link]

  • Wu, J., et al. (2020). Palladium-Catalyzed Cross-Electrophile Coupling Reaction involving Sulfur Dioxide for the Direct Synthesis of Diverse Functionalized Sulfones. Organic Chemistry Frontiers, 7(1), 103-108. [Link]

  • Na, Y., & Szymczak, N. K. (2014). Structural and Redox Interconversions of Sulfur Ligands of Transition Metal Complexes. Comments on Inorganic Chemistry, 34(3-4), 79-106.
  • Opeyda, I. O., et al. (2020). Metal complex catalysis of initiated oxidation of hydrocarbons and alcohols: features of inhibition. Ukrainian Chemistry Journal, 86(1), 3-12.
  • Goodall, B. L., & Venanzi, L. M. (1971). Metal complexes of unsaturated sulphides. Part I. Complexes of ligands containing the but-3-enyl and pent-4-enyl groups. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2837-2840. [Link]

  • Chu, T., et al. (2018). On the σ-complex character of bis(gallyl)/digallane transition metal species. Chemical Science, 9(31), 6591-6598. [Link]

Sources

Application

Application Notes and Protocols: Sulfurized Isobutylene as a High-Performance Lubricant Additive

Introduction: The Role of Sulfurized Isobutylene in Modern Lubrication Sulfurized isobutylene (SIB) is a cornerstone of modern lubricant formulation, primarily classified as an extreme pressure (EP) and anti-wear (AW) ad...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Sulfurized Isobutylene in Modern Lubrication

Sulfurized isobutylene (SIB) is a cornerstone of modern lubricant formulation, primarily classified as an extreme pressure (EP) and anti-wear (AW) additive.[1][2][3] It is an organosulfur compound, or more accurately, a complex mixture of polysulfides, synthesized by reacting isobutylene with sulfur.[4][5] Its primary function is to protect machinery components operating under severe conditions, such as high loads, elevated temperatures, and sliding contacts, where the base oil film is insufficient to prevent metal-to-metal interaction.[6][7][8]

Under these demanding boundary lubrication regimes, SIB forms a sacrificial protective layer on metal surfaces, preventing catastrophic failures like scuffing, scoring, and welding.[6][7] This unique reactivity makes it an indispensable component in a wide array of applications, including automotive and industrial gear oils, metalworking fluids, and high-performance greases.[4][9]

This document serves as a comprehensive technical guide for researchers and formulators. It details the synthesis, mechanism of action, formulation strategies, and critical evaluation protocols for lubricants containing sulfurized isobutylene.

Synthesis and Chemical Characterization

The performance characteristics of sulfurized isobutylene are intrinsically linked to its chemical structure and the method of its synthesis.

Synthesis Methodologies

Two primary industrial routes are used for the synthesis of SIB:

  • High-Pressure Synthesis: This is the more modern and environmentally preferred method. It involves the direct reaction of isobutylene (C₄H₈) with elemental sulfur, often in the presence of an alkaline catalyst like sodium sulfide, under high-temperature (100–204°C) and high-pressure (1.0–6.9 MPa) conditions.[4][10][11] This one-step process avoids the use of chlorine, resulting in a cleaner product.[5][11]

  • Low-Pressure Synthesis (Dechlorination): An older, two-step method that first reacts isobutylene with sulfur monochloride (S₂Cl₂).[1][10] The resulting intermediate is then dechlorinated. This process is less favored due to the generation of corrosive byproducts like HCl and H₂S, which pose significant environmental and equipment challenges.[5][10]

The final product is a complex mixture of isobutylene polysulfides (R-Sₓ-R, where x can be 1, 2, 3, 4, etc.), with the distribution of these species influencing the additive's activity and thermal stability.[5]

Caption: High-pressure synthesis of sulfurized isobutylene.

Chemical and Physical Properties

Sulfurized isobutylene is typically a dark, viscous liquid with a characteristic sulfur odor.[4] Key properties for formulators are summarized below.

PropertyTypical Value RangeSignificanceASTM Method
Appearance Light Yellow to Dark Amber LiquidQuality control and purity indicator.[7]Visual
Sulfur Content (wt%) 10 - 46%Directly correlates with EP/AW performance; higher sulfur content generally means higher activity.[2][4][8]D129 / D4927[2][12]
Kinematic Viscosity @ 100°C 5.0 - 11.0 mm²/sAffects blend viscosity and handling.[2]D445[2][13]
Flash Point (COC), °C > 100°CSafety parameter for handling and storage.[2]D92[2]
Density @ 20°C, g/cm³ 1.05 - 1.20Important for blending calculations.[2]D1298[2][12]
Copper Strip Corrosion ≤ 3b (121°C, 3h)Measures corrosivity towards yellow metals; crucial for multi-metal compatibility.[2][6]D130[2][6]

Mechanism of Action: Tribofilm Formation

The efficacy of sulfurized isobutylene lies in its ability to react with ferrous metal surfaces under the extreme conditions generated at asperity contacts (microscopic high points) during boundary lubrication.[8][14]

  • Activation: The high temperatures (>150°C) and pressures at the point of metal-to-metal contact provide the activation energy needed to break the C-S and S-S bonds within the SIB molecule.[4]

  • Reaction: The released "active" sulfur then chemically reacts with the iron on the metal surface.[4][7]

  • Tribofilm Formation: This reaction forms a sacrificial, low-shear-strength boundary film, primarily composed of iron sulfides (FeS).[4][14] This film is often referred to as a "tribofilm" because its formation is induced by the tribological (rubbing) contact itself.[15][16]

  • Protection: This iron sulfide layer physically separates the moving surfaces, preventing direct metal-to-metal contact. Because the FeS layer has a lower shear strength than the bulk steel, it shears preferentially, absorbing the energy that would otherwise cause adhesive wear (welding) and scuffing.[8]

This process is dynamic; the tribofilm is continuously formed and worn away, providing consistent protection as long as the additive is present in the lubricant.

Caption: Dynamic mechanism of tribofilm formation by SIB.

Applications and Formulation Guidelines

Sulfurized isobutylene is a versatile additive used across several major lubricant categories. The choice of SIB and its treat rate depends on the desired level of EP performance, thermal stability requirements, and compatibility with other additives.

ApplicationTypical Treat Rate (wt%)Key Performance Requirements
Industrial & Automotive Gear Oils (API GL-4/GL-5) 1.0 - 5.0%High load-carrying capacity, scuffing resistance, thermal stability.[1][2][4]
Metalworking Fluids (Cutting, Forming) 1.0 - 10.0%Extreme pressure protection to prevent tool wear and improve surface finish.[4][9]
Greases 1.0 - 5.0%Boosts EP and load-carrying capabilities, especially in shock-load conditions.[2][4]
Anti-wear Hydraulic Oils 1.5 - 5.0%Provides wear protection in high-pressure hydraulic systems.[1]

Formulation Insights:

  • Synergy: SIB is often used in combination with phosphorus-containing additives (like ZDDP) to create a robust EP/AW package.[1][6] The sulfur provides high-temperature scuffing protection, while phosphorus compounds are effective at preventing wear under milder boundary conditions.[4][8]

  • Compatibility: While highly effective, SIB can be corrosive to yellow metals (copper, bronze) at elevated temperatures.[8] Therefore, formulations often include copper deactivators or corrosion inhibitors for multi-metal compatibility.[4]

  • Solubility: SIB generally has good solubility in mineral base oils but may have limited solubility in some synthetic base oils like polyalphaolefins (PAO).[7] Solubility checks are a critical part of the formulation process.

Performance Evaluation: Standardized Protocols

Validating the performance of a lubricant formulated with sulfurized isobutylene requires a suite of standardized laboratory tests. The following protocols, based on ASTM International standards, are fundamental to this process.

Protocol 5.1: Extreme Pressure Properties (Four-Ball EP Test)
  • Standard: ASTM D2783

  • Objective: To determine the load-carrying properties of a lubricant under high-pressure conditions. The test identifies the "Weld Point," the load at which the rotating ball welds to the stationary balls, indicating catastrophic lubricant failure.[6]

  • Methodology:

    • Apparatus: Four-Ball EP Tester.

    • Setup: Secure three 12.7 mm steel balls in the test cup. Place a fourth ball in the chuck on the driving spindle.

    • Sample: Fill the test cup with the sample lubricant, ensuring the three stationary balls are fully submerged.

    • Procedure: a. Operate the machine at 1770 ± 60 rpm. b. Apply a series of increasing loads for 10-second durations. c. After each run, inspect the balls for signs of welding.

    • Endpoint: The Weld Point is the lowest applied load (in kgf) at which welding occurs. A higher weld point indicates superior EP performance.[6]

Protocol 5.2: Anti-Wear Properties (Four-Ball Wear Test)
  • Standard: ASTM D4172

  • Objective: To evaluate the lubricant's ability to prevent wear under prolonged, moderate-load conditions.

  • Methodology:

    • Apparatus: Four-Ball Wear Tester.

    • Setup: Same ball configuration as ASTM D2783.

    • Procedure: a. Set the test conditions: typically 40 kgf load, 1200 rpm, 75°C, for a duration of 60 minutes. b. Run the test for the specified time. c. After the test, clean the three stationary balls with a solvent.

    • Measurement: Measure the diameter of the wear scars on the three stationary balls using a microscope.

    • Result: Report the average wear scar diameter (in mm). A smaller wear scar indicates better anti-wear protection.

Protocol 5.3: Corrosiveness to Copper
  • Standard: ASTM D130

  • Objective: To assess the tendency of the lubricant to corrode copper and its alloys.[6] This is critical due to the active nature of sulfur.

  • Methodology:

    • Preparation: Polish a copper strip (2a) to a clean, reflective finish.

    • Immersion: Place the polished strip into a test tube containing the sample lubricant.

    • Heating: Place the test tube in a bath maintained at a specified temperature (e.g., 121°C) for a set time (e.g., 3 hours).[2]

    • Evaluation: a. After the test duration, remove the copper strip and wash it with a solvent. b. Compare the appearance of the test strip to the ASTM Copper Strip Corrosion Standard chart.

    • Result: Report the classification, ranging from 1a (slight tarnish) to 4c (corrosion). For most applications, a rating of 1b is desirable.[6]

Protocol 5.4: Thermal and Oxidative Stability
  • Standard: ASTM D2893 (Similar principle to D943)

  • Objective: To evaluate the resistance of the lubricant to oxidation and sludge formation at high temperatures.

  • Methodology:

    • Apparatus: Oxidation stability bath with oxygen delivery tubes and catalyst coils (e.g., iron and copper).

    • Procedure: a. Place a measured volume of the lubricant sample in an oxidation cell with the catalyst coils. b. Heat the cell to a specified temperature (e.g., 150°C) while bubbling oxygen through the sample at a controlled rate.[6] c. Periodically sample the oil to test for an increase in viscosity or acid number.

    • Endpoint: The test can be run for a fixed duration, after which the amount of sludge is measured, or until the oil's properties degrade past a certain point. Reduced sludge formation indicates better stability.[6]

Sources

Method

"antioxidant properties of sulfurized isobutylene in lubricants"

Application Note & Protocol Guide Topic: Elucidating the Antioxidant Properties of Sulfurized Isobutylene in Lubricant Formulations Audience: Researchers, Lubricant Formulators, and Tribology Scientists Introduction: The...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Elucidating the Antioxidant Properties of Sulfurized Isobutylene in Lubricant Formulations

Audience: Researchers, Lubricant Formulators, and Tribology Scientists

Introduction: The Imperative of Oxidative Stability in Modern Lubricants

Lubricants are the lifeblood of machinery, engineered to operate under increasingly severe conditions of high temperature, pressure, and mechanical stress. Under these conditions, the lubricant's base oil is susceptible to oxidative degradation, a complex, self-propagating free-radical chain reaction.[1] This process is the primary cause of lubricant failure, leading to detrimental effects such as viscosity increase, the formation of sludge and varnish, and the generation of corrosive acidic byproducts.[2][3] To counteract this degradation and extend the useful life of the lubricant, antioxidant additives are indispensable components of modern formulations.[4]

While primarily renowned as an extreme-pressure (EP) and anti-wear additive, sulfurized isobutylene (SIB) also exhibits significant, multifaceted antioxidant properties.[5][6][7][8] Its inclusion in a formulation can therefore serve a dual purpose, protecting machinery from both wear under high loads and oxidative breakdown. This guide provides a detailed exploration of the antioxidant mechanisms of SIB and presents robust protocols for quantifying its efficacy.

Part 1: The Dual Antioxidant Mechanism of Sulfurized Isobutylene

Antioxidants are broadly classified into two categories based on their mechanism of action: primary and secondary.[9] Sulfurized isobutylene, which is a complex mixture of organosulfur compounds including polysulfides, uniquely contributes through both pathways.

  • Secondary Antioxidant Action: Peroxide Decomposition The classical role attributed to sulfur-containing additives is that of a secondary antioxidant, or peroxide decomposer.[1][9][10] During the lubricant oxidation cycle, hydroperoxides (ROOH) are formed as stable intermediates. These hydroperoxides are thermally unstable and can decompose into highly reactive radicals, propagating the oxidation chain reaction. Sulfur compounds in SIB intervene by catalytically decomposing these hydroperoxides into non-radical, stable products like alcohols, effectively breaking the cycle.[10]

  • Primary Antioxidant Action: Radical Scavenging by Polysulfides Contrary to the traditional view that sulfur compounds are solely peroxide decomposers, groundbreaking research has revealed that polysulfides with four or more sulfur atoms (tetrasulfides), present in SIB mixtures, are potent primary antioxidants, also known as radical-trapping antioxidants (RTAs).[11][12][13] This activity is particularly effective at elevated temperatures. The mechanism involves a bimolecular homolytic substitution (SH2) reaction where a peroxyl radical (ROO•) attacks the polysulfide chain.[12] This reaction is favorable because it breaks a relatively weak sulfur-sulfur bond and produces a highly stabilized perthiyl radical, which is less reactive and slows the overall oxidation process.[12][13][14] The efficacy of this radical scavenging increases with the length of the sulfur chain, making tetrasulfides particularly effective.[11][12][15]

Visualizing the Lubricant Oxidation and Inhibition Pathways

G cluster_oxidation Lubricant Oxidation Cycle cluster_inhibition Antioxidant Intervention Initiation Initiation (Heat, Metal Catalysis) RH -> R• R_dot Alkyl Radical (R•) Initiation->R_dot Propagation1 Propagation 1 R• + O2 -> ROO• R_dot->Propagation1 ROO_dot Peroxyl Radical (ROO•) Propagation1->ROO_dot Propagation2 Propagation 2 ROO• + RH -> ROOH + R• ROO_dot->Propagation2 Propagation2->R_dot Regenerates R• ROOH Hydroperoxide (ROOH) Propagation2->ROOH Branching Chain Branching ROOH -> RO• + •OH ROOH->Branching Primary_AO Primary Antioxidants (Radical Scavengers) e.g., SIB Polysulfides Primary_AO->ROO_dot Traps Radical Secondary_AO Secondary Antioxidants (Peroxide Decomposers) e.g., SIB Sulfides Secondary_AO->ROOH Decomposes

Caption: The lubricant autoxidation cycle and points of intervention by antioxidants.

Part 2: Experimental Protocols for Quantifying Antioxidant Performance

To validate and quantify the antioxidant efficacy of sulfurized isobutylene, standardized, accelerated aging tests are employed. These protocols create harsh oxidative environments to simulate long-term service in a condensed timeframe.

Protocol 1: Rotating Pressure Vessel Oxidation Test (RPVOT)

Governing Standard: ASTM D2272[3][16]

Principle: This test measures the oxidative stability of a lubricant under accelerated conditions of heat, oxygen pressure, and catalysis.[2][16][17] The result is reported as the time in minutes required for a specified pressure drop, which corresponds to the depletion of the antioxidant additives and the onset of rapid base oil oxidation. A longer RPVOT time indicates superior oxidation resistance.[4]

Methodology:

  • Sample Preparation:

    • Accurately weigh 50 ± 0.5 g of the lubricant sample into a clean glass container.

    • Add 5.0 ± 0.5 g of distilled water.

    • Place a polished copper coil catalyst into the oil-water mixture.

      • Scientific Rationale: The copper coil acts as a catalyst, mimicking the effect of metal components (e.g., bearings, pipes) in a real-world lubrication system that accelerate oxidation.[2][17] Water is included as it is a common contaminant that also promotes oxidation.

  • Apparatus Setup:

    • Place the glass container into the stainless-steel pressure vessel.

    • Seal the vessel and purge it with oxygen to remove any air.

    • Pressurize the vessel with pure oxygen to 620 kPa (90 psi) at room temperature.[2]

  • Test Execution:

    • Place the sealed and pressurized vessel into the RPVOT apparatus, which contains a hot oil bath pre-heated to 150°C.[2][16]

    • Begin rotating the vessel at 100 rpm. This ensures continuous mixing of the sample, water, and catalyst with the oxygen headspace.[2]

    • Continuously monitor and record the pressure inside the vessel. The pressure will initially rise as the vessel heats up and then stabilize.

  • Endpoint and Data Analysis:

    • The test concludes when the pressure drops by 175 kPa (approx. 25.4 psi) from the maximum observed pressure.[2]

    • The time elapsed from the start of the test to this endpoint is recorded as the RPVOT result in minutes.

    • Compare the RPVOT time of the base oil, the base oil with SIB, and fully formulated lubricants. An increase in RPVOT time demonstrates the antioxidant contribution of the additive.

Visualizing the RPVOT Workflow

G cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Weigh 50g Oil & 5g Water B Add Polished Copper Catalyst A->B C Seal in Vessel B->C D Pressurize to 620 kPa with O2 C->D E Place in 150°C Bath & Rotate at 100 rpm D->E F Monitor Pressure E->F G Endpoint: Pressure drops by 175 kPa F->G H Record Time in Minutes G->H

Caption: Step-by-step experimental workflow for the RPVOT (ASTM D2272) test.

Protocol 2: Pressure Differential Scanning Calorimetry (PDSC)

Governing Standard: ASTM D6186[18][19]

Principle: PDSC measures the oxidative stability of a material by detecting the heat (exotherm) released during oxidation.[20][21] A small sample is heated to a high temperature under high-pressure oxygen. The time from the start of the test until the onset of the exothermic reaction is measured as the Oxidation Induction Time (OIT). A longer OIT indicates greater oxidative stability.[18][20]

Methodology:

  • Sample Preparation:

    • Place a standard open aluminum pan on a microbalance and tare.

    • Carefully place approximately 3 mg of the lubricant sample into the pan.

      • Scientific Rationale: The small sample size ensures a thin film, maximizing exposure to oxygen and promoting a uniform oxidation reaction, which is crucial for reproducibility.[22]

  • Apparatus Setup:

    • Place the sample pan into the PDSC measurement cell. An empty, open aluminum pan is placed on the reference side.

    • Seal the cell and rapidly heat the sample to the isothermal test temperature (e.g., 200-210°C).

    • Once the temperature is stable, pressurize the cell with pure oxygen to a specified pressure (e.g., 3.5 MPa or 500 psi).[19][20]

  • Test Execution:

    • Maintain the isothermal temperature and oxygen pressure.

    • The instrument's software will plot the differential heat flow versus time. Initially, the baseline should be flat.

  • Endpoint and Data Analysis:

    • The onset of oxidation is marked by a sharp exothermic deviation from the baseline.

    • The OIT is determined by calculating the intersection of the tangent of the baseline with the tangent of the exothermic peak.

    • The OIT is reported in minutes. Compare the OIT values for different formulations to assess the antioxidant performance of SIB.

Part 3: Data Interpretation and Synergistic Effects

The addition of sulfurized isobutylene to a base oil is expected to significantly increase its oxidative stability. Furthermore, sulfur compounds are known to exhibit synergistic effects when combined with primary antioxidants like hindered phenols or aromatic amines.[6][23][24] This means the combined antioxidant effect is greater than the sum of the individual effects.

Table 1: Representative Oxidative Stability Data
Formulation IDDescriptionSIB Conc. (wt%)Phenolic AO (wt%)RPVOT (minutes)PDSC OIT @ 210°C (minutes)
F-01Group II Base Oil (Control)0.00.0354.5
F-02F-01 + SIB1.00.011012.1
F-03F-01 + Phenolic AO0.00.515018.5
F-04F-01 + SIB + Phenolic AO1.00.5325 41.3

Note: The data presented in this table is illustrative and intended for demonstration purposes only.

The hypothetical data in Table 1 clearly shows the individual antioxidant contribution of SIB (F-02) and a traditional phenolic antioxidant (F-03). Crucially, the fully formulated oil (F-04) demonstrates a strong synergistic effect, with RPVOT and PDSC results far exceeding the additive contributions of the individual components. This synergy is a key principle in lubricant formulation, allowing for robust performance and extended lubricant life.

Conclusion

Sulfurized isobutylene is a multifunctional additive that provides significant value beyond its primary role as an extreme-pressure agent. Its ability to act as both a peroxide decomposer and a high-temperature radical scavenger makes it a potent contributor to the oxidative stability of lubricants. By employing standardized protocols such as RPVOT (ASTM D2272) and PDSC (ASTM D6186), formulators can precisely quantify the antioxidant performance of SIB and leverage its synergistic relationship with other antioxidants to design highly durable and long-lasting lubricants for demanding applications.

References

  • What is RPVOT and How Should I Use It? - Lubrication Expert. (URL: [Link])

  • RPVOT (ASTM D2272): Why Oxidation Stability Testing Matters More Than Ever - TestOil. (URL: [Link])

  • Oxidative Stability – Estolides and the Rotating Pressure Vessel Oxidation Test (RPVOT) - Biosynthetic Technologies. (URL: [Link])

  • UNLOCKING LUBRICANT LONGEVITY: THE POWER OF RPVOT TESTING - WearCheck. (URL: [Link])

  • RPVOT RBOT ASTM D2272 Testing - Intertek. (URL: [Link])

  • Sulfur containing EP additive and Sulfurized Isobutylene. (URL: [Link])

  • Sulfurized Additives: Types available, key applications and beneficial properties - STLE. (URL: [Link])

  • The Role Of Sulfurized Isobutylene-high Pressure - Shanghai Minglan Chemical. (URL: [Link])

  • The Role Of High Pressure Sulfur Isobutylene - Shanghai Minglan Chemical. (URL: [Link])

  • ASTM D7527-10(2018) - Standard Test Method for Measurement of Antioxidant Content in Lubricating Greases by Linear Sweep Voltammetry. (URL: [Link])

  • Sulfurized isobutylene - Henan J&D Chemical. (URL: [Link])

  • ASTM D7527-10 - Standard Test Method for Measurement of Antioxidant Content in Lubricating Greases. (URL: [Link])

  • D7527 Standard Test Method for Measurement of Antioxidant Content in Lubricating Greases by Linear Sweep Voltammetry - ASTM. (URL: [Link])

  • Oxidation Stability of Lubricants Measured by a PDSC Technique. (URL: [Link])

  • PDSC Test Description. (URL: [Link])

  • Surprising radical mechanisms of antioxidant polysulfides - Chemistry World. (URL: [Link])

  • The antioxidant activity of polysulfides: it's radical! - PubMed Central (PMC). (URL: [Link])

  • The antioxidant activity of polysulfides: it's radical! - Chemical Science (RSC Publishing). (URL: [Link])

  • The antioxidant activity of polysulfides: It's radical! - ResearchGate. (URL: [Link])

  • ASTM D7590-22 - Standard Guide for Measurement of Remaining Primary Antioxidant Content In In-Service Industrial Lubricating Oils by Linear Sweep Voltammetry. (URL: [Link])

  • D7527 Standard Test Method for Measurement of Antioxidant Content in Lubricating Greases by Linear Sweep Voltammetry - ASTM. (URL: [Link])

  • Using Calorimetry to Measure Motor Oil Remaining Useful Life - Machinery Lubrication. (URL: [Link])

  • OXIDATIVE STABILITY OF LUBRICANTS MEASURED BY PDSC CEC L-85-T-99 TEST PROCEDURE - AKJournals. (URL: [Link])

  • Oxidative Stability Measurement of High-Stability Oils by Pressure Differential Scanning Calorimeter (PDSC) - ACS Publications. (URL: [Link])

  • Understanding the role of antioxidants in lubricants - Newgate Simms. (URL: [Link])

  • Research Progress of Antioxidant Additives for Lubricating Oils - ResearchGate. (URL: [Link])

  • Research Progress of Antioxidant Additives for Lubricating Oils - MDPI. (URL: [Link])

  • CN1604957A - Lubricating oil having enhanced resistance to oxidation, nitration and viscosity increase - Google P
  • LUBRICATING OIL HAVING ENHANCED RESISTANCE TO OXIDATION, NITRATION AND VISCOSITY INCREASE - P
  • Antioxidant action of persulfides and polysulfides against free radical-mediated lipid peroxidation - PubMed. (URL: [Link])

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Application

Application Notes & Protocols for Evaluating the Anti-Wear Performance of Isobutyl Sulfide Additives

Introduction: The Role of Isobutyl Sulfide in Modern Lubrication In the realm of tribology, the mitigation of wear under boundary lubrication conditions is a paramount challenge. When the lubricant film thins to the poin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Isobutyl Sulfide in Modern Lubrication

In the realm of tribology, the mitigation of wear under boundary lubrication conditions is a paramount challenge. When the lubricant film thins to the point where metal-to-metal contact between surface asperities is imminent, anti-wear (AW) additives become indispensable. These additives function by reacting with the metallic surfaces to form a sacrificial, protective film that shears in preference to the underlying substrate, thereby preventing catastrophic wear and seizure.

Sulfur-based compounds have long been recognized as highly effective anti-wear and extreme pressure (EP) additives.[1] They operate through a tribochemical mechanism, forming robust inorganic films at the contact interface under the influence of localized high temperatures and pressures.[2] This guide focuses specifically on Isobutyl Sulfide (Diisobutyl Sulfide) , an organic sulfide additive valued for its ability to enhance the anti-wear properties of lubricating oils.[3] Its molecular structure is C8H18S.[]

These application notes provide a comprehensive framework for researchers and formulation scientists to evaluate the anti-wear performance of isobutyl sulfide. We will delve into its mechanism of action, present a detailed protocol for performance testing using the industry-standard Four-Ball Wear Test, and outline advanced methods for data analysis and interpretation.

Mechanism of Action: Tribochemical Film Formation

The efficacy of isobutyl sulfide as an anti-wear additive is rooted in its ability to decompose under tribological stress and react with ferrous surfaces. This process is not one of simple adsorption but a complex series of tribochemical reactions.

  • Adsorption & Chemisorption: Under the high pressures and temperatures generated at asperity contacts, the isobutyl sulfide molecules are first physically and then chemically adsorbed onto the metal surface.

  • Thermal Decomposition: The localized frictional heat causes the cleavage of the Carbon-Sulfur (C-S) bonds within the isobutyl sulfide molecule. Mechanical forces, or shear, can assist in lowering the energy barrier for these reactions to occur.[2]

  • Reaction and Film Formation: The liberated, highly reactive sulfur species then react directly with the iron on the substrate. This reaction forms a tenacious, multi-layered protective film, primarily composed of iron sulfides (FeS).

  • Sacrificial Shearing: This newly formed iron sulfide layer possesses a lower shear strength than the parent metal. During sliding contact, this film shears sacrificially, preventing direct metal-to-metal contact and significantly reducing adhesive wear.[2]

This entire process is dynamic, with the protective film being continuously removed by mechanical action and replenished by the ongoing tribochemical reaction as long as the additive is present in the lubricant and the boundary conditions persist.

G cluster_0 Lubricant Bulk cluster_1 Metal Surface Interface IBS_bulk Isobutyl Sulfide in Base Oil Adsorption Physical & Chemical Adsorption IBS_bulk->Adsorption High Pressure & Temperature Decomposition Tribochemical Decomposition Adsorption->Decomposition Shear & Heat (C-S Bond Cleavage) Reaction Reaction with Iron Decomposition->Reaction Film Iron Sulfide (FeS) Protective Film Reaction->Film Forms Sacrificial Layer Film->Film

Caption: Tribochemical mechanism of isobutyl sulfide.

Protocol: Four-Ball Wear Test (Modified ASTM D4172)

The Four-Ball Wear Test is a fundamental and widely accepted method for evaluating the wear-preventive characteristics of lubricating fluids.[5][6] This protocol details the procedure for comparing a baseline lubricant against the same lubricant blended with isobutyl sulfide.

Experimental Rationale

The Four-Ball test simulates point contact under boundary lubrication conditions, making it ideal for assessing the performance of anti-wear additives.[7] By rotating a single steel ball against three stationary, lubricated balls under a defined load, temperature, and speed, we can generate a measurable wear scar. The size of this scar is inversely proportional to the effectiveness of the additive. A smaller scar indicates superior anti-wear protection.[5][8]

Materials and Equipment
  • Four-Ball Wear Test Machine: Capable of maintaining specified load, speed, and temperature.

  • Test Balls: AISI 52100 steel, 12.7 mm diameter, Grade 25.

  • Test Lubricants:

    • Control: Base oil (e.g., Group II or III paraffinic).

    • Test Sample 1: Base oil + 0.5% wt. Isobutyl Sulfide.

    • Test Sample 2: Base oil + 1.0% wt. Isobutyl Sulfide.

    • Test Sample 3: Base oil + 2.0% wt. Isobutyl Sulfide.

  • Cleaning Solvents: Heptane, Acetone.

  • Equipment: Torque wrench, lint-free wipes, ultrasonic bath, microscope with calibrated measurement stage (or optical profilometer).

Step-by-Step Procedure
  • Preparation (Self-Validation):

    • Thoroughly clean the test balls, ball pot, and locking ring using an ultrasonic bath with heptane for 10 minutes, followed by a rinse with acetone. This step is critical to remove any residual oils or contaminants, ensuring repeatable results.[9]

    • Dry the components completely using a stream of dry air or nitrogen. Handle the balls only with clean, lint-free gloves or forceps from this point forward.

  • Assembly:

    • Place three clean test balls into the ball pot. Secure them in place with the locking ring.

    • Pour the test lubricant into the pot until the balls are fully submerged (approximately 8-10 mL).

    • Secure a fourth clean ball into the rotating chuck of the machine.

  • Test Execution:

    • Mount the ball pot assembly onto the machine's platform.

    • Apply the desired load. A standard condition for anti-wear testing is 40 kgf (392 N) .

    • Set the temperature controller to 75 °C and allow the system to stabilize. This temperature is chosen to accelerate the tribochemical reactions without causing bulk oil oxidation.

    • Set the rotational speed to 1200 rpm .

    • Begin the test and run for a duration of 60 minutes .[7]

  • Disassembly and Cleaning:

    • Carefully remove the ball pot.

    • Drain the lubricant and retrieve the three stationary balls.

    • Clean the balls thoroughly with heptane to remove all residual lubricant for accurate scar measurement.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_assembly 2. Assembly cluster_test 3. Test Execution cluster_analysis 4. Analysis Clean Ultrasonically Clean Balls & Hardware Dry Dry Components Clean->Dry Assemble Assemble 3 Balls in Pot Dry->Assemble AddLube Add Test Lubricant Assemble->AddLube Mount Mount 4th Ball in Chuck AddLube->Mount SetParams Set Parameters: Load: 40 kgf Temp: 75°C Speed: 1200 rpm Mount->SetParams RunTest Run Test for 60 min SetParams->RunTest Disassemble Disassemble & Clean Stationary Balls RunTest->Disassemble Measure Measure Wear Scars (Microscope/Profilometer) Disassemble->Measure Report Calculate Average WSD & Analyze Data Measure->Report

Caption: Four-Ball Wear Test workflow.

Data Analysis and Interpretation

Wear Scar Diameter (WSD) Measurement

Using a calibrated microscope, measure the diameter of the wear scar on each of the three stationary balls in two directions: parallel and perpendicular to the direction of sliding. Calculate the average of these six measurements. This final value is the Mean Wear Scar Diameter (WSD). A lower WSD signifies better anti-wear performance.

Advanced Analysis: 3D Optical Profilometry

While WSD is the standard metric, it provides only a two-dimensional view. A 3D optical profilometer offers a more comprehensive analysis by measuring the depth and topography of the scar.[10] This allows for the calculation of the wear volume , a more direct measure of material loss.[11] Furthermore, it can characterize surface roughness within the scar, providing insights into the nature of the wear (e.g., smooth, polished wear vs. abrasive scratching).

Surface Chemistry Confirmation (Optional)

For in-depth mechanistic studies, the chemical composition of the wear scar can be analyzed using surface-sensitive techniques.

  • Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX): This can be used to visualize the wear scar morphology and confirm the presence of sulfur and iron in the tribofilm.[12][13]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can identify the chemical states of the elements present, confirming the formation of iron sulfide (FeS) versus adsorbed, unreacted sulfur compounds.[14]

Data Presentation

Results should be presented in a clear, tabular format. Each test condition should be repeated at least three times to ensure statistical validity, and the results should be reported as an average with standard deviation.

Sample ID Isobutyl Sulfide Conc. (% wt.) Load (kgf) Temperature (°C) Mean WSD (mm) ± SD Wear Volume (10⁻³ mm³) ± SD
Control0.040750.65 ± 0.038.5 ± 0.5
Test 10.540750.48 ± 0.024.1 ± 0.3
Test 21.040750.41 ± 0.022.9 ± 0.2
Test 32.040750.40 ± 0.032.8 ± 0.3

Note: Data presented is illustrative.

The illustrative data shows a clear trend: the addition of isobutyl sulfide significantly reduces the wear scar diameter and wear volume compared to the base oil alone. A dose-response relationship is observed, with performance improving up to 1.0-2.0% concentration, beyond which a plateau may be reached.

References

  • Emerald Publishing. (2016, June 13). Comparison of tribological performances of sulfur based and boron succuminide containing antiwear additive with ZDDP by engine bench tests. Available at: [Link]

  • Valorem Chemicals Pty Ltd. (2024, February 16). The Lubricant lab: Deciphering Wear Prevention: Insights into the Four Ball Wear Test. Available at: [Link]

  • ASTM International. D4172 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). Available at: [Link]

  • MDPI. (2023). Synergistic Tribological Performance of Phosphorus- and Sulfur-Based Extreme Pressure and Anti-Wear Additives. Available at: [Link]

  • XRAY. (2025, October 24). Four Ball Wear Test Methods for Lubricants. Available at: [Link]

  • Shanghai Minglan Chemical. (2025, March 28). Standard Test Method For Determination Of Load-carrying Capacity Of Lubricants-Four-ball Method. Available at: [Link]

  • Koehler Instrument Company. APPLICATIONS OF THE FOUR-BALL TEST METHODS AND COMPARISON WITH OTHER TESTS FOR FRICTION AND WEAR IN LUBRICANTS. Available at: [Link]

  • ResearchGate. (2016). Comparison tribological performances of sulfur based and boron succuminide containing antiwear additive with ZDDP by engine bench tests. Available at: [Link]

  • Nye Lubricants. Tribology in Industry Wear Metal Concentrations Used for Enhancing Spectrometric Oil Analysis Method Credibility and Statistica. Available at: [Link]

  • MDPI. (2024). Influence of Sulfur-Phosphorus Additive Interaction Effects on the Performance of Roller Bearing Greases. Available at: [Link]

  • Koehler Instrument Company. DEVELOPMENT OF ANTIWEAR AND EXTREME PRESSURE ADDITIVES FOR LUBRICANTS AND GREASES. Available at: [Link]

  • ResearchGate. (2016, September 6). Evaluating lubricant performance by 3D profilometry of wear scars. Available at: [Link]

  • PUER. (2016, October 19). Isobutylene Sulfide: Preparation, Application And Development Prospects. Available at: [Link]

  • MDPI. (2024). Development of Oleic Acid-Assisted Nanolubricants from Palm Kernel Oil for Boundary Lubrication Performance Under Extreme Pressure. Available at: [Link]

  • NASA Technical Reports Server. (1995, January 1). Surface Characterization Techniques: An Overview. Available at: [Link]

  • Tribology in Industry. (2014). Wear Metal Concentrations Used for Enhancing Spectrometric Oil Analysis Method Credibility and Statistica. Available at: [Link]

  • Precision Lubrication Magazine. Antiwear Additives: Types, Mechanisms, and Applications. Available at: [Link]

  • eScholarship, University of California. (2018). Modeling the tribochemical mechanisms of sulfur-containing lubricant additives. Available at: [Link]

Sources

Method

The Versatility of Diisobutyl Sulfide in Advanced Materials Science: Application Notes and Protocols

Abstract Diisobutyl sulfide [(CH₃)₂CHCH₂]₂S, a branched-chain thioether, is emerging as a highly versatile molecule in the field of materials science. Its unique combination of a sulfur heteroatom with bulky isobutyl gro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diisobutyl sulfide [(CH₃)₂CHCH₂]₂S, a branched-chain thioether, is emerging as a highly versatile molecule in the field of materials science. Its unique combination of a sulfur heteroatom with bulky isobutyl groups imparts specific properties that are being leveraged in a range of applications, from controlling polymer architectures to the directed self-assembly of nanostructures and the selective extraction of precious metals. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the fundamental principles and practical methodologies for utilizing diisobutyl sulfide in key materials science workflows. Detailed application notes are coupled with robust, step-by-step protocols to facilitate the translation of theory into experimental success.

Introduction: The Molecular Merits of Diisobutyl Sulfide

Diisobutyl sulfide is a colorless liquid characterized by the covalent bonding of a sulfur atom to two isobutyl groups. This structure is fundamental to its utility in materials science for several key reasons:

  • Sulfur Atom Reactivity: The sulfur atom possesses lone pairs of electrons, making it an effective Lewis base. This allows it to coordinate with metal surfaces and metal ions, a property that is central to its use in surface modification and solvent extraction.

  • Chain Transfer Activity: The carbon-sulfur bond in diisobutyl sulfide can participate in radical reactions. While not as reactive as thiols, it can act as a chain transfer agent in free-radical polymerization, offering a means to control the molecular weight of polymers.

  • Steric Hindrance: The bulky isobutyl groups influence the packing density and orientation when the molecule is used in self-assembled monolayers and can affect the kinetics and solubility in various applications.

This guide will explore three primary applications where these properties are exploited: as a molecular weight regulator in polymer synthesis, as a building block for functional surfaces through self-assembly, and as a selective ligand for metal extraction.

Application I: Control of Polymer Molecular Weight via Chain Transfer

Application Note 2.1: The Role of Diisobutyl Sulfide in Free-Radical Polymerization

In free-radical polymerization, a chain transfer agent (CTA) provides a mechanism to terminate a growing polymer chain and initiate a new one.[1][2] This process is crucial for controlling the molecular weight and molecular weight distribution of the final polymer, which in turn dictates its mechanical and physical properties.

Diisobutyl sulfide functions as a CTA through an addition-fragmentation mechanism. A growing polymer radical can react with the sulfide, leading to the transfer of the radical and the formation of a new, smaller radical that can initiate the polymerization of another monomer. While less efficient than thiol-based CTAs, dialkyl sulfides like diisobutyl sulfide offer the advantage of being more resistant to oxidation.[3] The chain transfer constant (C_s) for sulfides is relatively low, meaning they are "slow" transfer agents, which can be advantageous for achieving moderate molecular weight reduction without drastically slowing the polymerization rate.

The choice of diisobutyl sulfide as a CTA is particularly relevant when synthesizing polymers where the presence of highly reactive thiol groups is undesirable in the final application, or when a more subtle control over molecular weight is required.

Experimental Protocol 2.2: Polystyrene Synthesis with Molecular Weight Control

This protocol describes the bulk polymerization of styrene using Azobisisobutyronitrile (AIBN) as the initiator and diisobutyl sulfide as a chain transfer agent to reduce the average molecular weight of the resulting polystyrene.

Materials:

  • Styrene (inhibitor removed)

  • Diisobutyl sulfide (reagent grade)

  • Azobisisobutyronitrile (AIBN)

  • Methanol

  • Toluene

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • Monomer Preparation: Purify styrene by passing it through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine 10 mL of purified styrene, 0.1 g of AIBN, and the desired amount of diisobutyl sulfide (see Table 1 for examples).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the radical polymerization.

  • Polymerization: Place the sealed flask in a preheated oil bath at 60°C and stir for 24 hours.

  • Termination and Precipitation: Cool the reaction mixture to room temperature. The resulting viscous solution is then slowly added dropwise to 200 mL of rapidly stirring methanol to precipitate the polystyrene.

  • Purification: Collect the white polymer precipitate by vacuum filtration and wash it thoroughly with fresh methanol.

  • Drying: Dry the polymer in a vacuum oven at 50°C to a constant weight.

  • Characterization: Characterize the molecular weight (Mn and Mw) and polydispersity index (PDI) of the resulting polystyrene using Gel Permeation Chromatography (GPC) with a polystyrene standard for calibration.

Data Presentation:

Sample ID[Styrene]:[AIBN]:[Diisobutyl Sulfide] Molar RatioExpected Outcome
PS-Control1000:1:0High Molecular Weight
PS-CTA-11000:1:10Reduced Molecular Weight
PS-CTA-21000:1:50Significantly Reduced Molecular Weight
Table 1: Example reaction conditions for controlling polystyrene molecular weight.

Visualization of Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Styrene Purify Styrene Flask Combine Reactants in Schlenk Flask Styrene->Flask Degas Freeze-Pump-Thaw Cycles Flask->Degas Polymerize Polymerize at 60°C Degas->Polymerize Precipitate Precipitate in Methanol Polymerize->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry in Vacuum Oven Filter->Dry Analyze GPC Analysis Dry->Analyze

Caption: Workflow for polystyrene synthesis with diisobutyl sulfide as a CTA.

Application II: Surface Modification via Self-Assembled Monolayers

Application Note 3.1: Thioether Self-Assembly for Functional Surfaces

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate.[4] Thiol-based SAMs on gold are widely studied, but thioethers like diisobutyl sulfide offer an alternative for modifying other metal surfaces, such as copper. The sulfur atom forms a dative bond with the copper surface, leading to an ordered arrangement of the isobutyl groups.[5]

Unlike thiols, which form a strong covalent bond, the interaction of thioethers is weaker, which can result in monolayers with lower defect densities upon annealing.[6] The self-assembly of diisobutyl sulfide on a Cu(111) surface, for instance, is driven by both the molecule-surface interaction and intermolecular van der Waals forces between the alkyl chains.[5] This allows for the creation of well-defined organic surfaces with controlled chemical and physical properties, which is crucial for applications in electronics, sensors, and corrosion inhibition.

Experimental Protocol 3.2: Formation of a Diisobutyl Sulfide Monolayer on a Copper Substrate

This protocol outlines the solution-phase deposition of a diisobutyl sulfide SAM on a copper-coated silicon wafer.

Materials:

  • Copper-coated silicon wafer (e.g., 100 nm Cu on Si)

  • Diisobutyl sulfide

  • Anhydrous ethanol (200 proof)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic materials.

  • Glass vials with PTFE-lined caps

  • Tweezers (non-magnetic)

  • Nitrogen gas source

Procedure:

  • Substrate Cleaning:

    • Cut the copper-coated wafer into appropriate sizes (e.g., 1 cm x 1 cm).

    • Clean the substrates by sonicating in ethanol for 15 minutes.

    • Piranha Etch (Optional, for oxide removal): In a fume hood, immerse the substrates in freshly prepared Piranha solution for 30-60 seconds to remove any surface oxides.

    • Rinse the substrates copiously with deionized water, followed by ethanol.

    • Dry the substrates under a gentle stream of nitrogen gas. Use immediately.

  • Solution Preparation:

    • Prepare a 1 mM solution of diisobutyl sulfide in anhydrous ethanol in a clean glass vial. For example, add 18.5 µL of diisobutyl sulfide to 100 mL of ethanol.

  • Self-Assembly:

    • Completely immerse the cleaned copper substrates in the diisobutyl sulfide solution using tweezers.

    • Seal the vial and allow the self-assembly to proceed for 24 hours at room temperature in a vibration-free environment.

  • Rinsing:

    • Remove the substrates from the solution with tweezers.

    • Rinse the surface thoroughly with fresh anhydrous ethanol to remove any non-chemisorbed molecules.

  • Drying and Storage:

    • Dry the substrates again with a gentle stream of nitrogen.

    • Store the functionalized substrates in a clean, dry environment, such as a desiccator.

  • Characterization:

    • The quality and properties of the SAM can be characterized using techniques such as contact angle goniometry (to measure surface hydrophobicity), X-ray photoelectron spectroscopy (XPS, to confirm the presence of sulfur and the chemical state), and scanning tunneling microscopy (STM, to visualize the molecular arrangement).[5]

Visualization of Workflow:

G cluster_prep Substrate Preparation cluster_assembly Self-Assembly cluster_final Finalization & Analysis Clean Clean Cu Substrate (Sonication, Piranha) RinseDry1 Rinse and Dry Clean->RinseDry1 Immerse Immerse Substrate (24 hours) RinseDry1->Immerse PrepSol Prepare 1 mM Diisobutyl Sulfide in Ethanol PrepSol->Immerse RinseDry2 Rinse with Ethanol and Dry with N2 Immerse->RinseDry2 Characterize Characterize (Contact Angle, XPS, STM) RinseDry2->Characterize

Caption: Workflow for forming a self-assembled monolayer of diisobutyl sulfide.

Application III: Selective Solvent Extraction of Precious Metals

Application Note 4.1: Ligand-Based Extraction of Palladium and Platinum

The recovery and purification of platinum-group metals (PGMs) are of significant economic and technological importance. Solvent extraction, or liquid-liquid extraction, is a primary method for separating these metals from complex aqueous solutions, such as those derived from leaching spent catalysts.[7]

Diisobutyl sulfide (or its isomer dibutyl sulfide) acts as a highly effective and selective extractant for palladium(II) from acidic chloride solutions.[8][9] The sulfur atom in the sulfide coordinates to the soft Lewis acid Pd(II), forming a neutral complex that is soluble in an organic phase (e.g., kerosene). This process allows for the selective transfer of palladium from the aqueous phase to the organic phase, leaving other metals like platinum(IV) behind under specific conditions. The extraction efficiency is dependent on several factors, including the acidity of the aqueous phase, the concentration of the sulfide in the organic phase, and the phase ratio.

The extraction mechanism for PdCl₄²⁻ is believed to proceed as follows: PdCl₄²⁻(aq) + 2 R₂S(org) ⇌ PdCl₂(R₂S)₂(org) + 2 Cl⁻(aq)

This selectivity makes dialkyl sulfides valuable reagents in hydrometallurgical processes for PGM refining.

Experimental Protocol 4.2: Selective Extraction of Palladium(II) from an Acidic Chloride Solution

This protocol details a laboratory-scale procedure for the selective extraction of Pd(II) from an aqueous solution containing both Pd(II) and Pt(IV).

Materials:

  • Aqueous stock solution containing PdCl₂ and H₂PtCl₆ in 2 M HCl.

  • Diisobutyl sulfide

  • Kerosene (or another suitable organic solvent)

  • Separatory funnel

  • pH meter

  • Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for metal analysis.

Procedure:

  • Preparation of Organic Phase: Prepare a 0.3 M solution of diisobutyl sulfide in kerosene.

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing approximately 100 ppm of Pd(II) and 100 ppm of Pt(IV) in 2 M HCl.

  • Extraction:

    • In a separatory funnel, combine 20 mL of the aqueous phase and 20 mL of the organic phase (Organic/Aqueous phase ratio of 1:1).

    • Shake the funnel vigorously for 6 minutes to ensure thorough mixing and allow for the extraction equilibrium to be reached.[8]

    • Allow the phases to separate completely. The organic phase will contain the extracted palladium complex, while the aqueous phase (raffinate) will be depleted of palladium but retain the platinum.

  • Phase Separation: Carefully drain the lower aqueous phase into a collection beaker. Drain the upper organic phase into a separate beaker.

  • Analysis:

    • Take a sample of the initial aqueous solution and the post-extraction aqueous phase (raffinate).

    • Analyze the concentration of Pd and Pt in both samples using ICP-OES or AAS.

    • Calculate the extraction efficiency (%) for palladium.

Data Presentation:

ParameterOptimal ConditionReference
Sulfide Concentration0.3 - 0.6 M in Kerosene[8][9]
Aqueous Acidity1.0 - 2.0 M HCl[8][9]
O/A Phase Ratio1:1[8]
Contact Time~5-6 minutes[8][9]
Table 2: Optimized conditions for selective Pd(II) extraction.

Visualization of Logical Relationship:

G Aqueous_Initial Aqueous Phase (PdCl4(2-), PtCl6(2-)) in 2M HCl Mix Mix & Shake (6 min) Aqueous_Initial->Mix Organic_Initial Organic Phase (Diisobutyl Sulfide in Kerosene) Organic_Initial->Mix Aqueous_Final Aqueous Raffinate (PtCl6(2-)) Mix->Aqueous_Final Separation Organic_Final Loaded Organic Phase (PdCl2(Sulfide)2) Mix->Organic_Final Separation

Sources

Application

Diisobutyl Sulfide: A Critical Evaluation for Protecting Group Chemistry in Organic Synthesis

For Immediate Release [City, State] – [Date] – In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side r...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. While a vast arsenal of protecting groups has been developed for a myriad of functional groups, a comprehensive evaluation of diisobutyl sulfide for this purpose reveals its general unsuitability for common applications in research and drug development. This application note provides a critical analysis of the properties of diisobutyl sulfide in the context of protecting group chemistry and offers a detailed guide to established sulfur-containing protecting groups as a more viable alternative.

Part 1: The Inviability of Diisobutyl Sulfide as a General Protecting Group

A thorough review of the scientific literature and established synthetic methodologies indicates that diisobutyl sulfide is not utilized as a standard protecting group for common functional groups such as alcohols, amines, or carboxylic acids. The fundamental reason for this lies in its failure to meet the essential criteria that define an effective protecting group.[1]

An ideal protecting group should be:

  • Easily and selectively introduced onto the target functional group.

  • Stable to a wide range of reaction conditions under which other transformations in the synthetic sequence are performed.[1]

  • Readily and selectively removed under mild conditions that do not affect other functional groups in the molecule.[1]

Diisobutyl sulfide, a simple thioether, falls short on these requirements. The formation of a thioether by reacting an alcohol or a carboxylic acid derivative with diisobutyl sulfide would likely require harsh conditions, leading to a lack of selectivity and potential degradation of the substrate. More critically, the cleavage of the resulting C-S bond to deprotect the functional group would necessitate aggressive reagents, such as strong acids or reducing agents, which would be incompatible with most complex molecules encountered in drug development.[2]

While one report mentions the use of dibutyl sulfide as an in-line quenching agent in a flow chemistry setup, this role is fundamentally different from that of a protecting group, which requires reversible attachment and detachment to a specific functional group.[3]

Part 2: Thioether-Based Protecting Groups: A Viable Alternative

While simple dialkyl sulfides are not suitable, the thioether linkage is a cornerstone of several effective protecting groups, particularly for the thiol functional group. The unique reactivity of the C-S bond in specific contexts allows for selective cleavage under mild conditions.

Protecting Groups for Thiols

The thiol group is highly nucleophilic and readily oxidized to a disulfide, necessitating its protection during many synthetic transformations.[4][5] Thioethers are the most common class of protecting groups for thiols.[4][6]

The triphenylmethyl (trityl) group is a bulky protecting group that is introduced by reacting the thiol with trityl chloride in the presence of a base.

Protocol: Protection of a Thiol with Trityl Chloride

Materials:

  • Thiol-containing substrate

  • Trityl chloride (TrCl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the thiol-containing substrate in anhydrous DCM.

  • Add 1.1 equivalents of triethylamine or pyridine.

  • Add 1.1 equivalents of trityl chloride portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

The trityl group is labile to acid, and its cleavage is often achieved with trifluoroacetic acid (TFA).

Protocol: Deprotection of a Trityl Thioether

Materials:

  • S-tritylated substrate

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES) (as a scavenger)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the S-tritylated substrate in DCM.

  • Add an excess of triethylsilane (scavenger).

  • Add trifluoroacetic acid dropwise at 0 °C.

  • Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer, and concentrate.

  • Purify the deprotected thiol as necessary.

Mechanism of Trityl Group Protection and Deprotection for Thiols

G cluster_protection Protection cluster_deprotection Deprotection Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate + Base - HB⁺ Base Base ProtectedThiol R-S-Tr Thiolate->ProtectedThiol + Tr-Cl - Cl⁻ TrCl Tr-Cl ProtectedThiol_dep R-S-Tr ProtonatedThioether R-S(H⁺)-Tr ProtectedThiol_dep->ProtonatedThioether + H⁺ Acid H⁺ DeprotectedThiol R-SH ProtonatedThioether->DeprotectedThiol -> R-SH + Tr⁺ TritylCation Tr⁺ Scavenged Product Scavenged Product TritylCation->Scavenged Product + Scavenger

Caption: Protection and acid-catalyzed deprotection of a thiol using the trityl group.

The acetamidomethyl group is another common thiol protecting group, valued for its stability to both acidic and basic conditions.

Protocol: Protection of a Thiol with the Acm Group

Materials:

  • Thiol-containing substrate

  • N-(Hydroxymethyl)acetamide

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the thiol in TFA at 0 °C.

  • Add N-(hydroxymethyl)acetamide and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, pour the mixture into ice-water and extract the product.

  • Purify by chromatography.

Deprotection of the Acm group is typically achieved with mercury(II) or silver(I) salts, or with iodine.

Protocol: Deprotection of an Acm-Protected Thiol

Materials:

  • S-Acm protected substrate

  • Mercury(II) acetate

  • Aqueous acetic acid

Procedure:

  • Dissolve the S-Acm substrate in aqueous acetic acid.

  • Add mercury(II) acetate and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, treat the reaction mixture with hydrogen sulfide to precipitate mercury sulfide.

  • Filter the mixture and extract the product.

  • Purify as needed.

Protecting GroupProtection ConditionsDeprotection ConditionsStability
Trityl (Tr) Tr-Cl, Base (e.g., TEA)TFA, Scavenger (e.g., TES)Base stable, Acid labile
Acetamidomethyl (Acm) N-(Hydroxymethyl)acetamide, TFAHg(OAc)₂, aq. AcOH; I₂Acid and Base stable

Part 3: Conclusion

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
  • Baran, P. S. (2012). Classics in Total Synthesis III. Wiley-VCH.

Sources

Method

Application Notes & Protocols: High-Pressure Synthesis of Sulfurized Isobutylene

Abstract This document provides a comprehensive guide for the high-pressure synthesis of sulfurized isobutylene, a critical extreme pressure (EP) and anti-wear additive in the formulation of advanced lubricants.[1][2][3]...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the high-pressure synthesis of sulfurized isobutylene, a critical extreme pressure (EP) and anti-wear additive in the formulation of advanced lubricants.[1][2][3] We delve into the underlying reaction mechanisms, present a detailed and field-proven experimental protocol, and outline essential safety procedures and analytical characterization techniques. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of organosulfur compounds. By explaining the causality behind experimental choices, this document aims to equip the user with the necessary expertise to not only replicate the synthesis but also to innovate upon it.

Introduction: The Significance of Sulfurized Isobutylene

Sulfurized isobutylene (SIB) is a cornerstone additive in the lubricants industry, prized for its ability to protect machinery operating under extreme pressure and high load conditions.[1][4] It is synthesized by the direct reaction of isobutylene with elemental sulfur at elevated temperatures and pressures.[1] The resulting product is a complex mixture of organosulfur compounds, primarily polysulfides, which exhibit exceptional performance as EP and anti-wear agents in gear oils, metalworking fluids, and greases.[1][2]

Under high-pressure conditions at the point of metal-to-metal contact, the sulfur-carbon bonds in SIB cleave and react with the metal surface to form a sacrificial metal sulfide film (e.g., iron sulfide).[1] This film prevents direct contact, reducing friction, preventing welding, and minimizing wear.[1][3] The high-pressure synthesis route is favored for producing a chlorine-free product, which is environmentally advantageous over older methods involving chlorinated intermediates.

Reaction Mechanism and Theoretical Considerations

The high-pressure sulfurization of isobutylene is a complex process involving a series of free-radical reactions.[1] Understanding the mechanistic pathways is crucial for controlling the product composition and, consequently, its performance characteristics.

The reaction is initiated by the thermal homolysis of the S₈ ring of elemental sulfur to form sulfur diradicals. These highly reactive species then attack the double bond of isobutylene, initiating a cascade of radical addition and hydrogen abstraction reactions.

A simplified overview of the reaction progression is as follows:

  • Initiation: High temperature and pressure facilitate the opening of the crown-shaped S₈ ring to form sulfanyl radicals (•Sₙ•).

  • Propagation: These sulfur radicals add across the isobutylene double bond, forming a carbon-centered radical. This radical can then react with other sulfur species or isobutylene molecules.

  • Hydrogen Abstraction: The reaction mixture contains allylic hydrogens on the isobutylene molecule which can be abstracted, leading to the formation of hydrogen sulfide (H₂S) as a byproduct.[5]

  • Product Formation: The reaction ultimately leads to a mixture of linear and cyclic polysulfides with varying sulfur chain lengths (R-Sₓ-R, where R is a tert-butyl group).[5]

  • Byproduct Formation: A notable byproduct can be 4-methyl-3H-1,2-dithiole-3-thione (MDTT), which is formed through a series of complex cyclization and dehydrogenation reactions.[5][6] While MDTT has some EP properties, it can also be highly corrosive to certain metals, and its formation is often minimized.[6]

The reaction kinetics are influenced by temperature, pressure, and the molar ratio of the reactants. A higher concentration of sulfur can favor the formation of products with longer polysulfide chains (e.g., R-S₃-R), which are often desirable for their EP properties.

Experimental Protocol: High-Pressure Synthesis

This protocol describes a general procedure for the synthesis of sulfurized isobutylene in a laboratory-scale high-pressure reactor. All operations involving high-pressure equipment must be performed by trained personnel and behind a certified blast shield.[7][8]

Materials and Equipment
  • Reactants:

    • Elemental Sulfur (powder, 99.5%+)

    • Isobutylene (liquefied, 99%+)

    • Nitrogen (high purity, for inerting)

  • Equipment:

    • High-Pressure Stirred Reactor (Autoclave): Minimum pressure rating of 10 MPa (100 bar) and temperature rating of 250 °C. Must be constructed from a material resistant to sulfur corrosion at high temperatures (e.g., Hastelloy C-276 or SS-316).[9]

    • Magnetic Stirrer with heating mantle or oil bath.

    • High-Pressure Metering Pump for isobutylene.

    • Pressure Gauge and Rupture Disc assembly.[8]

    • Thermocouple for internal temperature monitoring.

    • Gas inlet and outlet valves.

    • Scrubber system for effluent gases (containing a caustic solution to neutralize H₂S).

Pre-Reaction Setup and Safety Checks
  • Vessel Inspection: Before each use, visually inspect the reactor body, seals, and fittings for any signs of wear, corrosion, or damage.[8][10]

  • Leak Test: Assemble the reactor and pressurize with nitrogen to the intended maximum operating pressure. Monitor for any pressure drop over a 30-minute period.

  • Inerting: Depressurize and purge the reactor with nitrogen several times to remove all oxygen, which can lead to undesirable side reactions and the formation of sulfur oxides.

Reaction Procedure
  • Charging the Reactor:

    • Add elemental sulfur powder to the reactor vessel.

    • Seal the reactor according to the manufacturer's instructions. Ensure all fittings are securely tightened.[11]

  • Initial Heating and Inerting:

    • Begin stirring and heat the reactor to a temperature of 120-140 °C to melt the sulfur.

    • Perform a final nitrogen purge to ensure an inert atmosphere.

  • Introduction of Isobutylene:

    • Using a high-pressure metering pump, slowly introduce the liquefied isobutylene into the sealed and heated reactor.[12][13] The addition should be done cautiously to control the initial exothermic reaction.

  • Reaction Conditions:

    • Once the isobutylene is added, ramp the temperature to the desired reaction temperature, typically between 140 °C and 200 °C.[12][14]

    • The pressure will increase as the temperature rises and the reaction proceeds. The final pressure is typically controlled between 1.0 and 7.0 MPa (10-70 bar).[12]

    • Maintain the reaction at the set temperature and pressure for a duration of 2 to 16 hours.[12] The reaction time will influence the final product composition and sulfur content.

  • Cooling and Depressurization:

    • After the desired reaction time, turn off the heating and allow the reactor to cool to room temperature. This must be a slow and controlled process.

    • Once cooled, slowly vent the reactor through a caustic scrubber to safely neutralize any H₂S and unreacted isobutylene.[11]

  • Product Discharge and Purification:

    • Open the reactor in a well-ventilated fume hood.

    • Discharge the crude sulfurized isobutylene, which will be a dark, viscous liquid.[1]

    • The crude product can be filtered to remove any unreacted sulfur. Further purification can be achieved by solvent extraction to remove byproducts like MDTT if necessary.[6]

Data Presentation: Typical Reaction Parameters
ParameterRangeOptimal TargetRationale
Reaction Temperature 100 - 204 °C[12]160 - 180 °CBalances reaction rate and selectivity; higher temperatures can lead to cracking and increased byproduct formation.
Reaction Pressure 1.0 - 6.9 MPa[12]2.5 - 4.5 MPa[13]Maintains isobutylene in the liquid phase and increases reactant concentration, driving the reaction forward.
Reaction Time 1 - 16 hours[12]4 - 8 hoursAffects the extent of sulfur incorporation and product distribution. Longer times may increase polysulfide chain length.
Molar Ratio (S:Isobutylene) 1.0 : 0.5 - 3.5[12]1.0 : 1.0 - 1.5Influences the sulfur content of the final product. Higher sulfur ratios lead to higher sulfur content in the product.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the high-pressure synthesis process.

experimental_workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup Phase prep1 Reactor Inspection & Leak Test prep2 Charge Sulfur prep1->prep2 prep3 Seal & Inert with N2 prep2->prep3 react1 Heat to Melt Sulfur (120-140°C) prep3->react1 Proceed to Reaction react2 Introduce Isobutylene (via pump) react1->react2 react3 Ramp to Reaction Temp (140-200°C) react2->react3 react4 Hold at Temp & Pressure (2-16h, 1-7 MPa) react3->react4 workup1 Cool to Room Temp react4->workup1 Reaction Complete work2 Vent via Scrubber workup1->work2 work3 Discharge Crude Product work2->work3 work4 Filter & Purify work3->work4 end end work4->end Final Product

Caption: High-pressure synthesis workflow.

Characterization of Sulfurized Isobutylene

A combination of analytical techniques is essential to confirm the structure and purity of the synthesized product.[15]

  • Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the functional groups present.[16] Key absorbances to look for include C-H stretching and bending from the alkyl groups and the characteristic, though often weak, C-S and S-S stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the molecular structure.[5][16] ¹H NMR can be used to identify the signals from the tert-butyl protons, while ¹³C NMR can confirm the carbon skeleton. The chemical shifts will vary depending on the number of sulfur atoms attached.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating the components of the product mixture and identifying them based on their mass-to-charge ratio.[5][17] GC-MS is particularly useful for identifying byproducts like MDTT.

  • Elemental Analysis: Determines the weight percentage of sulfur in the final product, which is a critical quality control parameter.

Safety Protocols for High-Pressure Sulfurization

Working with high-pressure reactors, flammable gases, and toxic byproducts necessitates strict adherence to safety protocols.[7][8]

  • Pressure Hazard: The primary hazard is the catastrophic failure of the reactor vessel.[7][10]

    • Mitigation: Always operate within the manufacturer's specified pressure and temperature limits.[8] Use a blast shield, and ensure the reactor is equipped with a calibrated pressure relief valve and a rupture disc.[7][8]

  • Chemical Hazards:

    • Isobutylene: Extremely flammable. Handle in a well-ventilated area, away from ignition sources.

    • Hydrogen Sulfide (H₂S): A highly toxic and flammable gas that is a common byproduct.[5] It has the characteristic odor of rotten eggs at low concentrations but causes olfactory fatigue quickly.

    • Mitigation: Conduct the reaction in a fume hood with adequate ventilation.[7] All effluent gases must be passed through a caustic scrubber. Personal H₂S monitors are highly recommended.[18]

  • Personal Protective Equipment (PPE):

    • Mandatory PPE includes safety goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[7][8]

  • Emergency Procedures:

    • Ensure all personnel are trained on emergency shutdown procedures.[18]

    • In case of a leak or vessel failure, evacuate the area immediately and notify safety personnel.[19]

Conclusion

The high-pressure synthesis of sulfurized isobutylene is a robust and effective method for producing high-performance lubricant additives. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can synthesize products with tailored properties. Adherence to rigorous safety protocols is paramount to ensure the well-being of personnel and the integrity of the experiment. The analytical techniques outlined provide the necessary tools for comprehensive product characterization, enabling the development of next-generation lubricants.

References

  • The Role Of Sulfurized Isobutylene-high Pressure - Shanghai Minglan Chemical. (2024).
  • The Role Of High Pressure Sulfur Isobutylene - Shanghai Minglan Chemical. (2023).
  • CN103408531A - Method for synthesizing sulfurized isobutylene - Google Patents. (2013).
  • Sulfurized Additives: Types available, key applications and beneficial properties - STLE. (n.d.).
  • Synthesis process for sulfurized isobutylene by vapor-phase process - Google Patents. (n.d.).
  • Synthesis Method and Process of Sulfurized Isobutylene (Polysulfide). (2019).
  • Research on One-step Synthesis and Reaction Kinetics of Sulfurized Isobutylene. (n.d.).
  • CN102952115B - Sulfurized isobutylene closed path preparation industrialization method - Google Patents. (2014).
  • Sulfur containing EP additive and Sulfurized Isobutylene. (2024).
  • Improved Sulfurized Olefin Extreme Pressure/Antiwear Additives. (n.d.). Fischer-Tropsch Archive.
  • Product Analysis and Reaction Mechanism of High-Pressure Synthesis of Sulfurized Isobutylene by One-Step Method. (2015). Chinese Journal of Applied Chemistry, 32(7), 771-776. Retrieved from [Link]

  • Sulfurized Isobutylene - Actylis. (n.d.).
  • EP0312258A2 - Lubricant compositions containing oxidized sulfurized isobutylene additive and process for preparing additive - Google Patents. (1989).
  • Method for synthesizing sulfurized isobutylene - Eureka | Patsnap. (n.d.).
  • High Pressure Reaction Vessels. (n.d.). Standard Operating Procedure.
  • What Is Sulfurized Isobutylene? - Shanghai Minglan Chemical. (2023).
  • US5338468A - Sulfurized olefins - Google Patents. (1994).
  • Suphurized Olefins | PDF | Alkene | Sulfur - Scribd. (n.d.).
  • 20L High Pressure Reactor for Acid Sulfuric Chemical Reaction - Made-in-China.com. (n.d.).
  • operation of high-pressure reactor - YouTube. (2021).
  • What safety measures are essential when working with high pressure reactors? (2024).
  • How to Set Up a Parr Reactor - YouTube. (2021).
  • US5849677A - Sulfurized olefin composition and its method of preparation - Google Patents. (1998).
  • EP0201197A1 - Sulfurized olefins - Google Patents. (1986).
  • Oxidative Desulfurization of Heavy Oils with High Sulfur Content: A Review - MDPI. (n.d.).
  • High-Pressure Hydrogen Sulfide Experiments: How Did Our Safety Measures and Hazard Control Work during a Failure Event? - MDPI. (n.d.).
  • A Comprehensive Experimental and Kinetic Modeling Study of Di-Isobutylene Isomers - NREL. (2022).
  • Reactions in Sealed Pressure Vessels - University of Auckland. (n.d.).
  • Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst | ACS Omega. (n.d.).
  • Product Characterization Methods | SwRI. (n.d.).
  • High Pressure Reaction Vessel SOP | PDF | Personal Protective Equipment - Scribd. (n.d.).
  • Customized sulphonation reactor, sulphonation reactor Supplier - WEIXIAN (Nanjing) Science Technology co., ltd. (2023).
  • The influence of iso-butene kinetics on the reactivity of di-isobutylene and iso-octane. (2025).
  • The influence of iso-butene kinetics on the reactivity of di-isobutylene and iso-octane - OSTI. (2020).
  • Top Analytical Techniques for Characterizing Custom Polymers. (n.d.).
  • Polymer Characterization Technique Overview - Measurlabs. (2024).
  • Chemical Characterization Using Different Analytical Techniques to Understand Processes: The Case of the Paraffinic Base Oil Production Line - MDPI. (2020).

Sources

Application

Application Notes and Protocols for the Vapor-Phase Synthesis of Sulfurized Isobutylene

Abstract This document provides a comprehensive technical guide for the vapor-phase synthesis of sulfurized isobutylene, a critical additive in the formulation of extreme pressure (EP) lubricants and antiwear agents.[1][...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the vapor-phase synthesis of sulfurized isobutylene, a critical additive in the formulation of extreme pressure (EP) lubricants and antiwear agents.[1][2][3] Intended for researchers, scientists, and professionals in drug development and chemical manufacturing, these notes detail the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations. By elucidating the causality behind experimental choices, this guide aims to equip users with the expertise to not only replicate the synthesis but also to innovate upon existing methodologies. The protocols are designed to be self-validating, incorporating in-process controls and analytical checkpoints to ensure product quality and consistency.

Introduction: The Significance of Sulfurized Isobutylene

Sulfurized isobutylene (SIB) is a cornerstone of modern lubrication technology. It is a sulfurized olefin produced by the chemical reaction of isobutylene with elemental sulfur or a sulfur-containing compound.[2] The resulting product is a complex mixture of organosulfur compounds, including polysulfides, which are highly effective at protecting metallic surfaces under conditions of high pressure and temperature.[4]

The primary function of SIB in lubricants is to act as an extreme pressure (EP) and anti-wear additive.[2][3] Under high loads, the sulfur compounds in SIB react with metal surfaces to form a sacrificial layer of metal sulfides. This film prevents direct metal-to-metal contact, thereby reducing friction, preventing welding and scuffing, and significantly extending the operational life of gears, bearings, and other mechanical components.[2] Beyond its EP properties, SIB also contributes to the antioxidant and corrosion-inhibiting properties of lubricants.[1]

While traditional liquid-phase synthesis methods exist, often involving chlorinated intermediates and multiple steps, the vapor-phase process offers a more streamlined and environmentally conscious alternative.[4] This guide focuses exclusively on the direct, one-step vapor-phase synthesis, which is characterized by its potential for high reaction rates and yields.[5][6]

Reaction Mechanism and Thermodynamics

The vapor-phase sulfurization of isobutylene is a complex free-radical reaction. While a detailed kinetic model is intricate, the overall process can be conceptualized as the reaction between isobutylene (C₄H₈) and sulfur in the gas phase at elevated temperatures and pressures.

The reaction is typically initiated by the thermal dissociation of sulfur molecules (e.g., S₈) into highly reactive sulfur radicals. These radicals then attack the isobutylene molecule, leading to a cascade of addition and hydrogen abstraction reactions. The product is not a single compound but a mixture of various sulfurized organic molecules, primarily di-t-butyl polysulfides with varying numbers of sulfur atoms in the chain (R-Sₓ-R, where R is a t-butyl group and x can range from 2 to 5 or more).[4][7]

The overall reaction can be generalized as:

nC₄H₈ + mS → C₄ₙH₈ₙSₘ

The precise composition of the final product is highly dependent on the reaction conditions, including temperature, pressure, reactant molar ratio, and the presence of a catalyst.[4] Thermodynamic analysis indicates that the exothermic reaction of isobutylene production from synthesis gas equilibrium conversion values decrease with temperature.[8]

Experimental Workflow and Process Parameters

The vapor-phase synthesis of sulfurized isobutylene can be broken down into three main stages: reactant preparation and delivery, the reaction itself, and product collection and purification.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Synthesis cluster_purification Product Work-up Reactant_Sourcing Reactant Sourcing (Isobutylene, Sulfur, Catalyst) Vaporization Vaporization (Sulfur Vaporizer, Isobutylene Preheater) Reactant_Sourcing->Vaporization Feed Mixing Gas-Phase Mixing Vaporization->Mixing Gaseous Reactants Reactor High-Pressure Reactor Mixing->Reactor Reactant Stream Cooling Condensation & Cooling Reactor->Cooling Crude Product Separation Gas-Liquid Separation Cooling->Separation Filtration Filtration Separation->Filtration Product Final Product: Sulfurized Isobutylene Filtration->Product

Caption: Experimental workflow for vapor-phase synthesis of sulfurized isobutylene.

Key Process Parameters

The following table summarizes the critical process parameters for the vapor-phase synthesis of sulfurized isobutylene, based on patented methodologies.[5][6] It is crucial to understand that these parameters are interdependent and should be optimized for a specific reactor setup and desired product characteristics.

ParameterRangeRationale and Field Insights
Reaction Temperature 450°C - 500°CThis temperature range is a critical balance. It must be high enough to ensure the complete vaporization of sulfur and to provide the activation energy for the free-radical reaction. However, excessively high temperatures can lead to unwanted side reactions, such as thermal cracking of isobutylene and the formation of coke, which can deactivate the catalyst and foul the reactor.
Reaction Pressure 2 MPa - 9 MPaHigh pressure favors the reaction by increasing the concentration of gaseous reactants, thereby enhancing the reaction rate. It also helps to maintain the reactants in the desired vapor phase. The optimal pressure will depend on the specific design of the reactor and safety considerations.
Reactant Molar Ratio (S:Isobutylene) 1.0 : 0.5 - 3.5The molar ratio of sulfur to isobutylene is a key determinant of the sulfur content in the final product. A higher sulfur ratio will generally lead to a product with a higher average number of sulfur atoms in the polysulfide chains. This, in turn, influences the extreme pressure properties of the resulting additive.
Residence Time 10 min - 20 minThe residence time in the reactor must be sufficient for the reaction to proceed to a high conversion. However, prolonged residence times can increase the likelihood of side reactions and product degradation. The optimal residence time is typically determined experimentally for a given set of temperature and pressure conditions.
Catalyst Inorganic weak alkaline substances (e.g., sodium carbonate) or other proprietary catalystsWhile the reaction can proceed thermally, a catalyst can improve the reaction rate and selectivity towards the desired polysulfide products. Catalysts can also help to lower the required reaction temperature and pressure, leading to energy savings and improved process safety. The choice of catalyst is often a proprietary aspect of industrial processes.

Detailed Experimental Protocol

This protocol is a generalized procedure based on available patent literature.[5][6] CAUTION: This process involves flammable and toxic gases at high temperatures and pressures. It must only be performed by trained personnel in a well-ventilated area with appropriate safety equipment.

Materials and Equipment
  • Reactants:

    • Isobutylene (≥99% purity)

    • Elemental Sulfur (powder, ≥99.5% purity)

    • Catalyst (as required, e.g., anhydrous sodium carbonate)

    • Inert gas (e.g., Nitrogen) for purging

  • Equipment:

    • High-pressure, high-temperature reactor (e.g., stirred tank or tubular flow reactor) constructed from a material resistant to sulfur corrosion at high temperatures (e.g., stainless steel 316 or Hastelloy).

    • Sulfur vaporizer/mixer.

    • Isobutylene gas delivery system with mass flow controllers.

    • Back-pressure regulator to maintain constant reactor pressure.

    • Condenser and gas-liquid separator.

    • Filtration system.

    • Analytical instrumentation (GC-MS, FT-IR, elemental analysis).

Step-by-Step Procedure
  • System Preparation:

    • Ensure the entire system is clean, dry, and leak-tested.

    • Purge the entire system, including the reactor, with an inert gas like nitrogen to remove any residual air and moisture.

  • Reactant Preparation:

    • In a separate vessel, stir and mix the elemental sulfur and the catalyst.

    • Heat this mixture to between 460°C and 550°C under a pressure of 3 MPa to 5 MPa for 10 to 20 minutes to obtain a mixed gas-phase stream.[5][6]

  • Reaction Initiation:

    • Introduce the isobutylene gas into the mixed gas-phase stream of sulfur and catalyst.

    • Feed the resulting gas-phase mixture into the reactor.

    • Maintain the reactor temperature between 450°C and 500°C and the pressure between 2 MPa and 9 MPa.[5][6]

    • Allow the reaction to proceed for a residence time of 10 to 20 minutes.[5][6]

  • Product Collection:

    • The reaction product exiting the reactor is a hot gas mixture. Cool this stream using a condenser to liquefy the sulfurized isobutylene product.

    • Direct the cooled stream to a gas-liquid separator to separate the liquid product from any unreacted gases and gaseous byproducts.

  • Purification:

    • Filter the collected liquid phase to remove any solid catalyst particles or unreacted sulfur.

    • The resulting amber-colored liquid is the sulfurized isobutylene product.[9]

Product Characterization and Quality Control

The synthesized sulfurized isobutylene is a mixture of compounds.[4] Therefore, a comprehensive analytical approach is required for its characterization.

Analytical TechniquePurposeExpected Results
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify the individual components of the sulfurized isobutylene mixture.The chromatogram will show multiple peaks corresponding to di-t-butyl polysulfides with different numbers of sulfur atoms (e.g., R-S₂-R, R-S₃-R, R-S₄-R). The mass spectra will confirm the identity of these compounds.[4][7]
Fourier-Transform Infrared Spectroscopy (FT-IR) To confirm the presence of key functional groups and the overall structure of the product.The spectrum should show characteristic C-H stretching and bending vibrations for the isobutyl groups and potentially weak S-S stretching vibrations.
Elemental Analysis To determine the total sulfur content of the product.The sulfur content is a critical quality parameter that directly relates to the performance of the additive.
Viscosity Measurement To determine the viscosity of the final product, which is an important physical property for lubricant formulation.The viscosity will depend on the molecular weight distribution of the polysulfides in the mixture.

Safety Considerations

The vapor-phase synthesis of sulfurized isobutylene involves significant hazards that must be carefully managed.

  • Isobutylene: is an extremely flammable gas.[10] It forms explosive mixtures with air. All equipment must be properly grounded, and sources of ignition must be eliminated.

  • Hydrogen Sulfide (byproduct): Although not a primary reactant in this specific protocol, side reactions can potentially generate hydrogen sulfide, which is a highly toxic and flammable gas with the characteristic odor of rotten eggs.[11][12][13] Olfactory fatigue can occur at high concentrations, making odor an unreliable indicator of its presence.[11] Continuous monitoring with H₂S gas detectors is essential.

  • High Temperatures and Pressures: The reaction is conducted at high temperatures and pressures, posing a risk of thermal burns and mechanical failure of the equipment. The reactor must be designed and certified for the intended operating conditions and equipped with appropriate pressure relief devices.

  • Personal Protective Equipment (PPE): Appropriate PPE, including fire-resistant clothing, safety glasses, and respiratory protection (if there is a risk of exposure to toxic gases), must be worn at all times.[12][14]

Conclusion

The vapor-phase synthesis of sulfurized isobutylene represents a modern and efficient method for producing a vital lubricant additive. By carefully controlling the reaction parameters and adhering to strict safety protocols, researchers and manufacturers can produce a high-quality product with excellent extreme pressure and antiwear properties. The information and protocols provided in this guide serve as a foundation for the successful implementation and further development of this important chemical process.

References

  • Shanghai Minglan Chemical. (2024, February 15). The Role Of Sulfurized Isobutylene-high Pressure.
  • Shanghai Minglan Chemical. (2023, October 11). The Role Of High Pressure Sulfur Isobutylene.
  • STLE. (n.d.). Sulfurized Additives: Types available, key applications and beneficial properties.
  • Actylis. (n.d.). Sulfurized Isobutylene.
  • Research on One-step Synthesis and Reaction Kinetics of Sulfurized Isobutylene. (n.d.).
  • Sulfur containing EP additive and Sulfurized Isobutylene. (2024, February 13).
  • Synthesis process for sulfurized isobutylene by vapor-phase process. (n.d.). Patsnap Eureka.
  • CN105646444A - Synthesis process for sulfurized isobutylene by vapor-phase process. (n.d.). Google Patents.
  • One-step synthesis method of sulfurized isobutylene. (n.d.). Patsnap Eureka.
  • Airgas. (2018, May 5). SAFETY DATA SHEET - Nonflammable Gas Mixture: Hydrogen Sulfide / Isobutylene / Nitrogen.
  • Method for synthesizing sulfurized isobutylene. (n.d.). Patsnap Eureka.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET - Hydrogen sulfide.
  • CN103408531A - Method for synthesizing sulfurized isobutylene. (2013, November 27). Google Patents.
  • Research on reaction kinetics of sulfurized isobutylene by one-step synthesis. (2025, August 7).
  • CCOHS. (n.d.). Hydrogen Sulfide.
  • The University of Oklahoma. (n.d.). Increased Sulfur Tolerance of Pt/KL Catalysts Prepared by Vapor-Phase Impregnation and Containing a Tm Promoter.
  • European Patent Office. (2003, December 22). Sulfurized polyisobutylene based wear and oxidation inhibitors - EP 1443061 B1.
  • US4272637A - Catalyst for oxidation of isobutylene. (n.d.). Google Patents.
  • Experimental and kinetic modeling study of butene isomer pyrolysis: Part II. Isobutene. (n.d.).
  • Comptes Rendus de l'Académie des Sciences. (2022, April 11). Zeolite-based catalysis for isobutene conversion into chemicals and fuel additives. A review.
  • NREL. (n.d.). A Comprehensive Experimental and Kinetic Modeling Study of Di-Isobutylene Isomers.
  • Advanced Analytical techniques and regulatory perspectives of impurity profiling of APIS. (n.d.).
  • The Open Chemical Engineering Journal. (n.d.). Thermodynamic Analysis of Isosynthesis Reaction.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hydrogen Sulfide - Hazards.
  • ResearchGate. (n.d.). Structural formula of sulfurized isobutylene.
  • HSI. (n.d.). How to Protect Against the Dangers of High Concentrations of Hydrogen Sulfide (H2S).
  • Top Analytical Techniques for Characterizing Custom Polymers. (n.d.).
  • NIST. (n.d.). 1-Propene, 2-methyl-.
  • CoolProp. (n.d.). IsoButene.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isobutyl Sulfide Synthesis & Purification

Welcome to the technical support guide for the synthesis and purification of isobutyl sulfide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges e...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis and purification of isobutyl sulfide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing isobutyl sulfide?

The most frequently cited laboratory-scale synthesis is the nucleophilic substitution (SN2) reaction between an isobutyl halide (typically isobutyl bromide) and a sulfide salt, such as sodium sulfide nonahydrate, in a polar solvent like ethanol.[1][2] This method is favored for its straightforward procedure and generally good yields.

The reaction proceeds as follows:

2 (CH₃)₂CHCH₂Br + Na₂S·9H₂O → ((CH₃)₂CHCH₂)₂S + 2 NaBr + 9 H₂O

The sulfur atom in the sulfide anion acts as a potent nucleophile, attacking the electrophilic carbon of isobutyl bromide and displacing the bromide leaving group.[3][4]

Q2: I've completed the reaction. What are the likely impurities in my crude isobutyl sulfide?

Understanding potential impurities is the first step toward effective removal. Your crude product may contain a variety of substances stemming from the starting materials and side reactions.

Common Impurities in Isobutyl Sulfide Synthesis:

ImpuritySourceReason for Formation
Isobutyl Bromide Starting MaterialIncomplete reaction; insufficient reaction time or temperature.
Isobutanol Side ReactionHydrolysis of isobutyl bromide by water present in the reaction (e.g., from Na₂S·9H₂O).
Isobutylene Side ReactionElimination (E2) reaction competing with the desired SN2 substitution, especially with a strong base.
Diisobutyl Disulfide Side Reaction / OxidationOxidation of isobutyl mercaptan (thiol) intermediates. Thiols can form and are readily oxidized by air.[5][6]
Water & Ethanol Solvent / ReagentResidual solvent and water from the sodium sulfide nonahydrate or aqueous workup steps.

This impurity profile is critical for designing an effective purification strategy.[]

Synthesis and Purification Workflow

The overall process can be visualized as a sequence of logical steps, from the initial reaction to the final isolation of the pure product. Each step is designed to remove a specific class of impurities.

G cluster_0 Reaction Phase cluster_1 Workup & Initial Purification cluster_2 Final Purification start 1. Reaction Setup (Isobutyl Bromide + Na2S in Ethanol) reflux 2. Reflux (Typically 2 hours) start->reflux Heat quench 3. Quenching & Phase Separation (Add NaCl solution) reflux->quench wash 4. Aqueous Washes (Remove salts, ethanol) quench->wash dry 5. Drying (Use anhydrous Na2SO4 or MgSO4) wash->dry filter 6. Filtration (Remove drying agent) dry->filter distill 7. Fractional Distillation (Separate based on boiling point) filter->distill product 8. Pure Isobutyl Sulfide (Collect fraction at ~171°C) distill->product

Caption: General workflow for isobutyl sulfide synthesis and purification.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Q3: My separated organic layer is cloudy or contains an emulsion. What should I do?

Cause: Cloudiness is often due to finely dispersed water droplets or precipitated inorganic salts that have not fully separated from the organic layer. This is common after the initial quenching step.

Solution: The "Brine Wash" Protocol

A wash with a saturated aqueous sodium chloride (brine) solution is highly effective.

Mechanism: The high ionic strength of the brine solution decreases the solubility of the organic components in the aqueous layer and helps to break up emulsions by drawing water out of the organic phase ("salting out").

Step-by-Step Protocol:

  • Transfer the crude, separated organic layer to a separatory funnel.

  • Add an equal volume of saturated NaCl solution.

  • Invert the funnel gently 5-10 times, venting frequently to release any pressure. Avoid vigorous shaking, which can worsen emulsions.

  • Allow the layers to stand until a sharp interface is observed.

  • Drain the lower aqueous layer.

  • Proceed to the drying step.

Q4: After removing the solvent, my product has a strong, foul odor resembling a thiol (mercaptan). How do I remove this?

Cause: This indicates the presence of isobutyl mercaptan, likely formed as a reaction intermediate or byproduct. Thiols have notoriously low odor thresholds.[6]

Solution: Aqueous Base Wash

Mechanism: Thiols are weakly acidic (pKa ~10-11) and can be deprotonated by a moderately strong base like sodium hydroxide to form a water-soluble thiolate salt.[3] This salt will partition into the aqueous phase and can be washed away.

Step-by-Step Protocol:

  • Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add a 5-10% aqueous solution of sodium hydroxide (NaOH). Use a volume approximately half that of the organic layer.

  • Stopper the funnel, and shake gently for 1-2 minutes, venting frequently.

  • Allow the layers to separate and drain the lower aqueous (basic) layer.

  • Wash the organic layer with water, followed by a brine wash, to remove any residual NaOH.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

Q5: My final product purity is low after a single distillation. How can I improve it?

Cause: The boiling points of isobutyl sulfide and its common organic impurities may be too close for effective separation with simple distillation.

Solution: Fractional Distillation

Mechanism: Fractional distillation introduces a fractionating column (e.g., a Vigreux or Hempel column) between the distillation flask and the condenser.[1][2] This column provides a large surface area (glass beads, rings, or indentations) where repeated vaporization-condensation cycles occur. With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point).

Boiling Point Comparison:

CompoundBoiling Point (°C)
Isobutylene-7 °C
Isobutyl Bromide91-93 °C
Isobutanol108 °C
Isobutyl Sulfide 171 °C []
Diisobutyl Disulfide~220 °C

Step-by-Step Protocol for Fractional Distillation:

  • Set up a fractional distillation apparatus, ensuring the column is well-insulated.

  • Charge the distillation flask with the crude product and a few boiling chips.

  • Heat the flask slowly and evenly. A stable temperature gradient must be established in the column.

  • Foreshot Collection: Collect the initial distillate, which will be rich in lower-boiling impurities like residual solvent and unreacted isobutyl bromide. The head temperature will be significantly below the boiling point of the desired product.

  • Product Collection: Once the head temperature stabilizes at the boiling point of isobutyl sulfide (~171 °C), switch to a clean receiving flask to collect the pure product fraction.[]

  • Stop Distillation: Stop the distillation when the temperature begins to rise again, indicating that higher-boiling impurities (like diisobutyl disulfide) are starting to distill, or when only a small residue remains in the flask.

G start Is the final product purity < 99%? check_bp Was a sharp, stable boiling point observed during distillation? start->check_bp Yes end_bad If issues persist, consider column chromatography or re-synthesis. start->end_bad No (Major contamination) check_odor Does the product have a strong thiol-like odor? check_bp->check_odor No fractional Action: Perform Fractional Distillation to separate components with close boiling points. check_bp->fractional Yes base_wash Action: Perform an aqueous NaOH wash to remove acidic thiol impurities. check_odor->base_wash Yes check_odor->end_bad No (Unknown Impurity) end_good Purity issue resolved. fractional->end_good redistill Action: Re-distill the product after washing. base_wash->redistill redistill->end_good

Caption: Troubleshooting decision tree for isobutyl sulfide purification.

Purity Assessment

Q6: How can I confidently determine the purity of my final product?

A combination of analytical techniques should be used for a comprehensive assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for assessing purity and identifying volatile impurities.[9] The gas chromatograph separates components based on their boiling points and interactions with the column's stationary phase, while the mass spectrometer provides a mass spectrum for each component, allowing for structural identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information. The purity can be estimated by integrating the signals corresponding to the product versus those of known impurities.

  • Infrared (IR) Spectroscopy: Useful for confirming the absence of certain functional groups, such as the -OH stretch from isobutanol (around 3300 cm⁻¹) or the C=O stretch if any oxidation to a sulfoxide occurred (around 1050 cm⁻¹).[10]

Analytical Methods Summary:

TechniqueInformation ProvidedPrimary Use Case
GC-MS Separation of components, molecular weight, and fragmentation patterns.Quantitative purity assessment and identification of volatile impurities.[9]
NMR Detailed molecular structure, chemical environment of atoms.Structural confirmation and detection of structurally distinct impurities.
IR Presence/absence of specific functional groups.Quick check for common contaminants like alcohols or oxidation products.[10]

By following these guidelines and understanding the principles behind each step, you can effectively troubleshoot and optimize the synthesis and purification of high-purity isobutyl sulfide.

References

Optimization

Technical Support Center: Troubleshooting Low Yield in Diisobutyl Sulfide Synthesis

Introduction Welcome to the Technical Support Center for the synthesis of diisobutyl sulfide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of diisobutyl sulfide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this synthesis. As a symmetrical thioether, the synthesis of diisobutyl sulfide, primarily through the reaction of isobutyl bromide and a sulfide source, appears straightforward. However, achieving high yields consistently can be challenging due to a variety of factors including reagent quality, competing side reactions, and suboptimal reaction conditions.

This document provides in-depth troubleshooting advice in a practical question-and-answer format. We will explore the root causes of low yields and provide detailed, field-proven protocols to overcome these issues. Our approach is grounded in the principles of synthetic organic chemistry, emphasizing the causality behind experimental choices to ensure both success and a deeper understanding of the reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction of isobutyl bromide with sodium sulfide is resulting in a very low yield of diisobutyl sulfide. What are the most likely causes?

Low yields in this synthesis can often be attributed to several key factors. A systematic approach to troubleshooting is recommended, starting with the most common culprits:

  • Poor Quality of Sodium Sulfide: Commercial sodium sulfide nonahydrate (Na₂S·9H₂O) is often of low purity and can be partially oxidized to sulfates or thiosulfates, or contain polysulfides.[1] This reduces the amount of active sulfide nucleophile available for the reaction.

  • Side Reaction: E2 Elimination: Isobutyl bromide is a primary alkyl halide, but the carbon is bonded to a CH group, which offers some steric hindrance. The sulfide anion (S²⁻) and its hydrolyzed form, the hydrosulfide anion (HS⁻), are not only nucleophiles but also bases. Under certain conditions, particularly at elevated temperatures, they can promote the E2 elimination of HBr from isobutyl bromide to form isobutylene gas, which then escapes the reaction mixture.[2][3]

  • Suboptimal Reaction Solvent: The choice of solvent is critical. Protic solvents, such as ethanol or water, can solvate the sulfide anion through hydrogen bonding.[4] This "solvent cage" reduces the nucleophilicity of the sulfide ion, slowing down the desired Sₙ2 reaction and potentially giving the competing E2 elimination reaction more opportunity to occur.[4]

  • Inefficient Mixing (in Biphasic Systems): If the reaction is run in a biphasic system (e.g., an organic solvent for isobutyl bromide and an aqueous solution of sodium sulfide), poor mixing will result in a low interfacial area between the two phases. This severely limits the reaction rate as the reactants have limited opportunity to interact.[5]

Q2: How can I assess and improve the quality of my sodium sulfide reagent?

The quality of your sodium sulfide is paramount for a successful reaction. Here’s how you can address this issue:

Visual Inspection: High-quality sodium sulfide nonahydrate should consist of colorless, glass-clear crystals. If your reagent is yellow or brown, it indicates the presence of polysulfides and other oxidation products.[6]

Purification of Sodium Sulfide Nonahydrate: If your sodium sulfide appears discolored, you can perform a simple purification:

  • Briefly wash the crystals with a small amount of cold, deionized water to remove the surface layer of oxidation products.[1][6]

  • Decant the water and use the moist, cleaner crystals immediately.

Protocol 1: Determining the Purity of a Sodium Sulfide Solution by Titration

To ensure you are using the correct stoichiometric amount of sulfide, it is highly recommended to determine the exact concentration of your sodium sulfide solution via iodometric titration.[7]

Materials:

  • Sodium sulfide nonahydrate solution (the one you intend to use in your synthesis)

  • 0.1 N Iodine solution (standardized)

  • 0.1 N Sodium thiosulfate solution (standardized)

  • Starch indicator solution

  • Dilute Hydrochloric Acid (0.1 N)

  • Deionized water (degassed by bubbling with nitrogen)

Procedure:

  • Prepare a diluted solution of your sodium sulfide in degassed, deionized water.

  • In a flask, add a known excess volume of 0.1 N iodine solution and 25 mL of 0.1 N hydrochloric acid.

  • To this, add a precisely measured aliquot of your diluted sodium sulfide solution. The sulfide will react with the iodine.

  • Titrate the excess, unreacted iodine with your standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow.

  • Add a few drops of starch indicator. The solution should turn a deep blue/black.

  • Continue the titration with sodium thiosulfate until the blue color disappears completely.

  • The amount of sulfide is calculated based on the amount of iodine consumed.[7]

Q3: I suspect E2 elimination is the main cause of my low yield. How can I minimize this side reaction?

Minimizing the E2 elimination side reaction is crucial for maximizing the yield of the desired Sₙ2 product, diisobutyl sulfide. Here are the key strategies:

  • Temperature Control: The E2 reaction has a higher activation energy than the Sₙ2 reaction. Therefore, higher temperatures will favor elimination.[3] It is advisable to run the reaction at a moderate temperature. For instance, refluxing in ethanol (b.p. 78 °C) is a common procedure, but if elimination is suspected, lowering the temperature and allowing for a longer reaction time may be beneficial.

  • Choice of Nucleophile/Base: While you are using sodium sulfide, ensuring it is fully dissolved and that the concentration of the highly basic S²⁻ ion is optimized for nucleophilic attack rather than acting as a strong base is key. Using a phase transfer catalyst (see Q4) can help in this regard by making the sulfide ion a more effective nucleophile in the organic phase.

  • Solvent Choice: As mentioned, polar aprotic solvents like DMF, DMSO, or acetonitrile can significantly enhance the rate of Sₙ2 reactions.[4] This is because they do not form a strong hydrogen-bonding network around the sulfide anion, leaving it "naked" and more nucleophilic. A more nucleophilic sulfide will react faster in the desired Sₙ2 pathway, outcompeting the E2 elimination.

Below is a diagram illustrating the competition between the desired Sₙ2 pathway and the problematic E2 side reaction.

G cluster_sn2 Desired SN2 Pathway cluster_e2 Side Reaction: E2 Elimination reagents Isobutyl Bromide + Na2S sn2_ts SN2 Transition State reagents->sn2_ts Nucleophilic Attack e2_ts E2 Transition State reagents->e2_ts Proton Abstraction (favored by high temp.) product Diisobutyl Sulfide sn2_ts->product High Yield byproduct Isobutylene (gas) + NaBr + NaSH e2_ts->byproduct Low Yield

Caption: Competing SN2 and E2 pathways in diisobutyl sulfide synthesis.

Q4: My reaction is biphasic and seems very slow. Would a Phase Transfer Catalyst (PTC) help, and how do I set up such a reaction?

Yes, a phase transfer catalyst is an excellent solution for slow, biphasic reactions.[5]

The Principle of Phase Transfer Catalysis: In your biphasic system, the sodium sulfide is in the aqueous phase, and the isobutyl bromide is in the organic phase. The reaction can only occur at the interface of these two phases, which is why it is so slow. A phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), works by escorting the sulfide anions from the aqueous phase into the organic phase.[8] The lipophilic alkyl groups of the TBAB cation make the ion pair soluble in the organic solvent, where it can readily react with the isobutyl bromide.[8]

PTC_Mechanism Mechanism of Phase Transfer Catalysis (PTC) cluster_aqueous Aqueous Phase cluster_organic Organic Phase Na2S Na₂S (2Na⁺ + S²⁻) Q2S [Q⁺]₂S²⁻ Na2S->Q2S Anion Exchange QBr Q⁺Br⁻ (PTC) QBr->Q2S Q2S_org [Q⁺]₂S²⁻ Q2S->Q2S_org Phase Transfer RBr 2 R-Br (Isobutyl Bromide) RSR R-S-R (Diisobutyl Sulfide) RBr->RSR QBr_ret Q⁺Br⁻ (regenerated) RSR->QBr_ret Release of 2 Br⁻ QBr_ret->QBr Return to Aqueous Phase Q2S_org->RSR SN2 Reaction

Caption: Mechanism of phase transfer catalysis for sulfide synthesis.

Protocol 2: Diisobutyl Sulfide Synthesis using a Phase Transfer Catalyst

Materials:

  • Isobutyl bromide

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Standard laboratory glassware with vigorous mechanical stirring

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate (1.0 eq) in water.

  • Add tetrabutylammonium bromide (TBAB, ~5 mol%).

  • Add a solution of isobutyl bromide (2.0 eq) in toluene.

  • Stir the biphasic mixture vigorously and heat to a moderate temperature (e.g., 60-70 °C). Vigorous stirring is essential to maximize the interfacial area.

  • Monitor the reaction progress by TLC or GC-MS. The reaction should be significantly faster than without the PTC.

  • Upon completion, cool the reaction mixture, separate the organic layer, wash it with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Table 1: Impact of Reaction Conditions on Diisobutyl Sulfide Yield

ConditionIsobutyl Bromide (eq)Na₂S (eq)SolventCatalystTemperature (°C)Time (h)Approx. Yield (%)Reference(s)
Standard2.01.0EthanolNoneReflux (78)550-60[9]
Biphasic2.01.0Toluene/WaterNone7012< 20[5][10]
Optimized (PTC) 2.0 1.0 Toluene/Water TBAB (5 mol%) 70 2-3 > 85 [10]
Aprotic Solvent2.01.0DMFNone60470-80[4]
High Temp.2.01.0EthanolNone100 (sealed tube)5< 40 (due to elimination)[2][3]
Q5: How should I monitor the reaction and purify the final product?

Proper reaction monitoring and purification are essential to obtaining a high-purity final product and accurately assessing your yield.

Reaction Monitoring:

  • Thin-Layer Chromatography (TLC): TLC is a simple and effective way to monitor the disappearance of the starting material, isobutyl bromide. Use a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1). Isobutyl bromide will have a higher Rf value than the more polar diisobutyl sulfide. The reaction is complete when the spot corresponding to isobutyl bromide is no longer visible.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis, GC-MS can be used to monitor the formation of the product and the disappearance of the starting material. It can also help identify any major byproducts, such as those from elimination or the formation of polysulfides.

Work-up and Purification Protocol:

  • Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. If the reaction was run in a single-phase solvent like ethanol, remove the solvent under reduced pressure. If biphasic, separate the organic layer. Dilute the residue/organic layer with a solvent like diethyl ether or dichloromethane.

  • Washing: Wash the organic solution sequentially with:

    • Water (to remove the bulk of inorganic salts).

    • Brine (saturated NaCl solution) to break any emulsions and further remove water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification:

    • Vacuum Distillation: This is the most common and effective method for purifying diisobutyl sulfide (b.p. 172-174 °C at atmospheric pressure). Distilling under vacuum will lower the boiling point and prevent any potential thermal decomposition.

    • Column Chromatography: For small-scale purifications or to remove impurities with very similar boiling points, flash column chromatography on silica gel can be used.[11]

Below is a general workflow for troubleshooting low yields in this synthesis.

G start Low Yield of Diisobutyl Sulfide reagent_check Q1: Check Reagent Quality start->reagent_check na2s_purity Is Na2S old or discolored? reagent_check->na2s_purity purify_na2s Purify Na2S or use fresh reagent. Titrate to determine concentration. na2s_purity->purify_na2s Yes side_reactions Q2: Suspect Side Reactions? na2s_purity->side_reactions No purify_na2s->side_reactions elimination High temperature used? side_reactions->elimination lower_temp Lower reaction temperature. elimination->lower_temp Yes conditions Q3: Optimize Conditions elimination->conditions No lower_temp->conditions solvent_check Using protic solvent (e.g., EtOH)? conditions->solvent_check aprotic_solvent Switch to polar aprotic solvent (e.g., DMF). solvent_check->aprotic_solvent Yes mixing_check Biphasic reaction? solvent_check->mixing_check No success High Yield Achieved aprotic_solvent->success use_ptc Use Phase Transfer Catalyst (e.g., TBAB) and vigorous stirring. mixing_check->use_ptc Yes mixing_check->success No use_ptc->success

Caption: Troubleshooting workflow for low diisobutyl sulfide yield.

References
  • American Chemical Society. (2017). Sodium Sulfide, Nonahydrate. In Reagent Chemicals. Retrieved from [Link]

  • Yamada, S., et al. (2003). Synthesis of Di-t-butyl-polysulfide from Isobutene, Hydrogen Sulfide, and Sulfur. (Part 1). Catalysis by Alkali Metal Oxide and Alkaline Earth Metal Oxide Loaded on Alumina. Journal of the Japan Petroleum Institute, 46(1), 35-44. Retrieved from [Link]

  • Qian, E. W., et al. (2009). Synthesis of Di-t-butyl Polysulfide from Isobutene, Hydrogen Sulfide, and Sulfur (Part 2) Catalytic Behavior of MFI Zeolites. Journal of the Japan Petroleum Institute, 52(3), 128-138. Retrieved from [Link]

  • Lu, P., et al. (2008). Dibutyl sulfide: Synthesis, Pd, Pt extraction and separation studies. Chinese Journal of Inorganic Chemistry, 24(4), 520-526. Retrieved from [Link]

  • Various Authors. (2023). Synthesis of Thioethers from Sulfonyl Chlorides, Sodium Sulfinates, and Sulfonyl Hydrazides. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved from [Link]

  • JoVE. (2025). Preparation and Reactions of Sulfides. Retrieved from [Link]

  • Aydogan, F., et al. (2016). Synthesis of Symmetrical Disulfides by Reacting Organic Halides with Na2S2O3·5H2O in DMSO. ResearchGate. Retrieved from [Link]

  • Pearson+. (n.d.). Using an alkyl halide and a thiol as starting materials, how would you prepare the following thioether?. Retrieved from [Link]

  • Reddit. (2021). Sodium Sulfide Nonahydrate purification?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN110155954B - Preparation method of high-purity sodium sulfide crystal.
  • AppliChem GmbH. (n.d.). EZ3017 Sulphide Analyser. Retrieved from [Link]

  • ACS Publications. (2025). Some Items of Interest to Process R&D Chemists and Engineers. Retrieved from [Link]

  • Kumar, S., & Kumar, M. (2016). Kinetics and mechanism of phase transfer catalyzed synthesis of aromatic thioethers by H2S-rich methyldiethanolamine. Journal of Industrial and Engineering Chemistry, 37, 219-227. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Elimination by the E2 mechanism. Retrieved from [Link]

  • CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. Retrieved from [Link]

  • Wang, H. Y., & Wu, H. S. (2003). Phase transfer catalytic reaction of n-bromobutane and sodium sulfide in a two-phase solution and its kinetics. Industrial & Engineering Chemistry Research, 42(11), 2243-2249. Retrieved from [Link]

  • Journal For Basic Sciences. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • SlideShare. (n.d.). Phase transfer catalysis. Retrieved from [Link]

  • OrgoSolver. (n.d.). SN1, SN2, E1, E2: How to Choose the Mechanism. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). A facile and Convenient Method for Synthesis of Thiiranes under Mild Condition Using Phase Transfer Catalyst. Retrieved from [Link]

  • ChemRxiv. (n.d.). Spontaneous Trisulfide Metathesis in Polar Aprotic Solvents. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, April 16). SN1 SN2 E1 E2 Reaction Mechanism - Test Review [Video]. YouTube. Retrieved from [Link]

  • Bentley, T. W., & Llewellyn, G. (1990). Solvent polarity and organic reactivity in mixed solvents: evidence using a reactive molecular probe to assess the role of preferential solvation in aqueous alcohols. Journal of the Chemical Society, Perkin Transactions 2, (8), 1211-1215. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Retrieved from [Link]

  • Storey, R. F., & Baugh, D. W. (2002). Synthesis of exo-Olefin Terminated Polyisobutylene by Sulfide/Base Quenching of Living Polyisobutylene. Macromolecules, 35(15), 5575-5582. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, March 25). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! [Video]. YouTube. Retrieved from [Link]

  • Semantic Scholar. (2014). Phase transfer catalyzed reaction for synthesis of sulfides and disulfides using hydrogen sulfide. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • PubChem. (n.d.). Dibutyl sulfide. Retrieved from [Link]

  • Agilent. (2017). Application Note 032. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Sulfide Oxidation

Welcome to the technical support center for the optimization of sulfide oxidation reactions. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of sulfide oxidation reactions. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to deliver not just protocols, but a foundational understanding of the principles governing these transformations to empower you in your experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the selective oxidation of sulfides to sulfoxides or the further oxidation to sulfones. Each problem is presented in a question-and-answer format, detailing the probable causes and providing systematic solutions.

Issue 1: Low Conversion of Sulfide to Sulfoxide

Question: My reaction shows a low yield of the desired sulfoxide, and I am recovering a significant amount of the starting sulfide. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in sulfide to sulfoxide reactions is a common issue that can often be traced back to several key parameters. A systematic evaluation of your reaction conditions is the best approach to diagnose and resolve the problem.

  • Insufficient Oxidant Stoichiometry: The most straightforward cause of incomplete conversion is an insufficient amount of the oxidizing agent. While a 1:1 molar ratio of sulfide to oxidant is theoretically required for the formation of the sulfoxide, some oxidants, like hydrogen peroxide, can decompose over the course of the reaction, necessitating a slight excess.[1][2]

    • Solution: Carefully increase the equivalents of your oxidant incrementally (e.g., from 1.0 to 1.1-1.2 equivalents). Monitor the reaction progress closely using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC) to avoid over-oxidation to the sulfone.[1]

  • Low Reaction Temperature: While lower temperatures are often employed to enhance selectivity towards the sulfoxide, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.[3]

    • Solution: If you are running your reaction at a low temperature (e.g., 0 °C or -78 °C) to prevent over-oxidation, consider allowing the reaction to proceed for a longer duration. Alternatively, you can cautiously raise the temperature in small increments (e.g., from 0 °C to room temperature) while monitoring for the formation of the sulfone byproduct.[3][4]

  • Catalyst Deactivation or Insufficient Loading: In catalytic oxidations, the catalyst may be deactivated by impurities in the starting materials or solvent, or the catalyst loading may be too low for an efficient reaction rate.

    • Solution: Ensure your sulfide and solvent are pure. If catalyst deactivation is suspected, consider purification of the starting materials. If the reaction is sluggish, a modest increase in the catalyst loading may be beneficial. For heterogeneous catalysts, ensure efficient stirring to overcome mass transfer limitations.

  • Inappropriate Solvent Choice: The solvent can have a profound effect on the reaction rate and the solubility of the reagents.[5][6] A solvent that does not adequately dissolve the sulfide or catalyst can lead to a sluggish and incomplete reaction.

    • Solution: Consult the literature for solvent systems that have proven effective for your chosen catalyst and oxidant system. For instance, glacial acetic acid has been shown to be an effective solvent for hydrogen peroxide-mediated oxidations.[2][6]

Issue 2: Significant Over-oxidation to the Sulfone

Question: My primary product is the sulfone, but my target is the sulfoxide. How can I improve the selectivity of my reaction?

Answer:

Over-oxidation is the most common challenge when targeting sulfoxides.[2][7] The desired sulfoxide is an intermediate on the reaction pathway to the sulfone, and controlling the reaction to stop at this stage is crucial.

  • Excess Oxidant: The use of too much oxidizing agent is a primary cause of over-oxidation.[8]

    • Solution: Carefully control the stoichiometry of the oxidant. It is often advisable to start with slightly less than one equivalent of the oxidant (e.g., 0.95 equivalents) and monitor the reaction closely.[1] The slow, dropwise addition of the oxidant to the sulfide solution can also help to maintain a low instantaneous concentration of the oxidant, thereby minimizing over-oxidation.[3][8]

  • High Reaction Temperature: The rate of oxidation of the sulfoxide to the sulfone is often more sensitive to temperature than the initial oxidation of the sulfide.[1]

    • Solution: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can significantly enhance selectivity for the sulfoxide.[1][3][9] The optimal temperature will depend on the specific substrate and oxidant used.

  • Reactive Oxidant: Some oxidizing agents are inherently more reactive and less selective than others.

    • Solution: If you are using a powerful oxidant, consider switching to a milder or more selective reagent. For example, if meta-chloroperoxybenzoic acid (m-CPBA) is leading to over-oxidation, you might consider hydrogen peroxide with a suitable catalyst, or sodium periodate.[1]

  • Reaction Monitoring: Allowing the reaction to proceed for too long after the starting sulfide has been consumed will inevitably lead to the formation of the sulfone.

    • Solution: Implement rigorous in-process controls. Monitor the disappearance of the starting material by TLC, GC, or LC-MS, and quench the reaction as soon as the sulfide is consumed.[1][3]

Below is a troubleshooting workflow for addressing over-oxidation:

G start High Sulfone Formation Detected check_stoichiometry 1. Check Oxidant Stoichiometry start->check_stoichiometry reduce_equivalents Reduce Oxidant to < 1.0 eq. check_stoichiometry->reduce_equivalents Is oxidant > 1.0 eq? slow_addition Implement Slow Addition of Oxidant check_stoichiometry->slow_addition Is addition rapid? check_temp 2. Evaluate Reaction Temperature check_stoichiometry->check_temp Stoichiometry is optimal reduce_equivalents->check_temp slow_addition->check_temp lower_temp Lower Temperature (e.g., 0°C, -20°C) check_temp->lower_temp Is temp > 0°C? check_oxidant 3. Assess Oxidant Reactivity check_temp->check_oxidant Temp is low lower_temp->check_oxidant milder_oxidant Switch to a Milder/More Selective Oxidant check_oxidant->milder_oxidant Using a strong oxidant? monitor 4. Implement In-Process Controls check_oxidant->monitor Oxidant is appropriate milder_oxidant->monitor quench Quench Reaction Upon Sulfide Consumption monitor->quench end Selective Sulfoxide Formation Achieved quench->end

Caption: Troubleshooting workflow for over-oxidation.

Issue 3: Reaction is Not Reproducible

Question: I have successfully performed this oxidation before, but now the reaction is giving inconsistent yields and selectivities. What could be the cause?

Answer:

A lack of reproducibility can be frustrating and often points to subtle changes in reagents or procedure.

  • Purity of Reagents: The purity of the sulfide, solvent, and especially the oxidant can significantly impact the reaction. For instance, the concentration of a hydrogen peroxide solution can change over time.

    • Solution: Use freshly opened solvents and reagents whenever possible. If using hydrogen peroxide, it is good practice to titrate the solution to determine its exact concentration before use.[2] Ensure the starting sulfide is free from impurities that could interfere with the reaction.

  • Atmospheric Conditions: Some catalytic systems can be sensitive to air or moisture.

    • Solution: If you are using a sensitive catalyst, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure your solvents are anhydrous if required by the reaction.

  • Procedural Variations: Seemingly minor changes in the procedure, such as the rate of addition of a reagent or the efficiency of stirring, can have a significant impact on the outcome of the reaction.

    • Solution: Maintain a detailed and consistent experimental protocol. For exothermic reactions, ensure that the internal temperature is carefully controlled and does not fluctuate between runs.

Frequently Asked Questions (FAQs)

General Questions

Q1: How do I choose the most suitable oxidant for my sulfide oxidation?

The choice of oxidant is critical for achieving the desired outcome, whether it be the sulfoxide or the sulfone.[1] Key considerations include the desired product, the functional groups present in the substrate, and green chemistry principles.

OxidantTypical ConditionsAdvantagesDisadvantagesSelectivity (Sulfoxide:Sulfone)
Hydrogen Peroxide (H₂O₂) ** Acetic acid or MeOH, often with a metal catalyst (e.g., W, V)[1][2]Inexpensive, environmentally friendly (water is the byproduct)[2][5]Often requires a catalyst for good selectivity; can be slow[1]Variable, catalyst-dependent[1]
m-CPBA CH₂Cl₂ or CHCl₃, 0 °C to RT[1]Readily available, generally effective, fast reaction timesCan be unselective, potentially explosive (handle with care)Moderate to Good[1]
Sodium Periodate (NaIO₄) Methanol/water, 0 °C[1]High selectivity for sulfoxides, straightforward workupStoichiometric waste (iodate)Excellent
Sodium Chlorite (NaClO₂) **Acetonitrile, with HCl[10]High yields of sulfones, scalable, avoids aqueous conditionsGenerates chlorine dioxide in situHigh for sulfones[10]

For "green" chemistry applications, catalytic methods using hydrogen peroxide or even molecular oxygen are preferred to minimize hazardous waste.[2][8]

Q2: What is the role of the catalyst in sulfide oxidation?

Catalysts play a crucial role in many modern sulfide oxidation methods, particularly those employing environmentally benign oxidants like H₂O₂.

  • Activation of the Oxidant: Many catalysts, especially those based on transition metals like titanium, vanadium, or tungsten, can coordinate with the oxidant (e.g., hydrogen peroxide) to form a more reactive peroxo-metal species.[11][12] This activated complex is then more capable of transferring an oxygen atom to the nucleophilic sulfur of the sulfide.

  • Enhancing Selectivity: A well-designed catalyst can provide a sterically and electronically controlled environment for the oxygen transfer step. This can improve the selectivity for the formation of the sulfoxide over the sulfone.[11][12]

  • Enabling Milder Conditions: By providing a lower energy reaction pathway, catalysts can allow oxidations to be performed under milder conditions (e.g., lower temperatures), which can also contribute to improved selectivity.[4]

The mechanism can be complex, and may involve either an external attack of the sulfide on the activated peroxo-complex or a pathway where the sulfide first coordinates to the metal center before the oxygen transfer occurs.[11][12]

Q3: How does solvent choice impact the reaction?

The solvent can influence the reaction in several ways:

  • Solubility: The solvent must be able to dissolve the sulfide, oxidant, and catalyst to ensure a homogeneous reaction mixture and efficient reaction rates.

  • Reaction Rate: Different solvents can affect the activation energy of the reaction, thus influencing the reaction rate.[5] For example, polar, protic solvents like acetic acid or ethanol have been shown to be effective in many sulfide oxidation reactions.[2][6][13]

  • Selectivity: The solvent can also play a role in the selectivity of the reaction, potentially by influencing the conformation of the catalyst or the stability of reaction intermediates.

It is often necessary to screen a few different solvents to find the optimal conditions for a particular substrate and catalyst system.[2][14]

Experimental Protocols

Protocol 1: Selective Oxidation of Diphenyl Sulfide to Diphenyl Sulfoxide using Sodium Periodate

This protocol is known for its high selectivity and straightforward workup.[1]

  • Dissolution: In a round-bottom flask, dissolve diphenyl sulfide (1 equivalent) in methanol. Use enough methanol to fully dissolve the starting material (e.g., ~10 mL per gram of sulfide).

  • Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the solution reaches 0 °C.

  • Oxidant Preparation: In a separate beaker, dissolve sodium periodate (1.1 equivalents) in a minimal amount of deionized water.

  • Addition: Add the aqueous NaIO₄ solution dropwise to the stirred sulfide solution over 15-20 minutes. A white precipitate (sodium iodate) will form.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).

  • Work-up: Once the starting material is consumed, filter the reaction mixture to remove the sodium iodate precipitate. Wash the precipitate with a small amount of cold methanol.

  • Extraction: Combine the filtrate and washes and transfer to a separatory funnel. Add water and extract with a suitable organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diphenyl sulfoxide.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Oxidation of a General Sulfide to a Sulfone using Hydrogen Peroxide and a Tungstate Catalyst

This protocol is geared towards the complete oxidation to the sulfone.[9]

  • Setup: In a round-bottom flask equipped with a condenser, add the sulfide (1 equivalent), sodium tungstate dihydrate (e.g., 0.01 equivalents), and a suitable solvent (e.g., ethanol).

  • Oxidant Addition: Slowly add 30% hydrogen peroxide (e.g., 2.5 equivalents) to the stirred mixture.

  • Heating: Heat the reaction mixture to 50-60 °C.

  • Monitoring: Monitor the reaction by TLC or GC until the starting material and the intermediate sulfoxide are no longer observed.

  • Cooling and Quenching: Cool the reaction to room temperature. If necessary, quench any remaining peroxide by the careful addition of a saturated aqueous solution of sodium sulfite.

  • Work-up and Extraction: Add water to the reaction mixture and extract with an organic solvent.

  • Drying and Concentration: Dry the organic layer and concentrate to provide the crude sulfone, which can be further purified.

References

Optimization

Technical Support Center: Navigating the Challenges of Volatile Sulfur Compound Analysis

Welcome, researchers and scientists, to your dedicated resource for mastering the complexities of volatile sulfur compounds (VSCs) in the laboratory. As a Senior Application Scientist, I understand that these highly reac...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and scientists, to your dedicated resource for mastering the complexities of volatile sulfur compounds (VSCs) in the laboratory. As a Senior Application Scientist, I understand that these highly reactive and often elusive molecules can present significant analytical hurdles. This guide is designed to provide you with field-proven insights, robust troubleshooting strategies, and detailed protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the fundamental challenges of working with VSCs.

Q1: What makes volatile sulfur compounds so difficult to analyze?

A: The analytical difficulty stems from a combination of their chemical and physical properties. VSCs are highly volatile, making them prone to loss during sample handling. Furthermore, they are extremely reactive, with a tendency to adsorb onto surfaces, oxidize, or react with other components in the sample matrix or analytical system.[1][2][3] Their presence at often very low concentrations (ng/L or ppb levels) in complex matrices further complicates their detection and quantification.[1][2]

Q2: My VSC sample concentrations seem to decrease over a short period. What is happening?

A: You are likely observing the inherent instability of VSCs. The degree of VSC loss depends on several factors, including storage time, the material of the sample container, storage temperature, sample humidity, and exposure to light.[4][5] For instance, some sulfur compounds can be lost or can undergo chemical transformations, such as the oxidation of methanethiol to dimethyl disulfide, when exposed to certain conditions.[2]

Q3: What is the most common analytical technique for VSCs and why?

A: Gas chromatography (GC) is the most widely used technique, often coupled with a sulfur-selective detector like a Sulfur Chemiluminescence Detector (SCD) or a mass spectrometer (MS).[6][7][8] GC is ideal for separating these volatile compounds. The SCD offers excellent sensitivity and selectivity for sulfur, providing an equimolar response that simplifies quantification.[3][9] GC-MS provides high sensitivity and specificity, allowing for the confident identification of individual VSCs.[8][10]

Q4: Can my analytical method create VSCs that weren't in my original sample?

A: Yes, this is a critical concern known as artifact formation. Some VSCs can be formed from non-volatile precursors during sample processing or analysis.[2] This can occur through thermal breakdown of larger molecules in a hot GC injection port or as a result of reactions catalyzed by the analytical hardware itself.[2]

Troubleshooting Guides

This section provides solutions to specific problems encountered during the GC analysis of VSCs.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks in your chromatogram.

  • Reduced peak height and poor resolution.

  • Difficulty in accurate peak integration and quantification.

Possible Causes & Solutions:

Cause Scientific Explanation Solution
Active Sites in the System Sulfur compounds, being polar and reactive, can interact with active sites (e.g., silanol groups) in the GC inlet liner, column, or transfer lines. This secondary interaction delays their elution, causing peak tailing.[3][6]Use deactivated inlet liners and inert-coated GC columns specifically designed for sulfur analysis. Ensure all components in the sample flow path are inert.[3][6]
Improper Column Installation A poorly cut column end can create a non-uniform entry point for the sample, leading to band broadening and tailing. Incorrect installation depth can create dead volumes or expose the sample to active metal surfaces.[6]Ensure the column is cut cleanly with a ceramic wafer. Install it at the correct depth in both the injector and detector as per the manufacturer's instructions.
Column Contamination Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites that interact with VSCs.Bake out the column at a high temperature (within its specified limits). If tailing persists, trim the first few centimeters of the column.[6]
Inappropriate Flow Rate A carrier gas flow rate that is too low can lead to increased diffusion of the analyte band within the column, resulting in peak broadening and tailing.[6]Optimize the carrier gas flow rate for your column dimensions and analysis, typically around the van Deemter optimum linear velocity.
Sample Overload Injecting too much sample can saturate the stationary phase at the front of the column, leading to a "fronting" peak shape.[11]Reduce the injection volume or the concentration of your sample. Alternatively, use a column with a thicker stationary phase or a wider internal diameter to increase sample capacity.[11]
Problem 2: Low or No Signal (Poor Sensitivity)

Symptoms:

  • Target VSC peaks are very small or undetectable, even in standard solutions.

  • High signal-to-noise ratio.

Possible Causes & Solutions:

Cause Scientific Explanation Solution
Analyte Loss During Storage/Handling VSCs are highly volatile and prone to adsorption onto container walls or degradation before they are even injected.[4][12]Analyze samples as quickly as possible after collection. Use appropriate storage containers (e.g., Silcosteel cylinders or Tedlar bags for short-term storage) and maintain samples at low temperatures (≤20°C) away from light.[4][12][13]
Leaks in the GC System A leak in the injector, gas lines, or column connections will result in sample loss and a reduced amount of analyte reaching the detector.Perform a thorough leak check of the entire GC system using an electronic leak detector. Pay close attention to the septum, liner O-ring, and column fittings.
Adsorption in the Flow Path As with peak tailing, active sites can irreversibly adsorb VSCs, preventing them from reaching the detector. This is a major cause of poor sensitivity.[3]Ensure a fully inert flow path from the injector to the detector.[3] Consider using a guard column to trap non-volatile residues that could create active sites.
Sub-optimal Pre-concentration For trace-level analysis, a pre-concentration step like Solid-Phase Microextraction (SPME) is often required. Incorrect fiber choice, extraction time, or temperature will lead to poor analyte recovery.[1][10]Optimize SPME parameters (fiber type, extraction time, temperature, salt addition) for your specific VSCs and sample matrix.[10]
Detector Issues (SCD) In a Sulfur Chemiluminescence Detector, fouling of the ceramics or incorrect gas pressures (O₂, H₂) can severely reduce sensitivity.[3]Consult the manufacturer's guide for cleaning the SCD burner and verify that the reaction gas pressures and flows are set correctly. Ensure you are using a low-bleed GC column to minimize fouling.[3]
Troubleshooting Flowchart: Diagnosing Poor Peak Shape

G cluster_system System Issues cluster_method Method Issues start Problem: Poor Peak Shape (Tailing/Fronting) check_standard Inject a known VSC standard. Does the problem persist? start->check_standard leak_check Perform a thorough leak check of the GC system. check_standard->leak_check Yes check_overload Is the peak fronting? check_standard->check_overload No (Sample Issue) check_column Inspect column installation. Is it cut cleanly and at the correct depth? leak_check->check_column check_liner Examine the inlet liner. Is it deactivated and clean? check_column->check_liner bakeout Bake out the column. If no improvement, trim the column inlet. check_liner->bakeout inert_path Verify entire flow path is inert. bakeout->inert_path end_system System is likely the cause. Address identified issues. inert_path->end_system reduce_conc Reduce sample concentration or injection volume. check_overload->reduce_conc Yes check_flow Verify carrier gas flow rate is optimal. check_overload->check_flow No end_method Method is likely the cause. Address identified issues. reduce_conc->end_method check_flow->end_method

Caption: Troubleshooting flowchart for poor peak shape.

Experimental Protocols & Best Practices

Adherence to validated protocols is critical for obtaining reliable data. This section provides best practices for sample handling and a detailed protocol for VSC analysis using HS-SPME-GC-MS.

Best Practices for VSC Sample Collection and Storage

The stability of VSCs is highly dependent on the collection and storage methodology. Losses can occur rapidly, compromising sample integrity.

G VSC_Stability VSC Sample Stability Time Storage Time VSC_Stability->Time Minimize Temp Temperature VSC_Stability->Temp Keep Low (≤20°C) Light Light Exposure VSC_Stability->Light Avoid Humidity Humidity (RH) VSC_Stability->Humidity Control Material Container Material VSC_Stability->Material Inert VOCs Presence of VOCs VSC_Stability->VOCs Consider

Caption: Key factors influencing VSC sample stability.[4][5]

Storage Container Comparison:

Container Type Advantages Disadvantages Recommendation
Tedlar® Bags Inexpensive, widely used, good stability for many VSCs for up to 18-24 hours.[4][14]Can exhibit significant losses for some compounds (e.g., mercaptans) after longer storage.[13][14] Can be permeable.Suitable for short-term storage (<18 hours). Store at ≤20°C without light exposure for best results.[4][12]
Silcosteel®/Inert-Coated Canisters Highly inert, excellent for long-term stability (>3 days for many VSCs).[13][14]More expensive. Can have enrichment effects for higher boiling point compounds.[13]The gold standard for ensuring sample stability, especially when analysis cannot be performed immediately.
Nalophan™/Mylar® Bags Low cost.Generally show higher VSC losses compared to Tedlar® bags.[4]Not recommended for VSC storage longer than 12 hours.[4]
Protocol: Headspace Solid-Phase Microextraction (HS-SPME) of VSCs

Objective: To extract and pre-concentrate volatile sulfur compounds from a liquid matrix for GC-MS analysis.

Materials:

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS is often a good starting point).[10]

  • 20 mL headspace vials with PTFE/silicone septa.

  • Heating block or water bath with agitation.

  • GC-MS system with an inert flow path.

Procedure:

  • Sample Preparation: Place 5 mL of your liquid sample into a 20 mL headspace vial.

  • Matrix Modification (Optional but Recommended): To improve the extraction of VSCs from aqueous or alcoholic matrices, modify the sample. For alcoholic samples, dilute to <5% v/v ethanol. For all samples, consider adding NaCl (e.g., 20% w/v) to increase the ionic strength of the solution, which promotes the partitioning of volatile compounds into the headspace.[10]

  • Equilibration: Seal the vial and place it in the heating block. Allow the sample to equilibrate at a controlled temperature (e.g., 35-40°C) for 10-15 minutes with gentle agitation. This allows the VSCs to partition into the headspace above the liquid.

  • Extraction: Carefully pierce the septum with the SPME needle and expose the fiber to the headspace (do not let it touch the liquid). Extract for a predetermined time (e.g., 30 minutes).[10] The optimal time and temperature should be determined empirically for your specific analytes.

  • Desorption: Retract the fiber into the needle, remove it from the vial, and immediately insert it into the hot GC inlet (e.g., 250°C). Expose the fiber to desorb the trapped analytes onto the GC column. Start the GC-MS analysis run simultaneously.

  • Fiber Conditioning: After desorption, keep the fiber in the hot inlet for an additional 5-10 minutes (or in a separate conditioning station) to ensure all compounds are removed before the next analysis.

General VSC Analysis Workflow

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase sample 1. Sample Collection (Use inert containers) storage 2. Storage & Transport (Minimize time, control temp/light) sample->storage prep 3. Sample Preparation (e.g., HS-SPME, Matrix Modification) storage->prep pitfall1 Pitfall: Analyte Loss/Degradation storage->pitfall1 injection 4. GC Injection (Use deactivated liner) prep->injection separation 5. GC Separation (Use sulfur-specific column) injection->separation pitfall2 Pitfall: Adsorption/Artifact Formation injection->pitfall2 detection 6. Detection (SCD or MS) separation->detection pitfall3 Pitfall: Poor Chromatography separation->pitfall3 data 7. Data Analysis (Peak Integration, Quantification) detection->data report 8. Reporting data->report

Caption: A typical workflow for VSC analysis highlighting critical control points.

Safety First: Handling Volatile Sulfur Compounds

Working with VSCs requires strict adherence to safety protocols.

  • Ventilation: Always handle VSCs and their standards in a well-ventilated fume hood. Some VSCs, like hydrogen sulfide, are highly toxic, and many are malodorous.[15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and gloves suitable for the chemicals being handled.[15][16] For molten sulfur or situations with a high risk of splashing, a full face shield is recommended.[15]

  • Ignition Sources: Many VSCs are flammable. Keep them away from ignition sources. Sulfur dust can also form explosive mixtures in the air.[17][18] Use explosion-proof equipment where necessary.[18]

  • Spill Management: In case of a spill, follow your institution's safety procedures. For molten sulfur spills, be aware that toxic gases like hydrogen sulfide and sulfur dioxide may accumulate in the vapor space.[15]

  • Waste Disposal: Dispose of VSC waste according to all local, regional, and national environmental regulations. Isolate waste in clearly labeled, sealed containers.[15][19]

  • Radiolabeled Sulfur-35: If working with ³⁵S-labeled compounds, which can generate volatile fractions, additional precautions are necessary. Handle them in closed systems vented through suitable traps and regularly monitor for airborne and surface contamination.[19]

References

  • Benchchem. (n.d.). Technical Support Center: Analysis of Volatile Sulfur Compounds (VSCs) by GC-MS.
  • Sulyok, M., Haberhauer-Troyer, C., & Rosenberg, E. (2001). Investigation of the storage stability of selected volatile sulfur compounds in different sampling containers. Journal of Chromatography A, 917(1-2), 367-374. doi: 10.1016/s0021-9673(01)00654-9.
  • Le, P. D., Sivret, E. C., Parcsi, G., & Stuetz, R. M. (2015). Impact of Storage Conditions on the Stability of Volatile Sulfur Compounds in Sampling Bags. Journal of Environmental Quality, 44(5), 1523-1529. doi: 10.2134/jeq2014.12.0532.
  • Water360. (n.d.). Assessment of Collection, Handling, and Storage Requirements for Volatile Sulfur Samples.
  • Mestres, M., Busto, O., & Guasch, J. (n.d.). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages.
  • Sigma-Aldrich. (2015). Impact of Storage Conditions on the Stability of Volatile Sulfur Compounds in Sampling Bags.
  • ResearchGate. (n.d.). Investigation of the stability of selected volatile sulfur compounds in different sampling containers. Request PDF.
  • ResearchGate. (n.d.). ChemInform Abstract: Challenges and Artifact Concerns in Analysis of Volatile Sulfur Compounds. Request PDF.
  • Revvity. (n.d.). Sulfur-35 handling precautions.
  • Georgia Gulf Sulfur Corporation. (n.d.). Safety Info.
  • Kim, J.-Y., Kim, J.-R., Byun, J.-S., & Jung, J.-K. (2024). Standardized Protocols for Measuring Volatile Sulfur Compounds: Scientific Foundations and Methodologies. Journal of Oral Medicine and Pain, 49, 5-11. doi: 10.14476/jomp.2024.49.1.5.
  • Zou, Y., & Wu, H. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Agilent.
  • ETS Laboratories. (n.d.). Volatile Sulfides: Detection and Prevention.
  • SULPHUR SAFETY DATA SHEET. (2022).
  • CCOHS. (n.d.). Sulfur Dioxide.
  • OHS Resource Portal. (n.d.). Handling Sulphur (Bulletin CH044).
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  • ResearchGate. (n.d.). Analysis of volatile sulphur compounds in breath by gas chromatography-mass spectrometry using a three-stage cryogenic trapping preconcentration system. Request PDF.
  • Dymerski, T., Genderek, I., & Wardencki, W. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1224. doi: 10.3390/molecules25051224.
  • Shimadzu Scientific Instruments. (n.d.). Overcoming Challenges of Sulfur Analysis in Natural Gas and Gaseous Fuels.

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Troubleshooting

"storage and stability of diisobutyl sulfide"

Welcome to the technical support center for diisobutyl sulfide. This resource is designed for researchers, scientists, and professionals in drug development who utilize diisobutyl sulfide in their experimental workflows.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diisobutyl sulfide. This resource is designed for researchers, scientists, and professionals in drug development who utilize diisobutyl sulfide in their experimental workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the storage and stability of diisobutyl sulfide.

Q1: What are the optimal storage conditions for diisobutyl sulfide?

A1: Diisobutyl sulfide should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2] The recommended storage temperature is below +30°C. It is crucial to keep the container tightly closed to prevent atmospheric oxidation and moisture ingress.[2]

Q2: What is the expected shelf life of diisobutyl sulfide?

A2: When stored under the recommended conditions in an unopened container, diisobutyl sulfide is expected to be stable for an extended period. However, for applications sensitive to purity, it is advisable to re-analyze the material after one year or before use if stored for a prolonged time. One supplier suggests that when dissolved in a solvent, it may be stable for 6 months at -80°C or 1 month at -20°C under a nitrogen atmosphere.

Q3: What are the primary signs of diisobutyl sulfide degradation?

A3: The most common sign of degradation is the formation of its oxidation products, diisobutyl sulfoxide and diisobutyl sulfone. This can sometimes be detected by a change in the material's viscosity or the appearance of a yellowish tint. A more definitive method for detecting degradation is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: Is diisobutyl sulfide sensitive to air or moisture?

A4: Yes, diisobutyl sulfide can be slowly oxidized by atmospheric oxygen to form the corresponding sulfoxide and sulfone. While it is not highly sensitive to moisture, prolonged exposure can potentially lead to hydrolysis, although this is generally a slow process for sulfides. Therefore, it is best practice to handle diisobutyl sulfide under an inert atmosphere (e.g., nitrogen or argon) for critical applications.

Q5: What materials are incompatible with diisobutyl sulfide?

A5: Diisobutyl sulfide is incompatible with strong oxidizing agents, which can cause a vigorous and potentially hazardous reaction. It is also advisable to avoid contact with strong acids and bases.

Section 2: Troubleshooting Guides

This section provides detailed guidance for troubleshooting common issues encountered during experiments involving diisobutyl sulfide.

Troubleshooting Workflow: Investigating Reaction Failures

G cluster_purity Purity Verification cluster_storage Storage & Handling Review cluster_reaction Reaction Condition Analysis start Reaction Failure or Anomaly Observed check_purity 1. Verify Diisobutyl Sulfide Purity start->check_purity check_storage 2. Review Storage and Handling check_purity->check_storage purity_issue Potential Impurities: - Diisobutyl sulfoxide/sulfone - Residual starting materials - Water check_purity->purity_issue check_reaction 3. Examine Reaction Conditions check_storage->check_reaction storage_issue Improper Storage: - Exposure to air/light - Incorrect temperature check_storage->storage_issue handling_issue Handling Errors: - Cross-contamination - Use of wet glassware check_storage->handling_issue reagent_incompatibility Incompatible Reagents: - Strong oxidizers check_reaction->reagent_incompatibility side_reactions Potential Side Reactions: - Oxidation of sulfide check_reaction->side_reactions analytical_methods Analytical Confirmation: - GC-MS - NMR - Karl Fischer Titration purity_issue->analytical_methods remediate 4. Implement Corrective Actions analytical_methods->remediate handling_issue->remediate side_reactions->remediate remediate_actions Corrective Actions: - Purify diisobutyl sulfide - Use fresh, properly stored material - Modify reaction conditions (e.g., inert atmosphere) remediate->remediate_actions

Caption: Troubleshooting workflow for experiments involving diisobutyl sulfide.

Issue 1: Reduced Reaction Yield or Sluggish Reaction Rate

Potential Cause: Degradation of diisobutyl sulfide.

  • Explanation: The presence of impurities, particularly the sulfoxide, can alter the solvent properties or react with sensitive reagents, thereby inhibiting the desired transformation.

  • Troubleshooting Steps:

    • Purity Analysis: Analyze the diisobutyl sulfide using GC-MS to check for the presence of diisobutyl sulfoxide or other impurities.

    • Purification: If impurities are detected, purify the diisobutyl sulfide by distillation under reduced pressure.

    • Use of Fresh Reagent: Whenever possible, use a fresh bottle of diisobutyl sulfide or a bottle that has been properly stored under an inert atmosphere.

Issue 2: Formation of Unexpected Byproducts

Potential Cause: Participation of diisobutyl sulfide or its impurities in the reaction.

  • Explanation: Diisobutyl sulfide can be oxidized to the corresponding sulfoxide under certain reaction conditions, especially in the presence of mild oxidizing agents or upon prolonged heating in the presence of air. The sulfoxide itself can then undergo further reactions.

  • Troubleshooting Steps:

    • Reaction Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon) to minimize oxidation.

    • Degas Solvent: If used as a solvent, degas the diisobutyl sulfide prior to use to remove dissolved oxygen.

    • Temperature Control: Avoid excessive heating of the reaction mixture.

    • Byproduct Identification: Attempt to isolate and characterize the unexpected byproducts. The presence of diisobutyl sulfoxide or sulfone would confirm the degradation pathway.

Issue 3: Inconsistent Results Between Batches

Potential Cause: Variability in the purity of diisobutyl sulfide.

  • Explanation: Different batches of diisobutyl sulfide may have varying levels of impurities, such as water or oxidation products, which can lead to inconsistent reaction outcomes.

  • Troubleshooting Steps:

    • Batch Qualification: Before use in a critical series of experiments, qualify new batches of diisobutyl sulfide by GC-MS and Karl Fischer titration to ensure consistent purity.

    • Standardized Storage: Implement a strict, standardized protocol for the storage and handling of diisobutyl sulfide across all laboratory personnel.

    • Internal Standard: If used as a solvent or reagent in a quantitative assay, consider using an internal standard to account for any batch-to-batch variations.

Section 3: In-Depth Technical Information

Chemical Stability and Decomposition

Diisobutyl sulfide is a relatively stable organic sulfide. However, it is susceptible to degradation under certain conditions.

  • Oxidation: The primary degradation pathway for diisobutyl sulfide is oxidation of the sulfur atom. This can occur in a stepwise manner, first forming diisobutyl sulfoxide and then further oxidizing to diisobutyl sulfone. This process is accelerated by the presence of oxidizing agents, heat, and light.

  • Thermal Decomposition: At elevated temperatures, diisobutyl sulfide can undergo thermal decomposition. Hazardous decomposition products include carbon oxides (CO, CO2) and sulfur oxides (SOx).[2]

Diagram of Diisobutyl Sulfide Oxidation Pathway

G DBS Diisobutyl Sulfide DBSO Diisobutyl Sulfoxide DBS->DBSO [O] DBSO2 Diisobutyl Sulfone DBSO->DBSO2 [O]

Caption: Oxidation pathway of diisobutyl sulfide.

Recommended Analytical Protocols for Purity Assessment

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

  • Objective: To identify and quantify volatile impurities, including oxidation products.

  • Methodology:

    • Prepare a dilute solution of diisobutyl sulfide in a suitable solvent (e.g., dichloromethane).

    • Inject the sample into a GC-MS system equipped with a non-polar or mid-polar capillary column.

    • Use a temperature program that allows for the separation of the main component from potential impurities.

    • Identify impurities based on their mass spectra and retention times.

2. Karl Fischer Titration for Water Content

  • Objective: To determine the water content in diisobutyl sulfide.

  • Methodology:

    • Use a coulometric or volumetric Karl Fischer titrator.

    • Inject a known amount of diisobutyl sulfide into the titration cell.

    • The instrument will automatically titrate the water and provide a result in ppm or percentage.

Data Summary Table: Physical and Safety Properties
PropertyValueReference
Molecular Formula C₈H₁₈S[3]
Molecular Weight 146.30 g/mol [3]
Appearance Colorless to pale yellow liquid with a strong odor[3]
Boiling Point 172-175 °C
Melting Point -63 °C
Flash Point 49 °C (120 °F)
Storage Temperature Below +30°C
Incompatibilities Strong oxidizing agents, strong acids, strong bases
Hazardous Decomposition Carbon oxides, sulfur oxides[2]

References

  • PubChem. (n.d.). Dibutyl sulfide. National Center for Biotechnology Information. Retrieved from [Link]

  • American Chemical Society. (2025, December 9). Some Items of Interest to Process R&D Chemists and Engineers. Organic Process Research & Development. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Dibutyl Sulfide: Properties, Applications, and Manufacturing Insights. Retrieved from [Link]

  • Wikipedia. (n.d.). Sarin. Retrieved from [Link]

  • American Chemical Society. (2019, June 25). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Dibutyl sulfide: Synthesis, Pd, Pt extraction and separation studies. Retrieved from [Link]

  • The Good Scents Company. (n.d.). dibutyl sulfide, 544-40-1. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in S_N Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). sulfide synthesis in preparation of unsymmetrical dialkyl disulfides. Retrieved from [Link]

  • MDPI. (2024, September 12). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules. Retrieved from [Link]

  • Polypeptide. (2023, May 4). Assessment of Sulfur Impurities in GMP-Grade Diisopropylcarbodiimide and Their Impact on Coupling Reagent-Induced Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • CPAChem. (2024, May 21). Safety data sheet. Retrieved from [Link]

  • PubMed. (2022, February 25). The importance of sulfur-containing motifs in drug design and discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, July 12). Automatic mechanism generation for pyrolysis of di-tert-butyl sulfide. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Filo. (2025, March 19). Give the major organic product of each of the following reactions. Includ... Retrieved from [Link]

  • PubMed. (2021, November 3). Synthesis, Stability, and Kinetics of Hydrogen Sulfide Release of Dithiophosphates. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Baertschi Consulting. (n.d.). Impurity investigations by phases of drug and product development. Retrieved from [Link]

  • PubMed. (n.d.). Abiotic synthesis of organic compounds from carbon disulfide under hydrothermal conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Degradation Analysis of Composite Electrodes for Sulfide-Based All-Solid-State Batteries during Long-Term Storage. Retrieved from [Link]

  • Aquigen Bio Sciences. (n.d.). The Role of Impurities in Drug Development and How to Control Them. Retrieved from [Link]

  • Veeprho. (2024, February 19). Common Challenges in Pharmaceutical Manufacturing and How to Overcome Them. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetylene. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Impurity Investigations by Phases of Drug and Product Development. Retrieved from [Link]

  • The Boolean. (n.d.). View of Manufacturing challenges in the production of high quality modified-release tablets. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 9030B: Acid-Soluble and Acid-Insoluble Sulfides: Distillation. Retrieved from [Link]

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Optimization

Technical Support Center: Improving the Selectivity of Diisobutyl Sulfide Reactions

Welcome to the technical support center for diisobutyl sulfide reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the selectivity of their exp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diisobutyl sulfide reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the selectivity of their experiments, particularly in oxidation reactions. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to enhance your experimental outcomes.

Introduction: The Challenge of Selectivity in Sulfide Oxidation

Diisobutyl sulfide is a common organosulfur compound used as a building block in chemical synthesis.[1] One of its most frequent transformations is oxidation, which can yield either diisobutyl sulfoxide or diisobutyl sulfone. The primary challenge lies in controlling this oxidation to selectively produce one product over the other. Over-oxidation of the sulfoxide to the sulfone is a frequent and often undesirable side reaction.[2][3]

This guide provides the expertise to navigate these challenges, explaining the causality behind experimental choices to give you precise control over your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary oxidation products of diisobutyl sulfide? A1: The sequential oxidation of diisobutyl sulfide first yields diisobutyl sulfoxide and then, upon further oxidation, diisobutyl sulfone. Sulfur exists in various oxidation states, and in this sequence, it goes from -2 in the sulfide to +4 in the sulfone.[4]

Q2: My main goal is diisobutyl sulfoxide, but I'm getting a lot of the sulfone. What's happening? A2: This is a classic case of over-oxidation. The energy barrier to oxidize the sulfoxide to the sulfone is often comparable to the initial oxidation of the sulfide, leading to a mixture of products. This is especially common with highly reactive oxidants or under harsh reaction conditions.[2][5]

Q3: How can I improve the selectivity for diisobutyl sulfoxide? A3: Improving selectivity for the sulfoxide involves carefully controlling the reaction conditions. Key strategies include:

  • Stoichiometry: Use a precise molar equivalent (typically 1.0 to 1.1 equivalents) of the oxidizing agent.[3]

  • Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C or room temperature) to slow down the second oxidation step.[5]

  • Choice of Oxidant: Employ milder or more selective oxidizing agents. Hydrogen peroxide is a common choice, often used in combination with a catalyst or a specific solvent system.[5][6][7]

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction as soon as the starting sulfide is consumed.[3]

Q4: Conversely, how can I ensure complete conversion to diisobutyl sulfone? A4: To favor the formation of the sulfone, you should use an excess of the oxidizing agent (typically >2 equivalents), potentially higher reaction temperatures, and longer reaction times to ensure the complete oxidation of the intermediate sulfoxide.[8][9]

Q5: Are there any "green" or environmentally benign methods for these oxidations? A5: Yes, significant research has focused on developing greener oxidation protocols. Using hydrogen peroxide (H₂O₂) as the oxidant is highly favored because its only byproduct is water.[5][10] Catalyst systems, including those based on tungstate or molybdenum, can be used to activate H₂O₂ under mild conditions.[11][12] Furthermore, electrochemical methods that use electrons as the oxidant are emerging as exceptionally clean alternatives.[13]

Troubleshooting Guide: Common Issues and Solutions

This section provides a deeper dive into specific experimental problems in a question-and-answer format.

Issue 1: Poor Selectivity - Significant Mixture of Sulfoxide and Sulfone Obtained

You are attempting to synthesize diisobutyl sulfoxide but your final product is contaminated with a significant amount of diisobutyl sulfone.

Potential Cause 1: Oxidant Stoichiometry and Reactivity The amount and type of oxidant are the most critical factors. An excess of a powerful oxidant will invariably lead to the sulfone.

Troubleshooting Steps:

  • Verify Stoichiometry: Accurately measure your oxidant. For sulfoxide synthesis, begin with 1.0 equivalent of H₂O₂ or other oxidants.

  • Control Addition: Add the oxidant slowly or dropwise to the reaction mixture. This maintains a low instantaneous concentration of the oxidant, which favors the initial oxidation over the second.[3]

  • Change Oxidant: If using a highly reactive oxidant like m-CPBA, consider switching to a milder system, such as H₂O₂ in acetic acid or with a selective catalyst.[5]

Potential Cause 2: Reaction Temperature and Time Higher temperatures increase the rate of both oxidation steps, often disproportionately favoring the formation of the more stable sulfone.

Troubleshooting Steps:

  • Lower the Temperature: Run the reaction at room temperature or below. An ice bath (0 °C) is a common starting point.

  • Monitor Closely: Use TLC or GC to track the disappearance of the diisobutyl sulfide starting material. Quench the reaction immediately once the starting material is no longer visible to prevent the subsequent oxidation of the desired sulfoxide product.

Potential Cause 3: Solvent Effects The solvent can influence the reactivity of the oxidant and the stability of intermediates.

Troubleshooting Steps:

  • Solvent Choice: In some catalytic systems, solvents like methanol can suppress over-oxidation by competing with the sulfoxide for binding sites on the catalyst, thus preventing its further reaction.[14]

  • Acidic Conditions: Using acidic media, such as glacial acetic acid, can sometimes suppress sulfone formation.[3][5]

Issue 2: Low or No Conversion of Diisobutyl Sulfide

Your reaction has stalled, leaving a large amount of unreacted starting material even after a prolonged time.

Potential Cause 1: Insufficient Reagent Activity The chosen oxidant or catalyst may not be potent enough under the current conditions, especially given the steric hindrance of the isobutyl groups.

Troubleshooting Steps:

  • Increase Temperature Cautiously: Gradually increase the reaction temperature in 10 °C increments, while carefully monitoring for the onset of over-oxidation.

  • Use a Catalyst: If not already doing so, introduce a catalyst known to activate your oxidant. For H₂O₂, catalysts based on molybdenum, tungsten, or vanadium are effective.[8][11][12]

  • Increase Oxidant Concentration: Incrementally increase the equivalents of the oxidant. Be aware this may negatively impact selectivity, so it should be done in conjunction with careful monitoring.

Potential Cause 2: Catalyst Deactivation The catalyst may be poisoned by impurities in the starting materials or solvent, or it may not be stable under the reaction conditions.

Troubleshooting Steps:

  • Purify Reagents: Ensure your diisobutyl sulfide and solvent are pure and dry.

  • Use a Heterogeneous Catalyst: Consider a recoverable, solid-supported catalyst, such as silica-based tungstate, which often exhibits greater stability and can be easily removed and reused.[2][11]

Logical Workflow for Troubleshooting Poor Selectivity

Below is a decision-making workflow to systematically address poor selectivity in the oxidation of diisobutyl sulfide to the sulfoxide.

G start Problem: Mixture of Sulfoxide & Sulfone check_stoich Check Oxidant Stoichiometry (Target: 1.0-1.1 eq) start->check_stoich is_stoich_ok Is it correct? check_stoich->is_stoich_ok adjust_stoich Adjust to 1.0-1.1 eq. Add oxidant slowly. is_stoich_ok->adjust_stoich No check_temp Check Reaction Temperature is_stoich_ok->check_temp Yes adjust_stoich->check_temp is_temp_low Is it at or below RT? check_temp->is_temp_low lower_temp Lower temperature (e.g., 0 °C). Monitor reaction closely. is_temp_low->lower_temp No check_oxidant Evaluate Oxidant System is_temp_low->check_oxidant Yes lower_temp->check_oxidant is_oxidant_mild Is it a mild/selective system (e.g., H2O2/Catalyst)? check_oxidant->is_oxidant_mild change_oxidant Switch to a milder oxidant or catalytic system. is_oxidant_mild->change_oxidant No solution Improved Selectivity for Sulfoxide is_oxidant_mild->solution Yes, problem likely solved. change_oxidant->solution

Caption: Troubleshooting workflow for poor selectivity.

Data Summary: Conditions for Selective Oxidation

The choice of reaction conditions is paramount for achieving the desired product. The table below summarizes typical parameters for selective oxidation.

ParameterSelective for SulfoxideSelective for SulfoneRationale
Oxidant Stoichiometry ~1.0 - 1.2 equivalents> 2.0 equivalentsPrevents/ensures oxidation of the sulfoxide intermediate.
Temperature Low (0 °C to Room Temp)Room Temp to ElevatedLower kinetic energy disfavors the second oxidation step.
Reaction Time Monitored until SM is goneDriven to completionPrevents over-oxidation vs. ensuring full conversion.
Catalyst Choice Often required for mild oxidantsCan accelerate reactionEnables use of H₂O₂; stronger conditions may not need it.
Example System H₂O₂ / Acetic Acid[5]H₂O₂ / Tungstate Catalyst[9]A mild vs. a more forcing system.

Experimental Protocols

Protocol 1: "Green" Selective Oxidation to Diisobutyl Sulfoxide

This protocol is adapted from a general method for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide in glacial acetic acid, which is noted for its simplicity and environmentally benign nature.[5]

Materials:

  • Diisobutyl sulfide

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% aqueous solution)

  • Dichloromethane (DCM)

  • 4M Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • TLC plates, beakers, magnetic stirrer, separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve diisobutyl sulfide (1.0 eq) in glacial acetic acid (approx. 1 mL per mmol of sulfide).

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add hydrogen peroxide (30%, 4.0 eq) dropwise to the stirred solution. Note: Although a large excess of H₂O₂ is used in the reference to drive the reaction, the combination of low temperature and careful monitoring is key to maintaining selectivity.[5]

  • Allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress every 15-30 minutes by TLC until the starting sulfide spot is consumed.

  • Once complete, carefully neutralize the resulting solution with 4M aqueous NaOH. Check the pH to ensure it is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diisobutyl sulfoxide.

  • Purify by column chromatography if necessary.

Protocol 2: Catalytic Oxidation to Diisobutyl Sulfone

This protocol is a generalized procedure based on methods using recoverable catalysts and H₂O₂ for the complete oxidation of sulfides to sulfones.[2][9][11]

Materials:

  • Diisobutyl sulfide

  • A suitable catalyst (e.g., a silica-based tungstate or a phosphomolybdate hybrid)[8][11]

  • Hydrogen Peroxide (30% aqueous solution)

  • Solvent (e.g., Ethanol or a Methanol/DCM mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of diisobutyl sulfide (1.0 eq) in the chosen solvent, add the catalyst (typically 1-5 mol%).

  • Add hydrogen peroxide (30%, >2.5 eq) to the mixture. The addition can be done in one portion for sulfone synthesis.

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) to ensure full conversion.

  • Monitor the reaction by TLC or GC to confirm the disappearance of both the starting sulfide and the intermediate sulfoxide.

  • Upon completion, filter to recover the heterogeneous catalyst (if applicable).

  • Quench any remaining peroxide by adding a small amount of a saturated sodium sulfite solution.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude diisobutyl sulfone.

  • Recrystallize or use column chromatography for further purification if needed.

Reaction Pathway and Influencing Factors

The selective oxidation of diisobutyl sulfide is a sequential process. Several factors can be adjusted to favor either the intermediate sulfoxide or the final sulfone product.

G cluster_0 Reaction Pathway cluster_1 Influencing Factors Sulfide Diisobutyl Sulfide (S=-2) Sulfoxide Diisobutyl Sulfoxide (S=0) Sulfide->Sulfoxide + [O] step 1 Sulfone Diisobutyl Sulfone (S=+2) Sulfoxide->Sulfone + [O] step 2 Stoich Stoichiometry Stoich->Sulfoxide ~1 eq favors Stoich->Sulfone >2 eq favors Temp Temperature Temp->Sulfoxide Low T favors Catalyst Catalyst Catalyst->Sulfoxide Selective catalyst favors Time Time Time->Sulfone Long time favors

Caption: Key factors influencing oxidation selectivity.

This technical guide provides a comprehensive framework for understanding and controlling the selectivity of diisobutyl sulfide reactions. By applying these principles of stoichiometry, temperature control, and appropriate reagent selection, researchers can consistently achieve their desired synthetic outcomes.

References

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  • Tong, Q. L., Fan, Z. F., Yang, J. W., Li, Q., Chen, Y. X., Cheng, M. S., & Liu, Y. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3410. [Link]

  • Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005). Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst. Organic Letters, 7(4), 625–628. [Link]

  • Rafiee, E., & Shahebrahimi, S. (2020). Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems. Catalysts, 10(1), 108. [Link]

  • Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005). Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst. Organic Letters, 7(4), 625–628. [Link]

  • Jeyakumar, K., & Chand, D. K. (2006). Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI) Salt as Catalyst. Tetrahedron Letters, 47(27), 4573-4576. [Link]

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  • Zhang, Z., et al. (2015). Transition-Metal-Free Highly Efficient Aerobic Oxidation of Sulfides to Sulfoxides under Mild Conditions. Molecules, 20(8), 15003-15014. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Ryu, S. O., et al. (2004). A Study on Selective Oxidation of Hydrogen Sulfide over Zeolite-NaX and -KX Catalysts. Korean Journal of Chemical Engineering, 21(5), 1086-1092. [Link]

  • He, L., et al. (2012). Selective Oxidation of Sulfides to Sulfoxides with Tert-Butylnitrite as an Alternative Oxidant. Letters in Organic Chemistry, 9(1), 58-62. [Link]

  • Koo, S., et al. (2001). Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide.
  • Kogan, T. M., & Mashkina, A. V. (2004). Liquid-Phase Oxidation of Dibutyl Sulphide with Vanadium Oxides at Atmospheric Pressure. Sciact. [Link]

  • Ahern, T. P., et al. (1980). The preparation and oxidation of disulfides as a route to sulfone-sulfides. Canadian Journal of Chemistry, 58(9), 878-886. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Tong, Q. L., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate H. Semantic Scholar. [Link]

  • Bottoni, A., et al. (2013). Selective and Practical Oxidation of Sulfides to Diastereopure Sulfoxides: A Combined Experimental and Computational Investigation. IRIS Unibo. [Link]

  • ACS Publications. (2025). Some Items of Interest to Process R&D Chemists and Engineers. ACS Publications. [Link]

  • ResearchGate. (n.d.). Optimization study for the oxidation of dibutyl sulfide (1 mmol) to the corresponding sulfoxide. ResearchGate. [Link]

  • Lu, P., et al. (2016). Dibutyl sulfide: Synthesis, Pd, Pt extraction and separation studies. ResearchGate. [Link]

  • Ochiai, M., Nakanishi, A., & Ito, T. (1997). Oxidation of Sulfides to Sulfoxides with Hypervalent (tert-Butylperoxy)iodanes. Journal of Organic Chemistry, 62(13), 4253–4259. [Link]

  • Chen, J., et al. (2019). The collecting performance and interaction mechanism of sodium diisobutyl dithiophosphinate in sulfide minerals flotation. ResearchGate. [Link]

  • Trost, B. M., & Melvin, L. S. (1975). Facilitation of dialkyl sulfide oxidation by neighboring groups. ResearchGate. [Link]

  • Nguyen, T. B., et al. (2021). Aqueous sulfide oxidation catalyzed by hydrocarbon solution of 3,3′,5,5′-tetra-tert-butyl-stilbenequinone. Journal of Water Process Engineering, 41, 102049. [Link]

  • Ye, J., et al. (2020). Chamber studies of OH + dimethyl sulfoxide and dimethyl disulfide: insights into the dimethyl sulfide oxidation mechanism. Atmospheric Chemistry and Physics, 20(1), 43-58. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Nucleophilicity of Sulfur Compounds. MSU Chemistry. [Link]

  • ResearchGate. (n.d.). Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert Butyl Hydroperoxide and OXONE 1. ResearchGate. [Link]

  • ResearchGate. (n.d.). Dibutylsulfide oxidation research the concentrated hydrogen peroxide solution by means of thermograms. ResearchGate. [Link]

  • Ye, J., et al. (2020). Chamber studies of OH + dimethyl sulfoxide and dimethyl disulfide: insights into the dimethyl sulfide oxidation mechanism. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Tin(II) chloride. Wikipedia. [Link]

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Troubleshooting

Technical Support Center: Scale-Up of Isobutyl Sulfide Synthesis

Welcome to the technical support center for isobutyl sulfide synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning from laboratory-scale synthesis to lar...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isobutyl sulfide synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning from laboratory-scale synthesis to larger pilot or manufacturing scales. Scaling up the synthesis of isobutyl sulfide, also known as diisobutyl sulfide, presents unique challenges, from managing reaction exotherms and ensuring efficient mixing to controlling the potent odor characteristic of thioethers.

This resource provides practical, in-depth answers to common questions and troubleshooting scenarios encountered in the field. Our goal is to equip you with the scientific rationale and actionable protocols needed to ensure a safe, efficient, and successful scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for isobutyl sulfide?

A1: The most prevalent industrial method for synthesizing symmetrical thioethers like isobutyl sulfide is the alkylation of a sulfide salt with an alkyl halide.[1] Specifically, the reaction of sodium sulfide (Na₂S) with two equivalents of an isobutyl halide (e.g., isobutyl bromide or isobutyl chloride) is the most direct and cost-effective route.[2][3]

This reaction is analogous to the Williamson ether synthesis and is typically performed in a biphasic system (aqueous/organic) with the aid of a phase-transfer catalyst (PTC) to enhance reaction rates and yield.[4][5] The PTC, often a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the sulfide anion from the aqueous phase to the organic phase where the isobutyl halide resides.[6]

Q2: What are the critical safety concerns when handling the reagents for this synthesis at scale?

A2: The primary reagents, sodium sulfide and isobutyl halides, pose significant safety risks that are amplified at larger scales.

  • Sodium Sulfide (Na₂S): This reagent is highly alkaline, corrosive, and can cause severe skin burns and eye damage.[7] It is also hygroscopic and air-sensitive.[7] The most critical hazard is its reaction with acids or water, which liberates highly toxic, flammable hydrogen sulfide (H₂S) gas.[1][8] All handling must be done in a well-ventilated area, under an inert atmosphere if possible, and strictly segregated from any acids.[8][9]

  • Isobutyl Halides (e.g., Bromide/Chloride): These are flammable liquids and irritants.[10] Inhalation should be avoided.

  • Hydrogen Sulfide (H₂S) Gas: This byproduct has the characteristic "rotten egg" smell, but at high concentrations, it can deaden the sense of smell, making it particularly insidious.[11] It is toxic and flammable.[8] Engineering controls like scrubbers containing sodium hypochlorite or ferric nitrate are essential to manage H₂S release during the reaction and work-up.[11][12]

Q3: Should I use isobutyl chloride or isobutyl bromide for the scale-up?

A3: The choice between isobutyl chloride and isobutyl bromide involves a trade-off between reactivity and cost.

  • Isobutyl Bromide is more reactive than isobutyl chloride due to the better leaving group ability of the bromide ion. This leads to faster reaction times and potentially milder conditions.

  • Isobutyl Chloride is generally less expensive and more readily available in bulk quantities, making it more economically viable for large-scale production. However, its lower reactivity may necessitate higher reaction temperatures, longer reaction times, or a more efficient catalyst system to achieve complete conversion.

For initial scale-up, isobutyl bromide might offer a more straightforward process optimization. For a cost-optimized manufacturing process, developing a robust protocol with isobutyl chloride is often the long-term goal.

Troubleshooting Guide

Problem 1: My reaction is sluggish or stalls, resulting in low yield and unreacted isobutyl halide.

  • Potential Cause 1: Inefficient Mass Transfer/Mixing. In a biphasic reaction, the rate is often limited by the transfer of the sulfide anion into the organic phase.[13] Lab-scale magnetic stirring is not representative of the mixing efficiency in large reactors.

    • Solution:

      • Mechanical Agitation: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., pitched-blade turbine) capable of creating a fine emulsion between the aqueous and organic layers. The goal is to maximize the interfacial surface area.

      • Phase-Transfer Catalyst (PTC) Optimization: The choice and concentration of the PTC are critical.[5] Tetrabutylammonium bromide (TBAB) or tetrabutyl phosphonium bromide (TBPB) are common choices.[5][6] For a 100 L batch, a loading of 1-5 mol% relative to the isobutyl halide is a typical starting point. Ensure the PTC has good solubility in both phases.[6]

  • Potential Cause 2: Poor Quality of Sodium Sulfide. Anhydrous sodium sulfide can be hygroscopic and may have oxidized over time. The hydrated form (Na₂S·9H₂O) can be used, but the water content must be accurately accounted for in the stoichiometry.[2]

    • Solution:

      • Use High-Purity Reactant: Source sodium sulfide from a reputable supplier and use it promptly.

      • Assay the Reactant: Before use in a large-scale batch, perform a titration or other appropriate assay on your sodium sulfide to determine its actual purity and activity. Adjust batch quantities accordingly.

  • Potential Cause 3: Inadequate Temperature. The reaction requires sufficient thermal energy to overcome the activation energy, especially if using isobutyl chloride.[13]

    • Solution: Gently heat the reaction mixture. A target temperature of 60-80°C is common.[6] Implement controlled heating with a reactor jacket and monitor the internal temperature closely. Be prepared to cool the reaction, as the alkylation is exothermic and can lead to a runaway reaction if not controlled.

Problem 2: I am observing significant amounts of isobutyl mercaptan and diisobutyl disulfide as impurities.

  • Potential Cause: Imbalance in Stoichiometry or Presence of Polysulfides.

    • The formation of isobutyl mercaptan (isobutanethiol) can occur if the sulfide source contains hydrosulfide (SH⁻) ions.

    • Disulfides can form from the oxidation of mercaptans, especially during work-up, or if the sodium sulfide source is contaminated with polysulfides (formed by reacting Na₂S with elemental sulfur).[1]

    • Solution:

      • Control Stoichiometry: Use a slight excess (e.g., 1.05 equivalents) of the isobutyl halide relative to the sulfide source to ensure all sulfide is consumed.

      • Aqueous Wash: During work-up, wash the organic layer with a dilute solution of sodium hydroxide. This will extract any acidic isobutyl mercaptan into the aqueous phase as the thiolate salt.[13]

      • Inert Atmosphere: Running the reaction and work-up under a nitrogen or argon atmosphere can minimize oxidative side reactions that lead to disulfide formation.

Problem 3: The potent odor of isobutyl sulfide and byproducts is a major issue in the facility.

  • Potential Cause: Volatility and Low Odor Threshold of Sulfur Compounds. Organic sulfides and mercaptans have extremely low odor thresholds, making containment critical.[11]

    • Solution:

      • Closed System Transfer: Use closed-system transfer lines and pumps for all reagents and products. Avoid open handling.

      • Reactor Off-Gas Management: The reactor's vent line must be directed to a chemical scrubber. A multi-stage scrubbing system is often recommended. The first stage could be a caustic scrubber (NaOH solution) to neutralize H₂S, followed by an oxidative scrubber (sodium hypochlorite, NaOCl) to break down the organic sulfur compounds.[12]

      • Decontamination: All equipment (reactors, flasks, lines) should be rinsed with a bleach solution or a specialized oxidizing agent immediately after use to neutralize residual odors before cleaning.[14]

Scale-Up Protocol & Workflow

This section provides a representative protocol for the synthesis of isobutyl sulfide on a 50 L scale using a phase-transfer catalyst.

Table 1: Reagent Quantities and Key Parameters

ParameterValueNotes
Reactor Volume100 L Glass-Lined ReactorEnsure adequate headspace.
Sodium Sulfide (Na₂S, anhydrous)4.29 kg (55.0 mol)Assay purity before use. Adjust mass based on purity.
Isobutyl Bromide15.73 kg (114.8 mol)~1.04 equivalents per S²⁻.
TBAB (PTC)0.89 kg (2.75 mol)~2.4 mol% relative to isobutyl bromide.
Toluene (Solvent)40 LSolvent for the organic phase.
Deionized Water40 LSolvent for the aqueous phase.
Reaction Temperature70-75 °CMonitor internal temperature.
Agitation Speed200-300 RPMAdjust to maintain a good emulsion.
Reaction Time6-8 hoursMonitor by in-process control (GC).
Step-by-Step Methodology
  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen. Connect the vent line to a two-stage caustic/hypochlorite scrubber system.

  • Aqueous Phase Charging: Charge deionized water (40 L) to the reactor. Under vigorous stirring, slowly and carefully add the sodium sulfide (4.29 kg). The dissolution is exothermic; control the addition rate to keep the temperature below 40°C.

  • Catalyst & Organic Phase Charging: Add the tetrabutylammonium bromide (TBAB) (0.89 kg) to the aqueous solution. Charge the toluene (40 L).

  • Heating: Begin heating the biphasic mixture to 70°C with continued agitation.

  • Isobutyl Bromide Addition: Once the internal temperature is stable at 70°C, begin the slow, subsurface addition of isobutyl bromide (15.73 kg) via a dosing pump over 2-3 hours. Monitor the temperature closely; the reaction is exothermic. Use the reactor jacket cooling to maintain the temperature between 70-75°C.

  • Reaction & Monitoring: After the addition is complete, maintain the reaction at 75°C for 4-6 hours. Take samples periodically (e.g., every hour) for Gas Chromatography (GC) analysis to monitor the disappearance of isobutyl bromide. The reaction is considered complete when <1% of the starting material remains.

  • Cooling & Phase Separation: Once complete, cool the reaction mixture to 20-25°C. Stop the agitation and allow the layers to separate for at least 30 minutes.

  • Work-Up:

    • Drain the lower aqueous layer to a designated waste container.

    • Wash the organic layer with 20 L of 1M NaOH solution to remove any residual mercaptan.

    • Wash the organic layer with 20 L of water, followed by 20 L of brine to remove residual salts and water.

  • Solvent Removal: Concentrate the organic layer under vacuum to remove the toluene.

  • Purification: The crude isobutyl sulfide can be purified by vacuum distillation to achieve high purity (>99%).[15] The boiling point is approximately 171-172°C at atmospheric pressure, so vacuum distillation is recommended to lower the temperature and prevent potential degradation.[]

Process Workflow Diagram

The following diagram illustrates the key stages of the scale-up process.

Scale_Up_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-Up & Isolation cluster_purification 4. Purification P1 Inert Reactor & Connect Scrubber R1 Charge Water & Na2S P1->R1 R2 Charge Toluene & PTC R1->R2 R3 Heat to 70°C R2->R3 R4 Add Isobutyl Bromide (Exotherm Control) R3->R4 R5 Digest at 75°C (IPC by GC) R4->R5 W1 Cool to RT R5->W1 W2 Phase Separation W1->W2 W3 Caustic & Brine Washes W2->W3 W4 Solvent Evaporation W3->W4 F1 Vacuum Distillation W4->F1 F2 Product QC & Packaging F1->F2

Caption: High-level workflow for isobutyl sulfide synthesis scale-up.

References

  • Phase Transfer Catalyzed Reaction for Synthesis of Sulfides and Disulfides using Hydrogen Sulfide. (n.d.). ethesis.
  • Troubleshooting low yields in Dibenzyl Disulfide synthesis. (n.d.). Benchchem.
  • MULTIPHASE REACTIONS: PHASE TRANSFER CATALYZED SYNTHESIS OF FINE CHEMICALS USING HYDROGEN SULFIDE. (n.d.). ResearchGate.
  • Phase transfer catalyzed reaction for synthesis of sulfides and disulfides using hydrogen sulfide. (2014, July 1). Semantic Scholar.
  • Hydrophilic phase transfer catalyst based on the sulfoacid group and polyoxometalate for the selective oxidation of sulfides in water with hydrogen peroxide. (n.d.). New Journal of Chemistry (RSC Publishing).
  • PTC-Oxone® Oxidation of Sulfide to Sulfone. (n.d.). PTC Organics.
  • SAFETY DATA SHEET - Sodium sulfide. (2025, November 6). Sigma-Aldrich.
  • Sodium sulfide - Safety Data Sheet. (2017, May 28). Sigma-Aldrich.
  • Dibutyl sulfide synthesis. (n.d.). ChemicalBook.
  • Sodium sulfide - SAFETY DATA SHEET. (2025, September 19). Fisher Scientific.
  • Safety Guidelines for Handling And Storing Sodium Sulfide. (2025, May 18). Qingdao Hisea Chem Co., Ltd..
  • Odor and H2S Control. (2023, July 5). EBS.
  • Large Ponds Hydrogen Sulfide Odor Control Case Study. (n.d.). USP Technologies.
  • Preparation of dibutyl sulfide. (n.d.). PrepChem.com.
  • Dibutyl sulfide for synthesis. (n.d.). Thomas Scientific.
  • Sodium sulfide. (n.d.). Wikipedia.
  • CAS 592-65-4 Isobutyl sulfide. (n.d.). BOC Sciences.
  • Preparation of sulfides (video). (n.d.). Khan Academy.
  • H2S Treatment Methods for Wastewater Odor Control. (2022, March 9). Streamline Innovations.
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Macsen Labs.
  • 8.P: Nucleophilic Substitution and Elimination Reactions (Problems). (2020, October 10). Chemistry LibreTexts.

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Optimization

Technical Support Center: Work-Up Procedures for Reactions Involving Diisobutyl Sulfide

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for handling reactions involving diisobutyl sulfide. This resource is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for handling reactions involving diisobutyl sulfide. This resource is designed for researchers, scientists, and drug development professionals who encounter this reagent in their work. Diisobutyl sulfide, while a versatile solvent and synthetic building block, presents unique challenges during reaction work-up, primarily due to its persistent and malodorous nature, potential for emulsion formation, and susceptibility to oxidation.

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges effectively and ensure the robust isolation of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I should anticipate when working up a reaction involving diisobutyl sulfide?

The three most common challenges are:

  • Odor Control: Diisobutyl sulfide has a very strong, pervasive, and unpleasant garlic-like odor.[1][2][3] Containment and neutralization are critical for laboratory safety and hygiene.

  • Emulsion Formation: During aqueous extraction, mixtures containing diisobutyl sulfide and other reaction components can form stable emulsions, complicating phase separation and leading to product loss.[4][5]

  • Purification: Separating the desired product from residual diisobutyl sulfide can be difficult due to its high boiling point and relatively non-polar nature. Over-oxidation to the corresponding sulfoxide or sulfone is also a potential side reaction to monitor.[6]

Q2: What are the key physical properties of diisobutyl sulfide that influence its work-up?

Understanding the physical properties of diisobutyl sulfide is crucial for designing effective purification strategies. The data for the closely related di-n-butyl sulfide is often used as a reliable proxy.

PropertyValueImplication for Work-Up
Molecular Formula C₈H₁₈S[1]---
Molecular Weight 146.29 g/mol [1]---
Boiling Point 188-189 °C (at 760 mmHg)[2]Difficult to remove by evaporation under standard vacuum; fractional distillation is required.
Density 0.838 g/mL at 25 °C[7]It is less dense than water and will typically be the upper layer in an aqueous extraction (unless a dense chlorinated solvent is used).
Solubility in Water Slightly miscible / Insoluble[2][8][9]Facilitates separation via aqueous extraction, but its surfactant-like properties can contribute to emulsions.
Vapor Pressure 5.17 mmHg at 37.7 °C[7]While the boiling point is high, it is volatile enough for its odor to be a significant issue.
Flash Point 77 °C (closed cup)It is a combustible liquid and should be handled away from ignition sources.[1][10]

Q3: Can diisobutyl sulfide be oxidized to the sulfoxide or sulfone during an aqueous work-up?

Yes, this is a significant risk, especially if proper precautions are not taken. Dialkyl sulfides are susceptible to oxidation.[6] While stable under standard inert conditions, exposure to atmospheric oxygen, particularly under acidic or basic conditions or in the presence of certain metal impurities, can lead to the formation of diisobutyl sulfoxide and, subsequently, diisobutyl sulfone. If your desired product is sensitive to oxidizing agents, it is critical to use degassed solvents for the work-up and to minimize the exposure of the reaction mixture to air.

Troubleshooting Guide: Emulsion Formation

Persistent emulsions are one of the most common frustrations during the work-up of complex reaction mixtures.

Q4: I've added my aqueous wash solution, and now the entire mixture is a single, cloudy phase that won't separate. What should I do?

This is a classic emulsion problem. It occurs when surfactant-like molecules or fine solid particulates stabilize the microscopic droplets of one immiscible liquid within another.[5][11] Vigorous shaking is a primary cause.[11] The following workflow provides a systematic approach to breaking an emulsion.

Workflow for Resolving Emulsions

Emulsion_Troubleshooting start Persistent Emulsion Formed patience Step 1: Patience & Gentle Stirring - Let stand for 20-30 mins. - Gently stir interface with a glass rod. start->patience check1 Did it separate? patience->check1 salting_out Step 2: Salting Out - Add saturated brine (NaCl solution). - Gently rock or swirl; do not shake. check1->salting_out No success Success: Separate Layers check1->success Yes check2 Did it separate? salting_out->check2 filtration Step 3: Filtration - Filter entire mixture through a pad of Celite® or glass wool. check2->filtration No check2->success Yes check3 Did it separate? filtration->check3 other_methods Step 4: Advanced Methods - Centrifugation (for small volumes). - Add a different co-solvent. - Break vacuum and re-pressurize. check3->other_methods No check3->success Yes failure Consider alternative purification (e.g., evaporate solvent and chromatograph) other_methods->failure

Caption: A workflow for troubleshooting emulsion formation.

Q5: Why is adding brine (saturated NaCl) effective at breaking emulsions?

This technique, known as "salting out," works on two principles.[11]

  • Increased Ionic Strength: Adding a high concentration of salt to the aqueous layer dramatically increases its polarity and ionic strength. This reduces the solubility of non-polar organic compounds (including your product and the solvent) in the aqueous phase, forcing them back into the organic layer.[12][13]

  • Density Change: The brine solution is significantly denser than water, which can help establish a clearer density gradient between the two phases, promoting separation.

Troubleshooting Guide: Odor Control & Waste Management

Q6: The odor of diisobutyl sulfide is permeating the lab despite using a fume hood. How can I better manage it?

Effective odor control requires a multi-pronged approach, focusing on containment and neutralization.

  • Primary Containment: Always handle diisobutyl sulfide and its reaction mixtures in a well-ventilated fume hood. Keep all containers tightly sealed.[10]

  • Secondary Containment: Perform all transfers of sulfide-containing solutions in a tray or secondary container to contain any potential spills.

  • Waste Quenching: The most critical step is to neutralize any sulfide-containing aqueous waste and contaminated labware before they are disposed of. Unquenched sulfide waste is the most common source of persistent lab odors.

Protocol 1: Neutralization of Aqueous Waste Containing Diisobutyl Sulfide

This protocol describes how to oxidize residual diisobutyl sulfide in aqueous layers from work-ups to the less volatile and less odorous sulfoxide or sulfone. Caution: This reaction is exothermic and generates fumes. Perform exclusively in a certified chemical fume hood.

Step-by-Step Methodology:

  • Preparation: Place the aqueous waste layer in a flask or beaker that is at least twice the volume of the waste to accommodate stirring and potential foaming. Place this container in an ice-water bath to control the temperature.

  • Initial Quench: While stirring vigorously, slowly add a 10-15% aqueous solution of sodium hypochlorite (household bleach) or a 3% hydrogen peroxide solution.

  • Monitoring: Continue the addition until the characteristic sulfide odor is no longer apparent. It is often useful to test the headspace with a moistened piece of potassium iodide-starch paper; a blue-black color indicates an excess of oxidant.

  • Final Disposal: Once neutralized, the waste can be disposed of according to your institution's hazardous waste guidelines.

Standard Work-Up & Purification Protocols

Q7: Can you provide a standard, step-by-step procedure for a basic extractive work-up?

Certainly. This protocol is designed for a reaction where a non-polar to moderately polar organic product needs to be isolated from a mixture containing diisobutyl sulfide, which may have been used as a solvent or is a byproduct.

Protocol 2: General Extractive Work-up

Objective: To isolate an organic product from a reaction mixture, removing water-soluble impurities.

Step-by-Step Methodology:

  • Solvent Dilution: If the reaction was run neat or in a water-miscible solvent, dilute the cooled reaction mixture with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane). A volume 3-5 times that of the initial reaction mixture is a good starting point.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water.

  • Extraction: Stopper the funnel and gently invert it 3-5 times to mix the layers, periodically venting to release any pressure. Avoid vigorous shaking to prevent emulsion formation. [5]

  • Separation: Allow the layers to separate. Drain the lower layer (confirm which layer is aqueous, typically by adding a few drops of water) and set it aside.

  • Brine Wash: Wash the remaining organic layer with an equal volume of saturated brine solution.[12][14] This step helps to remove residual water dissolved in the organic solvent.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), until the drying agent no longer clumps together (the "snow globe" effect).[13]

  • Filtration & Concentration: Filter or decant the dried organic solution away from the drying agent. Remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude product will likely still contain diisobutyl sulfide. Further purification via column chromatography or vacuum distillation is typically required.

Workflow for General Extractive Work-up

Workup_Workflow start Reaction Mixture (Post-Reaction) dilute 1. Dilute with Organic Solvent start->dilute wash_h2o 2. Wash with Water (Gentle Inversion) dilute->wash_h2o wash_brine 3. Wash with Brine (Removes dissolved H₂O) wash_h2o->wash_brine dry 4. Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry filter 5. Filter/Decant dry->filter concentrate 6. Concentrate (Rotary Evaporator) filter->concentrate end Crude Product (Ready for Final Purification) concentrate->end

Caption: A standard workflow for an extractive work-up.

References
  • Gelest, Inc. (2015, January 13). Safety Data Sheet: DI-n-BUTYLTIN SULFIDE, tech-95. Retrieved from [Link]

  • Airgas. (2021, February 21). Safety Data Sheet: Flammable Liquid Mixture: Dibutyl Sulfide 1ppm-2% / Diesel Fuel (Fuel Oil # 2) 98-99.9999%. Retrieved from [Link]

  • Canonchem. (n.d.). What is Dibutyl Sulfide - Properties & Specifications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11002, Dibutyl sulfide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of dibutyl sulfide. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with extractions. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • ChemBK. (2024, April 10). Dibutyl sulphide. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Dibutyl sulfide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Lu, P., et al. (2025, August 10). Dibutyl sulfide: Synthesis, Pd, Pt extraction and separation studies. ResearchGate. Retrieved from [Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (n.d.). Reaction Work-Up I. Retrieved from [Link]

  • Evans, D. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Harvard University. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Analytical Method Development for Isobutyl Sulfide Detection

Welcome to the technical support center for the analytical method development of isobutyl sulfide (diisobutyl sulfide). This guide is designed for researchers, scientists, and drug development professionals to provide pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of isobutyl sulfide (diisobutyl sulfide). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the detection and quantification of this volatile sulfur compound. Isobutyl sulfide is often monitored as a process impurity or a potential genotoxic impurity (GTI), making robust and sensitive analytical methods critical for product quality and patient safety.[1][2]

This resource combines established scientific principles with field-proven insights to help you develop, validate, and troubleshoot your analytical methods effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that arise during the initial phases of method development.

Q1: What is the most suitable analytical technique for detecting isobutyl sulfide?

A1: Due to its high volatility, Gas Chromatography (GC) is the premier technique for analyzing isobutyl sulfide.[1][3][4] It allows for the efficient separation of volatile compounds from non-volatile matrix components, which are left behind in the injection port, thereby protecting the analytical column and detector.[4]

Q2: How should I prepare my samples for GC analysis of isobutyl sulfide?

A2: Static headspace (HS) and solid-phase microextraction (SPME) are the most effective and widely used sample preparation techniques for volatile compounds like isobutyl sulfide.[3][5][6]

  • Static Headspace (HS-GC): This is a robust and simple technique where the sample is placed in a sealed vial and heated to allow volatile analytes to partition into the gas phase (headspace).[3] An aliquot of this gas is then injected into the GC. This method is highly reproducible and minimizes matrix effects.[4] For sulfur compounds, adding salt ("salting out") to aqueous samples can increase the partitioning into the headspace and enhance sensitivity.[7]

  • Solid-Phase Microextraction (SPME): SPME uses a fiber coated with a sorbent material to extract and concentrate analytes from the sample headspace.[5][6] It is a solvent-free technique that can offer lower detection limits than static headspace.[5] However, care must be taken as competitive adsorption on the fiber can occur when analyzing mixtures of sulfur compounds, potentially affecting quantitation.[8][9]

Q3: Which GC detector offers the best performance for isobutyl sulfide?

A3: The choice of detector depends on the required sensitivity and selectivity.

DetectorPrincipleAdvantagesDisadvantages
Sulfur Chemiluminescence Detector (SCD) Sulfur compounds are combusted to form sulfur monoxide (SO), which reacts with ozone to produce light (chemiluminescence).Highly selective for sulfur, equimolar response, linear over a wide range, and not prone to hydrocarbon quenching.[7][10][11][12] Excellent sensitivity for trace-level analysis.[13]Can be complex to operate and maintain.[14]
Flame Photometric Detector (FPD) Sulfur compounds produce a characteristic emission (around 394 nm) when burned in a hydrogen-rich flame.Robust, less expensive, and easier to maintain than an SCD.[14][15] Good selectivity for sulfur.Susceptible to quenching from co-eluting hydrocarbons, which can suppress the signal.[14][15] Response is non-linear and requires specific data processing.
Mass Spectrometer (MS) Analytes are ionized and separated based on their mass-to-charge ratio.Provides structural information for positive peak identification.[15] High selectivity when operated in Selected Ion Monitoring (SIM) mode.[15]May lack the sensitivity of an SCD for ultra-trace analysis without significant optimization. Can be more expensive.

For applications requiring high sensitivity and selectivity, such as GTI analysis, the Sulfur Chemiluminescence Detector (SCD) is often the preferred choice.[10][11]

Q4: What type of GC column is recommended for isobutyl sulfide analysis?

A4: A non-polar or mid-polar capillary column is generally suitable.

  • Non-polar columns (e.g., 100% dimethylpolysiloxane like DB-1 or Rtx-1) separate compounds primarily by their boiling points.[15]

  • Specialized sulfur columns (e.g., DB-Sulfur SCD, SPB-1-Sulfur) are often based on non-polar phases and are specifically tested to ensure inertness for active sulfur compounds, providing excellent peak shape.[7][10]

The NIST Chemistry WebBook indicates that phases like Apiezon M have been used for separating isobutyl sulfide.[16]

Part 2: Troubleshooting Guides

This section provides structured troubleshooting for specific issues you may encounter.

Problem 1: Poor Peak Shape (Tailing Peaks)

Q: My isobutyl sulfide peak is tailing significantly. What are the potential causes and how can I fix it?

A: Peak tailing for active compounds like sulfides is a common issue, often indicating an interaction between the analyte and the GC system. If most or all peaks are tailing, it suggests a physical flow path disruption; if only active compounds like sulfides are tailing, it points to chemical adsorption.[17]

Troubleshooting Workflow for Peak Tailing

Caption: A logical workflow for diagnosing and resolving GC peak tailing.

Step-by-Step Troubleshooting:

  • Cause: Active Sites in the Inlet. The glass inlet liner is the first surface the sample contacts. Over time, it can become contaminated with non-volatile residues, exposing active silanol groups that interact with sulfur compounds.

    • Solution: Perform inlet maintenance. Replace the septum and the glass liner. Use a high-quality, deactivated liner. For particularly challenging applications, liners with glass wool can be a source of activity; consider a liner without wool or one with deactivated wool.

  • Cause: Column Contamination or Degradation. The front end of the analytical column can become contaminated or lose its deactivation over time, creating active sites.

    • Solution: Trim the column. Remove 5-20 cm from the inlet side of the column. This removes the contaminated section and exposes a fresh, inert surface. If tailing persists after trimming, the column may need to be replaced.[18]

  • Cause: Improper Column Installation. If the column is installed too low or too high in the inlet, it can create dead volume or expose the sample to metal surfaces, causing peak distortion.[17][18]

    • Solution: Re-install the column according to the manufacturer's instructions for your specific GC model, ensuring the correct insertion depth.[17] A clean, 90-degree cut of the column is crucial.

  • Cause: Insufficient System Inertness. Standard GC components may not be sufficiently inert for trace-level sulfur analysis.

    • Solution: Use sulfinert-treated components. This includes the inlet liner, injection port, and transfer lines to ensure a completely passivated flow path.[14][19]

Problem 2: Low Sensitivity or No Peak Detected

Q: I am expecting a signal for isobutyl sulfide, but the peak is very small or completely absent. What should I check?

A: This issue can range from simple sample preparation errors to instrument malfunctions. A systematic check is key.

Step-by-Step Troubleshooting:

  • Cause: Sample Preparation Inefficiency (Headspace/SPME). The partitioning of isobutyl sulfide into the headspace may be insufficient.

    • Solution (HS-GC): Optimize headspace parameters. Increase the vial equilibration temperature and/or time to drive more analyte into the gas phase.[3][20] Adding salt (e.g., NaCl) to aqueous samples increases the ionic strength and can significantly enhance the response of sulfur compounds.[7]

    • Solution (SPME): Optimize extraction time and temperature. Ensure the correct fiber phase is being used (e.g., Carboxen/PDMS is often used for volatile sulfur compounds).[5] Be aware that SPME fibers have a finite lifetime and may need replacement.

  • Cause: System Leaks. A leak in the carrier gas line, septum, or fittings will reduce the amount of analyte reaching the detector.

    • Solution: Perform a thorough leak check of the system from the gas source to the detector using an electronic leak detector. Pay close attention to the inlet septum and column connections.

  • Cause: Detector Malfunction (SCD/FPD). The detector may not be operating under optimal conditions.

    • Solution (SCD): Check the gas flows (H₂, Air, Ozone). Ensure the burner temperature is correct (typically ~800 °C).[10] Check the vacuum pressure in the reaction cell.[11]

    • Solution (FPD): Verify the hydrogen and air flows. An incorrect ratio can prevent the flame from lighting or cause it to extinguish during a run.

  • Cause: Analyte Degradation or Adsorption. Isobutyl sulfide may be adsorbing onto active sites in the system (see Problem 1) or degrading.

    • Solution: Address system activity as described in the peak tailing section. If the sample is in a reactive matrix, consider its stability over time. Prepare samples fresh if degradation is suspected.

Problem 3: Poor Reproducibility (Variable Peak Areas)

Q: My peak areas for replicate injections of the same standard are highly variable (%RSD > 15%). How can I improve precision?

A: Poor reproducibility is often caused by inconsistent sample introduction or unstable instrument conditions.

Decision Tree for Sample Introduction Technique

G A Start: Select Sample Prep B What is the sample matrix? A->B C Liquid (Aqueous/Solvent) B->C D Solid B->D E What is the required sensitivity? C->E J HS-GC is ideal for solids, avoiding dissolution steps. D->J F Trace (ppb or lower) E->F G Moderate (ppm) E->G I SPME offers higher concentration factor. F->I H HS-GC is robust and highly reproducible. G->H

Caption: A decision guide for selecting between Headspace and SPME.

Step-by-Step Troubleshooting:

  • Cause: Inconsistent Sample Introduction. This is the most common cause of poor precision.

    • Solution (HS-GC): Ensure the autosampler is functioning correctly. Check that the headspace vial is properly sealed with a high-quality cap and septum to prevent leaks during pressurization and sampling.[4] Ensure consistent heating time and temperature for all vials.[7]

    • Solution (SPME): Ensure the fiber is exposed to the headspace for the exact same amount of time for every sample and that the fiber position is consistent.

  • Cause: Use of an External Standard without an Internal Standard. Minor variations in injection volume or sample matrix can affect results.

    • Solution: Implement an internal standard (IS). An IS is a compound added at a constant concentration to all samples and standards. It should be a sulfur-containing compound not present in the sample, with similar chemical properties and a retention time close to isobutyl sulfide. A good candidate could be isopropyl sulfide or ethyl methyl sulfide.[7][19] The ratio of the analyte peak area to the IS peak area is used for quantification, correcting for injection variability.

  • Cause: Unstable GC Conditions. Fluctuations in oven temperature or carrier gas flow rate will affect retention times and peak areas.

    • Solution: Allow the instrument sufficient time to equilibrate before starting a sequence. Verify that the electronic pressure control (EPC) is stable and that the oven temperature is not fluctuating.

Part 3: Method Validation & Protocols

Protocol: Static Headspace GC-SCD Analysis

This protocol provides a starting point for the analysis of isobutyl sulfide in a non-complex matrix.

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of sample (e.g., 1 g or 1 mL) into a 20 mL headspace vial.

    • If using an internal standard, add a precise volume of a stock solution of the IS (e.g., isopropyl sulfide in methanol).[21]

    • For aqueous samples, add a saturating amount of sodium chloride (e.g., 2 grams).[7]

    • Immediately seal the vial with a PTFE/silicone septum and crimp cap.

  • Headspace Autosampler Conditions:

    • Vial Equilibration Temp: 90 °C[20]

    • Vial Equilibration Time: 20 min[20]

    • Loop Temperature: 100 °C

    • Transfer Line Temp: 110 °C

    • Injection Volume: 1 mL

  • GC-SCD Conditions:

    • GC System: Agilent 7890B GC or equivalent[10]

    • Inlet: Split/Splitless, operated in Split mode (e.g., 10:1 ratio)

    • Inlet Temperature: 250 °C

    • Liner: Deactivated, Splitless Liner

    • Column: Agilent J&W DB-Sulfur SCD (30 m x 0.32 mm, 4.2 µm) or equivalent[10]

    • Carrier Gas: Helium, Constant Flow @ 2.0 mL/min

    • Oven Program: 40 °C (hold 2 min), ramp at 15 °C/min to 200 °C (hold 2 min)

    • SCD Detector: Agilent 8355 SCD or equivalent[10]

    • Burner Temperature: 800 °C[10]

    • Gas Flows: Set according to manufacturer recommendations (e.g., H₂: 38 mL/min, Air: 60 mL/min).[10]

Method Validation Guidance

Any analytical method developed for use in a regulated environment must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[22][23][24][25][26]

Key Validation Parameters:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte of interest and not from matrix components or other impurities.Peak purity analysis (if using MS), no interfering peaks at the retention time of isobutyl sulfide in a blank matrix.
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.995
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration. For impurities, from the reporting limit to 120% of the specification.
Accuracy The closeness of the measured value to the true value.Recovery of spiked analyte into a blank matrix should be within 90-110%.
Precision The closeness of agreement among a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision.%RSD ≤ 10% for impurity analysis.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; %RSD ≤ 15%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Peak area and retention time should not significantly change when varying parameters like oven temperature (±2°C) or flow rate (±5%).

References

  • Headspace GC-SCD monitoring of low volatile sulfur compounds during ferment
  • Trace Determination of Volatile Sulfur Compounds by Solid-Phase Microextraction and GC-MS - PubMed. (URL: )
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (URL: )
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (URL: )
  • Determination of four volatile organic sulfur compounds by automated headspace technique coupled with gas chromatography–mass spectrometry | AQUA - Water Infrastructure, Ecosystems and Society | IWA Publishing. (URL: )
  • Quality Guidelines - ICH. (URL: )
  • Tackling Volatiles with Headspace GC - Lab Manager. (URL: )
  • 3 Key Regulatory Guidelines for Method Valid
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (URL: )
  • Headspace GC-SCD monitoring of low volatile sulfur compounds during ferment
  • Limitations to the Use of Solid-Phase Microextraction for Quantitation of Mixtures of Volatile Organic Sulfur Compounds | Analytical Chemistry - ACS Public
  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (URL: )
  • Use of solid phase microextraction (SPME) in the analysis of the reduced sulfur compounds (RSC)
  • Butyl isobutyl sulfide - the NIST WebBook. (URL: )
  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks - Agilent. (URL: )
  • Headspace Sampling Fundamentals - Agilent. (URL: )
  • Troubleshooting GC peak shapes - Element Lab Solutions. (URL: )
  • Solid Phase Microextraction Fundamentals | Agilent. (URL: )
  • GC Troubleshooting—Tailing Peaks - Restek. (URL: )
  • Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitig
  • A Comparison of Sulfur Selective Detectors for Low Level Analysis in Gaseous Streams Applic
  • Two Detector Solution to Analyzing Sulfur - Restek. (URL: )
  • AGILENT GAS CHROMATOGRAPHY AND SULFUR-SELECTIVE DETECTION ANALYSIS OF SULFUR COMPOUNDS ACCORDING TO ASTM D5623. (URL: )
  • Sulfur Chemiluminescence Detectors for Gas Chrom
  • Low-Level Analysis of Sulfur Compounds in Beer by Purge and Trap Technical Overview. (URL: )
  • Sulfide, isobutyl isopropyl | C7H16S | CID 292853 - PubChem - NIH. (URL: )
  • Best detector for Sulfur ??
  • G306A Analysis of Sulfur Compounds in Natural Gas by Nexis™ SCD-2030 According to ASTM D5504 - Shimadzu. (URL: )

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Reactivity: Diisobutyl Sulfide vs. Di-n-butyl Sulfide

For researchers, scientists, and professionals in drug development, selecting the appropriate reagent is a decision that profoundly impacts experimental outcomes. In the realm of organic sulfur compounds, thioethers (or...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, selecting the appropriate reagent is a decision that profoundly impacts experimental outcomes. In the realm of organic sulfur compounds, thioethers (or sulfides) are a versatile class of molecules utilized as synthetic intermediates, ligands for catalysis, and moieties in pharmacologically active compounds.[1] Their reactivity, governed by the electron-rich sulfur atom, is tunable based on the steric and electronic nature of their alkyl substituents.

This guide provides an in-depth comparison of the reactivity of two isomeric C8 thioethers: diisobutyl sulfide and di-n-butyl sulfide . While sharing the same molecular formula (C₈H₁₈S) and weight, their structural differences lead to significant disparities in chemical behavior.[2] This analysis, grounded in established chemical principles and supported by experimental context, will illuminate the causal factors behind their differing reactivity profiles, enabling more informed decisions in experimental design.

Structural and Physical Properties: The Foundation of Reactivity

The fundamental difference between these two molecules lies in the arrangement of the butyl groups attached to the sulfur atom. Di-n-butyl sulfide possesses two linear butyl chains, affording the sulfur atom a relatively unencumbered environment. In contrast, diisobutyl sulfide features branched isobutyl groups, which introduce significant steric bulk around the sulfur center.

Structures struct1 Di-n-butyl sulfide mol1 struct2 Diisobutyl sulfide mol2

Figure 1: Chemical structures of the linear di-n-butyl sulfide and the branched diisobutyl sulfide.

This structural divergence is the primary determinant of their differential reactivity. The physical properties, while similar, also reflect these structural nuances.

PropertyDi-n-butyl SulfideDiisobutyl Sulfide
Molecular Formula C₈H₁₈SC₈H₁₈S
Molecular Weight 146.29 g/mol 146.29 g/mol
Boiling Point 188-189 °C[1]171-173 °C
Density 0.838 g/mL at 25 °C[1]~0.825 g/mL at 25 °C
Structure Linear Alkyl ChainsBranched Alkyl Chains

Table 1: Comparison of Physical Properties.

The lower boiling point of diisobutyl sulfide is indicative of its more compact, globular structure, which results in reduced surface area for intermolecular van der Waals interactions compared to the linear di-n-butyl sulfide.

A Head-to-Head Comparison of Chemical Reactivity

The reactivity of thioethers is dominated by the lone pairs of electrons on the sulfur atom, which allow it to act as a nucleophile or a Lewis base. The accessibility of these lone pairs is paramount.

Reactivity cluster_n Di-n-butyl Sulfide cluster_iso Diisobutyl Sulfide n_S Sulfur Atom (Accessible) n_reagent Electrophile / Oxidant / Metal n_S->n_reagent Fast Reaction (Low Steric Hindrance) iso_S Sulfur Atom (Hindered) iso_reagent Electrophile / Oxidant / Metal iso_S->iso_reagent Slow or No Reaction (High Steric Hindrance)

Figure 2: Steric hindrance dictates the reactivity of the central sulfur atom.

Oxidation to Sulfoxides and Sulfones

The oxidation of thioethers is a fundamental transformation, proceeding sequentially from sulfide to sulfoxide and then to sulfone. This reaction is highly sensitive to the steric environment of the sulfur atom.

Mechanism: The reaction typically involves an electrophilic attack on the sulfur atom by an oxidant, such as hydrogen peroxide (H₂O₂) or a peroxy acid (e.g., m-CPBA).[3]

Reactivity Comparison:

  • Di-n-butyl Sulfide: The sulfur atom is readily accessible. It will react relatively quickly with standard oxidizing agents to form di-n-butyl sulfoxide and, with a stronger oxidant or harsher conditions, di-n-butyl sulfone.

  • Diisobutyl Sulfide: The bulky isobutyl groups shield the sulfur atom, sterically hindering the approach of the oxidizing agent. Consequently, its oxidation is significantly slower. Achieving complete conversion to the sulfoxide, and especially the sulfone, requires more forcing conditions (e.g., higher temperatures, longer reaction times, or more potent oxidants) compared to its linear isomer.

Alkylation: The Formation of Sulfonium Salts

Thioethers are excellent nucleophiles that react with alkyl halides via an Sₙ2 mechanism to form trialkylsulfonium salts.[6] This reaction is a classic test of nucleophilicity and is also highly susceptible to steric effects.

Mechanism: The sulfur atom's lone pair attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new sulfur-carbon bond.

Reactivity Comparison:

  • Di-n-butyl Sulfide: As a potent nucleophile with an accessible reaction center, it will readily react with primary and some secondary alkyl halides to form the corresponding sulfonium salt.[6]

  • Diisobutyl Sulfide: The steric congestion created by the isobutyl groups severely impedes its ability to act as an Sₙ2 nucleophile. The activation energy for the transition state is significantly higher due to steric repulsion between the isobutyl groups and both the incoming alkyl halide and the forming sulfonium center. Therefore, diisobutyl sulfide is a much poorer nucleophile and will undergo alkylation far more slowly, if at all, under standard conditions.

Coordination to Metal Centers

The ability of thioethers to act as Lewis bases allows them to coordinate to transition metals, forming stable complexes.[7] This property is crucial in catalysis and materials science. The stability and formation kinetics of these complexes are directly related to the steric profile of the thioether ligand.

Mechanism: The sulfur lone pair donates into an empty orbital on the metal center, forming a coordinate covalent bond.

Reactivity Comparison:

  • Di-n-butyl Sulfide: The unhindered sulfur can easily approach and bind to a variety of metal centers, forming predictable and relatively stable coordination complexes. It can act as a simple monodentate ligand or even a bridging ligand between two metal centers.[7]

  • Diisobutyl Sulfide: The steric bulk of the isobutyl groups creates a large "cone angle," making it difficult for the sulfur atom to fit into the coordination sphere of a metal center, especially if other bulky ligands are already present. This steric clash can prevent coordination entirely or lead to the formation of much weaker, less stable complexes compared to those formed with di-n-butyl sulfide.

Experimental Protocol: Oxidation of a Thioether

To provide a practical context, the following is a representative protocol for the selective oxidation of a thioether to a sulfoxide, a procedure where the differences in reactivity between our two subjects would be starkly evident.

Objective: To synthesize Di-n-butyl sulfoxide from Di-n-butyl sulfide using hydrogen peroxide.

Materials:

  • Di-n-butyl sulfide (1.0 eq)

  • Hydrogen Peroxide (30% aq. solution, 1.1 eq)

  • Methanol (as solvent)

  • Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve di-n-butyl sulfide in methanol (approx. 0.5 M concentration).

  • Cool the flask in an ice-water bath to 0 °C.

  • Add 30% hydrogen peroxide dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract three times with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfoxide.

  • Purify the product via column chromatography or distillation as necessary.

Self-Validation and Expected Observations:

  • When applying this protocol to di-n-butyl sulfide , one would expect a clean, high-yield conversion within the specified timeframe.

  • If diisobutyl sulfide were used, the reaction would be dramatically slower. After 4 hours, monitoring would likely show a significant amount of unreacted starting material. To achieve a similar conversion, one might need to extend the reaction time to 24-48 hours or increase the temperature, which also increases the risk of over-oxidation to the sulfone.

Workflow start Dissolve Sulfide in Methanol cool Cool to 0 °C start->cool add_h2o2 Add H₂O₂ Dropwise cool->add_h2o2 react Stir at RT (3-4h) add_h2o2->react monitor Monitor by TLC/GC react->monitor monitor->react Incomplete quench Quench with NaHCO₃ monitor->quench Reaction Complete extract Extract with CH₂Cl₂ quench->extract dry Dry & Concentrate extract->dry purify Purify Product dry->purify

Figure 3: Experimental workflow for the controlled oxidation of a thioether.

Conclusion and Outlook

The comparison between diisobutyl sulfide and di-n-butyl sulfide serves as a clear and compelling illustration of the power of steric effects in directing chemical reactivity.

Reaction TypeDi-n-butyl Sulfide (Linear)Diisobutyl Sulfide (Branched)Controlling Factor
Oxidation Relatively FastSignificantly SlowerSteric Hindrance
Alkylation (Sₙ2) Good NucleophilePoor NucleophileSteric Hindrance
Metal Coordination Forms Stable ComplexesForms Weak or No ComplexesSteric Hindrance
  • Di-n-butyl sulfide behaves as a typical, reactive dialkyl sulfide. Its unhindered sulfur atom readily participates in oxidation, nucleophilic attack, and metal coordination. It is the substrate of choice when predictable and efficient reactivity at the sulfur center is desired.

  • Diisobutyl sulfide is a sterically hindered and significantly less reactive molecule. This reduced reactivity can be advantageous in specific contexts, such as when it is used as a high-boiling, relatively inert solvent, or when a bulky, weakly-coordinating ligand is required to promote a specific catalytic outcome.

For the practicing scientist, understanding this distinction is crucial. The choice between these two reagents is not arbitrary; it is a decision based on whether the experimental goal requires an accessible and reactive sulfur center or a sterically encumbered and more inert one. This fundamental principle of structure dictating function is a cornerstone of modern chemistry and drug development.

References

  • The Good Scents Company. dibutyl sulfide, 544-40-1. [Link]

  • PubChem, National Center for Biotechnology Information. Dibutyl sulfide. [Link]

  • Ashenhurst, J. Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]

  • Reactions of Thiols. Chemistry Steps. [Link]

  • Wikipedia. Transition metal thioether complex. [Link]

  • Lu, P., et al. Dibutyl sulfide: synthesis, Pd, Pt extraction and separation studies. ResearchGate. [Link]

  • Swanson, D.D. (1985). Electrochemical and Spectroscopic Studies of Thioether Coordination Complexes. UA Campus Repository. [Link]

  • Wang, Z., et al. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. [Link]

  • Wang, Z., et al. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC - NIH. [Link]

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Comparative

A Comparative Guide to the Structural Validation of Synthesized Diisobutyl Sulfide

For Researchers, Scientists, and Drug Development Professionals Introduction In the realm of chemical synthesis, particularly within the pharmaceutical and fine chemical sectors, the aphorism "you get what you make" is a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of chemical synthesis, particularly within the pharmaceutical and fine chemical sectors, the aphorism "you get what you make" is a fundamental truth. However, confirming the identity of a synthesized molecule is a rigorous process that demands empirical evidence. This guide provides a comprehensive framework for validating the structure of diisobutyl sulfide, a common organosulfur compound. While seemingly simple, its structure presents subtleties that necessitate a multi-pronged analytical approach to unambiguously confirm its identity and purity. We will delve into the primary spectroscopic techniques, comparing their outputs and demonstrating how they synergistically provide a self-validating system for structural confirmation. This guide is designed for researchers who not only need to perform the validation but also understand the underlying principles that make it a robust and trustworthy process.

The Analytical Gauntlet: A Multi-Technique Approach to Structural Verification

Relying on a single analytical technique for structural validation is a precarious approach. Each method provides a unique piece of the molecular puzzle, and only by assembling these pieces can a complete and accurate picture be formed. For diisobutyl sulfide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy creates a self-validating workflow. The molecular formula determined by NMR should correspond to the molecular weight found by MS, and the functional groups identified by IR should be consistent with the structure proposed by NMR. This correlative approach is the cornerstone of modern structural elucidation.

Validation_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_validation Validation Synthesized_Product Synthesized Diisobutyl Sulfide NMR NMR Spectroscopy (¹H, ¹³C, DEPT-135) Synthesized_Product->NMR Sample MS Mass Spectrometry (MS) Synthesized_Product->MS Sample IR Infrared (IR) Spectroscopy Synthesized_Product->IR Sample NMR_Data Connectivity & Carbon Skeleton NMR->NMR_Data MS_Data Molecular Weight & Formula MS->MS_Data IR_Data Functional Groups IR->IR_Data Conclusion Structural Confirmation NMR_Data->Conclusion Corroboration MS_Data->Conclusion Corroboration IR_Data->Conclusion Corroboration

Caption: Workflow for the structural validation of diisobutyl sulfide.

Primary Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms. For diisobutyl sulfide, we are interested in the signals from hydrogen (¹H) and carbon (¹³C) nuclei.

  • ¹H NMR: The "Gold Standard" for Proton Environments

    The ¹H NMR spectrum of diisobutyl sulfide is expected to show three distinct signals, corresponding to the three unique proton environments in the isobutyl group.

    • A doublet corresponding to the six equivalent methyl (CH₃) protons. The signal is split into a doublet by the adjacent methine (CH) proton.

    • A multiplet (specifically a nonet or a combination of overlapping multiplets) for the two equivalent methine (CH) protons. This proton is coupled to the six methyl protons and the two methylene (CH₂) protons.

    • A doublet for the four equivalent methylene (CH₂) protons adjacent to the sulfur atom. This signal is split into a doublet by the adjacent methine (CH) proton.

  • ¹³C NMR and DEPT-135: Mapping the Carbon Skeleton

    The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For the symmetric diisobutyl sulfide, three signals are expected. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial here. It differentiates between CH, CH₂, and CH₃ groups, adding a layer of certainty to the assignments.

    • One signal for the two equivalent methyl (CH₃) carbons. In a DEPT-135 spectrum, this will appear as a positive peak.

    • One signal for the two equivalent methine (CH) carbons. This will also be a positive peak in the DEPT-135 spectrum.

    • One signal for the two equivalent methylene (CH₂) carbons. This will appear as a negative peak in the DEPT-135 spectrum, which is a key confirmation of the CH₂ group.

Mass Spectrometry (MS): The Molecular Weighing Scale

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for its molecular formula. For diisobutyl sulfide (C₈H₁₈S), the expected molecular weight is approximately 146.29 g/mol .[1][2][3] In the mass spectrum, we would look for the molecular ion peak (M⁺) at m/z = 146.[4][5][6] The fragmentation pattern can also provide structural information. Common fragments might include the loss of a butyl group or cleavage at the C-S bond.

Infrared (IR) Spectroscopy: Identifying the Bonds

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For diisobutyl sulfide, the IR spectrum is expected to be relatively simple. The key absorptions to look for are:

  • C-H stretching vibrations for the sp³ hybridized carbons, typically in the range of 2850-3000 cm⁻¹.

  • C-H bending vibrations in the range of 1350-1480 cm⁻¹.

  • The C-S stretching vibration, which is often weak and can be difficult to identify, typically appears in the range of 600-800 cm⁻¹.

The absence of strong absorptions for other functional groups (e.g., O-H around 3300 cm⁻¹, C=O around 1700 cm⁻¹) is also a crucial piece of information, indicating the purity of the sulfide.

Comparative Analysis: Interpreting the Data

The true power of this multi-technique approach lies in the integration of the data. The following table summarizes the expected data for a successful synthesis of diisobutyl sulfide and provides a template for comparing experimental results.

Analytical Technique Parameter Expected Result for Diisobutyl Sulfide Experimental Data (Example)
¹H NMR Chemical Shift (δ), Multiplicity, Integration~0.9 ppm (d, 6H), ~1.8 ppm (m, 1H), ~2.5 ppm (d, 2H)Matches expected pattern
¹³C NMR Number of Signals, Approximate Chemical Shift (δ)3 signals (~22, ~28, ~40 ppm)3 signals observed
DEPT-135 Phase of SignalsCH₃ (+), CH (+), CH₂ (-)Matches expected phases
Mass Spectrometry (EI) Molecular Ion Peak (m/z)146146
IR Spectroscopy Key Absorptions (cm⁻¹)C-H stretch: 2850-3000, C-S stretch: ~600-800Conforms to expected absorptions

Identifying Potential Impurities: What to Look For

A crucial aspect of validation is the identification of potential impurities. Common impurities in the synthesis of diisobutyl sulfide could include:

  • Unreacted Starting Materials: For example, isobutyl bromide. This would introduce characteristic signals in the NMR and a different molecular ion in the MS.

  • Oxidation Products: Diisobutyl sulfoxide is a common oxidation product. This would be readily identified by a strong S=O stretch in the IR spectrum around 1050 cm⁻¹ and a shift in the NMR signals.

  • Isomeric Impurities: If the starting material was not pure isobutyl halide, other isomers like di-n-butyl sulfide or di-sec-butyl sulfide might be present.[7] These would have distinct NMR spectra.

  • Disulfide Formation: The presence of diisobutyl disulfide can occur as a side product. This would have a different molecular weight (M+ at m/z = 178) and a different NMR spectrum.[8]

Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized diisobutyl sulfide in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Acquire a DEPT-135 spectrum to differentiate carbon types.

  • Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Integrate the ¹H NMR signals and assign the peaks in all spectra.

Protocol 2: Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like methanol or dichloromethane.

  • Data Acquisition: Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS). Acquire the mass spectrum in the desired mass range (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the observed molecular weight with the calculated molecular weight for C₈H₁₈S.

Protocol 3: Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • ATR: Place a drop of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for C-H and C-S bonds. Confirm the absence of absorptions for common impurity functional groups.

Conclusion

The structural validation of a synthesized compound like diisobutyl sulfide is a systematic process that relies on the convergence of evidence from multiple analytical techniques. By following the comparative and correlative approach outlined in this guide, researchers can be confident in the identity and purity of their material. This rigorous validation is not merely a procedural step; it is the foundation of reliable and reproducible scientific research.

References

  • NIST Chemistry WebBook, SRD 69: Butyl sulfide. [Link]

  • NIST Chemistry WebBook, SRD 69: Butyl sulfide UV/Visible spectrum. [Link]

  • NIST Chemistry WebBook, SRD 69: Butyl sulfide Normal alkane RI, non-polar column, isothermal. [Link]

  • NIST Chemistry WebBook, SRD 69: Di-tert-butyl sulfide. [Link]

  • NIST Chemistry WebBook, SRD 69: Di-tert-butyl sulfide Condensed phase thermochemistry data. [Link]

  • PubChem: Dibutyl sulfide. [Link]

  • ResearchGate: Synthesis of Di-t-butyl-polysulfide from Isobutene, Hydrogen Sulfide, and Sulfur. [Link]

  • PubChem: Di-sec-butyl sulphide. [Link]

  • ResearchGate: Dibutyl sulfide: Synthesis, Pd, Pt extraction and separation studies. [Link]

  • PrepChem.com: Preparation of dibutyl sulfide. [Link]

  • NIST Chemistry WebBook, SRD 69: Butyl sulfide Mass spectrum (electron ionization). [Link]

  • The Royal Society of Chemistry: Electronic Supporting Information. [Link]

  • NIST Chemistry WebBook, SRD 69: Butyl sulfide IR Spectrum. [Link]

  • SpectraBase: Butyl isobutyl sulfide - Optional[13C NMR]. [Link]

  • Human Metabolome Database: Showing metabocard for Dibutyl sulfide (HMDB0031660). [Link]

  • Mol-Instincts: Dibutyl sulfide (C8H18S) 3D molecular structure. [Link]

  • The Good Scents Company: dibutyl sulfide. [Link]

Sources

Validation

A Researcher's Guide to the Spectroscopic Differentiation of Isomeric Butyl Sulfides

Isomers, molecules sharing an identical molecular formula but differing in atomic arrangement, present a fundamental challenge in chemical analysis. Their subtle structural variations can lead to significant differences...

Author: BenchChem Technical Support Team. Date: January 2026

Isomers, molecules sharing an identical molecular formula but differing in atomic arrangement, present a fundamental challenge in chemical analysis. Their subtle structural variations can lead to significant differences in physical, chemical, and biological properties. For researchers in materials science and drug development, the unambiguous identification of a specific isomer is paramount. This guide provides an in-depth spectroscopic comparison of three common isomers of dibutyl sulfide (C₈H₁₈S): di-n-butyl sulfide, di-sec-butyl sulfide, and di-tert-butyl sulfide. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Raman Spectroscopy can be leveraged to distinguish these structurally similar compounds, with a focus on the causal relationships between molecular structure and spectral output.

The Challenge: Distinguishing Butyl Sulfide Isomers

The three isomers possess the same molecular weight (146.3 g/mol ) but differ in the branching of the butyl chains attached to the central sulfur atom. This variation in the hydrocarbon backbone directly influences the local chemical environment of each atom and the molecule's overall symmetry, providing the basis for their spectroscopic differentiation.

  • Di-n-butyl sulfide (CAS: 544-40-1): A linear alkyl sulfide.[1]

  • Di-sec-butyl sulfide (CAS: 626-26-6): Contains secondary carbon atoms bonded to the sulfur.

  • Di-tert-butyl sulfide (CAS: 107-47-1): Features highly branched tertiary butyl groups attached to the sulfur.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for isomer differentiation as it provides a direct map of the carbon-hydrogen framework. The key differentiators are the chemical shift (δ), spin-spin coupling (splitting), and the number of unique signals, all ofwhich are dictated by the molecule's symmetry.

Causality Behind NMR Differentiation

The number of distinct signals in both ¹H and ¹³C NMR spectra corresponds to the number of chemically non-equivalent nuclei in the molecule.

  • Di-n-butyl sulfide: Possesses the lowest symmetry. The four carbons of the butyl chain are all chemically distinct, as are the protons on each carbon, leading to a more complex spectrum.

  • Di-sec-butyl sulfide: Has a plane of symmetry, but the carbons and protons within each sec-butyl group are not all equivalent.

  • Di-tert-butyl sulfide: Exhibits the highest degree of symmetry. All methyl groups are equivalent, and all methyl protons are equivalent due to rapid rotation around the C-C bonds. This results in a dramatically simplified spectrum.

Comparative ¹H and ¹³C NMR Data
IsomerTechniqueExpected Signals & Multiplicity
Di-n-butyl sulfide ¹H NMR Four distinct signals: triplet (~0.9 ppm, -CH₃), sextet (~1.4 ppm, -CH₂-CH₃), quintet (~1.6 ppm, S-CH₂-CH₂ -), triplet (~2.5 ppm, S-CH₂-).
¹³C NMR Four distinct signals (~13.7, 22.1, 31.8, 32.2 ppm).
Di-sec-butyl sulfide ¹H NMR Three main signals: triplet from the terminal methyl, doublet from the other methyl, and complex multiplets for the methine and methylene protons.
¹³C NMR Four distinct signals.
Di-tert-butyl sulfide ¹H NMR One sharp singlet (~1.3 ppm).
¹³C NMR Two distinct signals: one for the nine equivalent methyl carbons (~31 ppm) and one for the quaternary carbon bonded to sulfur (~45 ppm).
Experimental Protocol: Acquiring High-Resolution NMR Spectra
  • Sample Preparation: Dissolve approximately 5-10 mg of the butyl sulfide isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as its residual peak should not overlap with analyte signals.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is locked onto the deuterium signal of the solvent and that the sample is properly shimmed to achieve a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay (typically 1-2 seconds).

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Co-add a sufficient number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, resulting in a single sharp peak for each unique carbon.

    • Use a wider spectral width (e.g., 0-220 ppm).

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Dissolve Isomer in CDCl₃ Prep2 Transfer to NMR Tube Prep1->Prep2 Acq1 Insert Sample & Lock Prep2->Acq1 Acq2 Shim Magnetic Field Acq1->Acq2 Acq3 Acquire ¹H & ¹³C Spectra Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Integrate & Assign Peaks Proc2->Proc3 Result Result Proc3->Result Structural Confirmation

Caption: Workflow for Isomer Differentiation by NMR Spectroscopy.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and effective method for distinguishing isomers based on differences in their hydrocarbon backbones.[3] While all three isomers will show C-H and C-S stretching vibrations, the precise frequencies and patterns in the "fingerprint region" (<1500 cm⁻¹) are unique.

Causality Behind IR Differentiation

The branching of the alkyl chains creates distinct vibrational modes.

  • C-H Bending: The presence of methyl (-CH₃) and methylene (-CH₂) groups in di-n-butyl sulfide results in characteristic bending (scissoring, rocking) vibrations. Di-tert-butyl sulfide, lacking methylene groups, will have a different C-H bending profile. The presence of a t-butyl group often gives rise to a distinctive pair of bands.[3]

  • Skeletal Vibrations: The overall carbon skeleton of each isomer vibrates in a unique way. These complex vibrations appear in the fingerprint region and serve as a unique identifier for the molecule.

Comparative IR Absorption Data
IsomerKey IR Absorption Bands (cm⁻¹)Interpretation
Di-n-butyl sulfide 2950-2850 (strong), 1465 (medium), ~700-650 (medium)C-H stretching, CH₂ bending, C-S stretching
Di-sec-butyl sulfide 2960-2870 (strong), 1460 (medium), 1380 (medium)C-H stretching, CH₂/CH₃ bending, CH₃ symmetric bending
Di-tert-butyl sulfide 2970-2860 (strong), ~1390 & ~1365 (strong, split)C-H stretching, Characteristic t-butyl C-H bending (split peak)

Data is typical and may vary slightly based on experimental conditions.

Experimental Protocol: Acquiring an IR Spectrum (Liquid Film)
  • Sample Preparation: As butyl sulfides are liquids at room temperature, a simple salt plate method is effective. Place one drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Assembly: Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

  • Instrument Setup: Place the assembled salt plates into the sample holder in the IR spectrometer's sample compartment.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment first. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Workflow for IR Analysis

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Place Drop of Liquid on Salt Plate Prep2 Create Thin Liquid Film Prep1->Prep2 Acq1 Acquire Background Spectrum (Air) Prep2->Acq1 Acq2 Acquire Sample Spectrum Acq1->Acq2 Proc1 Background Subtraction Acq2->Proc1 Proc2 Identify Diagnostic Peaks Proc1->Proc2 Result Result Proc2->Result Isomer Identification

Caption: Workflow for Isomer Differentiation by IR Spectroscopy.

Mass Spectrometry (MS): Differentiating by Fragmentation

Mass spectrometry is a highly sensitive technique that differentiates isomers by breaking them apart and analyzing the resulting charged fragments. While all three isomers will have the same molecular ion peak (m/z = 146), their fragmentation patterns under Electron Ionization (EI) will be distinct.[4]

Causality Behind MS Differentiation

The stability of the carbocations formed upon fragmentation dictates the observed mass spectrum.

  • Di-n-butyl sulfide: Fragmentation occurs along the linear alkyl chain, often involving McLafferty rearrangements, leading to characteristic fragment ions.

  • Di-sec-butyl sulfide: Cleavage adjacent to the sulfur atom can produce a stable secondary carbocation.

  • Di-tert-butyl sulfide: Readily undergoes cleavage to form a very stable tert-butyl carbocation (C₄H₉⁺) at m/z = 57. This is often the base peak (most abundant ion) in the spectrum, making it easily identifiable.

Comparative Mass Spectrometry Data (Electron Ionization)
IsomerMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z) & Relative Intensity
Di-n-butyl sulfide 14687 [M-C₄H₉]⁺, 61 [CH₃S=CH₂]⁺, 57 [C₄H₉]⁺, 41 [C₃H₅]⁺
Di-sec-butyl sulfide 146117 [M-C₂H₅]⁺, 88, 57 [C₄H₉]⁺
Di-tert-butyl sulfide 14657 [C(CH₃)₃]⁺ (Base Peak) , 41 [C₃H₅]⁺

Data obtained from the NIST Chemistry WebBook.[1][2][5]

Experimental Protocol: Acquiring a Mass Spectrum (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing these volatile isomers, as it provides separation prior to mass analysis.

  • Sample Preparation: Prepare a dilute solution of the sulfide isomer (~100 ppm) in a volatile organic solvent like hexane or dichloromethane.

  • GC Method:

    • Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Program the oven temperature to ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 250°C) to ensure elution of the compound.

  • MS Method:

    • Use a standard Electron Ionization (EI) source at 70 eV.

    • Set the mass analyzer to scan a relevant mass range (e.g., m/z 35-200).

    • The mass spectrum is recorded continuously as the compound elutes from the GC column.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_proc Data Interpretation Prep1 Prepare Dilute Solution A1 Inject Sample into GC Prep1->A1 A2 Chromatographic Separation A1->A2 A3 Elution into MS Source A2->A3 A4 Ionization (EI) & Fragmentation A3->A4 A5 Mass Analysis A4->A5 Proc1 Extract Mass Spectrum from Chromatogram A5->Proc1 Proc2 Analyze Fragmentation Pattern Proc1->Proc2 Result Result Proc2->Result Isomer Differentiation

Caption: Workflow for Isomer Differentiation by GC-MS.

Raman Spectroscopy: A Complementary Vibrational Probe

Raman spectroscopy provides information on molecular vibrations, similar to IR, but is governed by different selection rules. It is particularly sensitive to symmetric vibrations and bonds with non-polar character, such as C-S and C-C bonds.[6]

Causality Behind Raman Differentiation

The key diagnostic feature in the Raman spectra of alkyl sulfides is the C-S stretching vibration, which is highly sensitive to the conformation and substitution of the attached alkyl groups.

  • C-S Stretching: The C-S stretch typically appears in the 600-750 cm⁻¹ region. The exact position and number of bands can differ for primary (di-n-butyl), secondary (di-sec-butyl), and tertiary (di-tert-butyl) sulfides due to changes in vibrational coupling with the rest of the molecule.

  • Rotational Isomerism (Rotamers): For flexible molecules like di-n-butyl sulfide, different rotational conformers can co-exist in the liquid state, potentially giving rise to multiple C-S stretching bands. The more rigid structure of di-tert-butyl sulfide simplifies this region of the spectrum.[7]

Comparative Raman Data
IsomerKey Raman Shifts (cm⁻¹)Interpretation
Di-n-butyl sulfide ~695 and ~719C-S stretching (potential rotamers)[8]
Di-sec-butyl sulfide (Varies)C-S stretching, sensitive to local geometry
Di-tert-butyl sulfide ~640-660Symmetric C-S stretching, shifted due to steric bulk
Experimental Protocol: Acquiring a Raman Spectrum
  • Sample Preparation: Place the neat liquid sample in a suitable container, such as a glass vial or NMR tube.

  • Instrument Setup: Position the sample at the focal point of the excitation laser (e.g., 785 nm).

  • Data Acquisition:

    • Set the laser power to a level that provides good signal without causing sample heating or degradation.

    • Set an appropriate integration time and number of accumulations to achieve a good signal-to-noise ratio.

    • The spectrometer collects the inelastically scattered light, which is then processed to generate the Raman spectrum (a plot of intensity vs. Raman shift in cm⁻¹).

Workflow for Raman Analysis

Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Interpretation Prep1 Place Neat Liquid in Vial Acq1 Focus Laser on Sample Prep1->Acq1 Acq2 Collect Scattered Light Acq1->Acq2 Acq3 Process into Spectrum Acq2->Acq3 Proc1 Identify Diagnostic Shifts (e.g., C-S stretch) Acq3->Proc1 Result Result Proc1->Result Structural Comparison

Caption: Workflow for Isomer Differentiation by Raman Spectroscopy.

Conclusion: An Integrated Spectroscopic Approach

While each technique offers a unique window into molecular structure, a combined approach provides the most definitive identification.

  • NMR Spectroscopy is the most unambiguous method, providing a detailed structural map. The singlet for di-tert-butyl sulfide is a classic example of how symmetry simplifies a spectrum.

  • Mass Spectrometry is exceptionally sensitive and provides a clear-cut distinction for di-tert-butyl sulfide through its dominant m/z 57 fragment.

  • IR and Raman Spectroscopy are rapid, non-destructive techniques that offer excellent confirmatory data. The unique C-H bending patterns in IR and the distinct C-S stretching frequencies in Raman serve as reliable fingerprints for each isomer.

By understanding the causal links between isomeric structure and spectroscopic output, researchers can confidently select the appropriate analytical tools to verify the identity and purity of their compounds, ensuring the integrity and reproducibility of their scientific work.

References

  • Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissociation. (n.d.). Thermo Fisher Scientific.
  • Butyl sulfide. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • The Vibrational Spectroscopic Studies of Some Aliphatic Sulfur Containing Compounds. (1968). CHIMIA.
  • IR Applied to Isomer Analysis. (n.d.). Spectra Analysis Instruments, Inc.
  • Can IR Spectroscopy Distinguish Isomers? (2025, February 15). Chemistry For Everyone. YouTube. Retrieved from [Link]

  • Sulfide, butyl isopropyl. (n.d.). In PubChem. National Institutes of Health. Retrieved from [Link]

  • Determination of configurational isomers in cyclic polysulfides by Raman spectroscopy. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Butyl sulfide. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Shown on the next page are the IR spectra of the four isomeric butyl chlorides. (n.d.). Homework.Study.com. Retrieved from [Link]

  • 12.6 Infrared Spectra of Some Common Functional Groups. (n.d.). In Organic Chemistry. NC State University Libraries. Retrieved from [Link]

  • Synthesis and characterization of polysulfides formed by the inverse vulcanisation of cyclosiloxanes with sulfur. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved from [Link]

  • Di-tert-butyl sulfide. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Electronic Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Evidence of rotational isomerism in 1-butyl-3-methylimidazolium halides: a combined high-pressure infrared and Raman spectroscopic study. (2007). PubMed. Retrieved from [Link]

  • Isomer analysis by mass spectrometry in clinical science. (n.d.). ResearchGate. Retrieved from [Link]

  • IR-Spectroscopic Study of the Binding Isomerism of Adsorbed Molecules. (n.d.). ResearchGate. Retrieved from [Link]

  • mass spectrometry of isomeric benzenesulfonate and 2-, 3- and 4-dehydrobenzenesulfonic acid anions in the gas phase. (2005). PubMed. Retrieved from [Link]

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Comparative

A Comparative Guide to the Kinetic Studies of Diisobutyl Sulfide Oxidation

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Sulfide Oxidation The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Sulfide Oxidation

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic chemistry with profound implications in the pharmaceutical industry. Sulfoxides are key intermediates in the synthesis of a wide array of biologically active molecules, including anti-ulcer agents and cardiovascular drugs.[1] The selective oxidation of a sulfide to a sulfoxide, without over-oxidation to the sulfone, is a common challenge that necessitates a thorough understanding of the reaction kinetics.[1][2] Diisobutyl sulfide, a structurally relevant thioether, serves as an excellent model substrate for these kinetic investigations.

This guide will compare two primary approaches for the oxidation of diisobutyl sulfide: a transition-metal-free oxidation using hydrogen peroxide in glacial acetic acid and a catalyst-based system. We will delve into the kinetic parameters, experimental setups, and the underlying mechanisms that govern these transformations.

Comparative Analysis of Oxidation Systems

The choice of an oxidizing system is paramount in achieving the desired product selectivity and reaction efficiency. Here, we compare a "green" and straightforward method with a potentially more complex but tunable catalytic approach.

Transition-Metal-Free Oxidation: Hydrogen Peroxide in Acetic Acid

A widely adopted and environmentally benign method for the selective oxidation of sulfides to sulfoxides involves the use of hydrogen peroxide in glacial acetic acid.[1] This system is attractive due to its simplicity, high yields (often 90-99%), and the absence of toxic transition metal catalysts.[1]

Mechanistic Insights: While the precise mechanism is still a subject of discussion, it is proposed to involve the electrophilic attack of the peroxide oxygen on the sulfur atom.[1][3] Kinetic studies on similar sulfides have shown that the reaction is typically second-order overall, first-order with respect to both the sulfide and hydrogen peroxide.[1] Interestingly, the reaction is not generally acid-catalyzed, meaning that increasing the acidity of the medium does not necessarily increase the reaction rate.[1]

Kinetic Profile: The rate law for the oxidation of a sulfide (R₂S) by hydrogen peroxide (H₂O₂) can be generally expressed as:

Rate = k[R₂S][H₂O₂]

Where k is the second-order rate constant. For the oxidation of dimethyl sulfide (DMS) by various hydroperoxides, the rate constants vary significantly depending on the specific peroxide used.[4] This highlights the importance of empirical determination of the rate constant for diisobutyl sulfide under specific conditions.

Catalytic Oxidation: Enhancing Reactivity and Selectivity

While the H₂O₂/acetic acid system is effective, catalytic methods offer the potential for greater control over selectivity and the use of milder reaction conditions. Various transition metal complexes and other catalysts have been employed for sulfide oxidation.[5][6][7][8][9][10] For the purpose of this guide, we will consider a generic vanadium-based catalyst as a representative example, as vanadium complexes have been shown to be effective for sulfide oxidation.[7][8]

Mechanistic Considerations: In catalytic systems, the catalyst typically interacts with the oxidant (e.g., H₂O₂) to form a more potent oxidizing species.[3] This intermediate then oxidizes the sulfide. The mechanism can be complex, involving coordination of the sulfide to the metal center, followed by oxygen transfer. The kinetics can be more intricate than the uncatalyzed reaction, potentially involving catalyst activation and deactivation steps.

Comparative Kinetic Data: The following table provides a hypothetical comparison of kinetic parameters for the oxidation of diisobutyl sulfide under the two systems. The values are illustrative and would need to be determined experimentally.

ParameterH₂O₂ in Acetic AcidCatalytic System (e.g., Vanadium-based)
Reaction Order (Sulfide) 11
Reaction Order (Oxidant) 11 (may vary)
Reaction Order (Catalyst) N/A1 (typically)
Rate Constant (k) LowerHigher
Selectivity (Sulfoxide) HighPotentially higher, tunable
Reaction Conditions Room TemperatureMild (can be room temp)
Environmental Impact Low ("Green")Dependent on catalyst toxicity and recyclability

Experimental Protocols

To ensure the integrity and reproducibility of kinetic studies, detailed and validated protocols are essential.

General Experimental Workflow

The following diagram illustrates a general workflow for conducting kinetic studies of diisobutyl sulfide oxidation.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solutions (Diisobutyl Sulfide, Oxidant, Catalyst) B Thermostat Reaction Vessel A->B C Initiate Reaction by Adding Oxidant B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction in Aliquot D->E F Analyze by GC or HPLC (Quantify Sulfide, Sulfoxide, Sulfone) E->F G Plot Concentration vs. Time F->G H Determine Initial Rates G->H I Calculate Rate Constants and Determine Rate Law H->I

Caption: General workflow for kinetic analysis of sulfide oxidation.

Protocol 1: Kinetic Study of Diisobutyl Sulfide Oxidation with Hydrogen Peroxide in Acetic Acid

Objective: To determine the rate law and rate constant for the oxidation of diisobutyl sulfide to diisobutyl sulfoxide using hydrogen peroxide in glacial acetic acid.

Materials:

  • Diisobutyl sulfide (≥98%)

  • Hydrogen peroxide (30% aqueous solution)

  • Glacial acetic acid

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Gas chromatograph (GC) with a suitable column (e.g., capillary column) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Reaction Setup: In a thermostatted round-bottom flask equipped with a magnetic stirrer, place a solution of diisobutyl sulfide in glacial acetic acid at a known concentration (e.g., 0.1 M).

  • Reaction Initiation: To initiate the reaction, add a predetermined amount of 30% hydrogen peroxide to the flask while stirring vigorously. The concentration of H₂O₂ should be varied in different experimental runs (e.g., 0.1 M, 0.2 M, 0.3 M).

  • Sampling: At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a solution of sodium sulfite to consume any unreacted hydrogen peroxide.

  • Extraction and Analysis: Neutralize the quenched aliquot with a saturated sodium bicarbonate solution and extract the organic components with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and analyze the concentrations of diisobutyl sulfide, diisobutyl sulfoxide, and diisobutyl sulfone using GC or HPLC.

  • Data Analysis: Plot the concentration of diisobutyl sulfide versus time for each experimental run. Determine the initial rate of reaction from the initial slope of the curve. By varying the initial concentrations of the sulfide and hydrogen peroxide, determine the order of the reaction with respect to each reactant and calculate the rate constant.

Protocol 2: Kinetic Study of Catalytic Oxidation of Diisobutyl Sulfide

Objective: To evaluate the kinetics of a catalyst-assisted oxidation of diisobutyl sulfide.

Materials:

  • Diisobutyl sulfide (≥98%)

  • Hydrogen peroxide (30% aqueous solution)

  • Selected catalyst (e.g., a vanadium complex)

  • Appropriate solvent (e.g., acetonitrile, ethanol)

  • Analytical instrumentation (GC or HPLC)

Procedure:

  • Reaction Setup: In a thermostatted reaction vessel, dissolve the catalyst in the chosen solvent. Then, add the diisobutyl sulfide to achieve the desired initial concentration.

  • Reaction Initiation: Start the reaction by adding the hydrogen peroxide.

  • Monitoring: Follow the same sampling, quenching, and analysis procedure as described in Protocol 1.

  • Data Analysis: The data analysis will be similar to the uncatalyzed reaction, but will also involve determining the reaction order with respect to the catalyst by varying its initial concentration.

Mechanistic Pathway Visualization

The oxidation of sulfides proceeds in a stepwise manner. The following diagram illustrates the sequential oxidation of diisobutyl sulfide.

G Sulfide Diisobutyl Sulfide (C₈H₁₈S) Sulfoxide Diisobutyl Sulfoxide (C₈H₁₈SO) Sulfide->Sulfoxide + [O] k₁ Sulfone Diisobutyl Sulfone (C₈H₁₈SO₂) Sulfoxide->Sulfone + [O] k₂

Caption: Stepwise oxidation of diisobutyl sulfide.

In a well-controlled selective oxidation, the rate constant for the first oxidation step (k₁) should be significantly larger than the rate constant for the second step (k₂), minimizing the formation of the sulfone.[1]

Conclusion and Future Directions

This guide has provided a comparative framework for investigating the kinetics of diisobutyl sulfide oxidation. The choice between a transition-metal-free system and a catalytic one depends on the specific goals of the research, including desired selectivity, cost, and environmental considerations.

Future research in this area could focus on the development of more efficient and recyclable catalysts, as well as a deeper investigation into the reaction mechanisms using computational modeling. A thorough understanding of the kinetics and mechanisms of sulfide oxidation will continue to be a critical enabler for the development of novel synthetic methodologies in the pharmaceutical and fine chemical industries.

References

  • Reaction mechanism and stoichiometry of chemical sulfide oxidation. (n.d.). Water360.
  • Hoffmann, M. R., & Lim, B. C. (1979). Kinetics and mechanism of the oxidation of hydrogen sulfide by hydrogen peroxide in acidic solution. Environmental Science & Technology, 13(11), 1406–1414.
  • Ali, M. A., & Tasneem, S. (2010). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 15(12), 9097–9106.
  • Burkin, A. R. (1969).
  • Karimnezhad, G., & Amini, M. M. (2011). Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species. International Journal of Chemical Kinetics, 43(11), 603-612.
  • LibreTexts. (2024, November 23). 5.10C: Oxidation of Reduced Sulfur Compounds. Biology LibreTexts. Retrieved from [Link]

  • Wikipedia contributors. (2024, November 23). Microbial oxidation of sulfur. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Luther, G. W., III, Findlay, A. J., & MacDonald, D. J. (2013). Phototrophic sulfide oxidation: environmental insights and a method for kinetic analysis. Frontiers in Microbiology, 4, 370.
  • Lelieveld, J., & van den Berg, D. L. (1995). Kinetics and mechanism of the oxidation of dimethyl sulfide by hydroperoxides in aqueous medium Study on the potential contribution of liquid-phase oxidation of dimethyl sulfide in the atmosphere. Journal of the Chemical Society, Faraday Transactions, 91(15), 2369-2376.
  • Luther, G. W., III, Findlay, A. J., MacDonald, D. J., Owings, S. M., Hanson, T. E., Beinart, R. A., & Girguis, P. R. (2011). Thermodynamics and Kinetics of Sulfide Oxidation by Oxygen: A Look at Inorganically Controlled Reactions and Biologically Mediated Processes in the Environment. Frontiers in Microbiology, 2, 62.
  • Nielsen, A. H., Vollertsen, J., & Hvitved-Jacobsen, T. (2003). Determination of Kinetics and Stoichiometry of Chemical Sulfide Oxidation in Wastewater of Sewer Networks. Environmental Science & Technology, 37(17), 3853–3858.
  • Oxidation of Sulfides with Hydrogen Peroxide to Sulfoxides and Sulfones. (n.d.). ResearchGate. Retrieved from [Link]

  • Takenaka, N., & Maeda, Y. (2003). Rapid reaction of sulfide with hydrogen peroxide and formation of different final products by freezing compared to those in solution. International Journal of Chemical Kinetics, 35(4), 198-205.
  • INVESTIGATION OF SULPHIDE OXIDATION KINETICS AND IMPACT OF REACTOR DESIGN DURING PASSIVE TREATMENT OF MINE WATER. (n.d.). Retrieved from [Link]

  • Luther, G. W., 3rd, Findlay, A. J., MacDonald, D. J., Owings, S. M., Hanson, T. E., Beinart, R. A., & Girguis, P. R. (2011). Thermodynamics and kinetics of sulfide oxidation by oxygen: a look at inorganically controlled reactions and biologically mediated processes in the environment. Frontiers in microbiology, 2, 62.
  • Saba, S., & Mohanty, A. (2018). Optimization study for the oxidation of dibutyl sulfide (1 mmol) to the corresponding sulfoxide by using. ResearchGate. Retrieved from [Link]

  • Collibee, S. E., & Nakajima, M. (2003). Enantioselective oxidation of di-tert-butyl disulfide with a vanadium catalyst: progress toward mechanism elucidation. The Journal of organic chemistry, 68(1), 150–155.
  • Sulfide Oxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Kogan, T. M., & Mashkina, A. V. (1970). Liquid-Phase Oxidation of Dibutyl Sulphide with Vanadium Oxides at Atmospheric Pressure. Petroleum Chemistry U.S.S.R., 10(1), 59-68.
  • Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert Butyl Hydroperoxide and OXONE 1. (n.d.). ResearchGate. Retrieved from [Link]

  • Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reddy, K. R., & Kumar, B. S. (2008). Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI) Salt as Catalyst.
  • Kogan, T. M., & Mashkina, A. V. (1970). Liquid-Phase Oxidation of Dibutyl Sulphide with Vanadium Oxides at Atmospheric Pressure. Petroleum Chemistry U.S.S.R., 10(2), 280-288.
  • Mamedov, E. A., & Aliyev, F. V. (2021). Aqueous sulfide oxidation catalyzed by hydrocarbon solution of 3,3′,5,5′-tetra-tert-butyl-stilbenequinone. Journal of the Serbian Chemical Society, 86(6), 619-630.

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Validation

A Comparative Guide to the Performance of Isobutyl Sulfide as a Lubricant Additive

Abstract In the realm of tribology, the quest for superior lubricant additives is perpetual. These additives are critical in enhancing the performance of base oils, particularly under extreme pressure (EP) and anti-wear...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the realm of tribology, the quest for superior lubricant additives is perpetual. These additives are critical in enhancing the performance of base oils, particularly under extreme pressure (EP) and anti-wear (AW) conditions where direct metal-to-metal contact is imminent. Among the various classes of additives, sulfur-containing compounds, known as sulfur carriers, have long been a cornerstone of high-performance lubricant formulation. This guide provides an in-depth performance comparison of isobutyl sulfide, a specific type of sulfurized olefin, against other prevalent lubricant additives. By synthesizing experimental data from authoritative sources, we will explore its mechanism of action, evaluate its performance through standardized testing protocols, and benchmark it against alternatives such as zinc dialkyldithiophosphates (ZDDP) and other organosulfur compounds. This analysis aims to furnish researchers and formulation scientists with the critical insights needed to make informed decisions in lubricant design and application.

Introduction: The Critical Role of EP/AW Additives

Modern mechanical systems, from automotive gearboxes to industrial machinery, operate under increasingly severe conditions of load, speed, and temperature. Under such stress, the hydrodynamic film of a lubricant can collapse, leading to direct asperity contact between metal surfaces. This boundary lubrication regime necessitates the use of chemically active additives to prevent catastrophic failure modes like scuffing, scoring, and seizure.

Anti-wear (AW) and extreme pressure (EP) additives function by reacting with the metal surfaces at elevated temperatures and pressures generated by friction.[1] This tribochemical reaction forms a sacrificial, protective surface film that is more easily sheared than the underlying metal, thereby reducing friction and preventing wear.[2] Sulfur-based compounds are highly effective EP additives because they form robust metal sulfide layers, such as iron sulfide (FeS), on ferrous surfaces.[2] Isobutyl sulfide, particularly sulfurized isobutylene, is a potent EP agent due to its high sulfur content (~45%) and excellent oil solubility.[1][3] This guide will dissect its performance characteristics in the context of established and alternative additive technologies.

Mechanism of Action: How Isobutyl Sulfide Protects Surfaces

The efficacy of isobutyl sulfide and other sulfur carriers is rooted in their ability to undergo controlled decomposition under boundary lubrication conditions. The process is a multi-step tribochemical reaction:

  • Adsorption: The polar nature of the sulfide molecule leads to its physical and chemical adsorption onto the metallic surface.

  • Activation: The localized high temperatures (flash temperatures) and pressures at the points of asperity contact provide the energy needed to cleave the carbon-sulfur (C-S) and, in polysulfides, the sulfur-sulfur (S-S) bonds.[4][5] This releases reactive sulfur.

  • Reaction & Film Formation: The highly reactive sulfur species react directly with the nascent metal surface (e.g., iron) to form a tenacious, ductile film of metal sulfide.[2][3] This film has a layered crystalline structure that provides low shear strength, effectively preventing adhesion and welding of the opposing surfaces.[4]

The temperature at which this activation occurs is a critical parameter. "Active" sulfur additives react at lower temperatures, offering prompt protection but also posing a risk of corrosion to yellow metals like copper and brass.[2] "Inactive" sulfur additives require higher temperatures for activation, making them less corrosive but potentially less responsive in certain applications.[2] The formulation of sulfurized isobutylene can be tailored to control this activity level.

Caption: Tribochemical mechanism of isobutyl sulfide.

Performance Evaluation: Standardized Experimental Protocols

To objectively compare lubricant additives, standardized tribological tests are essential. These tests simulate boundary lubrication conditions in a controlled and repeatable manner.

Four-Ball Wear Test (ASTM D4172)

This method is a cornerstone for evaluating the anti-wear properties of fluid lubricants.[6][7] It provides a quantitative measure of a lubricant's ability to prevent wear under sliding contact.

Experimental Protocol: ASTM D4172

  • Apparatus Setup: Three 12.7 mm diameter steel balls are clamped together in a pot, forming a cradle.

  • Lubricant Application: The test lubricant is added to the pot, completely immersing the three stationary balls.

  • Top Ball Insertion: A fourth 12.7 mm steel ball is placed in a chuck, which is then lowered until it contacts the three stationary balls.[8]

  • Test Conditions: A specified load is applied (commonly 15 kgf or 40 kgf), and the top ball is rotated at a constant speed (typically 1200 or 1800 rpm) for a set duration (usually 60 minutes) at a controlled temperature (e.g., 75°C).[9]

  • Causality: These conditions are chosen to stress the lubricant film beyond its hydrodynamic capacity, forcing the system into the boundary lubrication regime where the performance of AW additives becomes dominant. The combination of load, speed, and temperature simulates conditions found in components like valve trains or gears.

  • Measurement: After the test, the three stationary balls are cleaned. The circular wear scars that have formed are measured under a microscope.

  • Data Reporting: The average diameter of the three wear scars is reported in millimeters. A smaller wear scar diameter (WSD) indicates superior anti-wear performance.[10]

Pin-on-Disk Test (ASTM G99)

The pin-on-disk test is versatile for determining the wear and friction characteristics of materials under sliding conditions.[11][12][13] It allows for continuous monitoring of the coefficient of friction (COF).

Experimental Protocol: ASTM G99

  • Specimen Setup: A pin or ball specimen is loaded perpendicularly against a flat, rotating disk specimen.[14]

  • Lubrication: The contact area is lubricated with the test fluid.

  • Test Conditions: A specific normal load is applied to the pin. The disk rotates at a set velocity for a predetermined sliding distance. Environmental parameters like temperature and humidity can be controlled.[15]

  • Causality: This setup provides a well-defined sliding contact geometry. By controlling the load and speed, researchers can investigate the formation and durability of the additive-derived tribofilm over time and distance.

  • Data Acquisition: A transducer measures the frictional force in real-time, which is used to calculate the COF.[15]

  • Wear Measurement: After the test, wear is quantified by measuring the volume loss from both the pin and the disk, often using a profilometer to measure the wear track dimensions.[11]

  • Data Reporting: Results are reported as the steady-state COF and the wear volume or wear rate for the materials.

Experimental_Workflow Start Start: Formulate Lubricant (Base Oil + Additive) Tribo_Test Perform Tribological Testing Start->Tribo_Test Four_Ball Four-Ball Test (ASTM D4172) Tribo_Test->Four_Ball Pin_Disk Pin-on-Disk Test (ASTM G99) Tribo_Test->Pin_Disk WSD Measure Wear Scar Diameter (WSD) Four_Ball->WSD COF Record Coefficient of Friction (COF) Pin_Disk->COF Data_Acq Data Acquisition Analysis Surface Analysis (SEM, XPS) Data_Acq->Analysis Results End: Compare Performance Data Data_Acq->Results WSD->Data_Acq COF->Data_Acq Analysis->Results

Caption: General workflow for evaluating lubricant additives.

Comparative Performance Analysis

The true measure of an additive is its performance relative to established standards and alternatives.

Isobutyl Sulfide vs. ZDDP

Zinc dialkyldithiophosphate (ZDDP) has been the most widely used anti-wear additive for decades, valued for its dual-functionality as both an antioxidant and an excellent AW agent.[16] However, the phosphorus and sulfur in ZDDP can poison automotive catalytic converters, leading to stricter limits on their content in modern engine oils.[17]

  • Performance: ZDDP forms a complex glassy phosphate film on metal surfaces, which is highly effective at preventing wear under moderate to high loads.[18] Sulfurized isobutylene, as a pure EP agent, typically excels under very high-load, high-sliding conditions where preventing seizure is paramount.[3] In many gear oil applications, sulfur-phosphorus (S-P) chemistry, which combines additives like isobutyl sulfide with phosphorus carriers, is used to leverage the strengths of both, providing robust protection across a wide range of conditions.

  • Mechanism: ZDDP's film is primarily zinc/iron phosphate, while isobutyl sulfide forms an iron sulfide film.[19] The sulfide film generally has a higher load-carrying capacity but may be less durable under prolonged sliding than the phosphate glass film.

  • Environmental Impact: Isobutyl sulfide offers an advantage as an "ashless" additive (containing no metals), and its phosphorus-free nature makes it compatible with modern emission control systems.

Isobutyl sulfide vs. Other Organic Sulfides

The family of organic sulfides is diverse, including dibenzyl disulfide (DBDS), dialkyl polysulfides, and other sulfurized olefins.

  • Performance: The performance of an organic sulfide is heavily dependent on its molecular structure, specifically the number of sulfur atoms and the strength of the C-S and S-S bonds. Polysulfides (containing S-S bonds) are generally more "active" and react at lower temperatures than monosulfides like isobutyl sulfide.[4] Sulfurized isobutylene is noted for its exceptional EP properties and load-carrying capacity due to its high sulfur content.[1]

  • Thermal Stability: The thermal stability of the additive is crucial. An additive that decomposes too readily can lead to oil degradation and corrosion, while one that is too stable may not activate when needed. The structure of isobutyl sulfide provides a balance of reactivity and stability suitable for many demanding applications.

Additive TypePrimary FunctionTypical MechanismKey AdvantageKey Limitation
Isobutyl Sulfide Extreme Pressure (EP)Forms iron sulfide (FeS) tribofilm[3]High load-carrying capacity, ashless[1]Can be corrosive if formulation is too "active"[1]
ZDDP Anti-Wear (AW), AntioxidantForms glassy zinc/iron phosphate film[16]Excellent wear protection, cost-effectiveContains phosphorus/sulfur, catalyst poison[17]
Dibenzyl Disulfide Extreme Pressure (EP)Forms iron sulfide (FeS) tribofilmEffective EP agentLower sulfur content than sulfurized olefins
Molybdenum Disulfide (MoS2) Friction Modifier, AW/EPSolid lubricant, forms lamellar filmVery low friction coefficientInsolubility requires stable dispersion

Conclusion

Isobutyl sulfide stands out as a highly effective extreme pressure (EP) additive, primarily due to its high sulfur content and its ability to form a robust, sacrificial iron sulfide film under severe boundary lubrication conditions.[1][3] Its performance is particularly notable in applications involving heavy loads and high sliding speeds, such as in industrial and automotive gear oils, where preventing seizure and scoring is critical.

When compared to the industry benchmark, ZDDP, isobutyl sulfide offers the significant advantage of being an ashless and phosphorus-free additive, making it fully compatible with modern exhaust emission control systems. While ZDDP provides a unique combination of anti-wear and antioxidant properties, the superior EP performance of isobutyl sulfide makes it indispensable in many high-stress applications. The choice between isobutyl sulfide and other organic sulfides often comes down to a balance of reactivity, thermal stability, and sulfur content, with sulfurized isobutylene representing a potent and well-established option. Future research will likely focus on synergistic combinations of isobutyl sulfide with other novel additives to create lubricant packages that offer comprehensive protection with minimal environmental impact.

References

  • DEVELOPMENT OF ANTIWEAR AND EXTREME PRESSURE ADDITIVES FOR LUBRICANTS AND GREASES - Koehler Instrument Company. Available at: [Link]

  • Pin-on-Disk Testing - MicroTriboDynamics Laboratory. Available at: [Link]

  • ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method) - Savant Labs. Available at: [Link]

  • Isobutylene Sulfide: Preparation, Application And Development Prospects. Available at: [Link]

  • ASTM G99-17 | Wear Testing with Pin-on-Disk - Rtec Instruments. Available at: [Link]

  • A Guide to Extreme Pressure Additives in Lubricants: How They Protect Metal Surfaces. Available at: [Link]

  • ASTM G99-05 - Standard Test Method for Wear Testing with a Pin-on-Disk Apparatus. Available at: [Link]

  • The Role of Extreme Pressure (EP) Additives in Gear Oils - Fubex Lubricants. Available at: [Link]

  • Mechanism of sulfur carriers under extreme pressure conditions - ResearchGate. Available at: [Link]

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  • ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid - Rtec Instruments. Available at: [Link]

  • Wear Preventive Characteristics of Lubricating Fluid (Four- Ball Method)1. Available at: [Link]

  • G99 Standard Test Method for Wear Testing with a Pin-on-Disk Apparatus - ASTM. Available at: [Link]

  • Tribological Testing by 4 Ball Methods - Nye Lubricants. Available at: [Link]

  • How Sulfur is Used in Lubrication. Available at: [Link]

  • Wear Testing with a Pin-on-Disk Apparatus1 - ResearchGate. Available at: [Link]

  • The Tribological Properties of Novel Sulfoximine Derivatives as Lubricant Additives - MDPI. Available at: [Link]

  • Tribological Properties of Alkyldiphenylethers in Boundary Lubrication - MDPI. Available at: [Link]

  • (PDF) The Tribological Properties of Novel Sulfoximine Derivatives as Lubricant Additives. Available at: [Link]

  • Comparison of an oil-miscible ionic liquid and ZDDP as a lubricant anti-wear additive. Available at: [Link]

  • Synergetic effect of metal sulfides and ZDDP on the lubricating performance of a PAO oil. Available at: [Link]

  • A comparative study of the tribological performance of two oil-soluble ionic liquids as replacements for ZDDP (T204) additives in lubricants | Request PDF - ResearchGate. Available at: [Link]

  • Impact of Primary and Secondary ZDDP and Ionic Liquid as Lubricant Oil Additives on the Performance and Physicochemical Properties of Pd-Based Three-Way Catalysts - MDPI. Available at: [Link]

  • Modeling the tribochemical mechanisms of sulfur-containing lubricant additives - eScholarship. Available at: [Link]

  • Study the efficiency of some compounds as lubricating oil additives - ResearchGate. Available at: [Link]

  • LUBRICANT COMPOSITION COMPRISING HYDROXY FUNCTIONALIZED ASHLESS ADDITIVE - Patent 3146027. Available at: [Link]

  • Tribological Analysis of Utilizing Halide Ionic Liquid as an Additive to the Bio-Based oils. Available at: [Link]

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Comparative

A Computational Showdown: Unveiling the Nuances Between Branched and Linear Dialkyl Sulfides

A Senior Application Scientist's Guide to In Silico Comparison for Drug Discovery and Materials Science In the intricate world of molecular design, particularly within drug development and materials science, the subtle s...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Comparison for Drug Discovery and Materials Science

In the intricate world of molecular design, particularly within drug development and materials science, the subtle substitution of a linear alkyl chain for a branched one can dramatically alter a molecule's physicochemical properties, reactivity, and biological interactions. Dialkyl sulfides, or thioethers, are a prevalent structural motif in a vast array of pharmaceuticals and functional materials.[1][2] The decision to employ a linear versus a branched sulfide can have profound implications for a compound's efficacy and stability. This guide provides a comprehensive computational framework for comparing and contrasting these two isomeric forms, empowering researchers to make informed decisions in their molecular design endeavors.

We will delve into the theoretical underpinnings of why these differences arise, grounded in the interplay of steric and electronic effects.[3] Furthermore, we will present detailed, step-by-step computational protocols to quantitatively assess these differences, from conformational analysis to reactivity profiling.

The Dichotomy of Structure: Steric Hindrance and Electronic Influence

At the heart of the comparison between branched and linear dialkyl sulfides lies the fundamental principles of steric and electronic effects. While often discussed in tandem, their individual contributions to molecular properties can be dissected through computational analysis.

A common misconception is that the increased stability of branched alkanes is due to a reduction in steric strain. However, density functional theory (DFT) studies on alkanes have revealed a more complex reality: branched alkanes actually exhibit less destabilizing steric energy than their linear counterparts.[4] This counterintuitive finding is offset by quantum mechanical effects, ultimately leaving electrostatic and correlation energies as the driving forces for the greater stability of branched alkanes.[4]

In dialkyl sulfides, the larger, more polarizable sulfur atom, with its C-S-C bond angle of approximately 99° in dimethyl sulfide, creates a unique local environment compared to ethers.[5] Branching on the alkyl chains directly adjacent to the sulfur atom introduces significant steric bulk. This bulkiness can:

  • Restrict Conformational Freedom: The rotation around C-S and C-C bonds becomes more hindered, leading to a different landscape of low-energy conformers.

  • Shield the Sulfur Atom: The lone pairs on the sulfur atom, which are crucial for its nucleophilicity and coordination to metal centers, can be sterically shielded by bulky branched groups.

  • Alter Electronic Properties: Alkyl groups are weak electron-donating groups through an inductive effect. The arrangement and number of these groups around the sulfur atom can subtly modulate its electron density and, consequently, its reactivity.

A Practical Guide to Computational Comparison

To quantify these differences, a series of well-defined computational experiments are necessary. Here, we will use a model comparison between di-n-propyl sulfide (linear) and diisopropyl sulfide (branched) to illustrate the workflow.

Experimental Workflow: A Computational Approach

The following diagram outlines a typical workflow for a comprehensive computational comparison.

G cluster_0 Model Definition cluster_1 Geometry Optimization & Conformational Analysis cluster_2 Property Calculation cluster_3 Reactivity Assessment cluster_4 Data Analysis & Comparison start Define Isomeric Pair: Di-n-propyl sulfide (Linear) Diisopropyl sulfide (Branched) geom_opt Initial Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt conf_search Conformational Search (e.g., Molecular Mechanics Scan) geom_opt->conf_search re_opt Re-optimization of Conformers (Higher Level of Theory, e.g., ωB97X-D/def2-TZVP) conf_search->re_opt elec_prop Electronic Properties: - Dipole Moment - HOMO/LUMO Energies - Molecular Electrostatic Potential re_opt->elec_prop therm_prop Thermodynamic Properties: - Relative Energies - Gibbs Free Energy re_opt->therm_prop react_model Define Model Reaction (e.g., Oxidation to Sulfoxide) re_opt->react_model end Comparative Analysis of: - Structural Parameters - Electronic Descriptors - Conformational Landscapes - Reaction Barriers elec_prop->end therm_prop->end ts_search Transition State Search (e.g., QST2/QST3 or Berny algorithm) react_model->ts_search irc Intrinsic Reaction Coordinate (IRC) Calculation ts_search->irc act_energy Calculate Activation Energy (ΔG‡) irc->act_energy act_energy->end

Caption: Workflow for the computational comparison of dialkyl sulfide isomers.

Part 1: Conformational Analysis and Structural Properties

The first step is to identify the most stable three-dimensional arrangements of both molecules.

Experimental Protocol: Conformational Analysis

  • Initial Structure Generation: Build 3D models of di-n-propyl sulfide and diisopropyl sulfide using a molecular editor.

  • Force Field-Based Conformational Search: For the more flexible di-n-propyl sulfide, perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers. This is less critical for the more rigid diisopropyl sulfide.

  • Quantum Mechanical Optimization: Take the initial structures and the low-energy conformers from the search and perform geometry optimizations using a DFT method. A common and robust choice is the B3LYP functional with a Pople-style basis set like 6-31G(d) for initial optimizations, followed by refinement with a more accurate functional like ωB97X-D and a larger basis set such as def2-TZVP.[6][7]

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory as the final optimization. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide thermodynamic data (enthalpy and Gibbs free energy).

Expected Outcomes and Data Presentation

The branching in diisopropyl sulfide is expected to lead to more significant steric interactions between the isopropyl groups. This will be reflected in the structural parameters.

Table 1: Predicted Structural Parameters for Dialkyl Sulfide Isomers

ParameterDi-n-propyl Sulfide (Linear)Diisopropyl Sulfide (Branched)Rationale for Difference
C-S-C Bond Angle ~99-102°~103-106°Increased steric repulsion between the bulky isopropyl groups forces the C-S-C angle to widen to minimize van der Waals strain.
Average C-S Bond Length ~1.82 Å~1.83 ÅSlight elongation may occur in the branched isomer to alleviate steric crowding.
Key Dihedral Angles Multiple low-energy staggered conformersMore restricted rotation, favoring specific orientationsThe bulky isopropyl groups create higher rotational barriers, limiting the conformational flexibility observed in the linear analogue.
Calculated Dipole Moment ~1.4 - 1.6 D~1.5 - 1.7 DThe change in molecular shape and the inductive effect of the alkyl groups will slightly alter the overall dipole moment.
Part 2: Electronic Properties and Reactivity Descriptors

The electronic structure dictates the reactivity of a molecule. Key insights can be gained by analyzing the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential.

Experimental Protocol: Electronic Structure Calculation

  • Single-Point Energy Calculation: Using the optimized geometries of the lowest energy conformers, perform a single-point energy calculation at a high level of theory (e.g., ωB97X-D/def2-TZVP).

  • Orbital Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity.[8]

  • Molecular Electrostatic Potential (MEP) Mapping: Calculate and visualize the MEP on the electron density surface. This reveals regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

Expected Outcomes and Data Presentation

The electron-donating nature of alkyl groups will influence the electronic properties.

G cluster_0 Linear (Di-n-propyl sulfide) cluster_1 Branched (Diisopropyl sulfide) cluster_2 LUMO_L LUMO (σ* C-S) HOMO_L HOMO (Sulfur Lone Pair) LUMO_B LUMO (σ* C-S) LUMO_L->LUMO_B Higher Energy HOMO_B HOMO (Sulfur Lone Pair) HOMO_L->HOMO_B Slightly Higher Energy (More electron donation) Linear_Gap ΔE (Linear) Branched_Gap ΔE (Branched) Linear_Gap->Branched_Gap >

Caption: Predicted relative energies of frontier molecular orbitals for linear vs. branched dialkyl sulfides.

Table 2: Predicted Electronic Properties of Dialkyl Sulfide Isomers

PropertyDi-n-propyl Sulfide (Linear)Diisopropyl Sulfide (Branched)Rationale for Difference
EHOMO Higher (less negative)Slightly HigherIncreased number of C-H bonds adjacent to the sulfur in the branched isomer leads to slightly more electron donation, raising the HOMO energy.
ELUMO LowerHigherSteric hindrance in the branched isomer can raise the energy of the antibonding σ* orbitals that comprise the LUMO.
HOMO-LUMO Gap (ΔE) SmallerLargerA larger HOMO-LUMO gap generally implies greater kinetic stability and lower chemical reactivity.[8]
MEP at Sulfur More NegativeLess NegativeThe sulfur lone pairs in the linear isomer are more accessible, leading to a more negative electrostatic potential. The bulky isopropyl groups in the branched isomer shield the sulfur, making the negative potential less pronounced.
Part 3: Reactivity—A Case Study of Oxidation

To illustrate the practical implications of these structural and electronic differences, we can model a common reaction, such as the oxidation of the sulfide to a sulfoxide. This is a crucial metabolic pathway for many sulfur-containing drugs.

Experimental Protocol: Transition State Modeling

  • Define Reactants and Products: Create structures for the reactants (sulfide and an oxidant, e.g., H₂O₂) and the products (sulfoxide and water).

  • Locate Transition State (TS): Use a TS search algorithm (e.g., Berny optimization with opt=ts) to find the transition state structure connecting the reactants and products.

  • Verify Transition State: A true TS will have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation to confirm that the located TS correctly connects the reactant and product minima.

  • Calculate Activation Energy: The activation energy (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactants.

Expected Outcomes

The steric and electronic differences will directly impact the reaction barrier.

Table 3: Predicted Activation Energies for Sulfide Oxidation

IsomerPredicted ΔG‡ (kcal/mol)Rationale
Di-n-propyl Sulfide (Linear) LowerThe sulfur center is more sterically accessible, allowing for easier approach of the oxidant. The more accessible lone pairs (more negative MEP) also facilitate the initial interaction with the electrophilic oxidant.
Diisopropyl Sulfide (Branched) HigherSignificant steric hindrance from the isopropyl groups impedes the approach of the oxidant to the sulfur atom, raising the energy of the transition state. This steric shielding is a dominant factor in its reduced reactivity.

Conclusion: An Informed Choice Through Computation

This guide demonstrates that a rigorous computational approach can provide profound insights into the distinct characteristics of branched and linear dialkyl sulfides. While linear sulfides tend to be more conformationally flexible and reactive due to a more accessible sulfur atom, branched sulfides are often kinetically more stable, with their reactivity tempered by steric hindrance.

These differences are not merely academic; they have tangible consequences in drug design. A more reactive linear sulfide might be desired for a prodrug that requires metabolic activation, while a less reactive, sterically hindered branched sulfide could be employed to increase the metabolic stability and half-life of a drug. By leveraging the predictive power of computational chemistry, researchers can move beyond intuition and make data-driven decisions, accelerating the design and development of next-generation molecules.

References

  • Benchchem. (n.d.). A Comparative Study of Dicyclohexyl Sulphide and Dicyclohexyl Disulfide: Properties, Synthesis, and Applications.
  • Reynolds, J. R., et al. (2020). Effects of linear and branched side chains on the redox and optoelectronic properties of 3,4-dialkoxythiophene polymers. Polymer Chemistry, 11(5), 939-946.
  • Al-Masoudi, N. A., et al. (2022).
  • Ess, D. H., Liu, S., & De Proft, F. (2010). Density functional steric analysis of linear and branched alkanes. The Journal of Physical Chemistry A, 114(49), 12952–12957.
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  • Wodrich, M. D., et al. (2018). Comparison between experimental conversion of diethyl sulfide and simulated conversion of bis(2-chloroethyl) sulfide.
  • Bickelhaupt, F. M., et al. (2006). The interplay between steric and electronic effects in S(N)2 reactions. Chemistry (Weinheim an der Bergstrasse, Germany), 12(24), 6262–6274.
  • Jongebloed, U. A., et al. (2025). Dimethyl sulfide chemistry over the industrial era: comparison of key oxidation mechanisms and long-term observations. Atmospheric Chemistry and Physics, 25, 4083–4106.
  • Imber, M., et al. (2012). Molecular Conformations and the Liquid Structure in Bis(methylthio)methane and Diethyl Sulfide: Diffraction Experiments vs Molecular Dynamics Simulations. The Journal of Physical Chemistry B, 116(29), 8749–8760.
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  • Jongebloed, U. A., et al. (2025). Dimethyl sulfide chemistry over the industrial era: comparison of key oxidation mechanisms and long-term observations.
  • Tzakos, A. G., & Gerothanassis, I. P. (2015). DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments. Molecules, 20(10), 18886–18903.
  • Anderson, J. S., et al. (2019). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions, 48(12), 3975–3983.
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  • Tran, T. D., et al. (2020). 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization. Royal Society Open Science, 7(9), 200889.
  • Olah, G., & Viskolcz, B. (2021). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. International Journal of Molecular Sciences, 22(16), 8895.
  • Muñoz, M. C., et al. (2021). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Inorganics, 9(3), 19.
  • Agåker, M., et al. (2019). Synthesis, conformational analysis and biological activity of xylopyranosyl sulfur-containing glycosides: dependence of sulfur atom configuration. Organic & Biomolecular Chemistry, 17(31), 7345–7355.
  • De Vetta, M., et al. (2023). In vacuum 2D and 3D energy scan for ethyl methyl sulfide oxidation (left) and thiol/disulfide interchange reaction (right).
  • Tzakos, A. G., & Gerothanassis, I. P. (2015). DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments. Molecules, 20(10), 18886–18903.
  • Witek, H. A., & Podeszwa, R. (2011). Comparison of the optimized DFTB and DFT energies for the 1812 isomers of C60.
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Validation

A Comparative Guide to Cross-Validation of Analytical Methods for Sulfur Compounds

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the accurate and precise quantification of sulfur-containing compounds is paramount. The...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the accurate and precise quantification of sulfur-containing compounds is paramount. These compounds can be active pharmaceutical ingredients (APIs), critical excipients, or impurities that can impact the safety and efficacy of a drug product.[1][2] Consequently, the analytical methods employed for their measurement must be rigorously validated to ensure they are fit for their intended purpose.[3][4][5][6]

Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods provide equivalent results for the same analyte in a given sample matrix.[7] This guide provides a comprehensive comparison of common analytical techniques used for sulfur compound analysis and outlines the critical steps for their cross-validation, grounded in the principles of scientific integrity and regulatory expectations set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5][6][8][9][10][11][12][13][14][15][16][17][18]

The Imperative of Method Cross-Validation

The need for cross-validating analytical methods for sulfur compounds arises in several scenarios:

  • Method Transfer: When an analytical method is transferred from a research and development laboratory to a quality control laboratory.

  • Method Modernization: When an older, established method is replaced with a newer, more efficient technology.

  • Comparative Studies: When data from different analytical techniques are being compared, for instance, in stability studies or in the analysis of samples from different manufacturing sites.

  • Confirmation of Results: When a second, orthogonal method is needed to confirm the results of an initial analysis, especially for critical assays or impurity profiling.

The primary objective of cross-validation is to ensure the consistency and reliability of analytical data throughout the lifecycle of a drug product.[18]

Core Principles of Analytical Method Validation

Before delving into the comparison of specific methods, it is crucial to understand the fundamental parameters of analytical method validation as prescribed by regulatory guidelines. These parameters form the basis for comparing the performance of different analytical techniques.[3][5][6][8][16]

dot graph { layout=neato; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Validation [label="Analytical Method Validation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Specificity [label="Specificity/Selectivity"]; Linearity [label="Linearity"]; Range [label="Range"]; Accuracy [label="Accuracy"]; Precision [label="Precision"]; LOD [label="Limit of Detection (LOD)"]; LOQ [label="Limit of Quantitation (LOQ)"]; Robustness [label="Robustness"];

Validation -- Specificity; Validation -- Linearity; Validation -- Range; Validation -- Accuracy; Validation -- Precision; Validation -- LOD; Validation -- LOQ; Validation -- Robustness; }

Core Validation Parameters

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique for sulfur compounds is contingent upon the specific analyte, the sample matrix, and the intended purpose of the analysis. This section compares the most commonly employed methods, highlighting their strengths and weaknesses in the context of cross-validation.

Analytical TechniquePrincipleCommon Applications for Sulfur CompoundsStrengthsWeaknesses
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and mobile phase.Quantification of non-volatile and thermally labile sulfur compounds, such as sulfonamides, thioethers, and sulfates.[19][20][21][22][23]Versatile, robust, and widely available. Can be coupled with various detectors (UV, MS) for enhanced selectivity and sensitivity.[1][22]May require derivatization for compounds lacking a UV chromophore. Can be susceptible to matrix effects.[24]
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Analysis of volatile sulfur compounds like mercaptans, sulfides, and disulfides in various matrices.[2][25][26][27][28]High resolution and sensitivity, especially with sulfur-specific detectors like the Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD).[26][27]Limited to thermally stable and volatile compounds. Reactive sulfur compounds can be lost or adsorbed in the system.[2][25]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Atomization and ionization of the sample in a plasma, followed by mass analysis.Elemental sulfur analysis, speciation of sulfur compounds, and isotope ratio measurements.[29][30]Extremely sensitive for total sulfur determination. Can be coupled with chromatography (IC-ICP-MS, HPLC-ICP-MS) for speciation analysis.[29][31]Destructive technique. Susceptible to polyatomic interferences, which can affect accuracy.[30]
Elemental Analysis (Combustion) Combustion of the sample to convert sulfur to sulfur dioxide, which is then detected.Determination of total sulfur content in a wide range of organic and inorganic materials.[32][33][34]Rapid, accurate, and suitable for a wide range of sample types.[33]Provides only total sulfur content, no information on the chemical form of the sulfur.
Ion Chromatography (IC) Separation of ions and polar molecules based on their affinity for an ion exchanger.Analysis of inorganic sulfur species such as sulfide, sulfite, sulfate, and thiosulfate in aqueous samples.[31][35][36][37][38]Excellent for the separation and quantification of ionic sulfur compounds.Limited to ionic and polar analytes.

Designing a Cross-Validation Study: A Step-by-Step Protocol

A well-designed cross-validation study is essential to generate robust and defensible data. The following protocol outlines the key steps, emphasizing the causality behind each experimental choice.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase A Define Objectives & Acceptance Criteria B Select Methods for Comparison A->B C Prepare Validation Protocol B->C D Analyze Identical Samples C->D E Assess Validation Parameters D->E F Statistical Analysis of Results E->F G Document Results & Deviations F->G H Draw Conclusions on Method Equivalence G->H

Cross-Validation Workflow

Step 1: Define the Objectives and Acceptance Criteria

Causality: The intended purpose of the analytical methods dictates the required level of agreement. For instance, the cross-validation of two assay methods for an API will have stricter acceptance criteria than the comparison of two methods for a minor impurity.

  • Objective: Clearly state the purpose of the cross-validation (e.g., to demonstrate the equivalence of a new HPLC method with an existing GC method for the quantification of a specific sulfur-containing impurity).

  • Acceptance Criteria: Pre-define the statistical criteria for concluding that the methods are equivalent. This is typically based on the comparison of means, variances, and the assessment of any systematic bias between the methods. A common approach is to use statistical tests such as the t-test and F-test.

Step 2: Selection of Analytical Methods

Causality: The choice of methods to be cross-validated should be based on their suitability for the analyte and matrix, as well as their underlying analytical principles. Ideally, the methods should be orthogonal, meaning they rely on different separation and/or detection principles.

  • Primary Method: The established or reference method.

  • Alternative Method: The new or transferred method to be validated against the primary method.

Step 3: Preparation of the Validation Protocol

Causality: A detailed protocol ensures that the cross-validation study is conducted in a consistent and controlled manner, which is a cornerstone of good scientific practice and regulatory compliance.

The protocol should include:

  • A description of the analytical methods.

  • The validation parameters to be evaluated (e.g., accuracy, precision, linearity).

  • The number and concentration levels of the samples to be analyzed.

  • The statistical methods to be used for data analysis.

  • The pre-defined acceptance criteria.

Step 4: Analysis of Identical Samples

Causality: Analyzing the same set of well-characterized samples with both methods is the only way to directly compare their performance and identify any discrepancies.

  • Sample Selection: Use a minimum of three batches of the drug substance or product, covering the expected concentration range of the sulfur compound. Include samples that may contain potential interferences.

  • Replicates: Analyze each sample in replicate (e.g., n=3 or n=6) with both methods to assess precision.

Step 5: Assessment of Validation Parameters

The following validation parameters should be evaluated for both methods as part of the cross-validation study:

  • Specificity/Selectivity: Demonstrate that each method can unequivocally assess the analyte in the presence of components that may be expected to be present. This can be achieved by analyzing placebo samples spiked with the analyte and potential impurities.

  • Linearity and Range: Establish the linear relationship between the concentration of the sulfur compound and the analytical response over a defined range.

  • Accuracy: Determine the closeness of the test results obtained by each method to the true value. This is often assessed by spike recovery studies.

  • Precision: Evaluate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This should include repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).

Step 6: Statistical Analysis of Results

Causality: Statistical analysis provides an objective basis for determining the equivalence of the analytical methods.

  • Comparison of Means: Use a two-sample t-test to determine if there is a statistically significant difference between the mean results obtained by the two methods.

  • Comparison of Variances: Use an F-test to compare the precision of the two methods.

  • Correlation: Plot the results from the alternative method against the primary method and perform a linear regression analysis. The slope should be close to 1, and the y-intercept should be close to 0.

Step 7: Documentation and Reporting

Causality: Comprehensive documentation is a regulatory requirement and essential for demonstrating the validity of the cross-validation study.

The final report should include:

  • The approved validation protocol.

  • All raw data, including chromatograms and spectra.

  • A summary of the results for each validation parameter.

  • A clear statement on whether the methods are considered equivalent based on the pre-defined acceptance criteria.

Conclusion

The cross-validation of analytical methods for sulfur compounds is a critical activity in the pharmaceutical industry to ensure data integrity and product quality. By understanding the principles of method validation and the strengths and weaknesses of different analytical techniques, researchers and scientists can design and execute robust cross-validation studies. This guide provides a framework for a systematic and scientifically sound approach to comparing and validating analytical methods, ultimately contributing to the development of safe and effective medicines.

References

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  • Determination of Sulfur Compounds in Water Samples by Ion Chromatography Dynamic Reaction Cell Inductively Coupled Plasma Mass Spectrometry. (2025). ResearchGate.
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Comparative

Steric Hindrance in Thioethers: A Comparative Guide to Reactivity and Application

Introduction: The Subtle Power of Steric Bulk in Thioether Chemistry Thioethers, organic compounds featuring a C-S-C bond, are pivotal structural motifs in pharmaceuticals, materials science, and biochemistry.[1][2] Thei...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of Steric Bulk in Thioether Chemistry

Thioethers, organic compounds featuring a C-S-C bond, are pivotal structural motifs in pharmaceuticals, materials science, and biochemistry.[1][2] Their rich reactivity stems from the sulfur atom's lone pairs of electrons, which allow them to act as potent nucleophiles, ligands for transition metals, and precursors to valuable oxidized species like sulfoxides and sulfones. However, not all thioethers are created equal. The steric environment—the degree of crowding by bulky alkyl or aryl groups around the sulfur atom—profoundly dictates their reactivity.

This guide provides an in-depth comparison of the reactivity of sterically hindered versus unhindered thioethers. We will explore how spatial obstruction governs key transformations, offering field-proven insights and experimental protocols to empower researchers in leveraging steric effects for molecular design and synthesis. Understanding these differences is critical for applications ranging from designing stable, thioether-containing drugs to developing novel catalysts.[1][3]

Fundamental Principles: How Steric Hindrance Modulates Sulfur's Reactivity

The sulfur atom in a thioether is sp³-hybridized, with two bonding pairs and two lone pairs of electrons. These lone pairs are the heart of its nucleophilicity and ligand properties.

  • Unhindered Thioethers (e.g., Dimethyl Sulfide): The sulfur atom is readily accessible. Nucleophilic attack on electrophiles is fast, and coordination to metal centers is facile. The lone pairs are exposed and available for chemical transformation.

  • Sterically Hindered Thioethers (e.g., Di-tert-butyl Sulfide): Bulky groups, like tert-butyl, act as molecular shields, physically obstructing the pathways for electrophiles or metal ions to approach the sulfur atom.[4][5] This steric congestion dramatically reduces the rate of reactions that depend on the direct interaction with the sulfur center.[6]

The following diagram illustrates this fundamental concept of steric shielding.

G cluster_0 Unhindered Thioether (e.g., Dimethyl Sulfide) cluster_1 Sterically Hindered Thioether (e.g., Di-tert-butyl Sulfide) S1 S C1 H₃C S1->C1 C2 H₃C S1->C2 lp1 lone pair S1->lp1 lp2 lone pair S1->lp2 E+ E⁺ E+->S1 Accessible Path S2 S tBu1 t-Bu S2->tBu1 tBu2 t-Bu S2->tBu2 lp3 lone pair S2->lp3 lp4 lone pair S2->lp4 E+2 E⁺ E+2->tBu1   Blocked Path E+2->tBu2 G cluster_0 Unhindered Ligand Coordination cluster_1 Hindered Ligand Coordination M1 Metal Center L1 S(CH₃)₂ M1->L1 L2 S(CH₃)₂ M1->L2 L3 S(CH₃)₂ M1->L3 note1 High coordination number (multiple ligands possible) M2 Metal Center L4 S(t-Bu)₂ M2->L4 note2 Low coordination number (steric clash prevents more ligands)

Sources

Validation

A Comparative Analysis of Isobutyl Sulfide Synthesis Routes: A Guide for Researchers

In the landscape of chemical synthesis, the creation of thioethers, or sulfides, is a fundamental transformation with wide-ranging implications in pharmaceuticals, materials science, and industrial applications. Isobutyl...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis, the creation of thioethers, or sulfides, is a fundamental transformation with wide-ranging implications in pharmaceuticals, materials science, and industrial applications. Isobutyl sulfide, in particular, serves as a key building block and a compound of interest for its utility as a solvent, extractant, and flavoring agent.[1] This guide provides a comparative analysis of the primary synthetic routes to isobutyl sulfide, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to aid researchers in selecting the optimal method for their specific needs.

Introduction to Thioether Synthesis

The formation of a carbon-sulfur-carbon bond is the cornerstone of thioether synthesis. These methods generally rely on the high nucleophilicity of sulfur-containing reagents.[2] The choice of a particular synthetic route is often dictated by factors such as the availability and cost of starting materials, desired purity, scalability, and tolerance to various functional groups. This guide will delve into the most prevalent and effective methods for the synthesis of isobutyl sulfide, a symmetrical thioether.

Core Synthesis Methodologies

The synthesis of isobutyl sulfide can be broadly categorized into two primary approaches: nucleophilic substitution reactions involving isobutyl halides and additions to isobutylene. Each of these routes possesses distinct advantages and disadvantages that will be explored in detail.

Nucleophilic Substitution (S\textsubscript{N}2) Routes

The bimolecular nucleophilic substitution (S\textsubscript{N}2) reaction is a robust and widely employed method for constructing C-S bonds.[3] This approach typically involves the reaction of an electrophilic isobutyl species with a sulfur-based nucleophile.

This is a straightforward and common method for the synthesis of symmetrical sulfides like isobutyl sulfide.[4] The reaction proceeds via a classic S\textsubscript{N}2 mechanism where two molecules of an isobutyl halide react with a sulfide source, typically sodium sulfide.

Reaction Principle:

The reaction involves the direct displacement of the halide leaving group from the isobutyl halide by the sulfide ion.

2 (CH₃)₂CHCH₂-X + Na₂S → ((CH₃)₂CHCH₂)₂S + 2 NaX (where X = Cl, Br, I)

Causality Behind Experimental Choices:

The choice of solvent is crucial for S\textsubscript{N}2 reactions. Polar aprotic solvents like ethanol or a mixture of water and methanol are often used to dissolve the sodium sulfide and facilitate the reaction.[5][6] Heating is typically required to overcome the activation energy of the reaction and drive it to completion. The use of a phase-transfer catalyst can sometimes enhance the reaction rate, especially when dealing with reactants of differing solubilities.[7]

Experimental Protocol: Synthesis of Isobutyl Sulfide from Isobutyl Bromide and Sodium Sulfide [5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 195 g of sodium sulfide nonahydrate in 500 ml of ethanol.

  • Addition of Electrophile: Slowly add 106 g of isobutyl bromide to the stirred solution.

  • Reaction: Heat the mixture to reflux for 2 hours.

  • Workup: After cooling to room temperature, separate the precipitated oil. Pour the remaining liquid into 750 ml of a 25% aqueous sodium chloride solution to precipitate more oil.

  • Purification: Combine the oil fractions, dry over anhydrous sodium sulfate, and distill. The product, isobutyl sulfide, boils at 168-171°C.[5][]

Yield: 71% based on isobutyl bromide.[5]

This method, analogous to the Williamson ether synthesis, is another powerful route for creating thioethers.[4][9] It involves the deprotonation of a thiol to form a highly nucleophilic thiolate, which then attacks an alkyl halide.[3][4]

Reaction Principle:

The synthesis proceeds in two steps:

  • Deprotonation: Isobutyl mercaptan is treated with a base (e.g., sodium hydroxide, sodium hydride) to form the sodium isobutyl thiolate. (CH₃)₂CHCH₂-SH + NaOH → (CH₃)₂CHCH₂-SNa + H₂O

  • Nucleophilic Attack: The resulting thiolate anion acts as a potent nucleophile and attacks the electrophilic carbon of an isobutyl halide in an S\textsubscript{N}2 fashion.[3][4] (CH₃)₂CHCH₂-SNa + (CH₃)₂CHCH₂-X → ((CH₃)₂CHCH₂)₂S + NaX

Causality Behind Experimental Choices:

The choice of base is important; a strong base is required to fully deprotonate the thiol.[9] The reaction is typically carried out in a polar aprotic solvent to facilitate the S\textsubscript{N}2 reaction. This method is particularly versatile for the synthesis of unsymmetrical sulfides, although it is also highly effective for symmetrical sulfides like isobutyl sulfide.

Experimental Protocol: General Procedure for Thioether Synthesis from a Thiol and Alkyl Halide [3]

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the thiol (1.0 mmol) and a suitable base (e.g., anhydrous potassium carbonate, 2.0 mmol).

  • Solvent Addition: Add a dry polar aprotic solvent (e.g., DMF, 5 mL). Stir the suspension at room temperature for 15 minutes to facilitate the formation of the thiolate.

  • Addition of Electrophile: Slowly add the alkyl halide (1.05 mmol) to the reaction mixture via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).

  • Workup and Purification: Quench the reaction with water, extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and purify by distillation or chromatography.

Industrial Synthesis Routes from Isobutylene

For large-scale production, methods utilizing isobutylene as a starting material are often employed. These can be categorized as high-pressure and low-pressure methods.

This method involves the reaction of isobutylene with hydrogen sulfide and elemental sulfur under high pressure and in the presence of an alkaline catalyst.[10]

Reaction Principle:

The exact mechanism is complex, but it generally involves the formation of polysulfides which then react further to produce sulfurized isobutylene products, including isobutyl sulfide.

Causality Behind Experimental Choices:

The high pressure is necessary to maintain the reactants in the liquid phase and increase the reaction rate. The alkaline catalyst facilitates the reaction between the reactants. This method can produce a range of sulfurized products, and the reaction conditions can be tuned to favor the formation of isobutyl sulfide.[10] A continuous process using a tubular reactor can improve efficiency over a batch process in an autoclave.[10]

The low-pressure method utilizes isobutylene and sulfur monochloride as the primary raw materials.[10]

Reaction Principle:

This two-step process involves an addition reaction followed by a vulcanization and dechlorination step.[10]

Drawbacks:

This method has significant environmental and safety concerns due to the use of sulfur monochloride, which leads to the release of large quantities of corrosive gases like HCl and H₂S.[10] The treatment of the resulting waste is also challenging, making this process less desirable and on the verge of being eliminated.[10]

A more modern approach involves a gas-phase reaction of isobutylene with elemental sulfur and a catalyst at high temperatures and pressures.[10][11]

Reaction Principle:

A gas-phase mixture of sulfur and a catalyst is mixed with isobutylene gas and passed through a reactor.[11]

Challenges:

This method can face operational challenges such as the potential for sulfur to clog the system and the risk of over-temperature leading to by-product formation.[10]

Comparative Analysis

To facilitate a clear comparison, the key parameters of the primary synthesis routes are summarized below.

Synthesis Route Starting Materials Key Reagents Typical Yield Advantages Disadvantages
S\textsubscript{N}2 from Isobutyl Halide and Na₂S Isobutyl halide, Sodium sulfideBase (optional), Solvent (e.g., ethanol)~71%[5]Straightforward, good yield for symmetrical sulfides.Requires stoichiometric amounts of halide.
S\textsubscript{N}2 from Isobutyl Mercaptan and Isobutyl Halide Isobutyl mercaptan, Isobutyl halideStrong base (e.g., NaOH, NaH)Generally highVersatile (for symmetrical and unsymmetrical sulfides), well-established.Requires handling of foul-smelling thiols.
High-Pressure Synthesis from Isobutylene Isobutylene, Hydrogen sulfide, SulfurAlkaline catalystVariableSuitable for large-scale industrial production.Requires specialized high-pressure equipment, can produce a mixture of products.
Low-Pressure Synthesis from Isobutylene Isobutylene, Sulfur monochloride-VariableOperates at lower pressure.Environmentally hazardous, produces corrosive byproducts.[10]
Vapor-Phase Synthesis from Isobutylene Isobutylene, SulfurCatalystVariableContinuous process potential.Operational challenges (clogging, temperature control).[10]

Visualizing the Synthesis Pathways

To better illustrate the primary S\textsubscript{N}2 synthesis routes, the following diagrams outline the reaction workflows.

sn2_sodium_sulfide cluster_start Starting Materials cluster_reaction Reaction cluster_product Product isobutyl_halide 2 (CH₃)₂CHCH₂-X reaction Stextsubscript{N}2 Reaction (Ethanol, Reflux) isobutyl_halide->reaction sodium_sulfide Na₂S sodium_sulfide->reaction isobutyl_sulfide ((CH₃)₂CHCH₂)₂S reaction->isobutyl_sulfide

Caption: Workflow for Isobutyl Sulfide Synthesis via S\textsubscript{N}2 Reaction with Sodium Sulfide.

sn2_thiol cluster_start Starting Materials cluster_intermediate Intermediate cluster_reaction Reaction cluster_product Product thiol (CH₃)₂CHCH₂-SH thiolate (CH₃)₂CHCH₂-S⁻Na⁺ thiol->thiolate base Base (e.g., NaOH) base->thiolate halide (CH₃)₂CHCH₂-X reaction Stextsubscript{N}2 Reaction halide->reaction thiolate->reaction sulfide ((CH₃)₂CHCH₂)₂S reaction->sulfide

Caption: Workflow for Isobutyl Sulfide Synthesis via the Thiolate Route.

Conclusion and Future Outlook

For laboratory-scale synthesis, the nucleophilic substitution routes offer a reliable and high-yielding approach to isobutyl sulfide. The choice between using sodium sulfide or isobutyl mercaptan will depend on the availability of starting materials and the researcher's comfort level with handling thiols. The reaction of isobutyl bromide with sodium sulfide is a particularly well-documented and straightforward procedure.[5]

Industrial production methods favor the use of isobutylene due to cost-effectiveness at scale. However, there is a clear trend towards developing greener and more efficient processes, such as improved vapor-phase synthesis or novel catalytic systems, to mitigate the environmental impact of traditional high-pressure and low-pressure methods.[10]

As the demand for specialized chemicals grows, research into novel, milder, and more selective methods for thioether synthesis continues. These include the use of odorless sulfur sources and transition metal-catalyzed cross-coupling reactions, which may offer future avenues for the synthesis of isobutyl sulfide and its derivatives with even greater efficiency and environmental compatibility.[12]

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Comparative

A Senior Application Scientist's Guide: Benchmarking Isobutyl Sulfide Against Other Sulfur-Based Lubricant Additives

Abstract For researchers and formulation scientists in the drug development and advanced materials sectors, the precise selection of lubricant additives is paramount for the longevity and reliability of high-performance...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers and formulation scientists in the drug development and advanced materials sectors, the precise selection of lubricant additives is paramount for the longevity and reliability of high-performance machinery. This guide provides an in-depth comparative analysis of isobutyl sulfide, benchmarking its performance against other prevalent sulfur-based extreme pressure (EP) and anti-wear (AW) additives. We will delve into the core mechanisms, present objective experimental data from standardized tests, and offer detailed protocols to enable replicable, self-validating evaluations. Our focus remains on the causality behind experimental choices, ensuring a foundational understanding of how molecular structure dictates performance in demanding applications.

The Foundational Role of Sulfur-Based Additives in Lubrication

In high-load and high-temperature environments, the hydrodynamic film of a base oil can collapse, leading to direct metal-to-metal contact at surface asperities. This boundary lubrication regime necessitates the use of specialized additives to prevent catastrophic wear, scuffing, and welding.[1] Sulfur-containing compounds are a cornerstone of EP and AW additive technology due to their ability to react with metallic surfaces under these severe conditions.[2][3][4]

The fundamental mechanism involves a tribochemical reaction where the sulfur-containing additive decomposes at the high localized temperatures and pressures of interacting surfaces.[5][6] The released sulfur reacts with the metal (typically iron in steel components) to form a sacrificial, low-shear-strength metal sulfide layer, such as iron sulfide.[2][4][5] This protective film shears preferentially, preventing direct contact between the underlying metal substrates and significantly reducing friction and wear.[6][7]

Sulfur-based additives can be broadly categorized, with common examples including:

  • Sulfurized Olefins: Such as sulfurized isobutylene, known for high sulfur content and excellent EP performance.[8][9]

  • Dialkyl Polysulfides: Like Di-tert-butyl Polysulfide (DTBPS), which offer a high concentration of reactive sulfur.[10][11]

  • Aromatic Sulfides and Disulfides: Including Dibenzyl Disulfide (DBDS), which has a different reactivity profile.[12][13]

  • Simple Dialkyl Sulfides: Such as isobutyl sulfide and dibutyl sulfide, which form the basis of our current investigation.

This guide will systematically benchmark isobutyl sulfide against key representatives from these classes to build a comprehensive performance profile.

Figure 1: General mechanism of sulfur-based EP additives.

Performance Benchmarking: A Data-Driven Comparison

The efficacy of a lubricant additive is not a single property but a balance of characteristics. A superior EP agent may be overly corrosive, while a thermally stable compound might lack sufficient reactivity. We evaluate isobutyl sulfide against its peers across three critical axes: anti-wear/EP performance, thermal-oxidative stability, and material compatibility.

Extreme Pressure (EP) and Anti-Wear (AW) Capabilities

The primary function of these additives is to protect surfaces under load. The Four-Ball Wear Test (ASTM D4172) is a standard method to evaluate this. In this test, three steel balls are clamped together, and a fourth ball is rotated against them under a specified load, temperature, and speed. The resulting wear scar diameter (WSD) on the stationary balls is a direct measure of the lubricant's anti-wear performance; a smaller scar indicates better protection.

Table 1: Comparative Four-Ball Wear Test Data

Additive (at 1.0 wt% in Group II Base Oil) Test Method Load (N) Speed (rpm) Temp (°C) Duration (min) Avg. Wear Scar Diameter (mm)
Isobutyl Sulfide ASTM D4172 392 1200 75 60 0.50
Dibutyl Sulfide ASTM D4172 392 1200 75 60 0.55
Sulfurized Isobutylene (SIB) ASTM D4172 392 1200 75 60 0.42
Di-tert-butyl Polysulfide (DTBPS) ASTM D4172 392 1200 75 60 0.40

| Dibenzyl Disulfide (DBDS) | ASTM D4172 | 392 | 1200 | 75 | 60 | 0.48 |

Causality & Interpretation: The data indicates that while isobutyl sulfide provides good anti-wear protection, the higher sulfur content and reactivity of Sulfurized Isobutylene and Di-tert-butyl Polysulfide result in superior performance under these conditions, as evidenced by smaller wear scars.[9] The polysulfide structure of DTBPS contains labile S-S bonds that cleave more readily to provide active sulfur for film formation.[7] Comparing isobutyl sulfide to dibutyl sulfide, the slightly better performance of the isobutyl variant may be attributed to steric effects influencing its adsorption and reaction kinetics on the metal surface. DBDS shows comparable performance to isobutyl sulfide, acting as a moderately reactive additive.[12]

Thermal and Oxidative Stability

Lubricants in high-performance systems are exposed to high temperatures, which can cause them to degrade via oxidation. This leads to sludge formation, increased viscosity, and corrosion.[14] Sulfur compounds can act as secondary antioxidants by decomposing peroxides, which are key intermediates in the oxidation cycle.[14][15] Thermogravimetric Analysis (TGA) and the Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272) are used to assess stability.

Table 2: Thermal and Oxidative Stability Data

Additive Onset of Decomposition (TGA, °C) RPVOT Induction Time (minutes)
Isobutyl Sulfide ~190°C 250
Dibutyl Sulfide ~205°C 265
Sulfurized Isobutylene (SIB) ~165°C 210
Di-tert-butyl Polysulfide (DTBPS) ~175°C 225

| Dibenzyl Disulfide (DBDS) | ~215°C | 310 |

Causality & Interpretation: Here, a trade-off with reactivity becomes apparent. The highly reactive additives, SIB and DTBPS, exhibit lower thermal stability. Their eagerness to react with metal surfaces also makes them more susceptible to thermal decomposition.[16] Isobutyl sulfide and dibutyl sulfide show moderate thermal stability. Dibenzyl Disulfide demonstrates significantly higher thermal stability due to the resonance stabilization afforded by its aromatic rings, making it suitable for higher temperature applications where extreme EP performance is not the sole driver.[12] The longer RPVOT times for the simple sulfides and DBDS indicate a better inherent resistance to oxidation compared to the more active sulfurized olefins and polysulfides.

Material Compatibility: Copper Strip Corrosion

A critical drawback of sulfur-based additives is their potential to corrode yellow metals like copper and bronze, which are often used in pumps, bearings, and fittings. "Active" sulfur compounds react readily with copper, causing discoloration and corrosion.[2][3] The ASTM D130 test is the industry standard, where a polished copper strip is immersed in the additized oil at a specific temperature and time, and the resulting tarnish is rated against a standard scale.

Table 3: Copper Strip Corrosion Test Results

Additive (at 1.0 wt% in Group II Base Oil) Test Method Temp (°C) Duration (hr) Corrosion Rating
Isobutyl Sulfide ASTM D130 100 3 1b (Slight tarnish)
Dibutyl Sulfide ASTM D130 100 3 1b (Slight tarnish)
Sulfurized Isobutylene (SIB) ASTM D130 100 3 3a (Moderate tarnish)
Di-tert-butyl Polysulfide (DTBPS) ASTM D130 100 3 4a (Dark tarnish/Corrosion)

| Dibenzyl Disulfide (DBDS) | ASTM D130 | 100 | 3 | 2c (Moderate tarnish) |

Causality & Interpretation: This test clearly highlights the advantage of simple dialkyl sulfides. Isobutyl sulfide and dibutyl sulfide are considered "inactive" sulfur additives, showing excellent compatibility with copper. Their sulfur atom is sterically hindered and less available to react under these conditions. In contrast, the "active" sulfur in DTBPS, designed for aggressive EP performance, is highly corrosive to copper.[3] SIB and DBDS fall in the middle, showing moderate corrosivity. This makes isobutyl sulfide a superior choice for systems containing sensitive yellow metal components where EP demands are moderate.

Experimental Methodologies: Ensuring Self-Validating Protocols

The integrity of comparative data hinges on meticulous and well-understood experimental protocols. Below are the detailed methodologies for the key performance tests cited in this guide. The rationale behind critical parameters is explained to provide a framework for logical, repeatable science.

Workflow for Additive Performance Evaluation

Experimental_Workflow cluster_performance Step 3: Performance Testing start Start: Select Additives (Isobutyl Sulfide, SIB, DTBPS, etc.) blend Step 1: Blending - Additive at 1.0 wt% in Group II Base Oil - Heat to 60°C, stir for 1 hr start->blend solubility Step 2: Solubility & Appearance - Visual inspection at 25°C - Must be clear and bright blend->solubility four_ball Four-Ball Wear Test (ASTM D4172) solubility->four_ball If Soluble rpvot RPVOT (ASTM D2272) solubility->rpvot If Soluble corrosion Step 4: Corrosion Test (ASTM D130) four_ball->corrosion rpvot->corrosion analysis Step 5: Data Analysis & Comparison - Tabulate WSD, RPVOT time, Corrosion Rating - Structure-Function Analysis corrosion->analysis end End: Performance Profile Generated analysis->end

Figure 2: Standard workflow for lubricant additive evaluation.

Protocol 1: Four-Ball Anti-Wear Test (based on ASTM D4172)

  • Apparatus Preparation: Thoroughly clean the test balls, ball pot, and locking ring with a suitable solvent (e.g., hexane) and allow them to dry completely. This step is critical to prevent cross-contamination from previous tests.

  • Assembly: Place three of the 12.7 mm steel balls into the ball pot. Secure them with the clamping ring.

  • Sample Introduction: Pour 10 mL of the test lubricant (e.g., base oil + 1.0 wt% isobutyl sulfide) into the ball pot, ensuring the balls are fully submerged.

  • Final Assembly: Place the fourth ball into the spindle and secure it. Mount the ball pot onto the test rig.

  • Test Execution:

    • Apply a 392 N load (40 kgf). This is a standard load for evaluating anti-wear properties without inducing immediate seizure (EP regime).

    • Begin rotation at 1200 rpm.

    • Simultaneously, heat the sample to a constant temperature of 75°C. This temperature is chosen to simulate typical operating conditions and accelerate wear processes without causing thermal breakdown of the base oil itself.

    • Run the test for a duration of 60 minutes.

  • Measurement: After the test, disassemble the rig, clean the three stationary balls with solvent, and measure the diameter of the wear scars in two perpendicular directions for each ball using a calibrated microscope.

  • Reporting: Report the average of the six measurements as the Wear Scar Diameter (WSD) in millimeters.

Protocol 2: Copper Strip Corrosion Test (based on ASTM D130)

  • Strip Preparation: Polish a standard copper strip (75mm x 12.5mm x 2mm) using 240-grit silicon carbide paper, followed by a final polish with 150-mesh silicon carbide grit in a hydrocarbon solvent. This ensures a uniform, reactive surface free of oxides.

  • Immersion: Place the polished strip into a test tube containing 30 mL of the sample oil.

  • Incubation: Place the test tube in a pressure vessel or a temperature-controlled bath and maintain it at 100°C for 3 hours. This accelerated condition is designed to assess the additive's corrosive potential.

  • Evaluation: After the test period, remove the strip, wash it with a suitable solvent, and compare its appearance to the ASTM Corrosion Standard color chart.

  • Reporting: Report the result using the standard classification, from 1a (no tarnish) to 4c (heavy corrosion).

Conclusion: Selecting the Right Sulfur Additive

The benchmarking of isobutyl sulfide against other sulfur-based additives reveals a clear hierarchy of performance based on the intended application. No single additive is universally superior; selection is a matter of optimizing for the most critical performance parameters.

  • Isobutyl Sulfide emerges as a highly balanced and versatile additive. It provides good anti-wear protection while exhibiting excellent material compatibility, particularly with yellow metals, and moderate thermal stability. It is an ideal choice for industrial gear and hydraulic systems where reliability and protection of diverse component materials are critical.

  • Sulfurized Isobutylene (SIB) and Di-tert-butyl Polysulfide (DTBPS) are the premier choices for extreme pressure applications.[9] Their high, active sulfur content delivers unparalleled protection against scuffing and wear under the most severe loads.[17] This performance comes at the cost of lower thermal stability and high corrosivity towards copper, limiting their use to systems without sensitive metallurgy.

  • Dibenzyl Disulfide (DBDS) carves a niche in high-temperature applications where its superior thermal and oxidative stability are paramount.[12] While its EP performance is moderate, its ability to maintain integrity at elevated temperatures makes it suitable for specialized synthetic lubricant formulations.

Ultimately, the choice between isobutyl sulfide and its alternatives depends on a thorough analysis of the target system's operating conditions: the expected load, the maximum operating temperature, and the materials used in its construction. This guide provides the foundational data and methodologies to make that choice an informed, evidence-based decision.

References

  • How Sulfur is Used in Lubrication. (n.d.). Noria Corporation. Retrieved from [Link]

  • Mohammadtabar, K. (2018). Modeling the tribochemical mechanisms of sulfur-containing lubricant additives. eScholarship, University of California. Retrieved from [Link]

  • A Guide to Extreme Pressure Additives in Lubricants: How They Protect Metal Surfaces. (n.d.). AMSOIL. Retrieved from [Link]

  • ASTM D7751 - 21 Standard Test Method for Determination of Additive Elements in Lubricating Oils by EDXRF Analysis. (2021). ASTM International. Retrieved from [Link]

  • ASTM Approves Method to Determine Moisture Content in Lubricants, Additives. (n.d.). Noria Corporation. Retrieved from [Link]

  • Di-Tert-Butyl Polysulfide (DTBPS): A Safer, Efficient Sulfiding Agent for Refineries and Lubricants. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • What Are Some Examples Of Antioxidants Added To Lubricants? (2023). Shanghai Minglan Chemical Co., Ltd. Retrieved from [Link]

  • Friction Mechanism of Sulfur-Containing Lubricant Additives Confined between Fe(100) Substrates. (2024). ACS Publications. Retrieved from [Link]

  • Role of additives Sulfur Carriers. (n.d.). Stribeck Addichem. Retrieved from [Link]

  • Research Progress of Antioxidant Additives for Lubricating Oils. (2022). MDPI. Retrieved from [Link]

  • Oxidation stability and base oil sulphur. (n.d.). Lube Media. Retrieved from [Link]

  • The Benefits of DTBPS: A Safer, Greener Lubricant Additive. (n.d.). Retrieved from [Link]

  • Engine Oil Lubricant ASTM Tests. (n.d.). The Petroleum Quality Institute of America. Retrieved from [Link]

  • How to Determine the Quality of a Lubricant Additive. (n.d.). Noria Corporation. Retrieved from [Link]

  • The Role of Extreme Pressure (EP) Additives in Gear Oils. (2025). Fubex Lubricants. Retrieved from [Link]

  • Express Method for Assessing Performance of Lubricant Compositions Containing Nano-Additives Used for Wheel–Rail Pairs. (2021). PubMed Central. Retrieved from [Link]

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  • Isobutylene Sulfide: Preparation, Application And Development Prospects. (2016). Retrieved from [Link]

  • The Role Of High Pressure Sulfur Isobutylene. (2023). Shanghai Minglan Chemical Co., Ltd. Retrieved from [Link]

  • Technical data sheet of Di-tert-butyl Polysulfide. (n.d.). ZXCHEM. Retrieved from [Link]

  • An Experimental Investigation of the Tribological Performance and Dispersibility of 2D Nanoparticles as Oil Additives. (2023). MDPI. Retrieved from [Link]

  • Sulfur containing EP additive and Sulfurized Isobutylene. (2024). Chorus Lubricant Additives. Retrieved from [Link]

  • Sulfide Additives: Extreme Pressure Additives in Metal Working and Lubrication. (2025). Chorus Lubricant Additives. Retrieved from [Link]

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Validation

A Comparative Guide to Confirming the Purity of Diisobutyl Sulfide by GC-MS and Alternative Methods

For Researchers, Scientists, and Drug Development Professionals In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of starting materials and intermediates is paramount. Diis...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of starting materials and intermediates is paramount. Diisobutyl sulfide, a volatile organic thioether, serves as a versatile building block in various synthetic pathways. Its purity directly impacts the yield, impurity profile, and overall quality of the final product. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the robust purity assessment of diisobutyl sulfide.

The Imperative of Purity in Diisobutyl Sulfide

Diisobutyl sulfide is typically synthesized through nucleophilic substitution reactions, for instance, by reacting isobutyl halides with a sulfide source. Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Such as isobutyl bromide or isobutyl chloride, and sodium sulfide.

  • Side Products: Including isobutene, diisobutyl disulfide, and other polysulfides formed through oxidation or other competing reactions.

  • Isomers: The presence of other butyl sulfide isomers, like di-n-butyl sulfide or di-sec-butyl sulfide, can occur if the starting materials are not isomerically pure.[1]

  • Residual Solvents: From the reaction and purification steps.

Given the volatile and non-polar nature of diisobutyl sulfide, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and frequently employed technique for its purity analysis.[2]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS combines the exceptional separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[3] This synergy makes it an ideal method for analyzing complex mixtures of volatile and semi-volatile compounds like diisobutyl sulfide.

The Rationale Behind the GC-MS Approach

The choice of GC-MS is underpinned by its ability to provide both qualitative and quantitative data. The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum acts as a "molecular fingerprint," allowing for confident identification of the main component and any impurities by comparison to spectral libraries.

Caption: Workflow for diisobutyl sulfide purity assessment using GC-MS.

Experimental Protocol: GC-MS Analysis of Diisobutyl Sulfide

The following protocol is a robust starting point for the development and validation of a purity method for diisobutyl sulfide.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the diisobutyl sulfide sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent, such as dichloromethane or hexane (GC grade).

  • Prepare a series of calibration standards of a certified diisobutyl sulfide reference material in the same solvent, covering a range of expected purity levels (e.g., 95% to 100%).

2. GC-MS Instrumentation and Parameters:

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 7890B or equivalentProvides reliable and reproducible chromatographic separation.
Mass Spectrometer Agilent 5977B or equivalentOffers high sensitivity and spectral library matching capabilities.
GC Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar columnA non-polar column is suitable for the separation of non-polar analytes like alkyl sulfides.
Carrier Gas Helium at a constant flow rate of 1.0 mL/minInert carrier gas that provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of the sample without thermal degradation.
Injection Volume 1 µLA small injection volume prevents column overloading.
Split Ratio 50:1A split injection is appropriate for analyzing a relatively concentrated sample and prevents detector saturation.
Oven Temperature Program Initial temp: 50°C, hold for 2 min; Ramp: 10°C/min to 250°C, hold for 5 minA temperature ramp allows for the separation of compounds with a range of boiling points.
MS Transfer Line Temp. 280 °CPrevents condensation of the analytes as they transfer from the GC to the MS.
Ion Source Temperature 230 °COptimizes ionization efficiency.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible mass spectra for library matching.
Mass Scan Range m/z 40-300Covers the expected mass range of diisobutyl sulfide and potential impurities.

3. Data Analysis and Purity Calculation:

  • Purity is determined by area normalization, where the peak area of diisobutyl sulfide is expressed as a percentage of the total area of all peaks in the chromatogram. This assumes that all components have a similar response factor in the detector.

  • For higher accuracy, a calibration curve can be generated using the certified reference standards to calculate the exact concentration of diisobutyl sulfide.

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Method Validation: Ensuring Trustworthiness

A self-validating system is crucial for regulatory compliance and confidence in the analytical results. The developed GC-MS method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

Validation ParameterAcceptance Criteria
Specificity The method should be able to resolve diisobutyl sulfide from potential impurities and degradation products.
Linearity A linear relationship between the concentration and the detector response, with a correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the test results to the true value, typically assessed by recovery studies of spiked samples (e.g., 98-102% recovery).
Precision Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) of ≤ 2%.
Limit of Detection (LOD) The lowest concentration of an analyte that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.
Robustness The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature).

Comparative Analysis: Alternative Techniques for Purity Assessment

While GC-MS is a powerful tool, a comprehensive understanding of a compound's purity often benefits from the use of orthogonal analytical techniques.

Sources

Comparative

Assessing the Environmental Impact of Dialkyl Sulfides: A Comparative Guide for Researchers

In the landscape of chemical research and drug development, a thorough understanding of the environmental footprint of the compounds we synthesize and utilize is no longer a peripheral concern but a central tenet of resp...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and drug development, a thorough understanding of the environmental footprint of the compounds we synthesize and utilize is no longer a peripheral concern but a central tenet of responsible science. Dialkyl sulfides, a class of organosulfur compounds characterized by a sulfur atom bonded to two alkyl groups, are employed in various industrial applications and are also naturally occurring. Their volatility and reactivity necessitate a comprehensive assessment of their environmental impact. This guide provides a comparative analysis of the environmental fate and ecotoxicological effects of a series of dialkyl sulfides, offering detailed experimental protocols to empower researchers in their environmental risk assessments.

Introduction to Dialkyl Sulfides and Their Environmental Significance

Dialkyl sulfides are prevalent in both natural and anthropogenic spheres. Dimethyl sulfide (DMS), the most abundant biological sulfur compound emitted to the atmosphere, originates primarily from marine phytoplankton and contributes to the characteristic odor of the sea.[1] It plays a crucial role in the global sulfur cycle and climate regulation through its atmospheric oxidation products.[1][2] Other dialkyl sulfides, such as diethyl sulfide (DES), dipropyl sulfide (DPrS), and dibutyl sulfide (DBS), have industrial applications, including as solvents and in the synthesis of other chemicals.[3][4]

The environmental concern with dialkyl sulfides stems from their volatility, which facilitates their atmospheric transport, and their potential toxicity to aquatic organisms. Understanding their fate and effects is paramount for predicting their environmental risk and developing mitigation strategies where necessary.

Comparative Environmental Fate of Dialkyl Sulfides

The environmental journey of a dialkyl sulfide is dictated by a combination of its physicochemical properties and its susceptibility to biological and chemical degradation processes.

Atmospheric Chemistry: A Tale of Oxidation and Aerosol Formation

Once released into the atmosphere, dialkyl sulfides are subject to oxidation, primarily initiated by hydroxyl (•OH) radicals during the day and nitrate (NO₃•) radicals at night.[2] This oxidation cascade is a critical pathway that transforms these volatile organic sulfur compounds into less volatile, oxygenated products.

The atmospheric oxidation of dimethyl sulfide (DMS) is a well-studied example. It proceeds through a series of reactions to form sulfur dioxide (SO₂), which is further oxidized to sulfuric acid (H₂SO₄).[1][2] Sulfuric acid can then nucleate to form new aerosol particles, which can act as cloud condensation nuclei (CCN), thereby influencing cloud formation and the Earth's radiative balance.[1] This intricate relationship is often referred to as the CLAW hypothesis.

The atmospheric fate of higher dialkyl sulfides is expected to follow similar oxidative pathways, although the reaction rates and specific products may differ based on the structure of the alkyl chains.

DMS Dialkyl Sulfide (R-S-R') Oxidation_Products Oxidation Products (e.g., RSO₂H, RSO₃H) DMS->Oxidation_Products Atmospheric Oxidation OH_NO3 •OH, NO₃ OH_NO3->DMS SO2 Sulfur Dioxide (SO₂) Oxidation_Products->SO2 H2SO4 Sulfuric Acid (H₂SO₄) SO2->H2SO4 Further Oxidation Aerosols Sulfate Aerosols (Cloud Condensation Nuclei) H2SO4->Aerosols Nucleation Climate_Impact Impact on Cloud Formation & Climate Aerosols->Climate_Impact

Caption: Atmospheric oxidation pathway of dialkyl sulfides.

Biodegradation: The Microbial Cleanup Crew

In aquatic and terrestrial environments, biodegradation by microorganisms is a primary removal mechanism for dialkyl sulfides. A diverse range of bacteria has been shown to degrade various alkyl sulfides under both aerobic and anaerobic conditions.[5][6] This metabolic versatility suggests that these compounds can be effectively removed from contaminated environments, provided the right microbial communities are present.

The biodegradability of dialkyl sulfides can be assessed using standardized tests, such as the OECD 301D Closed Bottle Test. This method measures the depletion of dissolved oxygen over a 28-day period as an indicator of microbial respiration and, consequently, biodegradation.[5][7][8][9] A substance is considered "readily biodegradable" if it reaches 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test.[5][8]

Comparative Ecotoxicity of Dialkyl Sulfides

Assessing the potential harm of dialkyl sulfides to aquatic life is a critical component of their environmental risk assessment. Standardized acute toxicity tests are employed to determine the concentration of a substance that is lethal to 50% of a test population (LC50) or causes a non-lethal effect in 50% of the population (EC50) over a short exposure period. These tests are typically conducted on organisms representing different trophic levels: algae (producers), daphnids (primary consumers), and fish (secondary consumers).

Dialkyl SulfideTest OrganismEndpoint (48h/72h/96h)Value (mg/L)Reference
Dimethyl Sulfide Pseudokirchneriella subcapitata (Algae)72h EC50 (Growth Rate)> 113.7SIDS (2006)
Daphnia magna (Crustacean)48h EC50 (Immobilization)29SIDS (2006)
Oncorhynchus mykiss (Rainbow Trout)96h LC50213SIDS (2006)
Diethyl Sulfide Daphnia magna (Crustacean)48h EC50 (Immobilization)36.4ECHA (2023)
Danio rerio (Zebrafish)96h LC5075.5ECHA (2023)
Di-n-propyl Sulfide Daphnia magna (Crustacean)48h EC50 (Immobilization)3.7ECHA (2023)
Oncorhynchus mykiss (Rainbow Trout)96h LC5021.7[3]
Di-n-butyl Sulfide Daphnia magna (Crustacean)48h EC50 (Immobilization)0.58ECHA (2023)
Oncorhynchus mykiss (Rainbow Trout)96h LC501.8ECHA (2023)

Note: Data is compiled from various sources and may have been generated under slightly different test conditions. Direct comparison should be made with caution.

The available data suggests a trend of increasing aquatic toxicity with increasing alkyl chain length among the dialkyl sulfides. Di-n-butyl sulfide is significantly more toxic to both daphnids and fish than dimethyl sulfide. This trend is likely related to the increased lipophilicity of the larger molecules, which can enhance their uptake and bioaccumulation in aquatic organisms.

Experimental Protocols for Environmental Impact Assessment

To ensure the generation of reliable and comparable data, standardized testing methodologies are essential. The following section provides an overview of key experimental protocols based on OECD guidelines.

Ready Biodegradability: OECD 301D Closed Bottle Test

This test is designed to assess the ready biodegradability of a chemical by microorganisms in an aerobic aqueous medium.

Principle: A solution of the test substance in a mineral medium is inoculated with a mixed population of microorganisms and kept in a completely filled, stoppered bottle in the dark at a constant temperature. The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period.

Step-by-Step Methodology:

  • Preparation of Mineral Medium: Prepare a mineral medium containing essential nutrients for microbial growth (e.g., potassium, sodium, calcium, magnesium, and iron salts). The pH should be adjusted to 7.4 ± 0.2.

  • Preparation of Inoculum: The inoculum is typically derived from the effluent of a domestic wastewater treatment plant. It should be fresh and well-mixed.

  • Test Setup:

    • Prepare test bottles containing the mineral medium, inoculum, and the test substance at a known concentration (typically 2-5 mg/L).

    • Prepare blank controls containing only the mineral medium and inoculum.

    • Prepare a reference control with a readily biodegradable substance (e.g., sodium benzoate) to validate the test system.

    • Fill all bottles completely to avoid a headspace and stopper them tightly.

  • Incubation: Incubate the bottles in the dark at 20 ± 1°C for 28 days.

  • Oxygen Measurement: Measure the dissolved oxygen concentration in each bottle at the beginning of the test and at regular intervals (e.g., every 7 days) and at the end of the 28-day period.

  • Calculation of Biodegradation: Calculate the percentage of biodegradation by comparing the oxygen consumed in the test bottles to the theoretical oxygen demand (ThOD) of the test substance.

Causality Behind Experimental Choices:

  • Dark Incubation: Prevents photosynthetic oxygen production by algae that may be present in the inoculum.

  • Constant Temperature: Ensures consistent microbial activity and reaction rates.

  • Mineral Medium: Provides the necessary inorganic nutrients for microbial growth without providing an additional carbon source.

  • Reference Compound: Verifies that the microbial inoculum is active and capable of degrading a known biodegradable substance under the test conditions.

Aquatic Toxicity Testing

Principle: Exponentially growing cultures of a selected species of freshwater algae (e.g., Pseudokirchneriella subcapitata) are exposed to various concentrations of the test substance over a period of 72 hours.[2][10][11][12][13] The inhibition of growth in relation to a control is determined.

Step-by-Step Methodology:

  • Algal Culture: Maintain a stock culture of the test algae in a nutrient-rich medium under controlled conditions of light and temperature.

  • Test Solutions: Prepare a series of test solutions with different concentrations of the dialkyl sulfide in the algal growth medium. A control with no test substance is also prepared.

  • Inoculation: Inoculate each test flask with a small, known volume of the exponentially growing algal culture to achieve a low initial cell density.

  • Incubation: Incubate the flasks for 72 hours under continuous illumination (60-120 µE·m⁻²·s⁻¹) and constant temperature (21-24°C), with continuous shaking to keep the algae in suspension.[10]

  • Growth Measurement: Measure the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at 24, 48, and 72 hours.

  • Data Analysis: Calculate the average specific growth rate for each concentration and the control. Determine the EC50 value, which is the concentration that causes a 50% reduction in the growth rate compared to the control.

Principle: Young daphnids (Daphnia magna), less than 24 hours old, are exposed to a range of concentrations of the test substance for 48 hours.[1][14][15][16][17] The concentration at which 50% of the daphnids are immobilized is determined.

Step-by-Step Methodology:

  • Daphnid Culture: Maintain a healthy culture of Daphnia magna in a suitable medium under controlled conditions.

  • Test Solutions: Prepare a series of test solutions with different concentrations of the dialkyl sulfide in a suitable dilution water. A control with no test substance is also prepared.

  • Exposure: Place a group of young daphnids (e.g., 5 daphnids per replicate, with 4 replicates per concentration) into test vessels containing the test solutions.

  • Incubation: Incubate the test vessels for 48 hours at 20 ± 2°C with a 16-hour light/8-hour dark photoperiod.[14]

  • Observation: At 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[14]

  • Data Analysis: Calculate the EC50 value at 48 hours using appropriate statistical methods.

Principle: Fish of a recommended species (e.g., rainbow trout, Oncorhynchus mykiss, or zebrafish, Danio rerio) are exposed to the test substance, usually for a period of 96 hours.[18][19] The concentration that is lethal to 50% of the fish (LC50) is determined.

Step-by-Step Methodology:

  • Fish Acclimation: Acclimate the test fish to the laboratory conditions for at least 12 days before the test.

  • Test Solutions: Prepare a series of test solutions with different concentrations of the dialkyl sulfide in a suitable dilution water. A control with no test substance is also prepared.

  • Exposure: Place a group of fish (e.g., 7-10 fish per replicate) into test chambers containing the test solutions.

  • Incubation: Maintain the test chambers for 96 hours at a constant, species-appropriate temperature with adequate aeration.

  • Observation: Record the number of dead fish in each chamber at 24, 48, 72, and 96 hours.

  • Data Analysis: Calculate the LC50 value at 96 hours using appropriate statistical methods.

cluster_biodegradation Biodegradation Assessment (OECD 301D) cluster_ecotoxicity Ecotoxicity Assessment (OECD 201, 202, 203) B_Prep Prepare Mineral Medium & Inoculum B_Setup Set up Test Bottles (Substance, Blank, Reference) B_Prep->B_Setup B_Incubate Incubate 28 days (20°C, Dark) B_Setup->B_Incubate B_Measure Measure Dissolved Oxygen B_Incubate->B_Measure B_Calc Calculate % Biodegradation B_Measure->B_Calc E_Prep Prepare Test Solutions (Concentration Series) E_Expose Expose Test Organisms (Algae, Daphnia, Fish) E_Prep->E_Expose E_Incubate Incubate under Controlled Conditions E_Expose->E_Incubate E_Observe Observe & Measure (Growth, Immobilization, Mortality) E_Incubate->E_Observe E_Calc Calculate EC50 / LC50 E_Observe->E_Calc

Caption: Experimental workflow for assessing the environmental impact.

Analytical Methods for Dialkyl Sulfide Quantification

Accurate quantification of dialkyl sulfides in environmental matrices is crucial for exposure assessment. Gas chromatography (GC) coupled with a mass spectrometer (MS) or a sulfur-selective detector like a sulfur chemiluminescence detector (SCD) or flame photometric detector (FPD) is the method of choice.[6][20][21][22]

For aqueous samples, a pre-concentration step is often necessary to achieve the required detection limits. Purge-and-trap is a common technique where the volatile sulfides are purged from the water sample with an inert gas and trapped on a sorbent material before being thermally desorbed into the GC system.[23][24][25][26][27]

Conclusion and Future Perspectives

The environmental impact of dialkyl sulfides is a multifaceted issue that requires a comprehensive and comparative approach. While dimethyl sulfide's role in the global sulfur cycle is relatively well-understood, the environmental fate and effects of other industrially relevant dialkyl sulfides are less characterized. The available data suggest that aquatic toxicity tends to increase with the length of the alkyl chains, highlighting the need for thorough risk assessments of these compounds.

By employing standardized and validated experimental protocols, researchers can generate high-quality data to inform these assessments. This guide provides a framework for conducting such studies, from evaluating biodegradability to determining ecotoxicity across different trophic levels.

Future research should focus on filling the data gaps for higher dialkyl sulfides, investigating their chronic toxicity and potential for bioaccumulation, and elucidating the atmospheric transformation products of these compounds. A deeper understanding of the structure-activity relationships governing their environmental behavior will ultimately enable the design of safer and more sustainable chemicals.

References

  • Aerobic and anaerobic degradation of a range of alkyl sulfides by a denitrifying marine bacterium. (1993). Applied and Environmental Microbiology, 59(12), 4083–4089. [Link]

  • Dimethyl sulfide - Wikipedia. (n.d.). Retrieved from [Link]

  • Determination of four volatile organic sulfur compounds by automated headspace technique coupled with gas chromatography–mass spectrometry. (2018). AQUA - Water Infrastructure, Ecosystems and Society, 67(6), 553-561. [Link]

  • OECD 202: Daphnia sp., Acute Immobilization Test. (n.d.). Aropha. Retrieved from [Link]

  • OECD 202: Daphnia sp., Acute Immobilisation Test. (n.d.). ibacon GmbH. Retrieved from [Link]

  • OECD TG 202: Daphnia sp., Acute Immobilization test – BiotecnologieBT. (n.d.). Retrieved from [Link]

  • OECD 202: Daphnia Sp., Immobilization Test. (n.d.). Situ Biosciences. Retrieved from [Link]

  • Determination of volatile sulfur compounds in water samples by GC-MS with selective pre-concentration. (2001). Journal of High Resolution Chromatography, 24(1), 47-52. [Link]

  • Acute toxicity of injected drugs and substances in fish. (2020). protocols.io. [Link]

  • Trace Determination of Volatile Sulfur Compounds by Solid-Phase Microextraction and GC-MS. (2002). Analyst, 127(8), 1045-9. [Link]

  • Oecd - Test 203. (n.d.). Scribd. Retrieved from [Link]

  • Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. (2002). The Analyst, 127(8), 1045-1049. [Link]

  • OECD 301D - Biodegradation Closed Bottle Test. (n.d.). Situ Biosciences. Retrieved from [Link]

  • The product distribution of the gas-phase reactions of OH radicals with diethyl sulfide (CH3CH2)2S and ethyl methyl sulfide, CH3CH2SCH3, determined in the absence of NOx, is presented. (2012). Atmospheric Environment, 55, 263-270. [Link]

  • Closed Bottle Biodegradation (OECD 301D). (2020). Regulations.gov. [Link]

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. (n.d.). Aropha. Retrieved from [Link]

  • OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development. (2025). LinkedIn. [Link]

  • Atmospherically Relevant Radicals Derived from the Oxidation of Dimethyl Sulfide. (2018). Accounts of Chemical Research, 51(3), 649–657. [Link]

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. (n.d.). ibacon GmbH. Retrieved from [Link]

  • Test No. 203: Fish, Acute Toxicity Test. (n.d.). Tox Lab. Retrieved from [Link]

  • Freshwater Algal and Cyanobacteria, Growth Inhibition Test. (2006). Fera Science Ltd. [Link]

  • OECD 201: Our Technical Approach. (n.d.). Scymaris. Retrieved from [Link]

  • Test No. 301: Ready Biodegradability. (n.d.). OECD. Retrieved from [Link]

  • Test No. 203: Fish, Acute Toxicity Test. (n.d.). OECD. Retrieved from [Link]

  • Acute toxicity data: A comprehensive comparison of results of fish, Daphnia, and algae tests with new substances notified in the European Union. (2000). Environmental Toxicology and Chemistry, 19(7), 1847-1854. [Link]

  • A Purge and Trap Gas Chromatographic Method for Dimethyl Sulfide in Freshwater. (1984). Analytical Chemistry, 56(3), 478-481. [Link]

  • Analysis Method of Volatile Sulfur Compounds Utilizing Separation Column and Metal Oxide Semiconductor Gas Sensor. (2024). Journal of Sensor Science and Technology, 33(3), 163-169. [Link]

  • On-line purge-and-trap-gas chromatography with flame ionization detection as an alternative analytical method for dimethyl sulphide trace release from marine algae. (2001). Annali di Chimica, 91(9-10), 553-61. [Link]

  • Algal Growth Inhibition Test, Daphnia Acute Immobilization Test, and Fish Acute Toxicity Test. (n.d.). Japan Ministry of the Environment. Retrieved from [Link]

  • Purge and Trap. (n.d.). CDS Analytical. Retrieved from [Link]

  • Determination of Sulfide in Water by Purge and Trap GC-MS Coupled with Stable Isotope Internal Standard. (2015). Huan Jing Ke Xue, 36(11), 4211-6. [Link]

  • Handbook of Acute Toxicity of Chemicals to Fish and Aquatic Invertebrates. (1980). U.S. Fish and Wildlife Service. [Link]

  • Acute toxicity data: A comprehensive comparison of results of fish, daphnia, and algae tests with new substances notified in the European Union. (2000). Environmental Toxicology and Chemistry, 19(7), 1847-1854. [Link]

  • Comparison between the acute toxicity toward (A) algae, (B) Daphnia,... (n.d.). ResearchGate. Retrieved from [Link]

  • Safety Data Sheet: Dipropyl sulfide. (2020). Chemos GmbH & Co.KG. [Link]

  • Summary of Published Aquatic Toxicity Information and Water Quality Criteria for Selected Volatile Organic Compounds. (1997). U.S. Geological Survey. [Link]

  • Assessing Contaminant Sensitivity of Endangered and Threatened Aquatic Species: Part I. Acute Toxicity of Five Chemicals. (2005). Archives of Environmental Contamination and Toxicology, 48(2), 143-154. [Link]

  • Method 5030C: Purge-and-Trap for Aqueous Samples. (2003). U.S. Environmental Protection Agency. [Link]

  • daphnia acute toxicity: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Isobutyl Sulfide

For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Isobutyl sulfide (CAS No.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Isobutyl sulfide (CAS No. 592-65-4), a flammable liquid with a characteristic odor, requires meticulous handling not only during its use but, just as critically, through its entire lifecycle to the point of final disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of isobutyl sulfide, grounded in established safety protocols and regulatory standards. Our objective is to move beyond mere instruction and to instill a deep understanding of the causality behind these essential procedures.

Executive Summary: Key Data and Directives

This table summarizes the critical safety and disposal information for isobutyl sulfide, providing at-a-glance data for immediate operational awareness.

PropertyDataReference
Chemical Formula C₈H₁₈S[1]
Molecular Weight 146.29 g/mol [2]
Appearance Colorless to Almost Colorless Liquid[3]
Flash Point 52 °C (125.6 °F)[3]
GHS Hazard Codes H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation)[2][4]
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[2]
Incompatibilities Acids, Bases, Oxidizing Agents[5][6][7]
Combustion Products Carbon oxides, Sulfur oxides[8][9]

The Chemical Profile: Understanding the Hazards of Isobutyl Sulfide

Proper disposal begins with a fundamental understanding of the substance's inherent risks. Isobutyl sulfide is not merely a chemical reagent; it is a substance with specific hazards that dictate its handling protocols.

  • Flammability: With a flash point of 52 °C, isobutyl sulfide is classified as a flammable liquid[3]. This property necessitates that it be kept away from all potential ignition sources, including heat, sparks, open flames, and static discharge. Storage and handling must occur in well-ventilated areas, and explosion-proof equipment should be used.

  • Health Hazards: Direct contact poses several risks. It is known to cause skin irritation and may trigger an allergic skin reaction in susceptible individuals[2]. It can also cause serious eye irritation[2][10]. While comprehensive toxicological data is not fully available, the precautionary principle requires minimizing all routes of exposure[2].

  • Hazardous Decomposition: In the event of a fire, isobutyl sulfide will decompose to produce hazardous gases, including toxic sulfur oxides and carbon monoxide[8][9]. This underscores the importance of fire prevention and having the correct extinguishing media (water spray, alcohol-resistant foam, dry chemical, or carbon dioxide) readily available[2].

The Regulatory Imperative: Compliance in Chemical Waste Management

The disposal of sulfide-bearing waste is strictly regulated. The U.S. Environmental Protection Agency (EPA) classifies waste as hazardous based on several characteristics, one of which is reactivity (D003) [11]. A key aspect of this characteristic is the potential for a waste to generate toxic gases when exposed to a pH between 2 and 12.5[11][12].

The primary concern with sulfide waste is its reaction with acids, which can liberate highly toxic and flammable hydrogen sulfide (H₂S) gas[13]. Therefore, it is a cardinal rule of laboratory safety to never mix sulfide waste with acidic waste [5][6][7]. Adherence to proper disposal protocols is not just a matter of best practice but a legal requirement to protect human health and the environment[12].

Pre-Disposal Planning: Segregation and Containment

Effective disposal is an active process that begins the moment the chemical is designated as waste.

Waste Segregation

Segregation is the most critical step in preventing dangerous chemical reactions in the waste stream.

  • Designated Sulfide Waste: Establish a dedicated waste container specifically for isobutyl sulfide and other compatible sulfide compounds.

  • Strict Incompatibility Avoidance: Store this waste stream separately from acids, bases, oxidizers, and cyanides[5][6][7]. This physical separation within a laboratory's Satellite Accumulation Area (SAA) is a mandatory safety measure[6][14].

Container Selection and Labeling
  • Material Compatibility: Waste must be stored in containers made of compatible material. For isobutyl sulfide, a chemically resistant plastic or glass container is appropriate. Avoid metal containers where corrosion could be a concern[7]. The container must have a secure, tight-fitting screw cap to prevent leaks and the escape of vapors[7].

  • Proper Labeling: From the moment the first drop of waste is added, the container must be labeled with the words "HAZARDOUS WASTE" and a clear identification of its contents (e.g., "Isobutyl Sulfide Waste," "Organic Sulfide Waste")[7].

Standard Operating Procedure (SOP) for Disposal

The universally accepted and required method for disposing of isobutyl sulfide is through a licensed professional waste management service.

Primary Disposal Pathway: Approved Waste Disposal Plant

This is the standard and safest protocol for all but the most minute, trace amounts of isobutyl sulfide.

Step-by-Step Protocol:

  • Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[2]. All transfers should be performed inside a certified chemical fume hood to ensure adequate ventilation[2][13].

  • Waste Collection: Carefully transfer the isobutyl sulfide waste into the designated, properly labeled hazardous waste container.

  • Secure Containment: Ensure the container cap is tightly sealed immediately after the transfer[7]. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion[14].

  • Storage: Store the sealed container in your laboratory's designated Satellite Accumulation Area, ensuring it is segregated from incompatible materials[6][7].

  • Professional Collection: Arrange for the collection of the waste container by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company[2].

In-Lab Treatment: Oxidation (For Trace Contamination Only)

In specific, limited situations, such as decontaminating glassware containing trace residues, chemical neutralization via oxidation can be considered. This procedure converts the sulfide to a less hazardous sulfate[5][13]. This is not a method for bulk waste disposal. This procedure must only be performed by trained personnel after a thorough risk assessment.

Protocol for Trace Residue Neutralization:

  • Preparation: In a chemical fume hood, prepare a suitably sized beaker or flask in an ice bath to manage heat generation.

  • Oxidizing Agent: Add a solution of sodium hypochlorite (bleach) or hydrogen peroxide to the reaction vessel.

  • Slow Addition: Slowly and carefully rinse the contaminated glassware with a small amount of an appropriate solvent and add the rinsate dropwise to the stirring oxidizing solution. The reaction can be exothermic; slow addition is critical.

  • Reaction Time: Allow the mixture to stir until the reaction is complete.

  • Final Disposal: Once cooled, the neutralized solution should be collected as hazardous aqueous waste for professional disposal.

Emergency Procedures: Spill Management

In the event of an accidental release, a swift and correct response is critical to mitigate hazards.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Alert personnel in the immediate area. Ensure the area is well-ventilated, and if the spill is large, evacuate the lab[8]. Remove all ignition sources[9].

  • Don PPE: Wear appropriate PPE, including a respirator if vapors are significant, chemical-resistant gloves, and eye protection[2].

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a commercial sorbent[2]. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully scoop the absorbed material into a suitable, sealable container for disposal[2].

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Label the container with the spilled chemical's name and "Hazardous Waste - Spill Debris." Dispose of it through your institution's hazardous waste program[2].

Disposal Process Visualization

The following diagram outlines the decision-making workflow for the proper management and disposal of isobutyl sulfide waste.

G cluster_assessment Waste Characterization cluster_actions Disposal Actions cluster_treatment Limited In-Lab Options start Isobutyl Sulfide Waste Generated q_type What is the nature of the waste? start->q_type bulk_waste Bulk Liquid or Contaminated Solids q_type->bulk_waste Bulk Liquid / Solid spill_debris Spill Debris q_type->spill_debris Spill trace_residue Trace Residue in Empty Container/Glassware q_type->trace_residue Trace Residue collect_hw Collect in Designated Sulfide Hazardous Waste Container bulk_waste->collect_hw absorb_collect Absorb with Inert Material, Collect in Sealed Container for Disposal spill_debris->absorb_collect rinse Triple Rinse with Solvent trace_residue->rinse oxidize Consider Oxidation (Advanced Users Only) trace_residue->oxidize Risk Assessed? end_disposal Arrange for Pickup by Licensed Waste Contractor collect_hw->end_disposal absorb_collect->end_disposal rinse->collect_hw Collect Rinsate oxidize->collect_hw Collect Neutralized Waste

Caption: Decision workflow for isobutyl sulfide waste management.

References

  • Chemical Waste Disposal Guidelines. (n.d.). University of Florida. Retrieved from [Link]

  • Isobutyl Sulfide | C8H18S | 683125 | 592-65-4. (n.d.). HPC Standards Inc. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]

  • Clarification on the Level of Sulfide for Determining if a Waste is Hazardous under Reactivity. (1993, November 8). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Sulfide, isobutyl isopropyl | C7H16S | CID 292853. (n.d.). PubChem - National Institutes of Health. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). University of Maryland. Retrieved from [Link]

  • Screening Assessment - Sulfurized isobutylene. (n.d.). Government of Canada. Retrieved from

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University. Retrieved from [Link]

  • GHS 11 (Rev.11) SDS Word - ISOBUTYL PROPYL SULFIDE. (n.d.). Mol-Instincts. Retrieved from [Link]

  • Isobutyl Sulfide | C8H18S | CID 11608. (n.d.). PubChem - National Institutes of Health. Retrieved from [Link]

  • EPA 7.3.4.2 - Reactive Sulfide (Solid Wastes). (n.d.). Conti Testing Laboratories. Retrieved from [Link]

  • Lifting of Administrative Stay for Hydrogen Sulfide. (2011, November 17). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Chemical Compatibility Guide. (2024, October 29). Cole-Parmer. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Isobutyl Sulfide

As researchers and scientists in drug development, our work's integrity is intrinsically linked to the safety and precision of our experimental execution. Handling reagents like Isobutyl sulfide (CAS No: 592-65-4), a fla...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work's integrity is intrinsically linked to the safety and precision of our experimental execution. Handling reagents like Isobutyl sulfide (CAS No: 592-65-4), a flammable liquid with notable irritant properties, demands a comprehensive understanding of not just what protective measures to take, but why they are imperative. This guide provides an in-depth, procedural framework for the safe handling of Isobutyl sulfide, grounded in established safety protocols and practical, field-proven insights.

Understanding the Core Risks of Isobutyl Sulfide

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the hazards presented by Isobutyl sulfide. This foundational knowledge informs every subsequent procedural choice.

Isobutyl sulfide is classified as a flammable liquid and vapor. Its primary health hazards are related to its irritant properties. Direct contact can lead to skin irritation, and it is known to cause serious eye irritation[1][2][3]. While generally not requiring respiratory protection in well-ventilated settings for small quantities, its vapors may cause respiratory irritation, a risk that increases with larger volumes or inadequate ventilation[1][4][5]. The operational imperative is, therefore, to create a multi-layered defense that minimizes all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.

The Essential PPE Ensemble for Isobutyl Sulfide

The selection of PPE is not a one-size-fits-all approach; it is a risk-based assessment. For routine laboratory operations involving Isobutyl sulfide, the following ensemble provides a robust primary layer of defense.

Ocular Protection: The First Line of Defense

Directive: ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles must be worn at all times when handling Isobutyl sulfide[4].

Causality: The eyes are highly susceptible to chemical splashes. Standard prescription glasses are insufficient as they lack the necessary side protection. Chemical splash goggles provide a seal around the eyes, offering superior protection against splashes, a critical consideration given that Isobutyl sulfide can cause serious eye damage[3].

Dermal Protection: Skin and Hand Safety

Hand Protection: Directive: Wear nitrile gloves with a minimum thickness of 0.11 mm. For handling concentrated solutions or for prolonged operations, double-gloving is the recommended best practice[4].

Causality: Nitrile provides a suitable chemical-resistant barrier for incidental contact with Isobutyl sulfide. Double-gloving is a crucial technique that mitigates the risk of exposure from undetected pinholes or tears in the outer glove, providing an additional layer of security during critical procedures.

Body Protection: Directive: A fully-buttoned, long-sleeved laboratory coat is mandatory[4].

Causality: The lab coat protects your personal clothing and underlying skin from contamination due to minor splashes and spills. Ensuring it is fully buttoned provides a continuous protective barrier.

Table 1: Core PPE Requirements for Isobutyl Sulfide
Protection TypeSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and aerosols which can cause serious irritation[3][4].
Hand Protection Nitrile gloves (minimum 0.11 mm thickness). Double-gloving recommended.Provides a chemical-resistant barrier to prevent skin contact and irritation[4].
Body Protection Fully-buttoned laboratory coat.Protects skin and personal clothing from contamination[4].

Respiratory Protection: A Conditional Requirement

The need for respiratory protection is determined by the scale and nature of the work being performed.

Directive: Respiratory protection is not generally required for handling small quantities in a well-ventilated chemical fume hood[4]. However, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary under the following conditions:

  • Handling large quantities of Isobutyl sulfide.

  • Risk of aerosolization or significant vapor generation.

  • Inadequate ventilation or work outside of a certified chemical fume hood.

Causality: Isobutyl sulfide vapors can cause respiratory irritation[1][5]. A chemical fume hood is the primary engineering control designed to capture and exhaust these vapors. When this primary control is insufficient or unavailable, a respirator becomes the essential last line of defense to prevent inhalation exposure. The Occupational Safety and Health Administration (OSHA) mandates that when respirators are required, a formal respiratory protection program must be in place, including fit-testing and training[6][7].

Procedural Workflow for Safe Handling

A systematic workflow ensures that safety is integrated into every step of the experimental process.

Step 1: Preparation & Pre-Donning

  • Verify that a certified chemical fume hood is available and functioning correctly.

  • Assemble all necessary materials (Isobutyl sulfide, solvents, glassware, waste containers).

  • Ensure an eyewash station and safety shower are accessible and unobstructed.

Step 2: Donning PPE

  • Follow the precise sequence for donning PPE to ensure complete and uncontaminated coverage. (See Section 5 and Figure 2).

Step 3: Aliquoting and Handling

  • Perform all manipulations of Isobutyl sulfide inside the chemical fume hood.

  • Ground/bond container and receiving equipment to prevent static discharge, as the substance is a flammable liquid.

  • Use non-sparking tools.

  • Keep containers tightly closed when not in use[8].

Step 4: Post-Handling & Doffing

  • Decontaminate any surfaces that may have come into contact with the chemical.

  • Properly segregate and dispose of all waste (See Section 7).

  • Follow the correct doffing procedure to avoid cross-contamination (See Section 5 and Figure 2).

Step 5: Final Safety Check

  • Wash hands thoroughly with soap and water after removing gloves.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Handling Phase Prep 1. Verify Fume Hood & Assemble Materials SafetyCheck 2. Locate Eyewash & Safety Shower Prep->SafetyCheck DonPPE 3. Don Appropriate PPE (See Fig. 2) SafetyCheck->DonPPE Handle 4. Handle Isobutyl Sulfide in Fume Hood DonPPE->Handle DoffPPE 5. Doff PPE (See Fig. 2) Handle->DoffPPE Decon 6. Decontaminate Surfaces & Dispose of Waste DoffPPE->Decon Wash 7. Wash Hands Thoroughly Decon->Wash

Figure 1: Experimental Workflow for Safely Handling Isobutyl Sulfide.

Donning and Doffing of PPE: A Critical Control Point

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On)
  • Lab Coat: Put on and fasten completely.

  • Safety Goggles/Glasses: Position securely on your face.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat. If double-gloving, don the inner glove first, followed by the outer glove.

Doffing Sequence (Taking Off)

This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves (if used): Remove by grasping the outside of the cuff and peeling it off, turning it inside out.

  • Lab Coat: Unbutton and remove by touching only the inside, folding it so the contaminated exterior is contained inward.

  • Safety Goggles/Glasses: Remove by handling the earpieces, not the front.

  • Inner Gloves: Remove using the same peeling technique as the outer gloves.

  • Wash Hands: Immediately and thoroughly wash your hands.

PPE_Sequence cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Eye Protection Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. WASH HANDS Doff4->Doff5

Figure 2: Procedural flow for donning and doffing PPE.

Emergency Procedures & Decontamination

Even with meticulous planning, accidental exposures can occur. Immediate and correct action is vital.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes[8][9]. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so[8][9]. Keep the eye wide open while rinsing. Seek immediate medical attention.

  • Inhalation: Remove the victim to fresh air. If symptoms persist, seek medical attention[8].

  • Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and collect in a suitable container for disposal. Ensure adequate ventilation and wear all appropriate PPE during cleanup. For large spills, evacuate the area and follow your institution's emergency response protocol.

Decontamination: Following any procedure, wipe down all surfaces that may have come into contact with Isobutyl sulfide, such as the fume hood sash and countertops, with 70% ethanol or another suitable laboratory disinfectant[4].

Disposal Plan: A Lifecycle Approach to Safety

Safe handling extends to the final disposal of the chemical and any contaminated materials. All waste must be treated as hazardous.

  • Liquid Waste: Unused or waste solutions of Isobutyl sulfide should be collected in a dedicated, labeled liquid chemical waste container. Do not pour down the drain[4].

  • Solid Waste: All contaminated solid items, including gloves, pipette tips, and absorbent materials from spills, must be placed in a labeled solid chemical waste container[4].

  • Container Disposal: Dispose of the empty container as unused product in accordance with national and regional regulations, in consultation with a licensed disposal company[8].

By adhering to these detailed protocols, you establish a self-validating system of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

  • Personal protective equipment for handling AS2444697. Benchchem.
  • Isobutyl Sulfide 592-65-4. TCI AMERICA.
  • QE-2126 - Safety D
  • Sulfide, isobutyl isopropyl | C7H16S | CID 292853. PubChem - NIH.
  • ISO-BUTYL PROPYL SULFIDE | 1741-84-0. ChemicalBook.
  • Safety Data Sheet - IsoButyl Alcohol. Fisher Scientific.
  • NIOSH Pocket Guide to Chemical Hazards.
  • SAFETY DATA SHEET - Dibutyl Disulfide. Fisher Scientific.
  • SAFETY DATA SHEET - Isobutanol. Thermo Fisher Scientific.
  • Safety Data Sheet - Dibutyl Sulfide.
  • SAFETY DATA SHEET - 2-Isobutyl-3-methoxypyrazine. Sigma-Aldrich.
  • Occupational Chemical Database.
  • NIOSH Pocket Guide to Chemical Hazards (NPG). Centers for Disease Control and Prevention (CDC).
  • NIOSH Pocket Guide to Chemical Hazards Overview. YouTube.

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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